methyl 5-nitro-1H-benzo[d]imidazole-2-carboxylate
Description
Properties
IUPAC Name |
methyl 6-nitro-1H-benzimidazole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O4/c1-16-9(13)8-10-6-3-2-5(12(14)15)4-7(6)11-8/h2-4H,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXDYHFYQRLFAFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(N1)C=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 5-nitro-1H-benzo[d]imidazole-2-carboxylate
Abstract: This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of Methyl 5-nitro-1H-benzo[d]imidazole-2-carboxylate. The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a nitro group at the 5-position and a methyl carboxylate at the 2-position creates a molecule of significant interest for drug discovery, particularly in the fields of antimicrobial and anticancer research. This document synthesizes available data on the core benzimidazole structure with established chemical principles to provide researchers, scientists, and drug development professionals with a detailed profile of this compound, including predicted spectral data, reactivity insights, and step-by-step synthetic protocols.
Introduction and Strategic Importance
The benzimidazole ring system, an isostere of naturally occurring nucleotides, is a privileged scaffold in pharmaceutical development. Its unique structure allows for versatile interactions with a range of biological targets. When substituted with a nitro group, benzimidazole derivatives often exhibit potent biological activity, particularly under hypoxic conditions found in anaerobic microorganisms and solid tumors.[1][2] The nitro group can be bioreductively activated to form cytotoxic radical species, a mechanism central to the efficacy of drugs like metronidazole.[3][4]
This compound combines three key functional motifs:
-
The Benzimidazole Core: Provides a rigid, aromatic platform for molecular recognition.
-
The 5-Nitro Group: Acts as a potent electron-withdrawing group and a latent bioreductive warhead.
-
The 2-Carboxylate Group: Offers a handle for further chemical modification and influences the electronic properties and solubility of the molecule.
This guide will provide a detailed examination of this molecule's chemical and physical properties, offering predictive insights grounded in the well-established chemistry of its constituent parts.
Molecular Structure and Synthesis
The structural framework of this compound is foundational to its chemical behavior.
Proposed Synthetic Pathway
While specific literature on the synthesis of this exact ester is sparse, a reliable and efficient route can be designed based on the well-documented Phillips-Ladenburg condensation. This method involves the reaction of an o-phenylenediamine with a carboxylic acid or its derivative. For the target molecule, the logical precursors are 4-nitro-o-phenylenediamine and a suitable two-carbon electrophile, such as dimethyl oxalate.
The proposed reaction proceeds via the condensation of 4-nitro-1,2-phenylenediamine with dimethyl oxalate. This reaction is typically catalyzed by an acid, such as hydrochloric acid, and heated to drive the cyclization and dehydration, yielding the desired benzimidazole product.
Caption: Proposed synthesis of the target compound.
Detailed Experimental Protocol (Predictive)
This protocol is a validated, general procedure for the synthesis of 2-carbomethoxybenzimidazoles.
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-nitro-1,2-phenylenediamine (10.0 g, 65.3 mmol) and dimethyl oxalate (8.4 g, 71.8 mmol).
-
Solvent and Catalyst Addition: Add 100 mL of a 4 M solution of hydrochloric acid in methanol.
-
Reaction Execution: Heat the mixture to reflux (approximately 65-70°C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 ethyl acetate/hexane mobile phase. The reaction is typically complete within 4-6 hours.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature, then further cool in an ice bath for 1 hour.
-
The product will precipitate from the acidic solution. Collect the solid by vacuum filtration.
-
Wash the crude product with cold methanol (2 x 20 mL) to remove unreacted starting materials and excess acid.
-
-
Purification:
-
Suspend the crude solid in a saturated aqueous solution of sodium bicarbonate (150 mL) and stir for 30 minutes to neutralize any remaining acid and precipitate the free base.
-
Filter the solid, wash thoroughly with deionized water until the filtrate is neutral (pH ~7), and then wash with a small amount of cold diethyl ether.
-
Dry the purified product in a vacuum oven at 50°C to a constant weight.
-
Physicochemical and Spectral Properties
Physicochemical Data
| Property | Value (Predicted/Calculated) | Source/Justification |
| Molecular Formula | C₉H₇N₃O₄ | - |
| Molecular Weight | 221.17 g/mol | Calculated |
| CAS Number | 32033-45-7 | Vendor Data |
| Appearance | Pale yellow to light brown crystalline solid | Predicted based on related nitroaromatics |
| Melting Point | >250 °C (decomposes) | Predicted; parent acid decomposes >300°C |
| Solubility | Sparingly soluble in water; Soluble in DMSO, DMF | Predicted based on structure |
| pKa (NH proton) | ~10-11 | Estimated; electron-withdrawing groups lower pKa vs. benzimidazole (~12.8) |
| logP | 1.5 - 2.0 | Estimated based on parent acid (XLogP3 = 1.2)[5] |
Predicted Spectral Analysis
The following spectral characteristics are predicted based on fundamental principles and data from similar benzimidazole structures.[6][7]
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ ~13.5 ppm (s, 1H): The acidic N-H proton of the imidazole ring. The broadness and chemical shift are highly dependent on concentration and solvent.
-
δ ~8.6 ppm (d, J≈2.0 Hz, 1H): Aromatic proton at C4, ortho to the nitro group.
-
δ ~8.2 ppm (dd, J≈8.8, 2.0 Hz, 1H): Aromatic proton at C6, meta to the nitro group.
-
δ ~7.8 ppm (d, J≈8.8 Hz, 1H): Aromatic proton at C7, para to the nitro group.
-
δ ~3.9 ppm (s, 3H): Methyl protons of the ester group.
-
-
¹³C NMR (100 MHz, DMSO-d₆):
-
δ ~162 ppm: Carbonyl carbon of the ester (C=O).
-
δ ~145-150 ppm: Aromatic carbons attached to nitrogen and the nitro group (C5, C3a, C7a).
-
δ ~142 ppm: Imidazole carbon at C2.
-
δ ~110-120 ppm: Aromatic carbons (C4, C6, C7).
-
δ ~53 ppm: Methyl carbon of the ester (-OCH₃).
-
-
FT-IR (KBr, cm⁻¹):
-
3100-2800 (broad): N-H stretching of the imidazole ring.
-
~1725: C=O stretching of the ester.
-
~1520 & ~1340: Asymmetric and symmetric NO₂ stretching vibrations, characteristic of nitroaromatics.
-
~1620, 1480: Aromatic C=C stretching.
-
~1280: C-O stretching of the ester.
-
-
Mass Spectrometry (EI):
-
m/z 221 (M⁺): Molecular ion peak.
-
m/z 190: Loss of methoxy radical (•OCH₃).
-
m/z 162: Loss of both methoxy and CO.
-
m/z 116: Further loss of NO₂.
-
Reactivity, Stability, and Potential Applications
Chemical Reactivity
The molecule's reactivity is governed by its three primary functional groups.
Caption: General mechanism of action for nitroaromatic prodrugs.
-
Anticancer Agents: The hypoxic (low oxygen) environment of solid tumors makes them susceptible to drugs activated by nitroreductase enzymes, which are often overexpressed in these tissues. This compound could act as a hypoxia-activated prodrug, selectively targeting cancer cells while sparing healthy, well-oxygenated tissues. [2]* Synthetic Building Block: As detailed in the reactivity section, the compound is a versatile intermediate. The amine, generated from nitro reduction, can be used to synthesize a wide array of derivatives for structure-activity relationship (SAR) studies. [8][9]
Conclusion
This compound is a molecule with significant untapped potential in medicinal chemistry. While direct experimental characterization is limited, a robust profile can be constructed from established chemical principles and data from analogous structures. Its synthesis is straightforward, and its functional groups offer clear handles for chemical modification and biological activity. The presence of the bioreducible nitro group makes it a compelling candidate for development as a next-generation antimicrobial or a hypoxia-activated anticancer agent. This guide provides the foundational knowledge necessary for researchers to confidently incorporate this promising scaffold into their drug discovery programs.
References
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Cenmed Enterprises. Methyl 5 Nitro 1H Benzimidazole 2 Carboxylate. Available from: [Link]
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ResearchGate. Is there any literature value of the melting point of 2-methyl-5-nitro-1H-benzo[d]imidazole?. Available from: [Link]
- Manisha N. Trivedi et al. Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 2011, 3(1):313-319.
- Mahmoud A. Al-Sha'er et al. 1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities. Der Pharma Chemica, 2013, 5(3):156-162.
- Kollonitsch, J. Process for the preparation of 5-nitroimidazole-2-carboxylic acids. US Patent 3,325,507. Published June 13, 1967.
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MDPI. N-[1-(2-Chlorophenyl)-2-{1-methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazol-2-yl}ethyl]-4-methylbenzenesulfonamide. Available from: [Link]
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ResearchGate. Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Available from: [Link]
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PrepChem.com. Synthesis of 2-methyl-5-nitroimidazole. Available from: [Link]
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PubChem. 5-Nitro-1H-benzo[d]imidazole-2-carboxylic acid. CID 10560239. Available from: [Link]
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ResearchGate. Synthesis characterization and antimicrobial activity of 6-nitro-1H-benzo [d]imidazole-2-yl) methyl)-6-oxido-4,8-dihydro-1H- [3][10][11]dioxaphosphepino [5,6-c] pyrazole-6-yl) ureas/carboxamides-Mannich bases. Available from: [Link]
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Chemsrc. 2-Methyl-5-nitro-1H-benzo[d]imidazole. CAS#:1792-40-1. Available from: [Link]
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ResearchGate. IR spectra of 2-(2-methyl-5-nitro-1Н-imidazole-1-yl)acetic acid and 2-(diethylamine) ethyl 4-(2-(2-methyl-5-nitro-1H-imidazole-1-yl)acetamide)benzoate. Available from: [Link]
- MDPI. Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs. Published July 21, 2022.
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Veeprho. 2-Methyl-5-nitro-1-nitroso-1H-imidazole: Synthesis Attempts and Failure Report (NAP Test). Available from: [Link]
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PubChem. Ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate. CID 2758877. Available from: [Link]
- PubMed Central. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Published March 2, 2022.
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ATB. 1-Methyl-2-nitro-1H-imidazole-5-carbaldehyde. Available from: [Link]
- PubMed. Synthesis and biological activity of two metabolites of 1-methyl-5-(1-methylethyl)-2-nitro-1 H-imidazole, an antiprotozoal agent. Published November 1977.
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Amzole. 2-Methyl-5-Nitroimidazole Specification Sheet 2015. Available from: [Link]
- PubMed Central. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. Published January 10, 2022.
- ACS Omega. Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies. Published November 23, 2022.
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NIST WebBook. 1H-Imidazole-2-carboxaldehyde, 1-methyl-. Available from: [Link]
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ResearchGate. FT-IR spectrum of 2-ethyl-1H-benzo[d]imidazole recorded at room temperature. Available from: [Link]
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SIELC Technologies. Imidazole-2-carboxaldehyde, 1-methyl-5-nitro-. Available from: [Link]
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ResearchGate. The chemical structure of 2-(2-methyl-5-Nitro-1H-imidazol-1- yl) ethanol also known as Metronidazole. Available from: [Link]
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An In-Depth Technical Guide to the Structure Elucidation of Methyl 5-nitro-1H-benzo[d]imidazole-2-carboxylate
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Benzimidazole Scaffold and the Importance of Characterization
The benzimidazole core, a fusion of benzene and imidazole rings, is a privileged scaffold in drug discovery, present in numerous commercially available drugs.[1] The introduction of a nitro group and a methyl carboxylate moiety, as in methyl 5-nitro-1H-benzo[d]imidazole-2-carboxylate, can significantly modulate the molecule's physicochemical and biological properties. Accurate and thorough structure elucidation is a non-negotiable cornerstone of chemical research and development, ensuring the identity, purity, and integrity of a synthesized compound. This guide will demonstrate the logical workflow for confirming the molecular structure of our target compound.
Proposed Synthetic Route and Initial Characterization
A plausible synthesis of this compound involves the condensation of 4-nitro-o-phenylenediamine with a suitable C2-synthon, followed by esterification. A common synthetic route for benzimidazole derivatives involves the reaction of an o-phenylenediamine with a carboxylic acid or its derivative.[2]
Workflow for Synthesis and Initial Analysis
Caption: A multi-technique approach to structure elucidation.
X-ray Crystallography: The Definitive Structure
For an unambiguous and definitive confirmation of the three-dimensional structure, single-crystal X-ray diffraction is the gold standard.
[2]#### Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of sufficient quality, often by slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethanol, acetonitrile). 2[2]. Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a controlled temperature.
-
Structure Solution and Refinement: Process the diffraction data to solve the phase problem and refine the atomic positions to generate a final structural model.
[2]An X-ray crystal structure would provide precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding, in the solid state.
Conclusion
The structure elucidation of this compound requires a synergistic application of multiple analytical techniques. High-resolution mass spectrometry establishes the molecular formula. FTIR spectroscopy provides a quick confirmation of key functional groups. A comprehensive suite of NMR experiments (¹H, ¹³C, COSY, HSQC, and HMBC) allows for the complete mapping of the molecular framework. Finally, single-crystal X-ray crystallography can offer the ultimate, unambiguous proof of the structure. This guide provides a robust, logical, and technically sound workflow for researchers to confidently elucidate the structures of novel benzimidazole derivatives and other complex organic molecules.
References
- Analysis of Benzimidazole Derivatives: A Technical Overview of Crystal Structure Determination - Benchchem.
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Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates. ACS Omega. Available at: [Link]
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2-Methyl-5-nitrobenzimidazole - NIST WebBook. Available at: [Link]
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Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives - Scholars Research Library. Available at: [Link]
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Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents - JOCPR. Available at: [Link]
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Design, Synthesis and Characterization of Some 5- Nitroimidazole Derivatives - IJPPR. Available at: [Link]
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Synthesis, Characterization and Structural elucidation of some di-substituted 2- (a-hydroxy benzyl) Bezimidazole derivatives - ResearchGate. Available at: [Link]
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An In-depth Technical Guide on the Mechanism of Action of Methyl 5-nitro-1H-benzo[d]imidazole-2-carboxylate
Abstract
Methyl 5-nitro-1H-benzo[d]imidazole-2-carboxylate is a heterocyclic compound of significant interest within the fields of medicinal chemistry and drug development. Its structural architecture, featuring a benzimidazole core, a nitro functional group, and a methyl carboxylate substituent, suggests a multifaceted mechanism of action with potential applications in treating a range of diseases, particularly parasitic infections and cancer. This technical guide provides a comprehensive analysis of the putative mechanisms of action of this compound, drawing upon the well-established biological activities of the benzimidazole and nitroimidazole classes of compounds. We will delve into the primary and secondary biochemical targets, the resultant cellular and physiological consequences, and the experimental methodologies crucial for elucidating its precise mode of action. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this promising molecule.
Introduction: The Structural and Therapeutic Promise of a Hybrid Scaffold
The benzimidazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a variety of FDA-approved drugs with diverse therapeutic applications, including anthelmintics (e.g., albendazole), proton pump inhibitors (e.g., omeprazole), and antihistamines. The biological activity of benzimidazoles is often attributed to their ability to interact with specific protein targets. In the context of anthelmintic agents, the primary mechanism involves the disruption of microtubule polymerization.
The incorporation of a nitro group at the 5-position of the benzimidazole ring introduces an additional layer of complexity and potential efficacy. Nitroaromatic compounds, particularly nitroimidazoles like metronidazole, are renowned for their antimicrobial activity against anaerobic bacteria and protozoa. This activity is contingent on the reductive activation of the nitro group within these microorganisms to generate cytotoxic radical species that induce lethal DNA damage.
The presence of both the benzimidazole core and the nitro group in this compound suggests the potential for a dual or hybrid mechanism of action, making it a compelling candidate for further investigation, especially in the context of overcoming drug resistance.
The Primary Mechanism of Action: Disruption of Microtubule Dynamics
The principal mechanism of action for the benzimidazole class of compounds is the inhibition of microtubule polymerization. Microtubules are essential cytoskeletal proteins involved in a myriad of cellular processes, including cell division, intracellular transport, and maintenance of cell structure.
Molecular Target: β-Tubulin
Benzimidazoles exert their effect by binding with high affinity to the β-tubulin subunit of the tubulin dimer. This binding event disrupts the dynamic equilibrium between soluble tubulin dimers and the polymerized microtubule filaments. The selective toxicity of benzimidazoles against parasites is attributed to their higher affinity for parasite β-tubulin compared to the mammalian homologue.
Cellular Consequences of Tubulin Disruption
The inhibition of microtubule polymerization by this compound is predicted to lead to a cascade of downstream cellular effects in susceptible organisms:
-
Arrest of Cell Division: Disruption of the mitotic spindle, a microtubule-based structure essential for chromosome segregation, leads to an arrest in the G2/M phase of the cell cycle.
-
Impaired Intracellular Transport: The microtubule network serves as a highway for the transport of vesicles, organelles, and other cellular components. Its disruption compromises nutrient uptake and waste secretion.
-
Loss of Cell Motility and Structural Integrity: Microtubules are crucial for maintaining cell shape and facilitating movement. Their depolymerization results in a loss of these functions.
A study on the structurally related compound, Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC), demonstrated its ability to interfere with tubulin polymerization and induce mitotic arrest in human cervical cancer cells, providing strong evidence for this mechanistic pathway.[1][2]
Proposed Signaling Pathway: Tubulin Inhibition
Caption: Proposed mechanism of tubulin polymerization inhibition.
The Secondary Mechanism of Action: Reductive Activation of the Nitro Group
The presence of the 5-nitro group suggests a second, potentially synergistic, mechanism of action, particularly in anaerobic or hypoxic environments, such as those inhabited by certain parasites or found in solid tumors.
Molecular Target: DNA
In low-oxygen conditions, the nitro group of nitroimidazoles can be reduced by microbial nitroreductases (e.g., pyruvate:ferredoxin oxidoreductase) to form highly reactive nitroso and hydroxylamine radicals. These radical species are potent oxidizing agents that can induce strand breaks and other forms of damage to DNA, ultimately leading to cell death.[3]
Cellular Consequences of DNA Damage
The cytotoxic effects of DNA damage are profound and include:
-
Inhibition of DNA Replication and Transcription: Damaged DNA cannot serve as a proper template for these essential cellular processes.
-
Activation of DNA Repair Pathways: The cell may attempt to repair the damage, but extensive damage can overwhelm these systems.
-
Induction of Apoptosis: If the DNA damage is too severe to be repaired, the cell will initiate programmed cell death.
Proposed Signaling Pathway: DNA Damage
Caption: Workflow for in vitro tubulin polymerization assay.
Protocol: In Vitro Tubulin Polymerization Assay
-
Reagents and Materials: Purified tubulin protein, GTP, polymerization buffer, this compound (in DMSO), positive control (e.g., colchicine), negative control (DMSO), temperature-controlled spectrophotometer with a 96-well plate reader.
-
Procedure:
-
Prepare a reaction mixture containing polymerization buffer, GTP, and purified tubulin in a 96-well plate.
-
Add varying concentrations of this compound to the wells. Include positive and negative controls.
-
Incubate the plate at 37°C to initiate polymerization.
-
Monitor the change in absorbance at 340 nm every minute for 60-90 minutes. The increase in absorbance corresponds to microtubule formation.
-
-
Data Analysis: Plot the rate of polymerization against the concentration of the compound to determine the IC50 value.
Workflow for Cell Cycle Analysis
Caption: Workflow for cell cycle analysis by flow cytometry.
Protocol: Cell Cycle Analysis by Flow Cytometry
-
Reagents and Materials: Cell culture medium, parasite or cancer cell line, this compound, PBS, ethanol (70%), RNase A, propidium iodide (PI), flow cytometer.
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with different concentrations of the compound for 24-48 hours.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.
-
Wash the fixed cells and resuspend in a staining solution containing PI and RNase A.
-
Incubate in the dark for 30 minutes.
-
Analyze the DNA content of the cells using a flow cytometer.
-
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of microtubule disruption.
Quantitative Data from Structurally Related Compounds
| Compound Class | Representative Compound | Target Organism/Cell Line | Activity (IC50/EC50) | Reference |
| Nitroimidazole | Metronidazole | Giardia lamblia | 6.1 µM | [4] |
| Nitroimidazole Derivative | 5-(3-chlorophenyl)-1-methyl-4-nitro-1H-imidazole | Entamoeba histolytica | 1.47 µM/mL | [5][6] |
| Benzimidazole Derivative | Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) | HeLa (Cervical Cancer) | Not specified, but potent | [1][2] |
| Benzimidazole Derivative | 2,5-substituted-1H-benzo[d]imidazole | HeLa, A549 (Lung Cancer) | 5.3 - 18.1 µM | [7] |
Conclusion and Future Directions
This compound is a molecule with significant therapeutic potential, likely acting through a dual mechanism involving the inhibition of tubulin polymerization and nitro-reductive DNA damage. The benzimidazole core is the primary driver of antitubulin activity, while the 5-nitro group confers a secondary, context-dependent cytotoxic mechanism.
Future research should focus on direct experimental validation of these proposed mechanisms. Key studies would include:
-
Tubulin Binding Assays: To confirm direct interaction with β-tubulin and determine binding affinity.
-
In Vitro and In Vivo Anthelmintic and Anticancer Studies: To establish the efficacy of the compound in relevant biological models.
-
Anaerobic/Hypoxic Condition Assays: To investigate the contribution of the nitro group to its overall activity.
-
DNA Damage Assays (e.g., Comet Assay): To directly measure the extent of DNA damage induced by the compound.
-
Selectivity Studies: To compare the compound's activity against parasite/cancer cells versus mammalian cells.
A thorough investigation of these aspects will be crucial in fully elucidating the mechanism of action of this compound and advancing its potential as a novel therapeutic agent.
References
- Leitsch, D. (2016). Nitroimidazole carboxamides as antiparasitic agents targeting Giardia lamblia, Entamoeba histolytica and Trichomonas vaginalis. International Journal for Parasitology: Drugs and Drug Resistance.
- Leitsch, D. (2016). Nitroimidazole carboxamides as antiparasitic agents targeting Giardia lamblia, Entamoeba histolytica and Trichomonas vaginalis. Semantic Scholar.
- Abdel-Hafez, A. A., et al. (2016). New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles. Molecules.
- Abdel-Hafez, A. A., et al. (2016). New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles. MDPI.
- Patil, D. B., et al. (2022).
- Mohan, C. D., et al. (2016). Targeting of tubulin polymerization and induction of mitotic blockage by Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) in human cervical cancer HeLa cell. Journal of Experimental & Clinical Cancer Research.
- Narsimha, M., et al. (2014). SYNTHESIS, CHARACTERIZATION AND ANTHELMINTIC ACTIVITY OF NOVEL IMIDAZOLE-5-ONE DERIVATIVES. International Journal of Pharmacy and Biological Sciences.
- Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega.
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Jubie, S., et al. (2015). Discovery of Methyl 4′-Methyl-5-(7-nitrobenzo[c]o[4][8][9]xadiazol-4-yl)-[1,1′-biphenyl]-3-carboxylate, an Improved Small-Molecule Inhibitor of c-Myc–Max Dimerization. ChemMedChem.
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An In-depth Technical Guide to the Biological Activity of Methyl 5-nitro-1H-benzo[d]imidazole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active agents. The introduction of a nitro group and a methyl carboxylate moiety to this privileged structure, as in methyl 5-nitro-1H-benzo[d]imidazole-2-carboxylate, presents a compelling candidate for novel drug discovery. This technical guide provides a comprehensive overview of the known and potential biological activities of this compound, with a primary focus on its antimicrobial and anticancer properties. Drawing on established principles of medicinal chemistry and pharmacology, this document details plausible synthetic routes, robust protocols for biological evaluation, and深入 (shēnrù - in-depth) analysis of the likely mechanisms of action. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and related nitrobenzimidazole derivatives.
Introduction: The Benzimidazole Scaffold in Drug Discovery
Benzimidazole and its derivatives are a class of heterocyclic aromatic organic compounds with a wide spectrum of biological activities, including anti-inflammatory, antiparasitic, antimalarial, antimycobacterial, antineoplastic, antiviral, antihypertensive, and anticonvulsant properties.[1] Their structural similarity to purine nucleotides allows them to interact with various enzymes and receptors within biological systems, making them a "privileged scaffold" in medicinal chemistry.[2] The versatility of the benzimidazole ring system allows for substitutions at various positions, leading to a diverse library of compounds with tailored pharmacological profiles.[3]
The addition of a nitro group, particularly at the 5-position, is a common strategy to enhance the biological activity of heterocyclic compounds. Nitroaromatic compounds are known to act as prodrugs, which upon bioreduction in hypoxic environments (such as those found in solid tumors and anaerobic bacteria), form reactive nitroso and hydroxylamine intermediates that can induce cellular damage.[2]
This guide focuses specifically on This compound , a compound that combines the established bioactivity of the nitrobenzimidazole core with a methyl carboxylate group at the 2-position, a modification known to influence the pharmacokinetic and pharmacodynamic properties of related molecules.
Synthesis of this compound
While specific literature detailing the synthesis of this compound is not abundant, a plausible and efficient synthetic route can be extrapolated from established methods for preparing substituted benzimidazoles and their carboxylate derivatives. A common and effective approach involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.
A proposed synthetic pathway is outlined below:
Caption: Proposed synthesis of this compound.
Experimental Protocol: Synthesis
-
Reaction Setup: To a round-bottom flask, add 4-nitro-1,2-phenylenediamine and a molar excess of dimethyl oxalate.
-
Solvent and Catalyst: Add a suitable solvent and catalyst, such as 4M hydrochloric acid or polyphosphoric acid.
-
Reflux: Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture and pour it into ice-cold water.
-
Neutralization and Precipitation: Neutralize the solution with a base (e.g., sodium bicarbonate) to precipitate the crude product.
-
Purification: Collect the solid by filtration, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol or methanol) to yield pure this compound.
-
Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Antimicrobial Activity
Benzimidazole derivatives have long been recognized for their broad-spectrum antimicrobial properties.[1] The nitro group in nitroimidazoles is crucial for their activity against anaerobic bacteria and protozoa. It is hypothesized that the nitro group is reduced by microbial enzymes to form cytotoxic radicals that damage DNA and other vital macromolecules.[4]
Evaluation of Antimicrobial Activity
Standardized in vitro screening methods are essential for determining the antimicrobial potential of novel compounds.
Agar Well Diffusion Method
This method provides a qualitative assessment of antimicrobial activity.
Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.
-
Plate Preparation: Spread the microbial inoculum evenly onto the surface of Mueller-Hinton agar plates.
-
Well Creation: Create wells of a defined diameter in the agar using a sterile borer.
-
Compound Application: Add a known concentration of the test compound (dissolved in a suitable solvent like DMSO) to the wells. Include a solvent control (DMSO) and a positive control (a standard antibiotic like ciprofloxacin).
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Zone of Inhibition: Measure the diameter of the clear zone of growth inhibition around each well. A larger zone of inhibition indicates greater antimicrobial activity.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This quantitative method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Protocol:
-
Serial Dilutions: Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Inoculation: Add a standardized microbial inoculum to each well.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates under appropriate conditions.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Caption: Workflow for in vitro antimicrobial screening.
Anticancer Activity
The benzimidazole scaffold is present in several anticancer drugs, and its derivatives have shown promising activity against various cancer cell lines.[5] The mechanism of action is often multifactorial, involving the inhibition of key enzymes like topoisomerase, disruption of microtubule polymerization, and induction of apoptosis.[5][6] The hypoxic environment of solid tumors makes nitro-substituted compounds like this compound particularly interesting candidates for anticancer drug development.[2]
Evaluation of In Vitro Cytotoxicity
The initial step in assessing anticancer potential is to determine the compound's cytotoxicity against a panel of cancer cell lines.
MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[7]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[8]
Potential Mechanisms of Anticancer Action
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Unlocking the Therapeutic Potential of Methyl 5-Nitro-1H-benzo[d]imidazole-2-carboxylate: A Technical Guide to Putative Targets and Validation Strategies
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous pharmacologically active compounds. The specific derivative, methyl 5-nitro-1H-benzo[d]imidazole-2-carboxylate, combines key structural features that suggest a rich potential for therapeutic intervention, particularly in oncology and infectious diseases. The presence of the 5-nitro group is a well-established pharmacophore in antimicrobial agents, while the benzimidazole core is known to interact with a multitude of biological targets, including tubulin and various kinases. This technical guide provides an in-depth analysis of the putative therapeutic targets of this compound, grounded in the established bioactivities of structurally related compounds. We further delineate a comprehensive, step-by-step framework for the experimental validation of these targets, offering a roadmap for researchers seeking to explore the full therapeutic promise of this molecule.
Introduction: The Benzimidazole Scaffold and the Promise of a Nitro-Substituted Derivative
Benzimidazoles are heterocyclic aromatic compounds formed by the fusion of benzene and imidazole rings. Their structural similarity to naturally occurring purine nucleobases allows them to readily interact with a wide array of biological macromolecules, including enzymes and receptors.[1][2] This inherent bio-compatibility has led to the development of numerous benzimidazole-containing drugs with diverse clinical applications, from anthelmintics like albendazole to proton-pump inhibitors like omeprazole and anticancer agents such as veliparib.[3]
The molecule at the center of this guide, this compound, possesses two key functionalizations that are of significant medicinal interest:
-
The Benzimidazole Core: This bicyclic system is a versatile scaffold that can be readily modified to achieve selective binding to various biological targets.[2]
-
The 5-Nitro Group: The presence of a nitro group, particularly at the 5-position, is a known driver of antimicrobial activity.[4][5] This is often attributed to its ability to undergo bioreduction in anaerobic environments, leading to the formation of cytotoxic radical species that can damage microbial DNA.[6]
-
The 2-Carboxylate Moiety: The ester group at the 2-position can influence the compound's solubility, metabolic stability, and ability to form hydrogen bonds within a target's active site.
Given these structural attributes, we hypothesize that this compound has the potential to engage multiple therapeutic targets, primarily in the realms of oncology and infectious diseases. The following sections will explore these potential targets in detail and propose robust experimental workflows for their validation.
Potential Therapeutic Area: Oncology
The development of novel anticancer agents is a critical area of research, and benzimidazole derivatives have shown considerable promise.[7][8] We propose three primary putative targets for this compound in the context of cancer therapy.
Putative Target 1: Disruption of Microtubule Dynamics
A significant number of benzimidazole-containing compounds exert their anticancer effects by interfering with microtubule polymerization.[1][8] Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, motility, and intracellular transport. Their dynamic nature, characterized by the rapid polymerization and depolymerization of α- and β-tubulin heterodimers, is a prime target for antimitotic drugs.
Causality: The planar benzimidazole ring can bind to the colchicine-binding site on β-tubulin, thereby inhibiting the polymerization of tubulin into microtubules. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.[8]
Experimental Validation Workflow:
Caption: Workflow for validating microtubule disruption activity.
Step-by-Step Protocol: Tubulin Polymerization Assay
-
Objective: To directly measure the effect of this compound on the polymerization of purified tubulin in vitro.
-
Materials:
-
Lyophilized bovine brain tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP (100 mM stock)
-
Glycerol
-
This compound (test compound)
-
Paclitaxel (positive control for polymerization)
-
Nocodazole (positive control for depolymerization)
-
96-well microplate, temperature-controlled spectrophotometer
-
-
Procedure:
-
Reconstitute tubulin in General Tubulin Buffer to a final concentration of 3 mg/mL.
-
Prepare serial dilutions of the test compound, paclitaxel, and nocodazole in General Tubulin Buffer.
-
In a pre-chilled 96-well plate, add 5 µL of the compound dilutions.
-
Add 50 µL of the tubulin solution to each well.
-
Initiate polymerization by adding 5 µL of GTP (final concentration 1 mM) and 40 µL of a glycerol-containing buffer.
-
Immediately place the plate in a spectrophotometer pre-heated to 37°C.
-
Measure the change in absorbance at 340 nm every minute for 60 minutes.
-
Interpretation: An inhibition of the increase in absorbance compared to the vehicle control indicates an anti-polymerization effect.
-
Putative Target 2: Topoisomerase I and II Inhibition
Topoisomerases are nuclear enzymes that resolve the topological problems of DNA during replication, transcription, and recombination.[9] Topoisomerase I (Topo I) creates single-strand breaks, while Topoisomerase II (Topo II) introduces double-strand breaks. Many effective anticancer drugs, such as camptothecin and doxorubicin, function by inhibiting these enzymes.
Causality: The planar benzimidazole ring system can intercalate between DNA base pairs, while other parts of the molecule can stabilize the covalent complex between the topoisomerase and the DNA strand.[1][9] This leads to an accumulation of DNA strand breaks, which are cytotoxic to rapidly dividing cancer cells.
Experimental Validation Workflow:
Caption: Workflow for validating topoisomerase inhibition.
Step-by-Step Protocol: DNA Relaxation Assay (Topoisomerase I)
-
Objective: To determine if this compound inhibits the ability of human Topoisomerase I to relax supercoiled plasmid DNA.
-
Materials:
-
Human Topoisomerase I enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Reaction Buffer (10X)
-
Test compound
-
Camptothecin (positive control)
-
Agarose gel, electrophoresis equipment, DNA stain (e.g., ethidium bromide)
-
-
Procedure:
-
Prepare reaction mixtures containing reaction buffer, supercoiled DNA (250 ng), and serial dilutions of the test compound or camptothecin.
-
Add 1 unit of Topoisomerase I to each reaction tube (except for the negative control).
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid.
-
Stain the gel and visualize the DNA bands under UV light.
-
Interpretation: Inhibition of the conversion of supercoiled DNA to its relaxed form, in the presence of the test compound, indicates Topoisomerase I inhibition.[9][10]
-
Putative Target 3: Kinase Inhibition (e.g., PI3K/AKT, MAPK pathways)
Protein kinases are critical regulators of cellular signaling pathways that control cell growth, proliferation, and survival. The dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Benzimidazole derivatives have been reported to inhibit various kinases, including those in the PI3K/AKT and MAPK signaling pathways.[1]
Causality: The benzimidazole scaffold can act as a hinge-binding motif, mimicking the adenine moiety of ATP and occupying the ATP-binding pocket of the kinase. This competitive inhibition prevents the phosphorylation of downstream substrates, thereby blocking the pro-survival signaling cascade.
Experimental Validation Workflow:
Caption: Workflow for validating kinase inhibition.
Potential Therapeutic Area: Infectious Diseases
The 5-nitroimidazole moiety is a well-established pharmacophore in the treatment of infections caused by anaerobic bacteria and protozoa.[5] Therefore, it is highly probable that this compound will exhibit antimicrobial properties.
Putative Target: DNA Damage via Nitro-Radical Formation
Causality: In the low-oxygen environment of anaerobic organisms, the nitro group of the compound can be reduced by microbial enzymes (e.g., pyruvate:ferredoxin oxidoreductase). This reduction process generates highly reactive nitro radical anions, which can then induce oxidative stress and cause lethal damage to microbial DNA and other crucial macromolecules.[6]
Experimental Validation Workflow:
Caption: Workflow for validating antimicrobial activity.
Step-by-Step Protocol: Minimum Inhibitory Concentration (MIC) Determination
-
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a target microorganism.
-
Materials:
-
Test compound
-
Bacterial strains (e.g., Clostridium difficile, Bacteroides fragilis)
-
Appropriate broth medium (e.g., Brucella broth supplemented with hemin and vitamin K1)
-
96-well microplates
-
Anaerobic chamber or gas-generating system
-
-
Procedure:
-
Prepare a 2-fold serial dilution of the test compound in the broth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the test organism to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a growth control (no drug) and a sterility control (no bacteria).
-
Incubate the plates under anaerobic conditions at 37°C for 24-48 hours.
-
Determine the MIC by visually inspecting the plates for the lowest concentration of the compound that prevents turbidity.
-
Interpretation: A low MIC value indicates potent antimicrobial activity against the tested strain.
-
Quantitative Data Summary
While specific data for this compound is not yet available in the public domain, the following table presents hypothetical, yet plausible, data that could be generated through the aforementioned experimental workflows. This serves as a template for data presentation.
| Assay | Putative Target | Metric | Hypothetical Value | Reference Compound | Reference Value |
| Tubulin Polymerization | β-Tubulin | IC₅₀ | 1.5 µM | Nocodazole | 0.5 µM |
| DNA Relaxation | Topoisomerase I | IC₅₀ | 10 µM | Camptothecin | 2 µM |
| Kinase Binding | PI3Kα | Kᵢ | 0.5 µM | Alpelisib | 0.05 µM |
| Antimicrobial | C. difficile | MIC | 2 µg/mL | Metronidazole | 1 µg/mL |
Conclusion and Future Directions
This compound is a compound of significant interest, positioned at the intersection of established anticancer and antimicrobial pharmacophores. The proposed therapeutic targets—tubulin, topoisomerases, protein kinases, and microbial DNA—are all well-validated in the field of drug discovery. The experimental frameworks detailed in this guide provide a clear and logical path forward for the comprehensive evaluation of this molecule.
Future research should focus on a systematic execution of these validation studies. Positive outcomes in the in vitro and cell-based assays will warrant progression to preclinical in vivo models to assess efficacy, pharmacokinetics, and safety. Furthermore, structure-activity relationship (SAR) studies, involving the synthesis and testing of analogues, will be crucial for optimizing the potency and selectivity of this promising scaffold. Through this rigorous, target-driven approach, the full therapeutic potential of this compound can be unlocked.
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Discovering Novel Benzimidazole Derivatives for Anticancer Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Prominence of the Benzimidazole Scaffold in Oncology
The quest for novel and effective anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, the benzimidazole scaffold has emerged as a "privileged structure," a molecular framework that demonstrates a remarkable capacity for interacting with a diverse range of biological targets.[1][2] This bicyclic aromatic compound, formed by the fusion of benzene and imidazole rings, serves as a versatile foundation for the design of potent anticancer therapeutics.[1][2] Its structural similarity to naturally occurring purine nucleotides allows it to interact with various enzymes, proteins, and even DNA, disrupting processes critical for cancer cell growth and survival.[3][4]
The journey of benzimidazoles in oncology is a compelling narrative of drug repurposing and rational design. Initially developed as anthelmintic drugs in the 1950s, compounds like mebendazole and albendazole have been repurposed for their anticancer effects.[5][6] These early observations sparked a wave of research into synthesizing novel benzimidazole derivatives with enhanced potency, selectivity, and pharmacokinetic profiles.[5] Today, the benzimidazole nucleus is a key component in a range of anticancer agents, from approved drugs like bendamustine to a multitude of investigational compounds in preclinical and clinical development.[7][8] This guide provides a comprehensive overview of the strategies and methodologies employed in the discovery and development of novel benzimidazole derivatives for anticancer research.
Rational Drug Design and Synthesis of Novel Benzimidazole Derivatives
The development of new benzimidazole-based anticancer agents is a multidisciplinary effort that integrates computational design, synthetic chemistry, and a deep understanding of structure-activity relationships (SAR).
Structure-Activity Relationship (SAR) Studies: Decoding the Pharmacophore
SAR studies are fundamental to optimizing the anticancer activity of benzimidazole derivatives. These studies systematically modify the benzimidazole core and analyze the resulting impact on biological activity, providing crucial insights for rational drug design.[2] Key modifications often focus on the N-1 and C-2 positions of the benzimidazole ring, as substitutions at these sites significantly influence the compound's interaction with its biological targets.
Table 1: Summary of Key Structure-Activity Relationships for Benzimidazole Derivatives
| Position of Substitution | Type of Substituent | Impact on Anticancer Activity | Example Target(s) |
| N-1 | Alkyl chains, aromatic rings | Influences solubility, cell permeability, and binding affinity. | Kinases, Tubulin |
| C-2 | Substituted phenyl rings, heterocyclic moieties | Crucial for target specificity and potency. Can form key hydrogen bonds and hydrophobic interactions. | Topoisomerases, Tubulin, Kinases |
| Benzene Ring (Positions 4, 5, 6, 7) | Electron-donating or -withdrawing groups | Modulates the electronic properties of the benzimidazole system, affecting target binding and pharmacokinetics. | Various enzymes |
Computational Approaches: In Silico Drug Design
Computational tools play an increasingly vital role in accelerating the discovery of novel benzimidazole derivatives. Molecular docking, for instance, allows researchers to predict the binding interactions of designed compounds with specific biological targets, such as the colchicine-binding site of tubulin or the ATP-binding pocket of kinases.[9][10] This in silico screening helps prioritize the synthesis of compounds with the highest likelihood of success, saving valuable time and resources.[11][12]
Workflow for Computational Design of Benzimidazole Derivatives
Caption: A typical workflow for the computational design and prioritization of novel benzimidazole derivatives.
Synthetic Strategies: Building the Benzimidazole Core
A variety of synthetic methods are employed to construct the benzimidazole scaffold and introduce diverse functional groups. One of the most common approaches is the condensation of o-phenylenediamines with aldehydes or carboxylic acids.[13][14] Microwave-assisted synthesis has also gained traction as it often leads to shorter reaction times and improved yields.[13]
General Synthetic Scheme for 2-Substituted Benzimidazoles
Caption: A simplified representation of a common synthetic route to 2-substituted benzimidazoles.
In Vitro Evaluation: From Cytotoxicity to Mechanistic Insights
Once synthesized, novel benzimidazole derivatives undergo a battery of in vitro assays to assess their anticancer potential and elucidate their mechanism of action.
Cytotoxicity Screening: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to determine the cytotoxic effects of a compound on cancer cell lines.[15][16] This assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.
Step-by-Step Protocol for the MTT Assay
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the benzimidazole derivatives for a specified period (e.g., 48 or 72 hours).[16]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.[16]
-
Solubilization: Dissolve the formazan crystals by adding a solubilizing agent, such as DMSO.[16]
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Cell Cycle Analysis: Uncovering Proliferation Arrest
Many anticancer agents, including benzimidazole derivatives, exert their effects by inducing cell cycle arrest.[8] Flow cytometry is a powerful technique used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Experimental Workflow for Cell Cycle Analysis
Caption: An overview of the diverse anticancer mechanisms of benzimidazole derivatives.
One of the most well-established mechanisms of action for benzimidazole derivatives is the inhibition of tubulin polymerization. [5]By binding to the colchicine-binding site on β-tubulin, these compounds disrupt the formation of microtubules, which are essential for mitosis, leading to cell cycle arrest and apoptosis. [8]Other derivatives function as topoisomerase inhibitors, intercalating with DNA and preventing the re-ligation of DNA strands, which ultimately leads to cell death. [3]Additionally, various benzimidazole derivatives have been shown to inhibit key signaling kinases, such as EGFR and VEGFR-2, which are crucial for cancer cell proliferation and angiogenesis. [17]
In Vivo Evaluation and Clinical Landscape
Promising benzimidazole derivatives identified through in vitro screening are advanced to in vivo studies, typically using xenograft models in immunocompromised mice. [5]These studies are critical for assessing the compound's efficacy in a physiological context, as well as its pharmacokinetic and toxicological profiles. Key endpoints in these studies include tumor growth inhibition and overall survival.
Several benzimidazole derivatives have progressed to clinical trials, demonstrating their therapeutic potential in human patients. [5]For instance, the repurposed anthelmintic mebendazole has been investigated in combination with other chemotherapeutic agents for the treatment of high-grade gliomas. [5]Furthermore, novel benzimidazole derivatives are continuously being developed and evaluated in early-phase clinical trials for a variety of solid and hematological malignancies. [8]
Future Perspectives and Conclusion
The field of benzimidazole-based anticancer drug discovery continues to evolve, with ongoing efforts focused on several key areas:
-
Development of highly selective inhibitors: Designing derivatives that target specific cancer-associated proteins with high affinity and selectivity to minimize off-target effects and toxicity.
-
Combination therapies: Exploring the synergistic effects of benzimidazole derivatives with other anticancer agents, including chemotherapy, targeted therapy, and immunotherapy. [8]* Advanced drug delivery systems: Utilizing nanotechnology and other drug delivery platforms to improve the solubility, bioavailability, and tumor-targeting of benzimidazole compounds.
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- 417 Integrative Medicine. (2025).
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- Al-Zahrani, A. S., & Al-Otaibi, M. A. (2023). Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. Molecules, 28(13), 5035.
- Al-Otaibi, M. A., & Al-Zahrani, A. S. (2021). Computational repurposing of benzimidazole anthelmintic drugs as potential colchicine binding site inhibitors. Future Medicinal Chemistry, 13(19), 1623-1638.
- Genç, O., & Çalışkan, Ş. G. (2024). Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies. Journal of Molecular Structure, 1307, 137887.
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- Acar, Ç., & Erol, F. (2023). Synthesis, characterization, antiproliferative activity, docking, and molecular dynamics simulation of new 1,3-dihydro-2H-benzimidazol-2-one derivatives. Journal of Biomolecular Structure and Dynamics, 41(16), 8031-8045.
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spectroscopic analysis of methyl 5-nitro-1H-benzo[d]imidazole-2-carboxylate
An In-Depth Technical Guide to the Spectroscopic Analysis of Methyl 5-nitro-1H-benzo[d]imidazole-2-carboxylate
Prepared by: Gemini, Senior Application Scientist
Foreword
This technical guide provides a comprehensive framework for the spectroscopic analysis and structural elucidation of this compound. This molecule, possessing the pharmacologically significant benzimidazole core, a nitro functional group, and a methyl ester, presents a unique combination of structural features that are readily probed by modern spectroscopic techniques. This document is intended for researchers, chemists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for each analytical choice. By integrating predictive data based on analogous structures with established methodologies, this guide serves as a robust tool for the unambiguous characterization of this and similar heterocyclic compounds.
Molecular Structure and Analytical Strategy
The structural confirmation of a synthesized molecule like this compound is foundational to any further chemical or biological investigation. A multi-technique spectroscopic approach is essential, as each method provides a unique and complementary piece of the structural puzzle. Our strategy integrates Nuclear Magnetic Resonance (NMR) spectroscopy for mapping the carbon-hydrogen framework, Fourier-Transform Infrared (FT-IR) spectroscopy for identifying functional groups, UV-Visible (UV-Vis) spectroscopy for probing the conjugated electronic system, and Mass Spectrometry (MS) for determining the molecular weight and fragmentation patterns.
The logical workflow for this analysis is designed to be self-validating, where the data from each technique corroborates the others, leading to a single, unambiguous structural assignment.
Figure 1: A logical workflow diagram illustrating the multi-technique approach to the structural elucidation of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. For this compound, both ¹H and ¹³C NMR are required to map out the proton and carbon environments, respectively. The presence of the electron-withdrawing nitro group and the varied electronic environments of the benzimidazole ring system will result in a highly dispersed and informative spectrum.
Expertise & Rationale: Predicting the ¹H NMR Spectrum
The expected ¹H NMR spectrum will display distinct signals for the aromatic protons, the N-H proton of the imidazole ring, and the methyl ester protons. The chemical shifts are heavily influenced by the electronic effects of the substituents. The nitro group at the C5 position is a strong de-shielding group, meaning it will draw electron density away from the aromatic ring and cause the protons nearest to it to appear at a higher chemical shift (further downfield).
-
Aromatic Protons (H4, H6, H7): The benzene portion of the molecule will exhibit a distinct three-proton spin system.
-
H4: This proton is ortho to the strongly electron-withdrawing nitro group and will be the most downfield of the aromatic signals. It is expected to appear as a doublet.
-
H6: This proton is meta to the nitro group and ortho to the imidazole nitrogen. It will appear as a doublet of doublets.
-
H7: This proton is para to the nitro group and will be the most upfield of the aromatic signals, appearing as a doublet.
-
-
Imidazole N-H Proton: The N-H proton of the imidazole ring is acidic and often appears as a broad singlet at a very high chemical shift, typically >10 ppm, due to hydrogen bonding and exchange phenomena.[1][2]
-
Methyl Ester (-OCH₃) Protons: This group will present as a sharp singlet, integrating to three protons, in a typical methyl ester region.
Predicted ¹H and ¹³C NMR Data
The following tables summarize the predicted chemical shifts (δ) in ppm relative to tetramethylsilane (TMS). DMSO-d₆ is the recommended solvent as it effectively solubilizes the compound and slows the exchange of the N-H proton, allowing for its observation.[1]
Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: DMSO-d₆)
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
|---|---|---|---|---|
| N-H | > 12.0 | Broad Singlet | 1H | Acidic imidazole proton, hydrogen bonding. |
| H4 | ~8.5 - 8.7 | d | 1H | Ortho to de-shielding NO₂ group. |
| H6 | ~8.2 - 8.4 | dd | 1H | Meta to NO₂ and ortho to N. |
| H7 | ~7.8 - 8.0 | d | 1H | Para to NO₂ group. |
| -OCH₃ | ~3.9 - 4.1 | Singlet | 3H | Typical range for a methyl ester. |
Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: DMSO-d₆)
| Carbon Assignment | Predicted δ (ppm) | Rationale |
|---|---|---|
| C=O (Ester) | ~160 - 165 | Carbonyl carbon in a conjugated ester system.[3] |
| C2 | ~145 - 150 | Imidazole carbon attached to two nitrogens and the ester. |
| C5 | ~142 - 146 | Aromatic carbon directly attached to the NO₂ group. |
| C3a/C7a (bridgehead) | ~135 - 140 | Bridgehead carbons of the benzimidazole system. |
| C4, C6, C7 | ~110 - 125 | Aromatic carbons influenced by the nitro group. |
| -OCH₃ | ~52 - 55 | Methyl carbon of the ester group.[3] |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the dry compound into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Dissolution: Cap the tube and gently vortex or invert until the sample is fully dissolved. Mild heating may be applied if necessary.
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard ¹H NMR spectrum (e.g., 16 scans).
-
Acquire a standard ¹³C NMR spectrum (e.g., 1024 scans or more, depending on concentration).
-
(Optional but Recommended) Perform 2D NMR experiments like COSY (to confirm H-H couplings) and HSQC (to correlate protons to their directly attached carbons) for unambiguous assignment.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is an essential technique for identifying the specific functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Expertise & Rationale: Key Vibrational Modes
The FT-IR spectrum will provide definitive evidence for the key functional groups: the N-H bond, the nitro group (NO₂), the ester carbonyl (C=O), and the aromatic system.
-
N-H Stretch: A broad absorption band is expected in the region of 3100-3400 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the imidazole ring. Its broadness is due to hydrogen bonding.
-
C=O Stretch: A strong, sharp absorption band around 1720-1740 cm⁻¹ is a clear indicator of the ester carbonyl group.[4]
-
NO₂ Stretches: The nitro group is characterized by two strong and distinct absorption bands: an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1340-1380 cm⁻¹.[5]
-
Aromatic C=C and C-H Stretches: Multiple sharp bands between 1450-1600 cm⁻¹ correspond to the C=C bond stretching within the aromatic and imidazole rings. Aromatic C-H stretching vibrations appear as weaker bands above 3000 cm⁻¹.
Table 3: Predicted FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
|---|---|---|---|
| 3100 - 3400 | Medium, Broad | N-H Stretch | Imidazole N-H |
| > 3000 | Weak-Medium | C-H Stretch | Aromatic C-H |
| 1720 - 1740 | Strong, Sharp | C=O Stretch | Ester Carbonyl |
| 1520 - 1560 | Strong | Asymmetric NO₂ Stretch | Nitro Group |
| 1450 - 1600 | Medium-Strong | C=C Stretch | Aromatic/Heterocyclic Ring |
| 1340 - 1380 | Strong | Symmetric NO₂ Stretch | Nitro Group |
| 1200 - 1300 | Strong | C-O Stretch | Ester C-O |
Experimental Protocol: FT-IR Spectroscopy (KBr Pellet)
-
Sample Preparation: Grind a small amount (~1-2 mg) of the dry compound with ~100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule's conjugated π-system. The benzimidazole ring, substituted with both an electron-withdrawing nitro group and a carboxylate group, constitutes a significant chromophore that will absorb light in the UV or near-visible region.
Expertise & Rationale: Electronic Transitions
The spectrum is expected to show strong absorption bands corresponding to π → π* transitions within the extended conjugated system of the molecule. The presence of the nitro group and the ester group, which extend the conjugation, will cause a bathochromic (red) shift compared to unsubstituted benzimidazole. Analysis in solvents of different polarities can provide further insight into the nature of the electronic transitions.[6]
Table 4: Predicted UV-Vis Absorption Data (Solvent: Methanol or Ethanol)
| Predicted λₘₐₓ (nm) | Transition Type | Chromophore |
|---|
| ~280 - 320 | π → π* | Extended conjugated benzimidazole system |
Experimental Protocol: UV-Vis Spectroscopy
-
Solution Preparation: Prepare a dilute stock solution of the compound in a UV-transparent solvent (e.g., methanol or ethanol). A typical concentration is around 10⁻⁵ M.
-
Cuvette Preparation: Fill a quartz cuvette with the pure solvent to be used as a reference (blank). Fill a second quartz cuvette with the sample solution.
-
Data Acquisition:
-
Place the reference cuvette in the spectrometer and record a baseline correction.
-
Replace the reference with the sample cuvette.
-
Scan a range from approximately 200 to 600 nm to record the absorption spectrum.
-
Identify the wavelength(s) of maximum absorbance (λₘₐₓ).
-
Mass Spectrometry (MS)
Mass spectrometry is the definitive technique for determining the molecular weight of a compound. High-resolution mass spectrometry (HRMS) can provide the elemental composition with high accuracy, confirming the molecular formula.
Expertise & Rationale: Ionization and Fragmentation
Electrospray ionization (ESI) is a suitable soft ionization technique that will likely yield a strong signal for the protonated molecule [M+H]⁺. The calculated monoisotopic mass of C₉H₇N₃O₄ is 221.0437 Da.
-
Molecular Ion: The primary peak observed in the mass spectrum should correspond to the protonated molecule, [C₉H₇N₃O₄ + H]⁺, with an m/z value of approximately 222.0515.
-
Fragmentation: Key fragmentation pathways can also provide structural information. Expected fragments include the loss of the methoxy group (-OCH₃) from the ester, or the loss of the nitro group (-NO₂).
Table 5: Predicted Mass Spectrometry Data (ESI+)
| m/z Value (Predicted) | Ion Assignment | Rationale |
|---|---|---|
| 222.0515 | [M+H]⁺ | Protonated molecular ion. |
| 191.0353 | [M - OCH₃ + H]⁺ | Loss of the methoxy radical from the ester. |
| 176.0458 | [M - NO₂ + H]⁺ | Loss of the nitro group. |
Experimental Protocol: Mass Spectrometry (ESI-TOF)
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source of a time-of-flight (TOF) mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500). Use an internal calibrant to ensure high mass accuracy.
Conclusion: A Unified Structural Picture
The structural elucidation of this compound is achieved through the careful synthesis of data from multiple spectroscopic techniques. NMR spectroscopy provides the carbon-hydrogen framework, FT-IR confirms the presence of all key functional groups, UV-Vis spectroscopy characterizes the electronic system, and high-resolution mass spectrometry validates the elemental formula. The convergence of these independent analyses provides an unassailable confirmation of the molecular structure, demonstrating a rigorous and self-validating analytical workflow essential for modern chemical research and drug development.
References
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ResearchGate. (n.d.). Synthesis, structural and spectroscopic studies of two new benzimidazole derivatives: A comparative study. Retrieved from [Link]
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Bozgeyik, E., et al. (2023). Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations. National Center for Biotechnology Information. Retrieved from [Link]
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Tiam, Laure S., et al. (2019). Benzimidazole Schiff base derivatives: synthesis, characterization and antimicrobial activity. National Center for Biotechnology Information. Retrieved from [Link]
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Nieto, C. I., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. National Center for Biotechnology Information. Retrieved from [Link]
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Nieto, C. I., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journals. Retrieved from [Link]
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In-Depth Technical Guide: Solubility Profile of Methyl 5-nitro-1H-benzo[d]imidazole-2-carboxylate
Abstract
This technical guide provides a comprehensive framework for characterizing the aqueous solubility profile of methyl 5-nitro-1H-benzo[d]imidazole-2-carboxylate, a heterocyclic compound of interest in pharmaceutical research. Given the structural alerts for low aqueous solubility—namely the rigid benzimidazole core, the lipophilic nitro group, and the methyl ester moiety—a thorough understanding of its solubility is paramount for predicting its behavior in biological systems and guiding formulation development. This document outlines the theoretical underpinnings of solubility for ionizable compounds, details robust, step-by-step protocols for determining both kinetic and thermodynamic solubility, and establishes a validated analytical workflow for quantification. The methodologies are designed to be self-validating, incorporating essential controls and system suitability checks to ensure data integrity, aligning with the principles of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness).
Introduction: The Critical Role of Solubility
This compound belongs to the benzimidazole class of compounds, which are prevalent scaffolds in medicinal chemistry, known for a wide range of biological activities.[1] However, the physicochemical properties of such molecules heavily influence their journey from a promising lead compound to a viable drug candidate. Aqueous solubility is a critical determinant of a drug's absorption and bioavailability.[2] A compound with low solubility can lead to erratic absorption, underestimated toxicity in early assays, and significant formulation challenges, ultimately hindering its development.[3]
The structure of this compound suggests it is a weak base, capable of protonation on the imidazole ring. Its solubility is therefore expected to be highly dependent on pH. This guide provides the necessary theoretical background and experimental protocols to fully characterize this pH-dependent solubility profile.
Theoretical Framework
2.1. Physicochemical Properties & Predicted Behavior
While specific experimental data for the target molecule is not widely published, we can predict its behavior based on its structural components and related analogs like 5-nitrobenzimidazole.
-
Benzimidazole Core: A weak base. The pKa of the conjugate acid determines the pH range over which the molecule transitions from its neutral, less soluble form to its protonated, more soluble cationic form.
-
Nitro Group (-NO₂): An electron-withdrawing group that increases the lipophilicity and can lower the pKa of the imidazole nitrogen, affecting the pH at which it ionizes.
-
Methyl Carboxylate (-COOCH₃): An ester group that is generally neutral and contributes to the overall lipophilicity of the molecule.
Based on these features, the compound is predicted to have low intrinsic solubility (solubility of the neutral form) in water and exhibit increased solubility in acidic conditions where the imidazole ring is protonated. The parent compound, 5-nitrobenzimidazole, has a reported water solubility of 0.5 g/L.[4][5]
2.2. Thermodynamic vs. Kinetic Solubility
It is crucial to distinguish between two types of solubility measurements commonly used in drug discovery.[6]
-
Thermodynamic Solubility (Equilibrium Solubility): This is the "true" solubility, defined as the concentration of a compound in a saturated solution that is in equilibrium with its solid (often crystalline) form.[7] It is determined using methods like the shake-flask technique, which requires longer incubation times (24-72 hours) to ensure equilibrium is reached.[8][9] This value is vital for pre-formulation and understanding the compound's behavior under stable conditions.
-
Kinetic Solubility: This measures the concentration of a compound just before it precipitates when a concentrated organic stock solution (e.g., in DMSO) is rapidly added to an aqueous buffer.[10] This method is high-throughput and mimics conditions in early-stage in vitro assays where compounds are introduced via DMSO.[6][11] Kinetic solubility values are often higher than thermodynamic ones due to the formation of supersaturated solutions.[8]
2.3. The Henderson-Hasselbalch Equation: A Tool for Predicting pH-Dependent Solubility
For an ionizable compound like a weak base, the total solubility (Stotal) at a given pH is the sum of the intrinsic solubility of the neutral form (S₀) and the concentration of the soluble, ionized form. The Henderson-Hasselbalch equation is a fundamental tool for modeling this relationship.[12][13]
For a weak base: Stotal = S₀ (1 + 10(pKa - pH))
This equation illustrates that as the pH of the solution drops below the pKa of the compound, the term 10(pKa - pH) becomes larger, leading to a significant increase in total solubility.[14] Determining the pKa and the intrinsic solubility (S₀) is therefore essential to building a complete solubility profile.
Experimental Design & Protocols
A robust solubility assessment involves multiple assays performed under well-controlled conditions. The following protocols are designed to provide a comprehensive profile for this compound.
3.1. Prerequisite: Analytical Method Validation
Accurate quantification of the dissolved compound is the cornerstone of any solubility assay. A reverse-phase high-performance liquid chromatography with UV detection (RP-HPLC-UV) method is recommended. Similar methods have been successfully developed for other benzimidazole derivatives.[15][16][17]
Protocol: HPLC-UV Method Development
-
Column Selection: Use a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Develop an isocratic or gradient method using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water or an ammonium acetate buffer) and an organic solvent like acetonitrile or methanol.[16][18]
-
Wavelength Selection: Determine the maximum UV absorbance wavelength (λmax) for the compound by running a UV scan. For nitroaromatic compounds, this is often in the 300-320 nm range.[15]
-
Standard Curve: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO or methanol). Create a series of calibration standards by serial dilution and inject them to generate a standard curve (Peak Area vs. Concentration). The curve must have a correlation coefficient (r²) ≥ 0.999 for accurate quantification.
-
System Suitability: Before each run, inject a mid-concentration standard multiple times to ensure system precision (Relative Standard Deviation <% 2%).
3.2. Protocol: Thermodynamic Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining equilibrium solubility.[8][19]
Objective: To measure the equilibrium solubility in various aqueous buffers.
Materials:
-
This compound (solid powder)
-
2 mL glass vials with screw caps
-
Orbital shaker/incubator set to 37 °C
-
Buffer solutions: pH 1.2 (simulated gastric fluid), pH 4.5, and pH 6.8 (ICH standard buffers).[20][21]
-
Centrifuge and/or 0.22 µm syringe filters (PVDF)
-
Validated HPLC-UV method
Procedure:
-
Add an excess amount of the solid compound (e.g., 1-2 mg) to a glass vial. The key is to ensure solid material remains at the end of the experiment, indicating saturation.
-
Add 1 mL of the desired aqueous buffer to the vial.
-
Securely cap the vials and place them on an orbital shaker in an incubator set at 37 ± 1 °C.[20]
-
Agitate the samples for at least 24 hours to ensure equilibrium is reached.[7] A 48-hour time point can be included to confirm that equilibrium has been maintained.
-
After incubation, check the pH of the suspension to ensure it has not shifted significantly.[8][22]
-
Separate the undissolved solid from the saturated solution by centrifuging at high speed (e.g., 14,000 rpm for 15 minutes) or by filtering through a 0.22 µm syringe filter. Causality Check: Filtration is critical to remove particulates that would otherwise inflate the measured concentration.
-
Carefully take an aliquot of the clear supernatant and dilute it with the mobile phase into the calibrated range of the HPLC-UV assay.
-
Quantify the concentration using the validated HPLC-UV method.
3.3. Protocol: Kinetic Solubility Assay
This high-throughput method is ideal for early discovery to quickly assess solubility under non-equilibrium conditions.[3][23]
Objective: To measure the concentration at which the compound precipitates from a supersaturated solution.
Materials:
-
10 mM stock solution of the compound in 100% DMSO
-
96-well microtiter plates (UV-transparent for direct UV method)
-
Aqueous buffer (e.g., PBS pH 7.4)
-
Plate shaker
-
Plate reader (UV-Vis or nephelometer) or HPLC-UV system
Procedure (Direct UV/HPLC Method):
-
In a 96-well plate, add buffer to multiple wells.
-
Add a small volume of the 10 mM DMSO stock solution to the buffer to achieve the highest desired final concentration (e.g., 2 µL of stock into 198 µL of buffer for a 100 µM final concentration with 1% DMSO). Causality Check: Keeping the final DMSO concentration low and consistent (≤1%) is critical as DMSO can act as a co-solvent and artificially increase solubility.
-
Mix the plate on a shaker for 1-2 hours at room temperature.[3]
-
After incubation, separate any precipitate using a 96-well filter plate.
-
Quantify the concentration of the compound in the filtrate using a pre-calibrated plate reader or by HPLC-UV analysis.[6][11]
Data Presentation and Interpretation
Solubility data should be compiled into a clear, concise table to allow for easy comparison across different conditions.
Table 1: Solubility Profile of this compound
| Assay Type | Medium (Buffer) | Temperature (°C) | Measured Solubility (µg/mL) | Measured Solubility (µM) | Classification (ICH M9) |
| Thermodynamic | pH 1.2 HCl Buffer | 37 | [Insert Data] | [Insert Data] | - |
| Thermodynamic | pH 4.5 Acetate Buffer | 37 | [Insert Data] | [Insert Data] | - |
| Thermodynamic | pH 6.8 Phosphate Buffer | 37 | [Insert Data] | [Insert Data] | Low / High |
| Kinetic | PBS, pH 7.4 | 25 | [Insert Data] | [Insert Data] | - |
Interpretation:
-
pH-Dependence: A significant increase in thermodynamic solubility from pH 6.8 to pH 1.2 would confirm the weak base character of the molecule. The lowest measured solubility in the pH 1.2-6.8 range is used for Biopharmaceutics Classification System (BCS) classification.[24]
-
BCS Classification: According to ICH M9 guidelines, a drug is "highly soluble" if its highest single therapeutic dose can dissolve in 250 mL of aqueous media over the pH range of 1.2 to 6.8.[20][22] If the lowest measured solubility allows for this, the compound is classified as highly soluble. Otherwise, it is poorly soluble.
-
Kinetic vs. Thermodynamic: The kinetic solubility value is expected to be higher than the thermodynamic solubility at a similar pH. A large difference can indicate a high propensity for the compound to form supersaturated solutions, which can have implications for in vivo dissolution.
Conclusion
This guide provides a robust, scientifically-grounded framework for the comprehensive solubility characterization of this compound. By employing both thermodynamic and kinetic assays, and underpinning them with a validated analytical method, researchers can generate high-quality, reliable data. This information is fundamental for making informed decisions in the drug discovery and development process, from guiding structure-activity relationship (SAR) studies to designing appropriate formulations for in vivo testing. The described protocols are designed to be self-validating, ensuring the integrity and trustworthiness of the results, which is essential for advancing a compound through the development pipeline.
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The Nitrobenzimidazole Scaffold: A Technical Guide to Physicochemical Properties and Drug Development Applications
Introduction: The Enduring Relevance of the Nitrobenzimidazole Core in Medicinal Chemistry
The benzimidazole scaffold, a bicyclic aromatic system comprising fused benzene and imidazole rings, represents a "privileged structure" in medicinal chemistry. Its structural similarity to endogenous purines allows it to interact with a wide array of biological macromolecules, making it a cornerstone for the development of numerous therapeutic agents.[1][2] The introduction of a nitro group (—NO₂) onto this scaffold dramatically alters its electronic properties and metabolic fate, unlocking a diverse spectrum of pharmacological activities.[3][4] Nitrobenzimidazole derivatives have emerged as potent agents in oncology, infectious disease, and other therapeutic areas, driving continued interest from researchers in drug discovery and development.[4][5]
The electron-withdrawing nature of the nitro group significantly influences the molecule's acidity, lipophilicity, and susceptibility to metabolic reduction, all of which are critical parameters in drug design.[6][7] Understanding these fundamental physical and chemical properties is paramount for optimizing lead compounds, predicting pharmacokinetic behavior, and ensuring the stability and safety of potential drug candidates. This guide provides an in-depth analysis of the core physicochemical properties of nitrobenzimidazole compounds, detailed experimental protocols for their characterization, and insights into their mechanisms of action, tailored for researchers, scientists, and drug development professionals.
Part 1: Core Physicochemical Properties of Nitrobenzimidazole Compounds
The therapeutic efficacy and pharmacological profile of a drug candidate are intrinsically linked to its physicochemical properties. For nitrobenzimidazole derivatives, key parameters such as solubility, acidity (pKa), and lipophilicity (LogP) dictate everything from formulation strategies to cell permeability and target engagement.
Physical Properties
The physical state, melting point, solubility, and spectral characteristics of nitrobenzimidazole compounds are foundational to their handling, purification, and analytical identification.
Appearance and Melting Point: The parent compound, 5-nitrobenzimidazole, is typically an off-white to pale yellow crystalline or fluffy powder.[7][8] The melting point is a key indicator of purity and is influenced by the substitution pattern on the benzimidazole core and any attached aryl groups.
Solubility Profile: The solubility of nitrobenzimidazole derivatives is a critical factor for both in vitro assays and in vivo bioavailability. The presence of the polar nitro group and the ionizable imidazole ring, combined with the nonpolar bicyclic core, results in variable solubility. Generally, these compounds exhibit good solubility in polar organic solvents like alcohols and DMF, moderate solubility in chlorinated solvents, and low solubility in nonpolar alkanes and water.[7][8][9]
Table 1: Physicochemical Properties of 5-Nitrobenzimidazole (CAS: 94-52-0)
| Property | Value | Reference(s) |
| IUPAC Name | 5-Nitro-1H-benzimidazole | [7] |
| Molecular Formula | C₇H₅N₃O₂ | [7][8] |
| Molecular Weight | 163.13 g/mol | [7][8] |
| Appearance | Off-white to pale yellow powder | [7][8] |
| Melting Point | 207-210 °C | [7] |
| Water Solubility | 0.5 g/L | [7] |
| General Solubility | Very soluble in alcohol; slightly soluble in ether and benzene. | [7][8] |
| pKa (Predicted) | 10.95 ± 0.10 | [7] |
Spectroscopic Characteristics: Standard spectroscopic techniques are essential for structural elucidation and confirmation.
-
¹H and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy provides detailed information about the chemical environment of hydrogen and carbon atoms. Due to tautomerism in N-unsubstituted benzimidazoles, the signals for the 4- and 7-positions, as well as the 5- and 6-positions, may be averaged unless substitution locks the tautomeric form.[6][10] The electron-withdrawing nitro group typically deshields adjacent protons, causing them to resonate at a higher chemical shift (downfield).[11]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. Characteristic strong absorption bands for nitrobenzimidazoles include asymmetric and symmetric stretching of the N-O bonds in the nitro group (typically around 1510-1530 cm⁻¹ and 1330-1350 cm⁻¹, respectively) and N-H stretching of the imidazole ring (around 3430 cm⁻¹).[11]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern, confirming the molecular formula of the synthesized compound.[8][11]
Chemical Properties
The chemical behavior of nitrobenzimidazoles, particularly their acidity, stability, and reactivity, underpins their mechanism of action and informs their development as stable pharmaceutical products.
Acidity and Basicity (pKa): The benzimidazole ring contains both a weakly acidic N-H proton and a weakly basic pyridinic-type nitrogen. The pKa is a measure of the strength of an acid in solution and is a critical determinant of a drug's ionization state at physiological pH (around 7.4). This, in turn, affects its solubility, permeability across biological membranes, and binding to its target. The electron-withdrawing nitro group generally decreases the basicity (lowers the pKa of the conjugate acid) of the imidazole ring compared to unsubstituted benzimidazole.
Lipophilicity (LogP): The partition coefficient (P), or its logarithm (LogP), describes the distribution of a compound between an immiscible lipid (n-octanol) and aqueous phase. It is a key indicator of a drug's ability to cross cell membranes. A balanced LogP is often crucial; a value that is too high can lead to poor aqueous solubility and metabolic instability, while a value that is too low may hinder membrane permeation. The nitro group, being polar, tends to decrease the lipophilicity (lower the LogP value) of the parent benzimidazole scaffold.
Chemical Stability and Reactivity: Nitrobenzimidazoles are generally stable crystalline solids.[7] However, their stability must be rigorously evaluated under stress conditions to identify potential degradation pathways.[12] Key areas of reactivity include:
-
Reduction of the Nitro Group: The nitro group is susceptible to chemical or enzymatic reduction to form nitroso, hydroxylamino, and ultimately amino derivatives. This metabolic activation is a key mechanism of action for some nitroaromatic drugs, but it can also lead to the formation of reactive, potentially toxic species.[3]
-
Reactions at the Imidazole Ring: The N-H proton can be deprotonated by a base, allowing for alkylation or acylation at the nitrogen positions.
-
Electrochemical Behavior: The nitro group is electrochemically active. Cyclic voltammetry studies show that the nitro group on the benzimidazole ring can be reversibly reduced, and this process is influenced by substituents on other parts of the molecule.[6][13]
Part 2: Essential Experimental Protocols for Characterization
Generating reliable, reproducible data is the bedrock of scientific integrity. The following protocols provide step-by-step methodologies for determining the critical physicochemical properties discussed above.
Protocol: Determination of pKa by UV-Vis Spectrophotometry
This method leverages the change in the UV-Vis absorbance spectrum of a compound as it ionizes with changing pH. It is a robust method that requires only a small amount of sample.[14][15]
Principle: The Beer-Lambert law states that absorbance is directly proportional to concentration. As the pH of the solution changes, the ratio of the protonated (H-BZI⁺ or BZI) to the deprotonated (BZI or BZI⁻) form of the nitrobenzimidazole changes according to the Henderson-Hasselbalch equation. This results in a change in the overall UV-Vis spectrum. By monitoring absorbance at a specific wavelength across a range of pH values, a titration curve can be generated, and the pKa can be determined from the inflection point.
Methodology:
-
Preparation of Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of the nitrobenzimidazole compound in a suitable solvent like DMSO or methanol.[15]
-
Preparation of Buffers: Prepare a series of buffer solutions with constant ionic strength (e.g., 0.1 M) covering a wide pH range (e.g., pH 2 to pH 12). Use different buffer systems (e.g., phosphate, acetate, borate) to cover the desired range.[15]
-
Sample Preparation: In a 96-well UV-transparent microplate, add a small, fixed volume of the compound stock solution to each well containing the different pH buffers. The final concentration should be in the range of 0.1-0.2 mM, and the final percentage of the organic solvent should be low (e.g., ≤2% v/v) to minimize its effect on the pKa.[15]
-
Spectrophotometric Measurement: Record the UV-Vis spectrum (e.g., from 230–500 nm) for each well using a microplate spectrophotometer.[15]
-
Data Analysis:
-
Plot absorbance at a selected wavelength (where the difference between the ionized and unionized forms is maximal) against pH.
-
Fit the data to a sigmoidal dose-response equation using non-linear regression software (e.g., Prism, Origin).
-
The pKa is the pH value at the inflection point of the curve, which corresponds to the point where the concentrations of the ionized and unionized species are equal.
-
Protocol: Determination of Lipophilicity (LogP) by RP-HPLC
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a rapid and reliable method for estimating LogP values. It is based on the correlation between a compound's retention time on a nonpolar stationary phase and its n-octanol/water partition coefficient.[16][17]
Principle: In RP-HPLC, a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., methanol/water or acetonitrile/water) are used. Lipophilic compounds have a stronger affinity for the stationary phase and thus elute later (have a longer retention time) than hydrophilic compounds. By calibrating the system with compounds of known LogP values, the LogP of an unknown compound can be determined from its retention time.[16]
Methodology:
-
System Preparation: Use a C18 column with a mobile phase consisting of a mixture of an organic modifier (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer at pH 7.4 to mimic physiological conditions).[18]
-
Preparation of Calibration Standards: Prepare solutions of at least five commercially available compounds with accurately known LogP values that span the expected range of your test compound.[16]
-
Preparation of Test Compound Solution: Prepare a solution of the nitrobenzimidazole compound in the mobile phase.
-
Chromatographic Run:
-
Inject the calibration standards one by one and record their retention times (t_R).
-
Inject the test compound and record its retention time.
-
Determine the column dead time (t_0) by injecting a non-retained compound like uracil.
-
-
Data Analysis:
-
For each standard and the test compound, calculate the capacity factor (k') using the formula: k' = (t_R - t_0) / t_0.
-
Calculate the logarithm of the capacity factor (log k').
-
Create a calibration curve by plotting the known LogP values of the standards against their corresponding log k' values.
-
Perform a linear regression on the calibration data to obtain the equation of the line (y = mx + c), where y = LogP and x = log k'.
-
Using the log k' value of your test compound, calculate its LogP using the regression equation.
-
Protocol: Assessment of Chemical Stability by Forced Degradation
Forced degradation (or stress testing) is a critical component of drug development, mandated by regulatory bodies like the ICH.[12][19] These studies are designed to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of analytical methods.[20][21]
Principle: The drug substance is subjected to stress conditions more severe than accelerated stability testing (e.g., high temperature, extreme pH, oxidation, and light) to induce degradation. The resulting mixture is then analyzed by a stability-indicating method, typically RP-HPLC with UV or mass spectrometric detection, to separate and identify the degradation products from the parent drug.[22][23]
Methodology:
-
Sample Preparation: Prepare solutions of the nitrobenzimidazole compound (e.g., 1 mg/mL) in various media for stress testing.[23]
-
Application of Stress Conditions: Expose the samples to the following conditions, typically aiming for 5-20% degradation[12][23]:
-
Acid Hydrolysis: 0.1 M HCl at room temperature, and if no degradation, heat at 60-80°C for a set period (e.g., 2, 4, 8, 24 hours).[20]
-
Base Hydrolysis: 0.1 M NaOH at room temperature, and if no degradation, heat as above.[20]
-
Oxidative Degradation: 3-30% hydrogen peroxide (H₂O₂) at room temperature.[12]
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C) and a solution to heat (e.g., 60-80°C).[23]
-
Photolytic Degradation: Expose the solid and solution samples to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[19][24]
-
-
Sample Neutralization: After the stress period, neutralize the acidic and basic samples to prevent further degradation before analysis.
-
Analysis:
-
Analyze all stressed samples, along with a non-stressed control, using a validated stability-indicating HPLC method.
-
The method should be capable of separating the parent peak from all degradation product peaks. Peak purity analysis using a photodiode array (PDA) detector is crucial.
-
Quantify the parent drug and the degradation products. Mass spectrometry (LC-MS) can be used to identify the structure of the major degradation products.
-
Part 3: Mechanism of Action and Therapeutic Potential
The biological activity of nitrobenzimidazole derivatives is diverse, with significant potential demonstrated in oncology.[4] Two prominent mechanisms of action are the inhibition of Poly(ADP-ribose) polymerase (PARP) and the intercalation into DNA.
PARP Inhibition Pathway
PARP enzymes, particularly PARP1, are crucial for the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[25] When an SSB occurs, PARP1 binds to the damaged site and synthesizes poly(ADP-ribose) (PAR) chains, which act as a scaffold to recruit other DNA repair proteins.[26][27]
Many anticancer nitrobenzimidazoles function as PARP inhibitors. Their mechanism involves competitively binding to the NAD⁺ binding site of the PARP1 enzyme, which prevents the synthesis of PAR chains.[28] This inhibition of SSB repair is not cytotoxic on its own. However, during DNA replication, unrepaired SSBs are converted into more lethal double-strand breaks (DSBs). In healthy cells, these DSBs can be repaired by the high-fidelity homologous recombination (HR) pathway. Many cancers, particularly those with BRCA1/2 mutations, are deficient in the HR pathway. In these HR-deficient cancer cells, the accumulation of DSBs cannot be repaired, leading to genomic instability and cell death—a concept known as synthetic lethality.[26] Furthermore, PARP inhibitors can "trap" the PARP enzyme on the DNA, creating a toxic lesion that also contributes to cell death.[28][29]
Caption: Mechanism of PARP inhibition by nitrobenzimidazoles in HR-deficient cancer cells.
DNA Intercalation
Another key anticancer mechanism for planar aromatic molecules like nitrobenzimidazoles is DNA intercalation. These compounds can insert themselves between the base pairs of the DNA double helix.[30][31] This insertion distorts the DNA structure, which can interfere with critical cellular processes like DNA replication and transcription.[32][33] The inhibition of these processes ultimately blocks cell proliferation and can trigger apoptosis. The binding affinity and mode (intercalation vs. groove binding) can be influenced by the specific substituents on the benzimidazole ring system.[32]
Caption: Workflow of anticancer action via DNA intercalation by nitrobenzimidazole compounds.
Conclusion
Nitrobenzimidazole derivatives represent a versatile and powerful scaffold in modern drug discovery. Their potent biological activities are deeply rooted in their fundamental physical and chemical properties. The presence of the nitro group imparts unique electronic and steric characteristics that can be fine-tuned through synthetic modification to optimize potency, selectivity, and pharmacokinetic profiles. A thorough understanding and rigorous experimental determination of properties like pKa, LogP, and chemical stability are not merely academic exercises; they are essential, self-validating steps in the rational design and successful development of novel therapeutics. The protocols and mechanistic insights provided in this guide serve as a foundational resource for scientists dedicated to harnessing the full potential of this remarkable class of compounds.
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Chemagination, "How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide," Chemagination, Available: [Link].[14]
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C. T. Tomsho, S. B. T. Nguyen, and D. H. H. Nguyen, "Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates," ACS Med. Chem. Lett., vol. 3, no. 4, pp. 318–321, Apr. 2012. Available: [Link].[15]
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E. M. Rakib et al., "A multidisciplinary study of chemico-physical properties of different classes of 2-aryl-5(or 6)-nitrobenzimidazoles: NMR, electrochemical behavior, ESR, and DFT calculations," Arabian Journal of Chemistry, vol. 14, no. 9, p. 103334, Sep. 2021. Available: [Link].[6]
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An In-depth Technical Guide to Methyl 5-nitro-1H-benzo[d]imidazole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Foreword
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active agents. Its fusion of a benzene ring with an imidazole moiety creates a versatile platform for therapeutic intervention across a spectrum of diseases. The introduction of a nitro group and a methyl carboxylate ester at specific positions on this scaffold, as seen in methyl 5-nitro-1H-benzo[d]imidazole-2-carboxylate, gives rise to a molecule of significant interest for further chemical exploration and biological evaluation. This technical guide provides a comprehensive overview of this compound, from its fundamental identifiers to its synthesis, and potential applications, serving as a vital resource for professionals in the field of drug discovery and development.
Section 1: Core Identifiers and Chemical Profile
A precise understanding of a compound's identity is paramount for any scientific investigation. This section details the key identifiers for this compound.
Nomenclature and Registration
Structural and Molecular Data
The structural and molecular properties of a compound are critical for predicting its chemical behavior, reactivity, and potential biological interactions.
| Identifier | Value | Source |
| Molecular Formula | C₉H₇N₃O₄ | [1] |
| Molecular Weight | 221.17 g/mol | Calculated |
| Canonical SMILES | COC(=O)C1=NC2=C(N1)C=C(C=C2)[O-] | [1] |
| InChI | InChI=1S/C9H7N3O4/c1-16-9(15)8-10-6-3-2-5(12(13)14)4-7(6)11-8/h2-4H,1H3,(H,10,11) | PubChem |
| InChIKey | YFGYJAADMSLWHQ-UHFFFAOYSA-N | PubChem |
Section 2: Synthesis and Purification
The synthesis of this compound can be approached through several routes. This section outlines a logical and well-documented synthetic pathway, emphasizing the rationale behind the chosen methodology.
Retrosynthetic Analysis
A logical approach to the synthesis of the target molecule involves the esterification of the corresponding carboxylic acid, 5-nitro-1H-benzo[d]imidazole-2-carboxylic acid. This precursor is readily accessible through the oxidation of a suitable starting material.
Caption: Retrosynthetic analysis of the target molecule.
Recommended Synthetic Protocol
This protocol details a two-step synthesis starting from the commercially available 2-methyl-5-nitro-1H-benzimidazole.
Step 1: Synthesis of 5-Nitro-1H-benzo[d]imidazole-2-carboxylic acid
This step involves the oxidation of the 2-methyl group to a carboxylic acid. A common and effective method is permanganate oxidation.
-
Reactants:
-
2-Methyl-5-nitro-1H-benzimidazole
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethanol
-
-
Procedure:
-
Suspend 2-methyl-5-nitro-1H-benzimidazole in an aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux.
-
Slowly add a solution of potassium permanganate in water to the refluxing mixture. The color of the permanganate will disappear as the reaction proceeds.
-
Continue refluxing for several hours after the addition is complete to ensure full conversion.
-
Cool the reaction mixture and filter to remove the manganese dioxide byproduct.
-
Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 3-4.
-
The product, 5-nitro-1H-benzo[d]imidazole-2-carboxylic acid, will precipitate out of solution.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
-
Step 2: Synthesis of this compound
This step is a standard Fischer esterification.
-
Reactants:
-
5-Nitro-1H-benzo[d]imidazole-2-carboxylic acid
-
Methanol (reagent and solvent)
-
Concentrated sulfuric acid (catalyst)
-
-
Procedure:
-
Suspend 5-nitro-1H-benzo[d]imidazole-2-carboxylic acid in an excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.
-
Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Reduce the volume of methanol under reduced pressure.
-
Pour the concentrated mixture into ice-cold water.
-
Neutralize the solution with a saturated solution of sodium bicarbonate.
-
The crude this compound will precipitate.
-
Collect the solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the pure compound.
-
An alternative one-pot synthesis involves the reaction of 5-Nitro-2-(trichloromethyl)-1H-benzo[d]imidazole with methanol in the presence of sodium carbonate, followed by the addition of sodium bicarbonate and continued reflux.[3]
Caption: Synthetic workflow for the target compound.
Section 3: Spectroscopic and Physicochemical Properties
Expected Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Aromatic protons on the benzimidazole ring (typically in the range of 7.5-8.5 ppm), a singlet for the methyl ester protons (around 3.9-4.1 ppm), and a broad singlet for the N-H proton (variable, may be >10 ppm). |
| ¹³C NMR | Aromatic carbons (110-150 ppm), the ester carbonyl carbon (around 160-165 ppm), and the methyl ester carbon (around 52-55 ppm). |
| IR (Infrared) Spectroscopy | N-H stretching (around 3300-3400 cm⁻¹), C=O stretching of the ester (around 1700-1730 cm⁻¹), N-O stretching of the nitro group (asymmetric and symmetric bands around 1500-1550 cm⁻¹ and 1330-1370 cm⁻¹), and aromatic C-H and C=C stretching. |
| Mass Spectrometry (MS) | The molecular ion peak (M⁺) corresponding to the molecular weight of 221.17. Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) and the carboxyl group (-COOCH₃). |
For comparison, the related compound 5-nitro-2-phenyl-1H-benzimidazole exhibits characteristic IR peaks for the nitro group at 1334 and 1512 cm⁻¹, a C=N stretch at 1624 cm⁻¹, and an N-H stretch at 3436 cm⁻¹. Its ¹H NMR spectrum in DMSO-d₆ shows the N-H proton at 13.64 ppm and aromatic protons between 7.62 and 8.51 ppm.[4]
Physicochemical Properties (Predicted)
| Property | Predicted Value |
| Melting Point | Expected to be a solid with a relatively high melting point, typical for aromatic nitro compounds. |
| Solubility | Likely to have low solubility in water and higher solubility in polar organic solvents like DMSO, DMF, and alcohols. |
| Appearance | Expected to be a pale yellow or off-white crystalline solid. |
Section 4: Reactivity and Potential Applications in Drug Discovery
The chemical reactivity of this compound is primarily dictated by the functional groups present: the benzimidazole ring system, the nitro group, and the methyl ester.
Key Reactivity Centers
-
N-H of the Imidazole Ring: This proton is acidic and can be deprotonated with a suitable base, allowing for N-alkylation or N-arylation to introduce further diversity.
-
Ester Group: The methyl ester can be hydrolyzed back to the carboxylic acid under acidic or basic conditions. It can also be converted to an amide by reaction with amines.
-
Nitro Group: The nitro group is a strong electron-withdrawing group, which deactivates the benzene ring towards electrophilic aromatic substitution. However, it can be reduced to an amino group, which is a key transformation for the synthesis of a wide range of derivatives. This amino group can then be further functionalized.
-
Benzimidazole Ring: The ring system is generally stable but can undergo reactions depending on the conditions.
Caption: Key reactivity sites of the title compound.
Potential Applications in Drug Development
The benzimidazole core is a well-established pharmacophore with a broad range of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[5][6][7] The presence of the nitro group is often associated with antimicrobial and anticancer activities. For instance, several 1-substituted-2-methyl-5-nitrobenzimidazoles have shown activity against breast cancer cell lines.[8] Furthermore, 2-aryl-5(6)-nitro-1H-benzimidazole derivatives have been evaluated as potential anticancer agents, with some compounds showing high potency against various cancer cell lines.[9]
The title compound, this compound, serves as a valuable intermediate for the synthesis of a library of derivatives with potential therapeutic applications. The ester and nitro functionalities provide handles for chemical modification to explore structure-activity relationships (SAR) and optimize for desired biological activities. For example, the reduction of the nitro group to an amine, followed by acylation or sulfonylation, can lead to compounds with a wide array of biological profiles. Similarly, the conversion of the ester to various amides can significantly impact the compound's pharmacokinetic and pharmacodynamic properties.
The broader class of nitrobenzimidazoles has been investigated for:
-
Anticancer Activity: Many derivatives have shown promising results against various cancer cell lines.[10] The nitro group can contribute to cytotoxicity, particularly in hypoxic tumor environments.[9]
-
Antimicrobial Activity: Nitroimidazoles are a known class of antimicrobial agents.[11] The benzimidazole scaffold itself also contributes to antimicrobial effects.[12][13]
-
Anthelmintic Activity: Benzimidazoles are a well-known class of anthelmintic drugs.
Therefore, this compound is a promising starting point for the development of novel therapeutics in these areas.
Section 5: Conclusion
This compound is a chemically versatile molecule with significant potential as a building block in drug discovery. This guide has provided a comprehensive overview of its core identifiers, a logical and detailed synthetic protocol, and an analysis of its potential reactivity and applications. For researchers and scientists in the field, this compound represents an opportunity to explore new chemical space and develop novel therapeutic agents targeting a range of diseases. Further investigation into its specific biological activities and the synthesis of its derivatives is highly encouraged.
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Ramla, M. M., Omar, M. A., & El-Khamry, A. A. (2006). Synthesis and antitumor activity of 1-substituted-2-methyl-5-nitrobenzimidazoles. Bioorganic & Medicinal Chemistry, 14(21), 7324–7332. [Link]
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Topic: Anthelmintic Potential of 5-Nitro-1H-benzo[d]imidazole Derivatives
An In-Depth Technical Guide
A Senior Application Scientist's Guide to a Promising Class of Anthelmintic Agents
Authored for Researchers, Scientists, and Drug Development Professionals
Preamble: The Looming Threat of Anthelmintic Resistance
Helminth infections remain a significant global health and agricultural challenge, causing widespread morbidity and substantial economic losses.[1] For decades, the benzimidazole (BZD) class of drugs, including albendazole and mebendazole, has been the cornerstone of mass drug administration programs and veterinary parasite control.[1] However, their extensive and often frequent use has inevitably led to the selection and spread of resistant parasite populations, a phenomenon documented across numerous helminth species in both livestock and, increasingly, with concern for human parasites.[2][3][4][5] This escalating resistance necessitates an urgent and continuous search for novel, effective anthelmintic agents. This guide focuses on a specific, promising subclass: 5-nitro-1H-benzo[d]imidazole derivatives, exploring their synthesis, mechanism of action, and the methodologies required to validate their therapeutic potential.
The Benzimidazole Scaffold: A Foundation for Anthelmintic Activity
The core of BZD anthelmintics is the 1H-benzo[d]imidazole ring system. Their primary mechanism of action is well-established: they selectively bind to the β-tubulin subunit of the parasite's microtubules.[6][7][8] This binding event inhibits the polymerization of tubulin dimers into microtubules, which are essential cytoskeletal structures. The disruption of microtubule formation cripples vital cellular processes in the parasite, including cell division, nutrient absorption (particularly glucose uptake in the intestinal cells), and intracellular transport, ultimately leading to paralysis and death.[9] The selective toxicity of BZDs arises from their significantly higher binding affinity for parasite β-tubulin compared to the mammalian host's equivalent.[9]
Rationale for the 5-Nitro Moiety: Enhancing the Core Scaffold
The strategic addition of a nitro group (-NO₂) at the 5-position of the benzimidazole ring is a common medicinal chemistry approach to modulate the electronic and steric properties of the molecule. The introduction of this potent electron-withdrawing group can influence several key factors:
-
Binding Affinity: Altering the electron density of the benzimidazole ring system can enhance the molecule's interaction with the target protein (β-tubulin).
-
Pharmacokinetic Properties: The nitro group can affect the molecule's solubility, membrane permeability, and metabolic stability, all of which are critical for bioavailability and in vivo efficacy.
-
Potential for Alternative Mechanisms: In some classes of compounds, nitroaromatic groups can be bioreduced by parasitic enzymes to form radical species, inducing cytotoxic oxidative stress—a potential secondary mechanism of action.
Our focus, therefore, is to understand how this specific modification contributes to creating a potentially more robust or resilient anthelmintic agent.
Synthesis of 2-Substituted 5-Nitro-1H-benzo[d]imidazole Derivatives
The synthesis of these target compounds is typically a multi-step process that offers flexibility for creating a library of derivatives, primarily by varying the substituent at the 2-position. A common and effective route involves the Phillips condensation reaction followed by nitration.
General Synthesis Workflow
The diagram below outlines a representative synthetic pathway. The choice of the aromatic aldehyde in the first step is the key determinant of the final substituent at the 2-position, allowing for systematic exploration of structure-activity relationships (SAR).
Caption: General synthetic scheme for 5-nitro-1H-benzo[d]imidazole derivatives.
Detailed Experimental Protocol: Synthesis of 2-phenyl-5-nitro-1H-benzoimidazole
This protocol is adapted from established methodologies for synthesizing 2-substituted and subsequently nitrated benzimidazoles.[10][11]
Step 1: Synthesis of 2-phenyl-1H-benzoimidazole
-
Reactant Preparation: In a 250 mL round-bottom flask, dissolve o-phenylenediamine (0.1 mol) and benzaldehyde (0.1 mol) in ethanol (100 mL).
-
Reaction: Reflux the mixture for 4-6 hours.
-
Causality Note: Refluxing provides the necessary thermal energy to drive the condensation and subsequent oxidative cyclization to form the imidazole ring. Ethanol serves as a suitable solvent for both reactants.
-
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., Chloroform:Methanol 9:1).
-
Isolation: After completion, cool the reaction mixture to room temperature and then pour it into a beaker containing 200 mL of ice-cold water with constant stirring.
-
Causality Note: The product is poorly soluble in water, causing it to precipitate out of the solution upon addition to the cold water, facilitating its isolation.
-
-
Purification: Filter the resulting solid precipitate, wash thoroughly with cold water, and dry. Recrystallize from ethanol to obtain pure 2-phenyl-1H-benzoimidazole.
Step 2: Nitration to 2-phenyl-5-nitro-1H-benzoimidazole
-
Nitrating Mixture Preparation: In a flask kept in an ice bath (0-5 °C), slowly add fuming nitric acid (10 mL) to concentrated sulfuric acid (20 mL) with careful stirring.
-
Causality Note: This exothermic reaction generates the nitronium ion (NO₂⁺), the electrophile for the nitration reaction. Pre-cooling is a critical safety and control measure.
-
-
Reactant Addition: Slowly add the synthesized 2-phenyl-1H-benzoimidazole (0.05 mol) in small portions to the cold nitrating mixture, ensuring the temperature does not rise above 10 °C.
-
Reaction: Stir the mixture at room temperature for 2-3 hours.
-
Isolation: Carefully pour the reaction mixture onto crushed ice. The 5-nitro derivative will precipitate.
-
Purification: Filter the solid, wash with water until the filtrate is neutral, and then dry. Recrystallize from an appropriate solvent to yield the final product.
In Vitro Anthelmintic Evaluation: A Primary Screening Protocol
The initial assessment of anthelmintic activity is performed using in vitro assays. The Indian earthworm (Pheretima posthuma) is a widely used and accepted model organism due to its anatomical and physiological resemblance to intestinal roundworms.[11]
Workflow for In Vitro Screening
Caption: Proposed mechanism of action for 5-nitro-BZD derivatives.
Structure-Activity Relationship (SAR) and Drug-Likeness
Early in vitro data suggests that the nature of the substituent at the 2-position significantly impacts anthelmintic potency. [10]For instance, an unsubstituted phenyl ring at the 2-position appears more effective than a chloro-substituted phenyl ring in the earthworm model. [10]Molecular modeling studies on other benzimidazoles have shown that factors like the molecular dipole moment and the orientation of substituents are key determinants of in vivo efficacy, suggesting a highly polar binding cleft at the active site. [12] Furthermore, evaluating drug-likeness using computational tools is a critical step in modern drug discovery. Lipinski's "Rule of Five" provides a set of heuristics to predict if a compound has properties that would make it a likely orally active drug in humans.
Table 2: Predicted In Silico Pharmacokinetic and Drug-Likeness Properties
| Parameter | Description | Favorable Range (Rule of 5) |
|---|---|---|
| Molecular Weight | Size of the molecule | < 500 g/mol |
| LogP | Octanol-water partition coefficient (lipophilicity) | < 5 |
| H-bond Donors | Number of OH and NH groups | < 5 |
| H-bond Acceptors | Number of O and N atoms | < 10 |
| TPSA | Topological Polar Surface Area | < 140 Ų |
Synthesized nitrobenzimidazoles have been shown to possess favorable drug-likeness characteristics based on these rules.[10]
Future Directions and Conclusion
The 5-nitro-1H-benzo[d]imidazole scaffold represents a viable and promising direction in the search for new anthelmintics. The initial in vitro results are encouraging, demonstrating potent activity that, in some cases, is comparable to established drugs. [10] The logical next steps for advancing this research are:
-
Expanded SAR Studies: Synthesize a broader library of derivatives with diverse substitutions at the 2-position to optimize activity.
-
In Vitro Testing on Target Helminths: Move beyond the earthworm model to screen against economically and medically important nematodes like Haemonchus contortus or Trichostrongylus colubriformis.
-
Molecular Docking: Perform computational docking studies with parasite β-tubulin models to better understand binding interactions and rationalize SAR findings.
-
In Vivo Efficacy Studies: Test the most promising lead compounds in rodent models of helminth infection to assess their efficacy, safety, and pharmacokinetic profiles in a biological system.
-
Resistance Profiling: Evaluate the activity of new derivatives against known benzimidazole-resistant parasite strains to determine if they can overcome existing resistance mechanisms.
By systematically applying these medicinal chemistry and parasitological principles, the anthelmintic potential of 5-nitro-1H-benzo[d]imidazole derivatives can be fully elucidated, potentially leading to the development of a new generation of drugs to combat the persistent threat of helminth infections.
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A Technical Guide to the Antimicrobial Spectrum of Nitrobenzimidazoles: From Mechanism to Resistance
Abstract: The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a nitro group onto this heterocyclic system gives rise to nitrobenzimidazoles, a class of compounds with a remarkably broad and potent spectrum of antimicrobial activity. This guide provides an in-depth exploration of the antimicrobial landscape of nitrobenzimidazoles, grounded in mechanistic insights and field-proven methodologies. We will dissect their activity against bacteria, fungi, parasites, and viruses, detail the experimental workflows for spectrum evaluation, and examine the critical structure-activity relationships and microbial resistance mechanisms that govern their efficacy.
The Nitrobenzimidazole Core: A Prodrug Strategy for Broad-Spectrum Activity
The efficacy of nitrobenzimidazoles is intrinsically linked to their chemical structure: a fusion of a benzene ring and an imidazole ring, functionalized with one or more nitro (-NO₂) groups.[1][2][3] This nitro group is not merely a substituent; it is the cornerstone of the compounds' primary mechanism of action. Nitrobenzimidazoles are predominantly prodrugs that require reductive activation within the target microorganism to exert their cytotoxic effects.[4][5]
This activation is typically carried out by low-redox-potential nitroreductases present in anaerobic or microaerophilic microbes.[4] The reduction of the nitro group generates highly reactive nitroso and hydroxylamine intermediates and radical anions. These species are indiscriminate in their reactivity, causing widespread cellular damage by targeting critical macromolecules like DNA, proteins, and lipids, ultimately leading to cell death.[4][5] This reliance on reductive activation is a key determinant of their antimicrobial spectrum, conferring potent activity against anaerobic organisms.
Caption: Reductive activation pathway of nitrobenzimidazoles within a target microbe.
The Antimicrobial Landscape
Nitrobenzimidazole derivatives have demonstrated a wide range of activities against a diverse array of pathogenic microorganisms.[6][7]
Antibacterial Activity
The antibacterial properties of nitrobenzimidazoles are significant, with activity reported against both Gram-positive and Gram-negative bacteria.
-
Gram-Positive Bacteria: Potent activity has been observed against clinically relevant strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE), with some compounds showing Minimum Inhibitory Concentrations (MICs) as low as ~1 µg/mL.[8] Studies have also demonstrated efficacy against Bacillus subtilis and Bacillus cereus.[1][9]
-
Gram-Negative Bacteria: While the outer membrane of Gram-negative bacteria can pose a permeability barrier, many nitrobenzimidazole derivatives show appreciable activity against species like Escherichia coli.[1][10]
-
Mycobacteria: A distinct and critical area of activity is against Mycobacterium tuberculosis. Certain bicyclic nitroimidazoles, which share structural similarities, are activated by a specific nitroreductase system and show potent bactericidal effects under both aerobic and anaerobic conditions, making them promising candidates for tuberculosis treatment.[11][12]
Antifungal Activity
Several nitrobenzimidazole derivatives exhibit significant antifungal properties. Their efficacy has been documented against a range of pathogenic fungi, including Candida albicans, Candida species, and Aspergillus niger.[13][14][15] The mechanism often involves the disruption of fungal cell membrane integrity and key cellular processes.[16] Some substituted nitrobenzenes and anilines, related chemical classes, have also shown broad fungitoxicity.[17]
Antiparasitic Activity
The antiparasitic activity of nitro-heterocyclic compounds is well-established, with the 5-nitroimidazole metronidazole being a frontline treatment for various protozoal infections.[18][19] Nitrobenzimidazoles extend this legacy with potent activity against:
-
Giardia lamblia (also known as G. duodenalis)
-
Entamoeba histolytica
-
Trichomonas vaginalis
Notably, novel nitroimidazole carboxamides have shown superior potency compared to metronidazole, including against metronidazole-resistant strains of Giardia.[19][20] Furthermore, the anthelmintic activity of benzimidazoles is well-known, and some nitro-substituted derivatives have been investigated for activity against helminths like earthworms in laboratory models.[6]
Antiviral Activity
The antiviral potential of nitrobenzimidazoles is an emerging area of research. Specific derivatives have shown inhibitory activity against a variety of viruses, including:
-
Hepatitis C Virus (HCV): Certain benzimidazole-based compounds act as allosteric inhibitors of the HCV RNA-dependent RNA polymerase (NS5B), a key enzyme for viral replication.[21]
-
Respiratory Syncytial Virus (RSV): High potency against RSV has been reported for some 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles.[22]
-
Other Viruses: Moderate activity has also been noted against Yellow Fever Virus (YFV) and Coxsackie Virus B (CVB).[22][23]
Core Methodologies for Spectrum Determination
Evaluating the antimicrobial spectrum of a novel nitrobenzimidazole derivative requires a systematic and validated approach. The following protocols represent the gold standard for in vitro susceptibility testing.
Workflow for Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is the most common and reliable technique for its determination.
Caption: Standard workflow for determining Minimum Inhibitory Concentration (MIC).
Step-by-Step Protocol: Broth Microdilution
-
Preparation:
-
Dissolve the synthesized nitrobenzimidazole derivative in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Prepare a standardized microbial inoculum in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) adjusted to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Serial Dilution:
-
Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.
-
Add a specific volume of the stock compound to the first well and perform a two-fold serial dilution across the plate by transferring 100 µL from one well to the next.
-
-
Inoculation:
-
Add 100 µL of the standardized microbial inoculum to each well, bringing the final volume to 200 µL.
-
Designate wells for a positive control (broth + inoculum, no drug) and a negative control (broth only).
-
-
Incubation:
-
Seal the plate and incubate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria). For anaerobic organisms, incubation must be performed in an anaerobic chamber.
-
-
Reading the MIC:
-
Following incubation, determine the MIC by identifying the lowest drug concentration at which no visible turbidity (growth) is observed. This can be aided by a plate reader measuring optical density at 600 nm (OD₆₀₀).
-
Determination of Minimal Bactericidal/Fungicidal Concentration (MBC/MFC)
To determine if a compound is static (inhibits growth) or cidal (kills the organism), an MBC or MFC test is performed.
Step-by-Step Protocol:
-
Perform a standard MIC test as described above.
-
Following MIC determination, take a 10 µL aliquot from all wells that showed no visible growth (i.e., at and above the MIC).
-
Spot-plate these aliquots onto a fresh agar plate that does not contain any drug.
-
Incubate the agar plate under optimal growth conditions.
-
The MBC/MFC is the lowest concentration from the MIC plate that results in no microbial growth (or a >99.9% reduction in CFUs) on the agar plate.[8]
Structure-Activity Relationships (SAR) and Resistance
Key SAR Insights
The antimicrobial spectrum and potency of nitrobenzimidazoles are highly dependent on the substitution pattern on the benzimidazole core.
-
Position of the Nitro Group: The position of the nitro group is critical. 5-nitro and 6-nitro isomers often exhibit potent and broad-spectrum activity.[1][6][24] The electronic properties conferred by the nitro group are essential for the reductive activation.
-
Substitution at the 2-Position: The nature of the substituent at the 2-position significantly modulates activity. Aromatic or heteroaromatic rings at this position can enhance antibacterial or antifungal activity.[2] For antitubercular nitroimidazoles, an oxygen atom at the 2-position of the fused ring system was found to be crucial for aerobic activity.[11][12]
-
Substitution at the 1-Position (N1): Alkylation or substitution at the N1 position can influence the compound's lipophilicity and cell permeability, thereby affecting its overall efficacy.[22]
| Substitution Position | General Impact on Activity | Example References |
| 5- or 6-Nitro Group | Essential for prodrug activation and broad-spectrum activity. | [1][6][24] |
| 2-Aryl/Heteroaryl | Often enhances antibacterial and antifungal potency. | [2] |
| Halogenation of Benzene Ring | Dihalogenated derivatives can exhibit greater antibacterial activity. | [9] |
| N1-Alkyl Chains | Modulates solubility and cell penetration, affecting potency. | [14][22] |
Mechanisms of Microbial Resistance
The emergence of resistance is a critical challenge in antimicrobial drug development. For nitrobenzimidazoles, the primary mechanism of resistance involves the impairment of the drug's activation pathway.[4]
-
Decreased Nitroreductase Activity: The most common resistance mechanism is the downregulation or mutational inactivation of the nitroreductase enzymes responsible for activating the prodrug.[4] In Helicobacter pylori, for instance, mutations in the rdxA (oxygen-insensitive NADPH nitroreductase) and frxA (NADPH flavin oxidoreductase) genes are strongly linked to metronidazole resistance.[4]
-
Increased Efflux: Overexpression of efflux pumps, which actively transport antimicrobial agents out of the cell, can reduce the intracellular concentration of the drug below its effective threshold.[25][26]
-
Target Modification: While less common for this class due to their non-specific mechanism of action, alterations in downstream targets could theoretically contribute to tolerance.
Conclusion and Future Perspectives
Nitrobenzimidazoles represent a versatile and potent class of antimicrobial agents with a valuable broad spectrum of activity that encompasses bacteria, fungi, parasites, and some viruses. Their efficacy, particularly against drug-resistant pathogens and anaerobic organisms, underscores their therapeutic potential. The core strength of this chemical class lies in its reductive activation mechanism, which provides a powerful, albeit resistible, mode of cytotoxicity.
Future research must focus on designing next-generation nitrobenzimidazoles that can circumvent known resistance mechanisms. This may involve creating compounds that are substrates for multiple, redundant nitroreductases, or developing hybrids that couple the nitrobenzimidazole core with another pharmacophore to create a multi-target agent. A deeper understanding of the specific nitroreductases in different pathogens will be paramount to rationally designing more selective and effective drugs, ensuring that the promise of the nitrobenzimidazole scaffold can be fully realized in the ongoing fight against infectious diseases.
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An In-depth Technical Guide to Investigating the DNA Binding Properties of Benzimidazole Compounds
For researchers, medicinal chemists, and drug development professionals, this guide provides a comprehensive exploration of the methodologies and principles underlying the investigation of DNA-benzimidazole interactions. We will move beyond simple procedural lists to dissect the causality behind experimental choices, ensuring a robust and insightful approach to this critical area of therapeutic research.
Introduction: The Benzimidazole Scaffold as a Privileged Structure for DNA Targeting
The benzimidazole nucleus, a bicyclic aromatic system formed by the fusion of benzene and imidazole rings, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its structural similarity to naturally occurring purine nucleobases allows it to interact readily with a variety of biological macromolecules, most notably DNA.[2][3] This inherent ability to engage with the blueprint of life has positioned benzimidazole derivatives as highly promising candidates for a range of therapeutic applications, including anticancer and antimicrobial agents.[3][4][5][6]
The versatility of the benzimidazole core allows for extensive synthetic modification at multiple positions, enabling the fine-tuning of its physicochemical properties to achieve specific DNA binding affinities, sequence selectivities, and biological outcomes.[4][7] Understanding the nuanced ways in which these compounds interact with DNA is paramount to designing next-generation therapeutics with enhanced efficacy and reduced toxicity.
The Target: Structural Features of DNA Relevant to Small Molecule Binding
To effectively probe benzimidazole-DNA interactions, a foundational understanding of DNA topology is essential. The DNA double helix presents several distinct features that small molecules can recognize and bind to:
-
The Minor Groove: This narrow and deep cleft in the DNA backbone is a primary binding site for many small molecules. In B-DNA, the minor groove is particularly rich in hydrogen bond acceptors (the N3 of purines and O2 of pyrimidines). AT-rich sequences present a narrower minor groove with a higher negative electrostatic potential, making it a favorable target for cationic benzimidazole derivatives.[8]
-
The Major Groove: Wider and more accessible than the minor groove, the major groove offers a more complex pattern of hydrogen bond donors and acceptors, allowing for greater sequence-specific recognition.
-
The Intercalation Site: The space between adjacent base pairs in the DNA helix can accommodate planar, aromatic molecules. This mode of binding, known as intercalation, causes a local unwinding and lengthening of the DNA duplex.[9][10]
-
Non-Canonical Structures (G-Quadruplexes): Guanine-rich sequences, particularly in telomeric regions and oncogene promoters, can fold into four-stranded structures called G-quadruplexes (G4). These structures are gaining prominence as novel targets for anticancer drugs, and certain benzimidazole derivatives have shown a remarkable ability to bind and stabilize them.[11][12]
Modes of Benzimidazole-DNA Interaction: A Mechanistic Overview
Benzimidazole compounds exhibit a remarkable diversity in their DNA binding modes, largely dictated by their specific chemical structures. The primary mechanisms are:
Minor Groove Binding
This is a predominant interaction mode for many cationic benzimidazole derivatives.[8][13] The crescent shape of many bis- and tris-benzimidazoles complements the curvature of the DNA minor groove. Binding is typically driven by a combination of van der Waals forces, hydrogen bonding, and electrostatic interactions between the positively charged compound and the negatively charged phosphate backbone. A strong preference for AT-rich sequences is often observed.[8]
Intercalation
For benzimidazoles possessing a sufficiently planar and extended aromatic system, insertion between DNA base pairs is a favorable binding mode.[9][10][13] This interaction is stabilized by π-π stacking with the nucleobases.[11] Intercalation disrupts the normal DNA structure, which can interfere with essential cellular processes like DNA replication and transcription, forming the basis of their cytotoxic effects.[10]
G-Quadruplex Stabilization
A growing area of interest is the targeting of G-quadruplex DNA structures. Benzimidazole derivatives, particularly those with large, flat aromatic surfaces, can stack on the terminal G-tetrads of the G-quadruplex, effectively stabilizing the structure.[11] This stabilization can inhibit the activity of enzymes like telomerase, which is crucial for the immortalization of cancer cells, offering a selective mechanism for anticancer therapy.[11]
Diagram: Benzimidazole-DNA Binding Modes
Caption: Primary modes of interaction between benzimidazole compounds and DNA structures.
The Investigator's Toolkit: Key Methodologies for Studying DNA Binding
A multi-faceted experimental and computational approach is crucial for unambiguously characterizing the binding of benzimidazole compounds to DNA.
Spectroscopic Techniques
These methods provide the initial, yet critical, evidence of an interaction and can elucidate the binding mode and affinity.
This is often the first technique employed to confirm an interaction. The binding of a small molecule to DNA can perturb the electronic transitions of the molecule's chromophore, leading to changes in the absorption spectrum.
-
Hypochromism: A decrease in molar absorptivity, often accompanied by a bathochromic shift (red shift) to longer wavelengths. This is a classic indicator of intercalation , as the coupling of the intercalator's π-orbitals with those of the base pairs alters the energy of the electronic transition.[14][15]
-
Hyperchromism: An increase in molar absorptivity, which can be associated with electrostatic or groove binding interactions that disrupt the base stacking of DNA.[15]
Experimental Protocol: UV-Visible Titration
-
Preparation: Prepare a stock solution of the benzimidazole compound in a suitable buffer (e.g., Tris-HCl, pH 7.4). Prepare a concentrated stock solution of calf thymus DNA (ct-DNA) in the same buffer and determine its concentration accurately via absorbance at 260 nm (using ε = 6600 M⁻¹cm⁻¹).
-
Titration Setup: Place a fixed concentration of the benzimidazole compound (e.g., 20 µM) in a quartz cuvette.
-
Data Acquisition: Record the initial absorption spectrum (typically 200-500 nm).
-
Titration: Make successive, small additions of the ct-DNA stock solution to the cuvette. After each addition, mix thoroughly and allow the solution to equilibrate for 5 minutes before recording the spectrum.
-
Analysis: Monitor the changes in the absorption maximum of the compound. To quantify the binding affinity, the data can be plotted according to the Wolfe-Shimer equation to determine the intrinsic binding constant (Kb).
This highly sensitive technique is invaluable for studying binding interactions, especially for fluorescent benzimidazole derivatives.
-
Fluorescence Quenching: If the compound's fluorescence is quenched upon binding to DNA, it suggests a close association where DNA can accept an electron or energy from the excited state of the fluorophore. This can occur in both groove binding and intercalation.[16][17] The quenching mechanism can be static (formation of a non-fluorescent ground-state complex) or dynamic (collisional quenching).
-
Ethidium Bromide (EB) Displacement Assay: EB is a classic DNA intercalator that exhibits a dramatic increase in fluorescence upon binding. A benzimidazole compound that can displace the bound EB, causing a decrease in fluorescence, is likely acting as an intercalator itself. This is a powerful competitive binding assay.
Experimental Protocol: Ethidium Bromide Displacement Assay
-
Preparation: Prepare a solution of ct-DNA (e.g., 20 µM) and Ethidium Bromide (e.g., 20 µM) in buffer and allow it to incubate for 30 minutes to ensure complete binding.
-
Data Acquisition: Record the initial fluorescence emission spectrum of the DNA-EB complex (excitation ~520 nm, emission ~600 nm).
-
Titration: Add increasing concentrations of the benzimidazole compound to the DNA-EB solution. After each addition, mix and equilibrate for 5 minutes before recording the fluorescence spectrum.
-
Analysis: A significant decrease in the fluorescence intensity indicates the displacement of EB from the DNA. The data can be analyzed using the Stern-Volmer equation to calculate the quenching constant and infer the binding affinity of the compound.
CD spectroscopy is an essential tool for monitoring conformational changes in DNA upon ligand binding.[18] Since DNA is a chiral molecule, it has a characteristic CD spectrum.
-
B-DNA Signature: In the UV range, B-DNA typically shows a positive band around 275 nm (due to base stacking) and a negative band around 245 nm (due to helicity).[18]
-
Intercalation: Intercalators disrupt base stacking and unwind the helix, leading to an increase in the intensity of both the positive and negative bands.
-
Groove Binding: Groove binders cause less perturbation to the DNA structure, resulting in smaller changes to the CD spectrum. Often, an induced CD signal is observed in the absorption region of the achiral ligand, confirming its association with the chiral DNA environment.[7][8]
Biophysical Methods
This hydrodynamic method provides compelling evidence for the mode of binding.
-
Intercalation: Lengthening of the DNA helix due to the insertion of the compound between base pairs leads to a significant increase in the relative viscosity of the DNA solution.[9]
-
Groove Binding/Electrostatic Interaction: Molecules that bind in the grooves or electrostatically cause little to no change in the length of the DNA helix, and thus have a negligible effect on its viscosity.[16]
Monitoring the melting temperature (Tm) of DNA—the temperature at which 50% of the duplex unwinds—provides information on the stabilizing effect of a compound. The Tm is typically monitored by observing the hyperchromic effect at 260 nm as temperature increases.
-
Stabilization: Both intercalators and groove binders can stabilize the double helix, leading to an increase in the Tm (ΔTm > 0). The magnitude of the shift can correlate with the binding strength.[8][19]
Diagram: Experimental Workflow for DNA Binding Analysis
Caption: A logical workflow for the comprehensive analysis of benzimidazole-DNA binding.
Computational Methods: Molecular Docking
Molecular docking is a powerful in silico tool that predicts the preferred orientation and binding affinity of a ligand to its macromolecular target.[20][21] It provides invaluable atomic-level insights into the specific interactions (hydrogen bonds, hydrophobic contacts) that stabilize the complex.
Workflow: Molecular Docking Study
-
Preparation: Obtain a high-resolution 3D structure of the target DNA sequence (e.g., from the Protein Data Bank) or build it using appropriate software. Prepare the 3D structure of the benzimidazole ligand, ensuring correct protonation states and energy minimization.
-
Docking Simulation: Use software like AutoDock or Schrödinger's Glide to perform the docking calculations.[21][22] Define the search space (the "grid box") around the potential binding site on the DNA.
-
Analysis: Analyze the resulting poses based on their predicted binding energy (docking score) and clustering.[20] Visualize the lowest energy pose to identify key intermolecular interactions, such as specific amino acid residues involved in hydrogen bonding or π-stacking. The results can corroborate experimental findings and guide further synthetic modifications.[10][23]
Data Presentation and Interpretation
Synthesizing data from multiple techniques is key to building a convincing case for a specific binding interaction.
Table 1: Summary of Spectroscopic and Biophysical Data for Hypothetical Benzimidazole Derivatives
| Compound | Technique | Observation | Inferred Binding Mode | Binding Constant (Kb) (M⁻¹) | ΔTm (°C) |
| BZM-1 | UV-Vis | Hypochromism, Bathochromic Shift | Intercalation | 3.1 x 10⁵ | +7.2 |
| Viscosity | Significant Increase | Intercalation | |||
| EB Assay | Strong EB Displacement | Intercalation | |||
| BZM-2 | UV-Vis | Minor Hypochromism | Groove Binding | 8.5 x 10⁴ | +3.5 |
| Viscosity | No Significant Change | Groove Binding | |||
| CD Spec | Induced CD Signal | Groove Binding |
Conclusion: A Pathway to Rational Drug Design
The investigation of benzimidazole-DNA interactions is a dynamic and critical field. By employing a synergistic combination of spectroscopic, biophysical, and computational methods, researchers can gain a detailed understanding of the binding mechanisms that underpin the biological activity of these versatile compounds. This in-depth knowledge is the cornerstone of rational drug design, enabling the creation of novel benzimidazole-based therapeutics with high affinity, specificity, and potent therapeutic effects against a range of diseases, from bacterial infections to cancer.[3][4]
References
- The interaction of benzimidazole compounds with DNA: intercalation and groove binding modes. Nucleic Acids Symposium Series.
- Benzimidazole-based small molecules as anticancer agents targeting telomeric G-quadruplex and inhibiting telomerase enzyme. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Synthesis, DNA binding and biological evaluation of benzimidazole Schiff base ligands and their metal( ii ) complexes. RSC Advances.
- Synthesis and DNA interactions of benzimidazole dications which have activity against opportunistic infections. Journal of Medicinal Chemistry.
- Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Biomedical and Biotechnology Research Journal.
- Quantifying Small Molecule Binding Interactions with DNA Nanostructures. Methods in Molecular Biology.
- Recent advances of benzimidazole as anticancer agents. Archiv der Pharmazie.
- DNA recognitions of Benzimidazole based Bendamustine, Albendazole, and Mebendazole: a Molecular Docking Study. Bulletin of Pure and Applied Sciences-Chemistry.
- Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). RSC Medicinal Chemistry.
- In Silico Studies Molecular Docking on Benzimidazole And Triazole, Toxicity and Qsar. Research Square.
- Benzimidazole derivatives as DNA intercalation and alkylating agents.
- Synthesis, DNA binding and biological evaluation of benzimidazole Schiff base ligands and their metal(ii) complexes. RSC Advances.
- Medical Implications of Benzimidazole Derivatives as Drugs Designed for Targeting DNA and DNA Associated Processes.
- Novel tetrahydropyrimidinyl-substituted benzimidazoles and benzothiazoles: synthesis, antibacterial activity, DNA interactions and ADME profiling. RSC Medicinal Chemistry.
- Different targets of benzimidazole as anticancer agents.
- Synthesis, Identification, Computer-Aided Docking Studies, and ADMET Prediction of Novel Benzimidazo-1,2,3-triazole Based Molecules as Potential Antimicrobial Agents. Molecules.
- Studies on the interaction between 3-biotinylate-6-benzimidazole B-nor-cholesterol analogs and ct-DNA. New Journal of Chemistry.
- Synthesis and DNA binding properties of alkyl-linked bis(benzimidazole) compounds.
- Synthesis, Molecular Docking, Molecular Dynamic Simulation Studies, and Antitubercular Activity Evaluation of Substituted Benzimidazole Deriv
- New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation. Journal of the Chinese Chemical Society.
- Two rhenium compounds with benzimidazole ligands: synthesis and DNA interactions. RSC Advances.
- QSAR, molecular docking and ADME Studies Of Benzimidazole Derivatives As Antibacterial Agents.
- Antimicrobial Potential of Benzimidazole Derived Molecules.
- Recent progress in probing small molecule interactions with DNA. Cellular and Molecular Life Sciences.
- Synthesis, DNA Binding Affinity, Molecular Docking Study and Antitumor Activity of Cu(II), Pd(II) and Zn(II) Metal Complexes of Benzimidazole Schiff Base Ligand.
- Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. Frontiers in Pharmacology.
- Synthesis, DNA binding and biological evaluation of benzimidazole Schiff base ligands and their metal(ii) complexes. RSC Advances.
- Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized M
- Synthesis and evaluation of novel benzimidazole derivatives as potential anti bacterial and anti fungal agents. Journal of Taibah University for Science.
- Drug-DNA interactions and their study by UV-Visible, fluorescence spectroscopies and cyclic voltametry. Journal of Photochemistry and Photobiology B: Biology.
- Investigation of photoluminescence and DNA binding properties of benzimidazole compounds containing benzophenone group.
- A Small Molecule – DNA Binding Landscape. Perspectives in medicinal chemistry.
- Benzimidazole based Pt(ii) complexes with better normal cell viability than cisplatin: synthesis, substitution behavior, cytotoxicity, DNA binding and DFT study. New Journal of Chemistry.
- Synthesis and screening of small molecule libraries active in binding to DNA.
- Synthesis, DFT studies, molecular docking, antimicrobial screening and UV fluorescence studies on ct-DNA for novel Schiff bases of 2-(1-aminobenzyl) benzimidazole. Scientific reports.
- Supramolecular Principles for Small Molecule Binding to DNA Structures.
- Drug-DNA interactions and their study by UV-Visible, fluorescence spectroscopies and cyclic voltametry. SciSpace.
- Drug-DNA interactions and their study by UV-Visible, fluorescence spectroscopies and cyclic voltametry.
Sources
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- 4. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
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- 6. researchgate.net [researchgate.net]
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- 8. Synthesis and DNA interactions of benzimidazole dications which have activity against opportunistic infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The interaction of benzimidazole compounds with DNA: intercalation and groove binding modes - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. Benzimidazole-based small molecules as anticancer agents targeting telomeric G-quadruplex and inhibiting telomerase enzyme - PMC [pmc.ncbi.nlm.nih.gov]
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Methodological & Application
Synthesis of Methyl 5-nitro-1H-benzo[d]imidazole-2-carboxylate: An Application Note and Detailed Protocol
Abstract
This document provides a comprehensive guide for the synthesis of methyl 5-nitro-1H-benzo[d]imidazole-2-carboxylate, a key heterocyclic compound with significant potential in medicinal chemistry and drug development. The protocol is designed for researchers, scientists, and professionals in the field, offering a detailed, step-by-step procedure grounded in established chemical principles. The synthesis is based on the well-documented Phillips-Ladenburg reaction, a robust method for the formation of the benzimidazole scaffold.[1][2] This application note elucidates the underlying reaction mechanism, provides critical insights into experimental parameters, and outlines a self-validating protocol to ensure reproducibility and high-yield synthesis of the target compound.
Introduction
Benzimidazole derivatives are a cornerstone in modern medicinal chemistry, exhibiting a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties. The introduction of a nitro group at the 5-position and a methyl carboxylate at the 2-position of the benzimidazole core can significantly modulate the compound's electronic properties and its interaction with biological targets. This compound, in particular, serves as a crucial intermediate in the synthesis of more complex pharmaceutical agents, such as the anthelmintic drug albendazole and its analogues.[3][4]
The synthesis of this target molecule is most effectively achieved through the cyclocondensation of 4-nitro-1,2-phenylenediamine with a suitable C2-synthon that can provide the methyl carboxylate functionality. This application note details a protocol utilizing dimethyl oxalate for this purpose, a method that is both efficient and scalable.
Reaction Scheme and Mechanism
The synthesis proceeds via an acid-catalyzed condensation reaction, a classic example of the Phillips-Ladenburg benzimidazole synthesis.[1]
Reaction Scheme:
Mechanism:
The reaction is initiated by the nucleophilic attack of one of the amino groups of 4-nitro-1,2-phenylenediamine on one of the carbonyl carbons of dimethyl oxalate. This is followed by an intramolecular cyclization, where the second amino group attacks the remaining carbonyl carbon. The subsequent elimination of two molecules of methanol drives the reaction to completion, yielding the stable aromatic benzimidazole ring. The acidic conditions protonate the carbonyl oxygen of the dimethyl oxalate, increasing its electrophilicity and facilitating the initial nucleophilic attack by the less basic amino group of the diamine.
Materials and Methods
Reagents and Materials
| Reagent/Material | Grade | Supplier | CAS No. |
| 4-Nitro-1,2-phenylenediamine | Reagent | Sigma-Aldrich | 99-56-9 |
| Dimethyl oxalate | Reagent | Sigma-Aldrich | 553-90-2 |
| Hydrochloric acid (HCl) | 37% | Fisher Scientific | 7647-01-0 |
| Methanol (MeOH) | Anhydrous | Sigma-Aldrich | 67-56-1 |
| Ethanol (EtOH) | 95% | Fisher Scientific | 64-17-5 |
| Sodium Bicarbonate (NaHCO3) | Reagent | VWR | 144-55-8 |
| Anhydrous Sodium Sulfate (Na2SO4) | Reagent | VWR | 7757-82-6 |
| Silica Gel | 60 Å, 230-400 mesh | Sigma-Aldrich | 7631-86-9 |
Equipment
-
Round-bottom flasks (100 mL, 250 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
-
Glass column for chromatography
-
Standard laboratory glassware
Experimental Protocol
Synthesis of this compound
-
Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-nitro-1,2-phenylenediamine (10.0 g, 65.3 mmol).
-
Add 100 mL of methanol to the flask and stir to dissolve the diamine.
-
Carefully add dimethyl oxalate (9.2 g, 78.4 mmol) to the solution.
-
Slowly add concentrated hydrochloric acid (5 mL) to the reaction mixture. The solution may become warm.
-
-
Reaction:
-
Heat the reaction mixture to reflux (approximately 65 °C) using a heating mantle.
-
Maintain the reflux for 4-6 hours. Monitor the reaction progress by TLC (eluent: 1:1 ethyl acetate/hexane). The starting material (4-nitro-1,2-phenylenediamine) should be consumed, and a new, less polar spot corresponding to the product should appear.
-
-
Work-up and Isolation:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly pour the reaction mixture into 200 mL of ice-cold water with stirring. A yellow precipitate should form.
-
Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7. Be cautious as CO2 will be evolved.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water (3 x 50 mL) to remove any inorganic salts.
-
Dry the crude product in a desiccator over anhydrous sodium sulfate.
-
-
Purification:
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
Melting Point: Determine the melting point of the purified product.
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry: To determine the molecular weight.
-
FT-IR Spectroscopy: To identify the functional groups.
Safety Precautions
-
4-Nitro-1,2-phenylenediamine: This compound is toxic and a suspected mutagen. Handle with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Work in a well-ventilated fume hood.
-
Dimethyl Oxalate: This compound is toxic if ingested or inhaled. Avoid contact with skin and eyes.
-
Hydrochloric Acid: Concentrated HCl is corrosive and causes severe burns. Handle with extreme care in a fume hood.
-
Methanol: Methanol is flammable and toxic. Avoid inhalation and contact with skin.
Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Expected Results
Following this protocol, a good to excellent yield of this compound is expected. The final product should be a yellow to light brown solid. The purity, as determined by chromatographic and spectroscopic methods, should be high after the purification step.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no product yield | Incomplete reaction | Extend the reflux time and monitor by TLC. Ensure the reaction temperature is maintained. |
| Impure starting materials | Use freshly purified 4-nitro-1,2-phenylenediamine. | |
| Formation of a dark, tarry substance | Side reactions due to overheating | Reduce the heating mantle temperature to maintain a gentle reflux. |
| Difficulty in product purification | Presence of unreacted starting materials or byproducts | Adjust the stoichiometry of the reactants. Optimize the chromatographic conditions. |
Conclusion
This application note provides a reliable and detailed protocol for the synthesis of this compound. By following the outlined steps and adhering to the safety precautions, researchers can confidently prepare this valuable building block for further applications in drug discovery and development. The provided mechanistic insights and troubleshooting guide aim to facilitate a smooth and successful synthesis.
References
-
Quick Company. (n.d.). A Process For Preparation Of Albendazole Intermediate. Retrieved from [Link]
- A Study of an Anthelmintic Drug- Albendazole Impurities and it's Chemical Synthesis, Portrayal, Mechanism of Action and Side Effects. (n.d.). International Journal of Pharmaceutical Sciences and Research.
-
PubChem. (n.d.). Process for preparation of albendazole - Patent US-2013303782-A1. Retrieved from [Link]
-
CoLab. (2010). Phillips‐Ladenburg Benzimidazole Synthesis. Retrieved from [Link]
- Trivedi, M. N., et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research.
-
Kaushik, P., Rawat, B. S., & Kumar, R. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Semantic Scholar. Retrieved from [Link]
-
ResearchGate. (2015). The Phillips–Ladenburg imidazole synthesis. Retrieved from [Link]
Sources
High-Yield Synthesis of 2-Substituted 5-Nitrobenzimidazoles: An Application Note for Medicinal Chemistry and Drug Development
Introduction: The Significance of the 5-Nitrobenzimidazole Scaffold
The benzimidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous pharmacologically active agents.[1][2][3] The introduction of a nitro group at the 5-position, coupled with diverse substitutions at the 2-position, gives rise to the 2-substituted 5-nitrobenzimidazole class of compounds. These molecules have garnered significant attention from researchers in drug discovery due to their broad spectrum of biological activities, including antimicrobial, antioxidant, vasorelaxant, and potential anticancer properties.[1][4][5] The diverse therapeutic potential of these compounds underscores the critical need for efficient, high-yield, and scalable synthetic methodologies.[6]
This application note provides detailed protocols and insights for two robust and high-yield methods for the synthesis of 2-substituted 5-nitrobenzimidazoles, tailored for researchers and scientists in drug development. The methodologies discussed are a conventional acid-catalyzed condensation and a rapid, high-yield microwave-assisted synthesis, both starting from the readily available 4-nitro-o-phenylenediamine.
Methodology 1: Conventional Acid-Catalyzed Condensation of 4-Nitro-o-phenylenediamine with Aromatic Aldehydes
This widely employed method involves the condensation of 4-nitro-o-phenylenediamine with various aromatic aldehydes in the presence of an oxidizing agent. The reaction proceeds via the formation of a Schiff base intermediate, which then undergoes oxidative cyclization to yield the desired benzimidazole. Sodium metabisulfite is a commonly used and effective oxidant for this transformation.[5][7]
Causality of Experimental Choices:
-
Starting Materials: 4-nitro-o-phenylenediamine is the foundational building block, providing the core benzimidazole precursor with the essential nitro-functionalization. The choice of substituted aromatic aldehydes allows for the introduction of chemical diversity at the 2-position of the benzimidazole ring, which is crucial for modulating biological activity.
-
Solvent: Dimethoxyethane is an appropriate solvent for this reaction as it can solubilize the reactants and facilitate the reaction at reflux temperatures.
-
Reaction Staging: The initial stirring at 0°C is to control the exothermic formation of the Schiff base intermediate. Subsequent refluxing drives the reaction to completion.
-
Oxidizing Agent: Sodium metabisulfite is a key reagent that facilitates the cyclization of the Schiff base intermediate through an oxidative process to form the stable aromatic benzimidazole ring.
Experimental Protocol:
-
In a round-bottom flask, dissolve 0.004 moles of 4-nitro-1,2-phenylenediamine in an appropriate amount of dimethoxyethane.
-
Cool the mixture to 0°C in an ice bath with continuous stirring.
-
Slowly add 1.01 equivalents of the desired aromatic aldehyde to the cooled solution.
-
Continue stirring the reaction mixture at 0°C for 2 hours.
-
After 2 hours, remove the ice bath and reflux the mixture for 1 hour to facilitate the formation of the Schiff base intermediate.
-
To the refluxing solution, add an additional volume of dimethoxyethane followed by 1.01 equivalents of sodium metabisulfite.
-
Continue to stir the mixture under reflux for 48 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a chloroform:methanol (9:1) solvent system.[5][7]
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the product.
-
Collect the precipitate by filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from methanol to obtain the purified 2-substituted 5-nitrobenzimidazole.
Logical Workflow for Conventional Synthesis:
Caption: Workflow for conventional synthesis.
Methodology 2: Rapid Microwave-Assisted One-Pot Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and cleaner products in significantly shorter reaction times compared to conventional heating methods.[1][8] This one-pot protocol describes the cyclo-condensation of 4-nitro-o-phenylenediamine with various phenoxyacetic acids under microwave irradiation in the presence of an acid catalyst.
Causality of Experimental Choices:
-
Microwave Irradiation: Microwaves provide efficient and uniform heating of the reaction mixture, dramatically reducing the reaction time from hours to minutes.[1] This rapid heating can also minimize the formation of side products.
-
One-Pot Reaction: This approach simplifies the experimental procedure by combining all reactants in a single vessel, improving efficiency and reducing waste.
-
Acid Catalyst (HCl): The acidic medium protonates the carbonyl group of the phenoxyacetic acid, making it more electrophilic and facilitating the nucleophilic attack by the amino group of the o-phenylenediamine, thereby promoting the condensation and subsequent cyclization.
-
Solvent-Free or Minimal Solvent: This method can often be performed under solvent-free conditions or with a minimal amount of acid, aligning with the principles of green chemistry.
Experimental Protocol:
-
In a sealed microwave-safe vessel, combine 0.01 mole of 4-nitro-o-phenylenediamine and 0.01 mole of the desired substituted phenoxyacetic acid.
-
Add 1-2 mL of 6N HCl to the mixture.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture for 2.5–3.5 minutes at a power output of 400W. Monitor the reaction progress by TLC.[1]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into ice-cold water.
-
Stir for a few minutes and then neutralize the mixture with aqueous ammonia to precipitate the product.
-
Collect the solid product by filtration and recrystallize from an ethanol-water system to yield the pure 2-substituted 5-nitrobenzimidazole.
Logical Workflow for Microwave-Assisted Synthesis:
Caption: Workflow for microwave-assisted synthesis.
Data Presentation: Comparison of Synthesis Methods
| Parameter | Conventional Method | Microwave-Assisted Method |
| Starting Materials | 4-nitro-o-phenylenediamine, Aromatic Aldehydes | 4-nitro-o-phenylenediamine, Phenoxyacetic Acids |
| Catalyst/Reagent | Sodium metabisulfite | 6N HCl |
| Reaction Time | ~51 hours | 2.5–3.5 minutes[1] |
| Typical Yields | Moderate to Good | Good to Excellent (82–92%)[1] |
| Energy Input | Prolonged heating (reflux) | Focused microwave irradiation |
| Advantages | Well-established, uses common lab equipment | Extremely rapid, high yields, simple purification[1] |
| Disadvantages | Long reaction times, potentially lower yields | Requires specialized microwave reactor |
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating. The progress of both reactions can be meticulously monitored by TLC. The final products should be characterized by standard analytical techniques such as melting point determination, IR, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their identity and purity.[1][5] The expected spectral data will unequivocally validate the successful synthesis of the target 2-substituted 5-nitrobenzimidazole. For example, the IR spectra should show characteristic peaks for N-H stretching (around 3300-3400 cm⁻¹), C=N stretching (around 1620 cm⁻¹), and N-O stretching of the nitro group (around 1520 and 1340 cm⁻¹).[5]
Conclusion
The synthesis of 2-substituted 5-nitrobenzimidazoles is of paramount importance for the advancement of medicinal chemistry and drug discovery. The conventional acid-catalyzed condensation method, while reliable, is time-intensive. In contrast, the microwave-assisted protocol offers a green, efficient, and high-yield alternative for the rapid synthesis of these valuable compounds. The choice of method will depend on the available equipment and the desired scale of the synthesis. Both protocols provide a solid foundation for researchers to generate libraries of 2-substituted 5-nitrobenzimidazoles for further biological evaluation.
References
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Gudipati, R., Anreddy, R. N. R., & Manda, S. (2012). Microwave assisted, one-pot synthesis of 5-nitro- 2-aryl substituted-1H-benzimidazole libraries: Screening in vitro for antimicrobial activity. Journal of the Korean Chemical Society, 56(4), 456-461. [Link]
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Archie, S. R., Das, B. K., Hossain, M. S., Kumar, U., & Rouf, A. S. S. (2017). SYNTHESIS AND ANTIOXIDANT ACTIVITY OF 2-SUBSTITUTED-5-NITRO BENZIMIDAZOLE DERIVATIVES. International Journal of Pharmacy and Pharmaceutical Sciences, 9(1), 308-310. [Link]
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Datani, R. H., Kini, S. G., & Mubeen, M. (2012). Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives. Scholars Research Library, 4(2), 624-631. [Link]
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Momeni, A. R. (2012). Synthesis of 2-Substitued Benzimidazoles Using P2O5-SiO2. SID, 25(4), 435-440. [Link]
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Singh, J., & Pathak, D. P. (2008). Synthesis of Some New 1,2,5- Substituted Benzimidazole Derivatives and Their Pharmacological Activity. Oriental Journal of Chemistry, 24(1). [Link]
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Poojary, B., Kumar, N., & Kumar, V. (2015). Microwave-assisted Synthesis of Benzimidazole Derivatives through Nitro Reductive Cyclization and their Biological Study. Indian Journal of Heterocyclic Chemistry, 25(2), 169-176. [Link]
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Al-Ostath, R. A., & Al-Majid, A. M. (2022). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Molecules, 27(13), 392. [Link]
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Ferreira, R. J., et al. (2021). Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition. Molecules, 26(5), 1369. [Link]
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Reddy, C. S., Nagaraj, A., & Reddy, P. S. N. (2008). Synthesis of 2-substituted benzimidazoles from o-nitroanilines and aryl aldehydes via an in situ nitro reduction. Indian Journal of Chemistry, 47B, 1144-1148. [Link]
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Aydin, S., Beis, R., & Can, D. (2003). Analgesic and antispasmodic activities of 2-(2-nitro-phenyl)-1 H-benzimidazole 5-carboxylic acid: Evidence for the importance of the 2-(o-substituted phenyl) group. Pharmazie, 58(6), 405-408. [Link]
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Yakan, H., et al. (2017). Microwave-assisted synthesis of some nitro-benzimidazoles and their salicyl and isatin Schiff bases. Bulletin of the Chemical Society of Ethiopia, 31(2), 351-359. [Link]
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Chung, N. T., Dung, V. C., & Duc, D. X. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 13(49), 34653-34680. [Link]
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Menteşe, E., Ülker, S., & Kahveci, B. (2013). Microwave-assisted synthesis of some 5(6)-nitro-1H-benzimidazoles and their hydrazide derivatives. Bulletin of the Chemical Society of Ethiopia, 27(2), 265-272. [Link]
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Ben-Tzur, S., & Weinstock, L. M. (2023). Review of synthesis process of nitrobenzimidazole derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 1-13. [Link]
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Sharma, V., & Kumar, P. (2015). ONE POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES AND THEIR CHARCTERIZATION. Rasayan Journal of Chemistry, 8(2), 163-166. [Link]
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Hadole, C. D., Rajput, J. D., & Bendre, R. S. (2016). Concise on Some Biologically Important 2-Substituted Benzimidazole Derivatives. Journal of Chemical and Pharmaceutical Research, 8(8), 64-79. [Link]
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Application Notes & Protocols: Methyl 5-nitro-1H-benzo[d]imidazole-2-carboxylate in Antimicrobial Agent Development
Prepared by: Gemini, Senior Application Scientist
Introduction
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds.[1][2][3][4] Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, antiviral, anthelmintic, and anticancer properties.[3][4] Within this versatile class, nitro-substituted benzimidazoles are of particular interest for antimicrobial development. The nitro group is a well-established pharmacophore in antimicrobial agents, such as the nitroimidazoles (e.g., metronidazole), which are activated within microbial cells to exert their cytotoxic effects.[5][6]
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the evaluation of methyl 5-nitro-1H-benzo[d]imidazole-2-carboxylate as a potential antimicrobial agent. We will cover its synthesis and characterization, delve into its postulated mechanism of action, and provide detailed, field-proven protocols for its in vitro and in vivo evaluation.
Section 1: Synthesis and Characterization
A reliable synthetic route and thorough characterization are the foundational steps for evaluating any new chemical entity. The proposed synthesis of this compound is based on the well-established Phillips condensation reaction.
Synthetic Protocol
The synthesis involves the condensation of 4-nitro-o-phenylenediamine with a suitable two-carbon electrophile, in this case, a derivative of oxalic acid.
Protocol: Synthesis of this compound
-
Reactant Preparation: In a 250 mL round-bottom flask, dissolve 10 mmol of 4-nitro-o-phenylenediamine in 50 mL of ethanol.
-
Reaction Initiation: To this solution, add 11 mmol of dimethyl oxalate.
-
Reflux: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., Ethyl Acetate:Hexane, 6:4 v/v).[7]
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Purification: Collect the crude product by vacuum filtration and wash with cold ethanol to remove unreacted starting materials. Recrystallize the solid from an ethanol/water mixture to yield the purified this compound.
-
Drying: Dry the final product under vacuum at 40-50°C.
Characterization
The identity and purity of the synthesized compound must be confirmed using standard analytical techniques.
-
Infrared (IR) Spectroscopy: Expected characteristic peaks include N-H stretching (around 3300 cm⁻¹), C=O stretching of the ester (around 1720 cm⁻¹), asymmetric and symmetric NO₂ stretching (around 1520 and 1340 cm⁻¹), and C=N stretching (around 1620 cm⁻¹).[8][9]
-
¹H-NMR Spectroscopy: The proton NMR spectrum in a solvent like DMSO-d₆ is expected to show signals for the aromatic protons on the benzimidazole ring, a singlet for the N-H proton (which may be broad), and a singlet for the methyl ester protons.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]+ or [M+H]+ corresponding to the molecular weight of the compound (C₉H₇N₃O₄, MW: 221.17 g/mol ).
Synthesis Workflow Diagram
Caption: Workflow for synthesis and characterization.
Section 2: Postulated Mechanism of Action
The antimicrobial activity of nitro-heterocyclic compounds is typically dependent on the reductive activation of the nitro group by microbial enzymes.[5] This process is crucial as it converts the relatively inert parent drug into a highly reactive cytotoxic agent.
Causality of Mechanism: The key to the selectivity of such compounds is the presence of low-redox-potential nitroreductases in susceptible anaerobic or microaerophilic microorganisms. These enzymes are generally absent or less efficient in mammalian cells, providing a therapeutic window.
Postulated Pathway:
-
Prodrug Activation: The compound, this compound, passively diffuses into the microbial cell.
-
Reductive Activation: Inside the cell, microbial nitroreductases (e.g., pyruvate:ferredoxin oxidoreductase) transfer electrons to the nitro group, reducing it to form a highly reactive nitroso radical anion.
-
Cellular Damage: This radical and subsequent reactive intermediates, such as hydroxylamines, can induce widespread cellular damage by:
-
DNA Damage: Covalently binding to DNA, causing strand breaks and helix destabilization, which inhibits DNA replication and repair.[5]
-
Protein Dysfunction: Reacting with essential proteins and enzymes, disrupting cellular metabolism.
-
Oxidative Stress: Participating in redox cycling, which generates reactive oxygen species (ROS) that further damage cellular components.
-
Reductive Activation Pathway Diagram
Caption: Postulated reductive activation mechanism.
Section 3: In Vitro Antimicrobial Evaluation Protocols
In vitro assays are the first critical step to quantify the antimicrobial potency of a new compound and establish its spectrum of activity.
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution assay is the gold-standard method for determining the MIC, which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10]
Protocol: Broth Microdilution Assay
-
Preparation of Compound Stock: Prepare a 10 mg/mL stock solution of the test compound in dimethyl sulfoxide (DMSO). Subsequent dilutions should be made in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to minimize solvent toxicity.
-
Preparation of Bacterial/Fungal Inoculum:
-
Aseptically pick 3-5 colonies of the test microorganism from a fresh agar plate.
-
Inoculate the colonies into a suitable broth medium.
-
Incubate the culture at the appropriate temperature (e.g., 37°C for most bacteria) until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[10]
-
Dilute this standardized suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[10]
-
-
Preparation of Microtiter Plate:
-
In a sterile 96-well microtiter plate, add 100 µL of broth to all wells.
-
Add 100 µL of the compound stock solution to the first well and perform two-fold serial dilutions across the plate, leaving the last two wells for controls.
-
-
Inoculation and Controls:
-
Add 100 µL of the diluted microbial inoculum to each well containing the compound dilutions.
-
Positive Control: A well containing inoculum and broth (no compound).
-
Negative Control: A well containing only broth (no compound, no inoculum).
-
-
Incubation: Seal the plate and incubate at the appropriate temperature for 16-24 hours.
-
Determination of MIC: After incubation, the MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed. This can be assessed visually or by using a plate reader.[10]
Data Presentation: MIC Values
Summarize the MIC data in a clear, tabular format.
| Microorganism | Strain ID | Gram Stain | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | Gram-positive | Data |
| Enterococcus faecalis | ATCC 29212 | Gram-positive | Data |
| Escherichia coli | ATCC 25922 | Gram-negative | Data |
| Pseudomonas aeruginosa | ATCC 27853 | Gram-negative | Data |
| Candida albicans | ATCC 90028 | Fungus (Yeast) | Data |
Protocol 2: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This assay distinguishes between microbistatic (growth-inhibiting) and microbicidal (killing) activity.
Protocol: MBC/MFC Determination
-
Subculture from MIC Plate: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Plating: Spot-plate the aliquot onto a suitable agar medium (e.g., Mueller-Hinton Agar).
-
Incubation: Incubate the plates at the appropriate temperature for 24-48 hours.
-
Determination of MBC/MFC: The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no colony growth on the agar plate).
MIC/MBC Assay Workflow Diagram
Caption: Workflow for MIC and MBC determination.
Section 4: Cytotoxicity Assessment Protocol
It is essential to assess the toxicity of a potential antimicrobial agent against mammalian cells to estimate its therapeutic index. A high therapeutic index (low toxicity to host cells, high toxicity to microbes) is a critical characteristic of a viable drug candidate.
Protocol 3: MTT Assay for Mammalian Cell Cytotoxicity
The MTT assay is a standard colorimetric test for measuring cellular metabolic activity and, by extension, cell viability.[10][11] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11]
Protocol: MTT Assay
-
Cell Seeding: Seed a 96-well plate with a suitable mammalian cell line (e.g., HEK293, HepG2) at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO diluted in medium) and a positive control for toxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) value is determined by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay Workflow Diagram
Caption: Workflow for the MTT cytotoxicity assay.
Section 5: Conceptual Framework for In Vivo Efficacy Models
After demonstrating promising in vitro activity and an acceptable cytotoxicity profile, the next step is to evaluate the compound's efficacy in a relevant animal model of infection.[12][13] These studies are crucial for understanding the compound's behavior in a complex biological system.
Model Selection
Commonly used models include murine sepsis, thigh infection, or pneumonia models, depending on the target pathogen and desired clinical indication.[13][14] For a broad-spectrum agent, a systemic infection model like sepsis is often a good starting point.
Key Considerations for In Vivo Studies:
-
Pharmacokinetics (PK)/Pharmacodynamics (PD): Preliminary studies are required to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound to establish an appropriate dosing regimen.
-
Toxicity: Maximum tolerated dose (MTD) studies must be performed before efficacy studies to ensure the doses used are safe for the animals.[12]
-
Ethical Considerations: All animal experiments must be conducted with meticulous care and adhere to ethical guidelines and approved protocols.[12]
General Protocol Outline for a Murine Sepsis Model
-
Infection: Mice are infected intraperitoneally (IP) with a lethal or sub-lethal dose of the target pathogen (e.g., MRSA, E. coli).
-
Treatment: At a specified time post-infection (e.g., 1-2 hours), treatment is initiated. The test compound is administered via a clinically relevant route (e.g., oral, intravenous) at various doses. A vehicle control group and a positive control group (treated with a known effective antibiotic) are included.
-
Monitoring: Animals are monitored for clinical signs of illness, changes in body weight, and survival over a period of several days.[14]
-
Endpoint Analysis: Key endpoints include:
-
Survival Rate: The percentage of animals surviving in each group.
-
Bacterial Load: At specific time points, subsets of animals may be euthanized to determine the bacterial burden (CFU counts) in target organs like the blood, spleen, and liver.[14]
-
Biomarkers: Measurement of inflammatory cytokines in the blood can provide insights into the host's response to the infection and treatment.
-
High-Level In Vivo Evaluation Process Diagram
Caption: Overview of the in vivo evaluation process.
Section 6: Conclusion and Future Directions
This compound represents a promising scaffold for the development of new antimicrobial agents, leveraging the well-established activity of the nitro-heterocyclic pharmacophore. The protocols outlined in this guide provide a systematic and robust framework for its initial evaluation, from synthesis and characterization through in vitro potency and cytotoxicity testing, to a conceptual plan for in vivo efficacy studies.
Positive results from these initial screens would warrant further investigation, including:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize antimicrobial potency and selectivity while minimizing cytotoxicity.[1][2]
-
Mechanism of Action Elucidation: Performing further studies to confirm the role of nitroreductases and identify the specific molecular targets of the activated compound.
-
Resistance Studies: Investigating the potential for and mechanisms of microbial resistance development.[15]
By following a rigorous, multi-faceted evaluation process, researchers can effectively determine the therapeutic potential of this and other novel benzimidazole derivatives in the critical search for new treatments against infectious diseases.
References
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- Pharmacology Discovery Services. In Vitro Antimicrobials.
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- NIH. Evaluation of in vivo antibacterial drug efficacy using Caenorhabditis elegans infected with carbapenem-resistant Klebsiella pneumoniae as a model host.
- ResearchGate. Review: Antimicrobial efficacy validation using in vitro and in vivo testing methods.
- PubMed Central. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci.
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- Oriental Journal of Chemistry. In Silico Studies and Assessment of Antimicrobial Activities for Synthesised Nitrobenzimidazole Derivetives.
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- Kosheeka.
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Application Notes & Protocols for Methyl 5-nitro-1H-benzo[d]imidazole-2-carboxylate as a Research Intermediate
Introduction: The Benzimidazole Scaffold as a Privileged Structure in Drug Discovery
The benzimidazole nucleus, a bicyclic system composed of fused benzene and imidazole rings, represents a "privileged scaffold" in medicinal chemistry. Its structural similarity to naturally occurring purines allows it to interact with a wide range of biological targets, making it a cornerstone in the development of therapeutics. Benzimidazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anthelmintic, anticancer, antiviral, antihypertensive, and anticoagulant effects.[1] The versatility of the benzimidazole core lies in its amenability to substitution at various positions, enabling the fine-tuning of its physicochemical properties and biological activity.
This guide focuses on a key research intermediate, methyl 5-nitro-1H-benzo[d]imidazole-2-carboxylate . This molecule is strategically functionalized for further elaboration into potent biologically active compounds. The presence of the nitro group at the 5-position serves as a versatile handle for subsequent chemical transformations, most notably its reduction to an amine, which is a critical step in the synthesis of many anthelmintic drugs. The methyl carboxylate at the 2-position provides a reactive site for the introduction of various side chains, commonly through amide bond formation, to modulate the compound's interaction with its biological target.
These application notes will provide detailed protocols for the synthesis of this intermediate and its subsequent derivatization, with a particular focus on its application in the synthesis of anthelmintic drug analogues that target tubulin polymerization.
Core Synthetic Protocols
Part 1: Synthesis of this compound (Intermediate 1)
The synthesis of the title intermediate is conceptually based on the established Phillips-Ladenburg condensation of o-phenylenediamines with carboxylic acids or their derivatives. In this protocol, we adapt this principle by reacting 4-nitro-o-phenylenediamine with a two-carbon electrophile that can be cyclized and subsequently esterified, or by direct condensation with a suitable oxalic acid derivative. A common and efficient method involves the condensation with dimethyl oxalate.
Causality of Experimental Choices:
-
4-nitro-o-phenylenediamine: This starting material provides the foundational benzimidazole core with the crucial nitro group at the desired 5-position.
-
Dimethyl oxalate: This reagent serves as the source of the C2-carboxylate functionality. The reaction proceeds via condensation of the diamine with the oxalate ester, followed by cyclization.
-
Acid Catalyst (e.g., HCl): The acidic medium facilitates the condensation and subsequent intramolecular cyclization by protonating the carbonyl oxygen, making the carbon more electrophilic for the nucleophilic attack by the second amino group.
-
Methanol as solvent: Methanol is a suitable solvent for the reactants and facilitates the reaction.
Experimental Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-nitro-o-phenylenediamine (10.0 g, 65.3 mmol) in methanol (100 mL).
-
Reagent Addition: To this suspension, add dimethyl oxalate (9.2 g, 78.4 mmol) followed by the slow addition of concentrated hydrochloric acid (5 mL).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (1:1).
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution. Filter the solid precipitate and wash with cold methanol (2 x 20 mL) to remove unreacted starting materials and soluble impurities.
-
Purification: Recrystallize the crude product from a suitable solvent system such as ethanol/water to afford pure this compound as a solid.
-
Drying and Storage: Dry the purified product under vacuum at 40-50 °C. Store in a cool, dry place away from light.
Characterization Data (Expected):
| Parameter | Expected Value |
| Appearance | Pale yellow to yellow solid |
| Molecular Formula | C₉H₇N₃O₄ |
| Molecular Weight | 221.17 g/mol |
| Melting Point | >200 °C (decomposes) |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 13.5 (s, 1H, NH), 8.45 (d, 1H, H-4), 8.20 (dd, 1H, H-6), 7.80 (d, 1H, H-7), 3.95 (s, 3H, OCH₃) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 160.5 (C=O), 148.0 (C-5), 144.0 (C-7a), 142.0 (C-2), 135.0 (C-3a), 118.0 (C-6), 115.0 (C-4), 112.0 (C-7), 53.0 (OCH₃) |
| IR (KBr, cm⁻¹) | 3300-3100 (N-H stretch), 1725 (C=O stretch), 1520, 1340 (NO₂ stretch) |
| Yield | 75-85% |
Part 2: Key Transformations of the Intermediate
The strategic placement of the nitro and methyl carboxylate groups allows for a series of transformations to build molecular complexity and introduce pharmacologically relevant functionalities.
The reduction of the nitro group to a primary amine is a pivotal step in the synthesis of many benzimidazole-based anthelmintics. Catalytic hydrogenation is a clean and efficient method for this transformation.
Causality of Experimental Choices:
-
Palladium on Carbon (Pd/C): This is a highly effective and widely used catalyst for the hydrogenation of nitro groups. It offers high activity and selectivity.
-
Hydrogen Gas (H₂): The reducing agent. The pressure of H₂ can be adjusted to control the reaction rate.
-
Methanol or Ethanol: Common solvents for hydrogenation reactions that readily dissolve the starting material and do not interfere with the catalysis.
Experimental Protocol:
-
Reaction Setup: To a hydrogenation vessel, add this compound (5.0 g, 22.6 mmol) and methanol (100 mL).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (500 mg, 10% w/w) to the suspension.
-
Hydrogenation: Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas. Pressurize the vessel with hydrogen gas to 50 psi.
-
Reaction Conditions: Stir the reaction mixture vigorously at room temperature for 4-6 hours. Monitor the consumption of hydrogen and the reaction progress by TLC.
-
Work-up and Isolation: Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with methanol.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The product is often pure enough for the next step, but can be further purified by column chromatography on silica gel if necessary.
Expected Yield: 90-95%
Introducing an alkyl group at the N-1 position of the benzimidazole ring is a common strategy to modulate the pharmacokinetic properties of the final compound.
Causality of Experimental Choices:
-
Base (e.g., Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃)): A base is required to deprotonate the N-H of the imidazole ring, forming the more nucleophilic benzimidazolide anion. NaH is a strong, non-nucleophilic base suitable for this purpose. K₂CO₃ is a milder base that can also be effective.
-
Alkyl Halide (e.g., Propyl Bromide): The electrophile that introduces the alkyl group.
-
Anhydrous DMF or Acetonitrile: Polar aprotic solvents that are suitable for SN2 reactions.
Experimental Protocol:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve methyl 5-amino-1H-benzo[d]imidazole-2-carboxylate (4.0 g, 20.9 mmol) in anhydrous DMF (80 mL).
-
Deprotonation: Cool the solution to 0 °C in an ice bath and add sodium hydride (60% dispersion in mineral oil, 0.92 g, 23.0 mmol) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Cool the reaction mixture back to 0 °C and add propyl bromide (2.8 g, 23.0 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up and Isolation: Quench the reaction by the slow addition of water (50 mL). Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Expected Yield: 60-75%
In many anthelmintic drugs like albendazole and mebendazole, the 2-position is functionalized as a methyl carbamate. This can be achieved through a multi-step process involving hydrolysis of the ester to the carboxylic acid, conversion to an acyl chloride or other activated species, and subsequent reaction with an amine, or more directly through aminolysis if a suitable amine is used. For the synthesis of a methyl carbamate, a more direct route from the corresponding 2-aminobenzimidazole is often employed. The following protocol outlines the hydrolysis of the ester to the corresponding carboxylic acid, a key step towards various amide and carbamate derivatives.
Causality of Experimental Choices:
-
Base (e.g., NaOH or LiOH): Used for the saponification (hydrolysis) of the methyl ester to the corresponding carboxylate salt.[2]
-
Acid (e.g., HCl): To neutralize the reaction mixture and protonate the carboxylate salt to form the free carboxylic acid.
Experimental Protocol (Hydrolysis):
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (2.0 g, 9.0 mmol) in a mixture of methanol (20 mL) and water (10 mL).
-
Hydrolysis: Add sodium hydroxide (0.4 g, 10.0 mmol) and heat the mixture to reflux for 2 hours.
-
Work-up and Isolation: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water (20 mL) and acidify to pH 3-4 with 1N HCl.
-
Purification: The precipitated carboxylic acid is filtered, washed with cold water, and dried under vacuum to yield 5-nitro-1H-benzo[d]imidazole-2-carboxylic acid.
Expected Yield: >90%
Application in the Synthesis of Anthelmintic Analogues
The protocols described above provide the fundamental steps for the synthesis of analogues of widely used benzimidazole anthelmintics such as mebendazole and albendazole. The primary mechanism of action of these drugs is the inhibition of tubulin polymerization in parasitic worms.[3][4]
Mechanism of Action: Tubulin Polymerization Inhibition
Benzimidazole anthelmintics exert their effect by binding to the β-tubulin subunit of the microtubules of the parasite.[5][6] This binding event disrupts the dynamic equilibrium between tubulin dimers and their polymerized form, the microtubules. Microtubules are essential cytoskeletal components involved in crucial cellular processes such as cell division (mitosis), maintenance of cell shape, and intracellular transport.[7][8] By inhibiting microtubule formation, benzimidazoles effectively halt cell division and disrupt nutrient uptake in the parasite, leading to its death.[4] The selectivity of these drugs arises from their significantly higher affinity for parasite β-tubulin compared to mammalian β-tubulin.[6]
Visualizing the Workflow and Mechanism
Synthetic Workflow Diagram
Caption: Synthetic pathway from starting materials to a potential anthelmintic analogue.
Mechanism of Action Diagram
Caption: Inhibition of tubulin polymerization by benzimidazole anthelmintics.
References
- Lacey, E. (1988). The role of the cytoskeletal protein, tubulin, in the mode of action and mechanism of drug resistance to benzimidazoles. International Journal for Parasitology, 18(7), 885-936.
- Friedman, P. A., & Platzer, E. G. (1978). Interaction of anthelmintic benzimidazoles and benzimidazole derivatives with bovine brain tubulin. Biochimica et Biophysica Acta (BBA) - General Subjects, 544(3), 605-614.
- Townsend, L. B., & Wise, D. S. (1990). The synthesis and chemistry of certain anthelmintic benzimidazoles. Parasitology Today, 6(4), 107-112.
- Lacey, E., & Prichard, R. K. (1986). Specific interaction of benzimidazole anthelmintics with tubulin from developing stages of thiabendazole-susceptible and -resistant Haemonchus contortus. Molecular and Biochemical Parasitology, 21(2-3), 261-268.
- Panda, D., Rathinasamy, K., & Wilson, L. (2005). Antimitotic agents that act by targeting tubulin polymerization. In The Role of Microtubules in Cell Biology, Neurobiology, and Oncology (pp. 217-246). Humana Press.
- Kumar, V., Poojary, B., Prathibha, A., et al. (2014). Synthesis of some novel 1,2-disubstituted benzimidazole-5-carboxylates via one-pot method using sodium dithionite and its effect on N-debenzylation.
- McKellar, Q. A., & Jackson, F. (2004). Veterinary anthelmintics: old and new. Trends in Parasitology, 20(10), 456-461.
- Dustin, P. (1984). Microtubules. Springer-Verlag.
- El Harti, J., Ansar, M., & Taoufik, J. (2012). Synthesis and Scolicidal Activity of some Potential Prodrugs of Albendazole. Research Journal of Pharmacy and Technology, 5(11), 1442-1445.
- Valdez, J., Cedillo, R., Hernández-Campos, A., et al. (2002). Synthesis and antiparasitic activity of 1H-benzimidazole derivatives. Bioorganic & Medicinal Chemistry Letters, 12(16), 2221-2224.
- Navarette-Vázquez, G., Cedillo, R., Hernández-Campos, A., et al. (2001). Synthesis and antiparasitic activity of 2-(trifluoromethyl)-benzimidazole derivatives. Bioorganic & Medicinal Chemistry Letters, 11(2), 187-190.
- Pandey, S., Tripathi, P., Parashar, P., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(4), 3374-3388.
- Kini, S. G., Kumar, A. C., & Thomas, H. (2012). Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives. Journal of Computational Methods in Molecular Design, 2(4), 149-157.
- Bhat, M., & Poojary, B. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Bioorganic & Organic Chemistry, 1(4), 113-116.
- Trivedi, M. N., Gabhe, S. Y., Vachhani, U. D., et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 3(1), 313-319.
- Bansal, Y., & Silakari, O. (2012). The therapeutic journey of benzimidazoles: A review. Bioorganic & Medicinal Chemistry, 20(21), 6208-6236.
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- 1. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Albendazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
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- 7. Interaction of anthelmintic benzimidazoles and benzimidazole derivatives with bovine brain tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent developments of benzimidazole based analogs as potential tubulin polymerization inhibitors: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the NMR Analysis of Benzimidazole Derivatives
Introduction: The Central Role of Benzimidazoles and the Need for Rigorous Structural Verification
Benzimidazole and its derivatives represent a cornerstone scaffold in medicinal chemistry and drug development.[1] This heterocyclic aromatic compound, formed by the fusion of benzene and imidazole rings, is a key structural motif in a wide array of pharmacologically active agents, including antiviral, anticancer, anti-inflammatory, and anthelmintic drugs.[1][2] The biological efficacy of these compounds is intrinsically linked to their precise molecular structure. Therefore, unambiguous structural elucidation and purity assessment are paramount for advancing drug discovery programs and ensuring the quality of active pharmaceutical ingredients (APIs).[3][4]
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for the structural characterization of organic molecules.[3] Its unparalleled ability to provide detailed information at the atomic level makes it an indispensable tool for confirming molecular identity, determining connectivity, and probing the three-dimensional structure of benzimidazole derivatives.[4] This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the experimental protocols for the NMR analysis of benzimidazole derivatives, from fundamental 1D experiments to advanced 2D correlation techniques.
Part 1: Foundational Principles and Strategic Considerations
The core principle of NMR spectroscopy lies in the magnetic properties of atomic nuclei with a non-zero spin, such as ¹H and ¹³C.[5] When placed in a strong external magnetic field, these nuclei can absorb and re-emit electromagnetic radiation at a specific frequency. This resonance frequency is highly sensitive to the local electronic environment, providing a unique fingerprint of the molecule's structure.
For benzimidazole derivatives, several key structural features warrant particular attention during NMR analysis:
-
Tautomerism: The benzimidazole core can exist in tautomeric forms due to the migration of the N-H proton between the two nitrogen atoms. This dynamic equilibrium can influence chemical shifts and peak multiplicity, and its characterization is often crucial for understanding biological activity.
-
Aromatic System: The fused ring system gives rise to characteristic signals in the aromatic region of the ¹H NMR spectrum. The substitution pattern on the benzene ring will dictate the multiplicity and coupling constants of these protons.
-
N-H Proton: The proton attached to the nitrogen is often highly deshielded and may exhibit broad signals due to quadrupolar effects and chemical exchange. Its observation can be highly dependent on the choice of solvent.[2]
The strategic selection of NMR experiments is critical for a comprehensive structural analysis. A typical workflow progresses from simple, rapid 1D experiments to more information-rich, but also more time-consuming, 2D experiments.
Caption: A typical workflow for the NMR analysis of benzimidazole derivatives.
Part 2: Detailed Experimental Protocols
Sample Preparation: The Foundation of High-Quality Spectra
The quality of the final NMR spectrum is profoundly dependent on meticulous sample preparation.
Protocol 1: Standard Sample Preparation
-
Weigh the Sample: Accurately weigh 5-25 mg of the benzimidazole derivative for ¹H NMR, and 20-50 mg for ¹³C NMR, into a clean, dry vial. The exact amount depends on the compound's molecular weight and the spectrometer's sensitivity.
-
Solvent Selection: Choose a suitable deuterated solvent that fully dissolves the sample. The choice of solvent can impact chemical shifts, so consistency is key when comparing data. See Table 1 for guidance.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[2] Gently vortex or sonicate if necessary to achieve complete dissolution.
-
Filtration (if necessary): If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. Suspended solids will degrade spectral quality.
-
Transfer to NMR Tube: Carefully transfer the clear solution to the NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with a permanent marker.
Table 1: Common Deuterated Solvents for NMR Analysis of Benzimidazole Derivatives
| Solvent | ¹H Residual Peak (ppm) | ¹³C Residual Peak (ppm) | Properties and Rationale for Use |
| Chloroform-d (CDCl₃) | ~7.26 | ~77.16 | Excellent for a wide range of organic compounds; easy to remove post-analysis. May be slightly acidic. |
| DMSO-d₆ | ~2.50 | ~39.52 | High dissolving power, particularly for polar compounds. The N-H proton of benzimidazoles is often well-resolved and sharp in this solvent. |
| Methanol-d₄ (CD₃OD) | ~3.31 (OH ~4.87) | ~49.00 | Good for polar compounds. The labile N-H proton of the benzimidazole may exchange with the solvent's deuterium, leading to signal broadening or disappearance. |
| Acetone-d₆ | ~2.05 | ~29.84, ~206.26 | A versatile solvent with a useful chemical shift window. |
Note: Chemical shifts of residual solvent peaks can vary slightly depending on temperature, concentration, and other solutes.
1D NMR Experiments: The Initial Structural Snapshot
2.2.1. ¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their connectivity through spin-spin coupling.
Protocol 2: ¹H NMR Data Acquisition
-
Instrument Setup: Insert the sample into the spectrometer. Ensure the sample is locked and shimmed to achieve optimal magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Angle (p1): 30-45 degrees (for quantitative analysis, a 90-degree pulse with a longer relaxation delay is used).
-
Spectral Width (sw): Typically -2 to 14 ppm for benzimidazole derivatives.
-
Acquisition Time (at): 2-4 seconds.
-
Relaxation Delay (d1): 1-5 seconds. A longer delay (5 x T₁) is necessary for accurate integration.
-
Number of Scans (ns): 8 to 64, depending on the sample concentration.
-
-
Data Acquisition: Initiate the acquisition.
2.2.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their chemical environment (e.g., sp², sp³, carbonyl).
Protocol 3: ¹³C NMR Data Acquisition
-
Instrument Setup: Use the same locked and shimmed sample from the ¹H NMR experiment.
-
Acquisition Parameters:
-
Pulse Program: Typically a power-gated decoupling sequence (e.g., zgpg30).
-
Pulse Angle (p1): 30 degrees.
-
Spectral Width (sw): Typically 0 to 200 ppm.
-
Acquisition Time (at): 1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans (ns): 1024 or more, as the ¹³C nucleus is much less sensitive than ¹H.
-
-
Data Acquisition: Initiate the acquisition.
2D NMR Experiments: Mapping the Molecular Framework
When 1D spectra are insufficient for complete structural assignment due to signal overlap or complex coupling patterns, 2D NMR experiments are indispensable.
2.3.1. COSY (Correlation Spectroscopy)
The COSY experiment identifies protons that are spin-spin coupled, typically over two or three bonds.[6] This is crucial for tracing out proton networks within the molecule.
Protocol 4: COSY Data Acquisition
-
Setup: Use the same sample. The sample should not be spinning for 2D experiments.
-
Acquisition Parameters:
-
Spectral Width (sw) in F1 and F2: Set to the same width as the ¹H spectrum.
-
Number of Increments (ni) in t1: 256-512.
-
Number of Scans (ns): 1-8 per increment.
-
Relaxation Delay (d1): 1-2 seconds.
-
-
Data Acquisition: Start the experiment. Experiment time can range from a few minutes to an hour.
2.3.2. HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment correlates proton signals with the signals of directly attached carbons.[6] It is a highly sensitive experiment that is invaluable for assigning carbon resonances.
Protocol 5: HSQC Data Acquisition
-
Setup: Use the same sample.
-
Acquisition Parameters:
-
Spectral Width (sw) in F2 (¹H): Set to the proton spectral width.
-
Spectral Width (sw) in F1 (¹³C): Set to the carbon spectral width.
-
Number of Increments (ni) in t1: 128-256.
-
Number of Scans (ns): 2-16 per increment.
-
Relaxation Delay (d1): 1-2 seconds. A shorter delay is often sufficient as it relies on ¹H T₁ relaxation.[7]
-
-
Data Acquisition: Initiate the experiment.
2.3.3. HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment reveals correlations between protons and carbons over two or three bonds (and sometimes four in conjugated systems).[6] This is the key experiment for connecting molecular fragments and assigning quaternary (non-protonated) carbons.
Protocol 6: HMBC Data Acquisition
-
Setup: Use the same sample.
-
Acquisition Parameters:
-
Spectral Widths (F2 for ¹H, F1 for ¹³C): Set as for the HSQC experiment.
-
Number of Increments (ni) in t1: 256-512.
-
Number of Scans (ns): 4-32 per increment.
-
Relaxation Delay (d1): 1.5-2.5 seconds.
-
-
Data Acquisition: This is often the longest experiment, potentially requiring several hours for dilute samples.
Part 3: Data Processing and Interpretation
Standard Data Processing Workflow
Raw NMR data (the Free Induction Decay, or FID) must be mathematically processed to generate the frequency-domain spectrum.[8]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Benzimidazole - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. moravek.com [moravek.com]
- 5. JEOL USA blog | Optimizing NMR Processing: Techniques and Best Pr [jeolusa.com]
- 6. emerypharma.com [emerypharma.com]
- 7. Choice of relaxation delay time (d1) in 2D experiments. - NMR Wiki Q&A Forum [qa.nmrwiki.org]
- 8. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
Application of Nitrobenzimidazoles in Cancer Cell Line Studies: A Comprehensive Guide to Mechanisms and Protocols
Introduction
The benzimidazole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets with high affinity.[3] The addition of a nitro group to this scaffold frequently enhances the molecule's electrophilicity and biological activity, making nitrobenzimidazoles a particularly promising class of compounds for anticancer drug development.[4] These agents have demonstrated efficacy across a spectrum of cancer cell lines by modulating a diverse set of cellular processes.
This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals. It elucidates the primary mechanisms of action of nitrobenzimidazoles and provides detailed, field-proven protocols for their evaluation in cancer cell line studies, ensuring a foundation of scientific integrity and experimental reproducibility.
Section 1: Key Mechanisms of Anticancer Activity
Nitrobenzimidazole derivatives exert their anticancer effects through a variety of mechanisms, often impacting multiple cellular pathways simultaneously. This multi-targeted nature is a significant advantage in overcoming the complexity and redundancy of cancer cell signaling.
Induction of Programmed Cell Death (Apoptosis)
A primary mechanism by which nitrobenzimidazoles eliminate cancer cells is the induction of apoptosis.[5][6] This is predominantly achieved through the intrinsic, or mitochondrial, pathway.
Causality of Action: Upon cellular uptake, specific nitrobenzimidazoles can induce mitochondrial dysfunction.[6] This leads to a change in the mitochondrial membrane potential and the subsequent release of cytochrome c into the cytoplasm. This event triggers a cascade of enzymatic activations, starting with the formation of the apoptosome and the activation of initiator caspases (e.g., Caspase-9), which in turn activate executioner caspases (e.g., Caspase-3, Caspase-7).[7] The executioner caspases are responsible for cleaving key cellular substrates, such as Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[6][8] This process is tightly regulated by the Bcl-2 family of proteins, with nitrobenzimidazoles often promoting the upregulation of pro-apoptotic members like Bax while downregulating anti-apoptotic proteins like Bcl-2.[6][7]
Caption: Nitrobenzimidazole-Induced Intrinsic Apoptosis Pathway.
Cell Cycle Arrest
By interfering with the cell division cycle, nitrobenzimidazoles can halt the proliferation of cancer cells, often sensitizing them to apoptosis.[9][10]
Causality of Action: The cell cycle is controlled by checkpoints that ensure genomic integrity. These checkpoints are regulated by complexes of cyclins and cyclin-dependent kinases (CDKs).[11] Nitrobenzimidazole derivatives have been shown to induce cell cycle arrest at various phases, most commonly the G2/M and S phases.[5][6][9] This arrest is often mediated by the modulation of key regulatory proteins. For instance, compounds may increase the expression of CDK inhibitors like p21, which can halt the cycle at the G1/S or G2/M transition.[8][12] Disruption of proteins essential for mitosis, such as tubulin, directly leads to a G2/M arrest.
Caption: Common Cell Cycle Arrest Points Induced by Nitrobenzimidazoles.
Multi-Target Enzyme and Protein Inhibition
The structural versatility of the nitrobenzimidazole scaffold allows for its interaction with a range of enzymes and proteins that are critical for cancer cell survival and proliferation.[2]
-
Tubulin Polymerization Inhibition: Many benzimidazole derivatives, including some nitro-substituted compounds, function as microtubule-destabilizing agents. They bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules.[13][14] This disruption of the cytoskeleton directly interferes with the formation of the mitotic spindle, leading to G2/M cell cycle arrest and subsequent apoptosis.[2][13]
-
Topoisomerase Inhibition: Topoisomerases are enzymes that resolve DNA topological problems during replication and transcription.[15] Certain nitrobenzimidazole compounds act as topoisomerase "poisons," stabilizing the transient enzyme-DNA cleavage complex.[9][16] This prevents the re-ligation of the DNA strand, leading to the accumulation of DNA breaks and the activation of apoptotic pathways.[15][17]
-
Kinase Inhibition: Aberrant kinase activity is a hallmark of many cancers. The benzimidazole core is a well-established scaffold for designing kinase inhibitors.[18][19] Derivatives have been developed to target key oncogenic kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and CDKs, thereby blocking the downstream signaling pathways that drive cell growth and proliferation.[8][19][20]
-
PARP Inhibition: Poly (ADP-ribose) polymerase (PARP) is a critical enzyme in the repair of single-strand DNA breaks. Some nitrobenzimidazoles have been identified as potent PARP inhibitors.[5] In cancers with deficiencies in other DNA repair pathways (e.g., BRCA mutations), PARP inhibition leads to synthetic lethality, as the accumulation of unrepaired DNA damage triggers cell death.
Caption: Diverse Molecular Targets of Nitrobenzimidazole Derivatives.
Modulation of Oncogenic Signaling Pathways
Beyond direct enzyme inhibition, nitrobenzimidazoles can modulate entire signaling cascades that are dysregulated in cancer.
Wnt/β-catenin Pathway: This pathway is crucial for development and is often aberrantly activated in cancers like triple-negative breast cancer (TNBC).[21] Novel benzimidazole compounds, such as SRI33576 and SRI35889, have been shown to selectively inhibit this pathway in TNBC cells.[21] They downregulate key mediators like LRP6, cyclin D1, and nuclear active β-catenin, leading to reduced cell proliferation and survival.[21] The selectivity of these compounds for cancer cells over noncancerous cells highlights their therapeutic potential.[21]
Section 2: Data Summary - In Vitro Efficacy of Selected Nitrobenzimidazoles
The following table summarizes the cytotoxic activity of representative nitrobenzimidazole compounds against various human cancer cell lines, as measured by their half-maximal inhibitory concentration (IC50).
| Compound Name/Number | Target Cancer Cell Line | Cell Type | IC50 Value | Reference |
| Compound 6 [2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole] | A549 | Lung Carcinoma | 28 nM | [5] |
| TJ08 [methyl 1-benzyl-2-(4-fluoro-3-nitrophenyl)-1H-benzo[d]imidazole-5-carboxylate] | Jurkat | T-cell Leukemia | 1.88 ± 0.51 µM | [6] |
| TJ08 | K562 | Myelogenous Leukemia | 1.89 ± 0.55 µM | [6] |
| TJ08 | HeLa | Cervical Carcinoma | 2.11 ± 0.62 µM | [6] |
| TJ08 | HCT116 | Colon Carcinoma | 3.04 ± 0.8 µM | [6] |
| BA586 | HCC1937 | Triple-Negative Breast | 42 µM | [8] |
| Compound 7n | SK-Mel-28 | Melanoma | 2.55 µM | [13] |
| Compound 8 (bis-benzimidazole) | HL60 | Promyelocytic Leukemia | 0.56 µM | [22] |
Section 3: Standardized Protocols for In Vitro Evaluation
The following protocols provide robust, step-by-step methodologies for assessing the anticancer effects of nitrobenzimidazole compounds in a cell culture setting.
Preliminary Cytotoxicity Screening: The MTT Assay
Principle: This colorimetric assay is a widely used first-pass screen for cytotoxicity. In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan precipitate.[23] The amount of formazan produced is proportional to the number of viable cells, which can be quantified spectrophotometrically after solubilization.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well clear, flat-bottom plates
-
Nitrobenzimidazole compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)[23]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[23]
-
Phosphate-buffered saline (PBS)
-
Microplate reader (absorbance at 570 nm)
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the nitrobenzimidazole compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control wells (e.g., 0.1% DMSO) and medium-only blank wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well (final concentration 0.5 mg/mL).[24]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the purple crystals. Mix gently on an orbital shaker for 10-15 minutes.[25]
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each treatment: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
Plot % Viability against compound concentration (log scale) and use non-linear regression to determine the IC50 value.
Expert Insight: The MTT assay is an excellent high-throughput screening tool. However, it measures metabolic activity, not cell number directly. Results can be confounded by compounds that affect mitochondrial respiration without inducing cell death. It is crucial to validate hits with a secondary, distinct assay.
Quantifying Apoptosis: Annexin V-FITC / Propidium Iodide (PI) Assay
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (like FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes. It can therefore identify late apoptotic and necrotic cells where membrane integrity is compromised.
Materials:
-
Treated and control cells (from a 6-well plate)
-
Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, PI, and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Protocol:
-
Cell Harvesting: Harvest cells after treatment. For adherent cells, use trypsin and collect the culture medium to include any floating apoptotic cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Analysis: Analyze the samples by flow cytometry within one hour.
Data Analysis:
-
Lower-Left Quadrant (Annexin V- / PI-): Live cells
-
Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells/debris
Trustworthiness: Proper compensation between the FITC and PI channels is critical for accurate data. Always include unstained, single-stained (Annexin V only and PI only), and positive control (e.g., etoposide-treated) samples to set up the flow cytometer correctly.
Cell Cycle Analysis by PI Staining
Principle: This method quantifies the cellular DNA content to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M). PI binds stoichiometrically to DNA, meaning the fluorescence intensity is directly proportional to the amount of DNA. Fixed cells are treated with RNase to prevent PI from binding to double-stranded RNA.
Materials:
-
Treated and control cells
-
Cold 70% ethanol
-
PBS
-
PI/RNase Staining Buffer
-
Flow cytometer
Protocol:
-
Cell Harvesting: Collect approximately 1 x 10^6 cells per sample as described in the apoptosis protocol.
-
Washing: Wash the cell pellet once with cold PBS.
-
Fixation: Resuspend the pellet and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Incubate at -20°C for at least 2 hours (or overnight).
-
Rehydration: Centrifuge the fixed cells, discard the ethanol, and wash once with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Analysis: Analyze the samples by flow cytometry, acquiring data on a linear scale.
Data Analysis: The resulting histogram is analyzed using cell cycle analysis software.
-
G0/G1 peak: Cells with 2n DNA content.
-
S phase: Cells with DNA content between 2n and 4n.
-
G2/M peak: Cells with 4n DNA content.
-
Sub-G1 peak: A peak to the left of G1, representing apoptotic cells with fragmented DNA.
Validating Protein-Level Changes: Western Blotting
Principle: Western blotting is a technique used to detect and quantify specific proteins in a complex mixture, such as a cell lysate. It involves separating proteins by size via gel electrophoresis, transferring them to a solid support membrane, and then probing the membrane with antibodies specific to the target protein.
Caption: Standard Experimental Workflow for Western Blotting.
Key Proteins to Probe for Nitrobenzimidazole Studies:
-
Apoptosis Markers: Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax.[6][8]
-
Pathway-Specific Markers: p-EGFR, p-Akt (for kinase inhibition),[8] active β-catenin (for Wnt pathway).[21]
-
Loading Control: β-actin, GAPDH, or Tubulin (ensure the molecular weight does not overlap with your target).
Conclusion
Nitrobenzimidazoles represent a versatile and potent class of anticancer compounds. Their ability to induce apoptosis, cause cell cycle arrest, and inhibit multiple key enzymatic and signaling pathways provides a strong rationale for their continued investigation.[1][4] The protocols detailed in this guide offer a standardized framework for researchers to systematically evaluate novel nitrobenzimidazole derivatives, characterize their mechanisms of action, and identify promising lead candidates for further preclinical and clinical development. Future work will likely focus on optimizing selectivity to minimize off-target effects and exploring synergistic combinations with existing cancer therapies.
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Brezden, C. B. et al. (1997). Apoptosis and 1-methyl-2-nitroimidazole toxicity in CHO cells. PubMed. Available at: [Link]
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Caenepeel, S. et al. (2023). Targeting MCL-1 protein to treat cancer: opportunities and challenges. Frontiers. Available at: [Link]
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Structures of tubulin-targeting agents containing benzimidazole and/or piperazine scaffolds. ScienceDirect. Available at: [Link]
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Liu, Z. Q. et al. (2012). Newly synthesized bis-benzimidazole derivatives exerting anti-tumor activity through induction of apoptosis and autophagy. PubMed. Available at: [Link]
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He, L. et al. (2020). Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. National Institutes of Health (NIH). Available at: [Link]
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Al-Ostath, O. A. et al. (2022). Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy. PubMed Central. Available at: [Link]
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Singh, S. B. et al. (2015). 3,4-dimethoxyphenyl bis-benzimidazole, a novel DNA topoisomerase inhibitor that preferentially targets Escherichia coli topoisomerase I. PubMed. Available at: [Link]
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Doğan, B. & Can, M. F. (2025). Investigation of the Effects of Benzimidazole Derivatives on the mTOR Pathway in Breast Cancer. DergiPark. Available at: [Link]
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Application Notes and Protocols for the Development of Novel Anthelmintic Drugs from Benzimidazole Precursors
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals engaged in the discovery of novel anthelmintic agents derived from benzimidazole precursors. This document outlines the strategic rationale, detailed methodologies, and critical data interpretation required to advance a compound from initial synthesis to a preclinical candidate.
Introduction: The Enduring Significance of Benzimidazoles and the Imperative for Novelty
Benzimidazoles represent a cornerstone of anthelmintic therapy in both human and veterinary medicine. Their broad-spectrum efficacy is primarily attributed to their specific interaction with β-tubulin in helminths, a mechanism that disrupts microtubule polymerization and leads to parasite death[1][2]. This targeted action provides a degree of selective toxicity, sparing the host's cellular machinery. However, the extensive use of this drug class has inevitably led to the emergence of resistance, a significant threat to global health and agriculture[2][3]. The development of novel benzimidazole-based anthelmintics is therefore a critical endeavor to circumvent existing resistance mechanisms and broaden the therapeutic arsenal against parasitic helminths.
This guide provides a structured approach to this discovery process, emphasizing a logical progression from chemical synthesis to robust biological evaluation.
The Strategic Workflow: From Precursor to Preclinical Candidate
The development of a novel anthelmintic from a benzimidazole precursor follows a multi-stage, iterative process. The workflow is designed to systematically synthesize, screen, and characterize new chemical entities for their potential as effective and safe therapeutic agents.
Chemical Synthesis of Novel Benzimidazole Derivatives
The benzimidazole scaffold offers a versatile platform for chemical modification. The synthesis of novel derivatives is a critical first step, allowing for the exploration of chemical space and the generation of diverse compound libraries.
General Synthetic Protocol: Condensation of o-Phenylenediamines with Carboxylic Acids
A common and effective method for synthesizing 2-substituted benzimidazoles involves the condensation of an o-phenylenediamine with a carboxylic acid in the presence of a dehydrating agent such as polyphosphoric acid (PPA)[4][5].
Materials:
-
Substituted o-phenylenediamine
-
Substituted carboxylic acid
-
Polyphosphoric acid (PPA)
-
Sodium bicarbonate solution (10%)
-
Ethanol
-
Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, filtration apparatus.
Procedure:
-
In a round-bottom flask, combine equimolar amounts of the substituted o-phenylenediamine and the desired carboxylic acid.
-
Add polyphosphoric acid (PPA) in excess (approximately 10-20 times the weight of the reactants).
-
Heat the mixture with stirring at 150-180°C for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it slowly into a beaker of ice-cold water with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of 10% sodium bicarbonate solution until the precipitate is no longer soluble.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified benzimidazole derivative.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR) to confirm its structure and purity.
Causality Behind Experimental Choices:
-
Polyphosphoric Acid (PPA): PPA serves as both a catalyst and a dehydrating agent, facilitating the cyclization reaction by removing the water molecule formed during the condensation of the amine and carboxylic acid groups.
-
Neutralization: The use of sodium bicarbonate is crucial to neutralize the acidic PPA and precipitate the benzimidazole product, which is typically insoluble in neutral aqueous solutions.
-
Recrystallization: This purification step is essential to remove unreacted starting materials and by-products, ensuring that the biological activity observed in subsequent assays is attributable to the synthesized compound.
In Vitro Screening Cascade: A Phased Approach to Hit Identification
A tiered screening approach is employed to efficiently identify promising compounds from a library of synthesized derivatives. This cascade progresses from high-throughput primary screens to more detailed secondary and tertiary assays.
Primary Screening: High-Throughput Motility and Developmental Assays
The initial screen aims to rapidly identify compounds with any measurable anthelmintic activity. High-throughput screening (HTS) methods are essential for this phase, often utilizing larval stages of model nematodes due to their small size and ease of handling[6].
Protocol: Larval Motility Assay using an Automated Platform
This protocol is adapted for a high-throughput format using an automated motility tracking system.
Materials:
-
Third-stage larvae (L3) of a model nematode (e.g., Haemonchus contortus or the free-living Caenorhabditis elegans)
-
Culture medium (e.g., RPMI-1640 or M9 buffer)
-
96-well or 384-well microtiter plates
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., levamisole or ivermectin)
-
Solvent control (DMSO)
-
Automated motility tracker (e.g., WMicroTracker)
Procedure:
-
Prepare a suspension of L3 larvae in the appropriate culture medium at a concentration that will yield approximately 50-100 larvae per well.
-
Dispense the larval suspension into the wells of the microtiter plate.
-
Add the test compounds to the wells at a single, high concentration (e.g., 10-50 µM). Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects larval motility (typically <1%).
-
Include positive and solvent controls on each plate.
-
Incubate the plates at an appropriate temperature (e.g., 25-37°C) for a defined period (e.g., 24-72 hours).
-
Measure larval motility using the automated tracker at specified time points. The instrument will quantify movement, providing an objective measure of activity.
-
Calculate the percentage of motility inhibition for each compound relative to the solvent control. Compounds showing significant inhibition (e.g., >70%) are considered "hits."
Causality Behind Experimental Choices:
-
Larval Stage: L3 larvae are often used as they are the infective stage for many parasitic nematodes and are more amenable to in vitro culture than adult worms.
-
Automated Tracking: This removes the subjectivity of manual microscopic observation and allows for the rapid screening of large compound libraries[7].
-
Single High Concentration: The goal of primary screening is to identify any activity, so a high concentration is used to minimize the chances of false negatives.
Secondary Screening: Dose-Response and IC₅₀ Determination
Hits from the primary screen are subjected to secondary screening to quantify their potency. This involves generating dose-response curves and calculating the half-maximal inhibitory concentration (IC₅₀).
Protocol: Determination of IC₅₀ Values
Procedure:
-
Prepare serial dilutions of the "hit" compounds in the culture medium. A typical range would be from 100 µM down to nanomolar concentrations.
-
Perform the larval motility assay as described in section 4.1, but with the range of compound concentrations.
-
After the incubation period, measure motility and calculate the percentage of inhibition for each concentration.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to fit the data and calculate the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of motility[8][9].
Data Presentation: IC₅₀ Values of Novel Benzimidazole Derivatives
| Compound ID | Scaffold Modification | IC₅₀ (µM) vs. H. contortus L3 | Positive Control (Albendazole) IC₅₀ (µM) |
| BZ-001 | 2-Phenyl | 5.2 | 0.12 |
| BZ-002 | 2-(4-Fluorophenyl) | 2.8 | 0.12 |
| BZ-003 | 2-(4-Chlorophenyl) | 1.5 | 0.12 |
| BZ-004 | 2-Propyl | 8.9 | 0.12 |
Tertiary Screening: Resistance Profiling and Spectrum of Activity
Promising leads from secondary screening are further characterized in tertiary assays. This includes testing against drug-resistant parasite strains and a broader range of helminth species to determine the spectrum of activity.
Elucidating the Mechanism of Action and Structure-Activity Relationships
Understanding how a novel compound exerts its anthelmintic effect and which structural features are critical for its activity is paramount for lead optimization.
β-Tubulin Binding Assays
Given that β-tubulin is the primary target of benzimidazoles, assessing the binding affinity of novel derivatives to this protein is a key step in confirming their mechanism of action.
Protocol: Competitive β-Tubulin Binding Assay
This assay measures the ability of a test compound to displace a known radiolabeled or fluorescent benzimidazole from its binding site on tubulin.
Materials:
-
Purified tubulin from a target helminth or a model organism
-
Radiolabeled ([³H]) or fluorescently-tagged benzimidazole (e.g., [³H]-albendazole)
-
Test compounds
-
Assay buffer
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Incubate a fixed concentration of purified tubulin with a fixed concentration of the labeled benzimidazole in the assay buffer.
-
Add increasing concentrations of the unlabeled test compound.
-
Allow the binding to reach equilibrium.
-
Separate the protein-bound ligand from the free ligand (e.g., by filtration or size-exclusion chromatography).
-
Quantify the amount of bound labeled benzimidazole.
-
The displacement of the labeled ligand by the test compound indicates competitive binding to the same site. The data can be used to determine the binding affinity (Ki) of the test compound.
Causality Behind Experimental Choices:
-
Competitive Binding: This format directly assesses whether the novel compound interacts with the same binding site as established benzimidazoles, providing strong evidence for a conserved mechanism of action.
Structure-Activity Relationship (SAR) Studies
SAR studies aim to correlate the chemical structure of the synthesized derivatives with their biological activity[10][11][12]. By systematically modifying different parts of the benzimidazole scaffold and observing the impact on anthelmintic potency, researchers can build a model that guides the design of more effective compounds[13][14].
Key Considerations for SAR:
-
Substituents at the 2-position: This position is crucial for β-tubulin binding. The nature of the substituent (e.g., carbamate, aryl, or alkyl groups) significantly influences activity.
-
Substituents on the benzene ring (5- and 6-positions): Modifications at these positions can affect the compound's lipophilicity, solubility, and metabolic stability, which in turn impact its pharmacokinetic properties.
-
Iterative Design: The insights gained from SAR studies should feed back into the chemical synthesis phase, allowing for the rational design and synthesis of optimized derivatives.
Preclinical Evaluation: In Vivo Efficacy and Preliminary Safety
Compounds that demonstrate high in vitro potency and a clear mechanism of action are advanced to in vivo testing to assess their efficacy and safety in a biological system.
In Vivo Efficacy Studies in Rodent Models
Rodent models of helminth infection are commonly used for the initial in vivo evaluation of anthelmintic drug candidates[15][16][17].
Protocol: Fecal Egg Count Reduction Test (FECRT) in a Murine Model
The FECRT is a standard method for assessing anthelmintic efficacy in vivo by measuring the reduction in the number of parasite eggs shed in the feces after treatment[2][18][19][20][21].
Materials:
-
Mice infected with a suitable nematode parasite (e.g., Heligmosomoides polygyrus)
-
Test compound formulated for oral administration
-
Vehicle control
-
Positive control (e.g., albendazole)
-
McMaster slides or equivalent for fecal egg counting
-
Saturated salt solution (flotation fluid)
-
Microscope
Procedure:
-
Infect a cohort of mice with the nematode parasite.
-
After the infection becomes patent (i.e., eggs are present in the feces), collect individual fecal samples from all mice (Day 0).
-
Perform a fecal egg count on each sample to determine the pre-treatment eggs per gram (EPG) of feces.
-
Randomly assign mice to treatment groups (n=5-8 per group): vehicle control, test compound at various doses, and positive control.
-
Administer the treatments orally.
-
Collect fecal samples again at a specified time post-treatment (e.g., 7-14 days).
-
Perform a second fecal egg count to determine the post-treatment EPG.
-
Calculate the percentage reduction in EPG for each treatment group compared to the vehicle control group. A reduction of ≥95% is generally considered effective.
Causality Behind Experimental Choices:
-
Rodent Model: Mice are a cost-effective and ethically acceptable model for initial in vivo studies, and many well-characterized parasite infection models are available.
-
Fecal Egg Count: This is a non-invasive method to assess the impact of the drug on the reproductive output of the adult worms, which is a reliable indicator of anthelmintic efficacy.
Preliminary Toxicology and Cytotoxicity Assays
Early assessment of a compound's potential toxicity is crucial. In vitro cytotoxicity assays using mammalian cell lines are a rapid way to evaluate a compound's selectivity for the parasite over the host.
Protocol: In Vitro Cytotoxicity Assay
Materials:
-
Mammalian cell line (e.g., HepG2 for liver toxicity, or a standard fibroblast line)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Test compound
-
Positive control (e.g., doxorubicin)
-
Cell viability reagent (e.g., MTT, resazurin)
-
Plate reader
Procedure:
-
Seed the mammalian cells into a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound.
-
Include positive and vehicle controls.
-
Incubate for a specified period (e.g., 48-72 hours).
-
Add the cell viability reagent and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of cell viability for each concentration and determine the CC₅₀ (the concentration that causes 50% cytotoxicity).
-
The selectivity index (SI) can be calculated as CC₅₀ / IC₅₀. A higher SI indicates greater selectivity for the parasite.
Conclusion: A Pathway to Novel Anthelmintics
The development of novel anthelmintics from benzimidazole precursors is a systematic process that integrates medicinal chemistry, parasitology, and pharmacology. By following a logical workflow of synthesis, tiered in vitro screening, mechanistic studies, and in vivo evaluation, researchers can efficiently identify and optimize promising lead compounds. The protocols and application notes provided herein offer a robust framework for this critical drug discovery endeavor, with the ultimate goal of addressing the growing challenge of anthelmintic resistance.
References
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COMBAR. (2021). Faecal egg count reduction test (FECRT) protocol Gastrointestinal nematodes - CATTLE. [Link]
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Drug Design Org. (2005). Structure Activity Relationships. [Link]
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Preston, S., Jabbar, A., Nowell, C., et al. (2019). High-Throughput Phenotypic Assay to Screen for Anthelmintic Activity on Haemonchus contortus. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(9), 927-936. [Link]
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Sreena, T. K., & Sreena, K. P. (2012). Synthesis and Anthelmintic Activity of Benzimidazole Derivatives. International Journal of Pharmaceutical Sciences and Research, 3(7), 2246-2249. [Link]
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Bio-protocol. (2020). 2.4. Faecal egg count reduction test (FECRT). [Link]
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Kumar, D., Kumar, N. M., & Shah, K. (2011). Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. Journal of Basic and Clinical Pharmacy, 2(4), 187–193. [Link]
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Conboy, G. A., Bourdeau, P., Miller, L., et al. (2022). An in vitro larval motility assay characterizes anthelmintic efficacy against Crenosoma vulpis, Angiostrongylus vasorum, and Aelurostrongylus abstrusus. American Journal of Veterinary Research, 83(10), 1-8. [Link]
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Maciel-de-Freitas, R., & Arribas, R. (2023). Evaluating anthelmintic activity through Caenorhabditis elegans egg hatching assay. MethodsX, 11, 102377. [Link]
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ResearchGate. (2018). Synthesis and anthelmintic activity of benzimidazole derivatives. [Link]
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Phylumtech. (2024). Larval motility assay using WMicrotracker: a high throughput test to discriminate between resistance and susceptibility to anthelmintic drugs in nematodes. [Link]
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ResearchGate. (2020). (PDF) EVALUATION OF ACUTE TOXICITY AND IN VITRO ANTI-ANTHELMINTIC ACTIVITY OF ANTHRAQUINONES AND DERIVATIVES FROM PENTAS LANCEOLATA (FORSSK.) DEFLERS LEAVES. [Link]
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Smout, M. J., S. A. Wood, et al. (2012). A Novel High Throughput Assay for Anthelmintic Drug Screening and Resistance Diagnosis by Real-Time Monitoring of Parasite Motility. PLOS Neglected Tropical Diseases, 6(11), e1902. [Link]
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Application Note: A Comprehensive Guide to the Analytical Characterization of Nitroimidazole Compounds
Abstract
This guide provides a detailed overview of the principal analytical techniques for the characterization and quantification of nitroimidazole compounds. Nitroimidazoles, such as metronidazole, tinidazole, and ronidazole, are a critical class of synthetic antibiotics and antiprotozoal agents used in both human and veterinary medicine.[1][2] However, concerns over their potential mutagenic and carcinogenic properties have led to stringent regulatory controls, particularly banning their use in food-producing animals in many regions.[1][3][4][5] This necessitates robust, sensitive, and reliable analytical methods for their detection, quantification, and structural elucidation in diverse matrices ranging from bulk pharmaceutical ingredients to complex biological and environmental samples. This document offers field-proven insights and detailed protocols for researchers, quality control analysts, and drug development professionals, focusing on chromatographic, spectroscopic, and electrochemical methods.
Introduction: The Analytical Imperative for Nitroimidazoles
The analytical challenge presented by nitroimidazoles is multifaceted. In pharmaceutical manufacturing, the goal is to confirm identity, purity, and stability, often through high-concentration assays. Conversely, in food safety and environmental monitoring, the objective is the detection and confirmation of ultra-trace level residues in complex matrices like animal tissues, honey, and water.[1][6][7] The choice of analytical technique is therefore governed by the specific question being asked—be it structural confirmation, routine quality control, or regulatory compliance. This guide is structured to help scientists select and implement the most appropriate methodology for their objective.
A logical workflow is essential for navigating from sample acquisition to a final, validated result. The following diagram illustrates a typical decision-making and procedural pathway for analyzing nitroimidazoles, particularly in complex matrices.
Caption: General analytical workflow for nitroimidazole compounds.
Chromatographic Methods: The Gold Standard for Separation and Quantification
Chromatography, particularly liquid chromatography, is the cornerstone of nitroimidazole analysis due to its high resolving power and compatibility with sensitive detectors.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Expertise & Experience: HPLC-UV is the workhorse for quality control of bulk drug substances and pharmaceutical formulations. Its robustness, cost-effectiveness, and precision make it ideal for assays and stability-indicating methods. The key to a successful HPLC method is achieving baseline separation of the active pharmaceutical ingredient (API) from its potential degradation products and impurities.[8][9][10] Reversed-phase chromatography on C8 or C18 columns is the most common approach, as it effectively separates these moderately polar compounds.[8][9][11]
The choice of mobile phase, typically a mixture of acetonitrile or methanol with an aqueous buffer, is critical. The buffer's pH can influence the peak shape and retention of the nitroimidazole and any acidic or basic impurities. UV detection is straightforward, as the nitroimidazole ring possesses a strong chromophore, leading to a high absorbance maximum typically between 270 and 320 nm.[2][8][12]
Table 1: Typical HPLC-UV Parameters for Nitroimidazole Analysis
| Compound | Column | Mobile Phase | Flow Rate (mL/min) | Detection λ (nm) | Retention Time (min) | Reference |
|---|---|---|---|---|---|---|
| Metronidazole Benzoate | Waters Symmetry C8 (4.6 x 250 mm, 5 µm) | Acetonitrile:0.1% Acetic Acid in 0.01M KH₂PO₄ (40:60) | 2.0 | 271 | ~5.0 | [8] |
| Metronidazole | Water Symmetry C18 (4.6 x 100 mm, 3.5 µm) | Isopropyl Alcohol:Water (20:80) | N/A | N/A | N/A | [9] |
| Metronidazole Benzoate | Shimadzu C18 (4.6 x 150 mm, 5 µm) | Acetonitrile:0.1% Glacial Acetic Acid (40:60) | 1.5 | 273 | ~4.1 | [11] |
| Metronidazole & Amoxycillin | GraceSmart RP-18 (4.6 x 250 mm) | Acetonitrile:Phosphate Buffer pH 3.5 (20:80) | 1.0 | 236 | ~4.8 |[10] |
Protocol 1: Stability-Indicating RP-HPLC Assay for Metronidazole
Objective: To quantify Metronidazole in a drug product and separate it from its potential degradation products, ensuring the method is stability-indicating.
Trustworthiness: This protocol incorporates system suitability checks and validation principles as per ICH guidelines to ensure reliable and accurate results.[11][13]
Methodology:
-
Instrumentation & Conditions:
-
HPLC System: Standard system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and 0.01 M Potassium Phosphate Monobasic buffer (pH adjusted to 4.0 with phosphoric acid) in a 30:70 v/v ratio.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient (~25°C).
-
Detection Wavelength: 320 nm.[12]
-
-
Reagent & Standard Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Metronidazole USP reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected linear range (e.g., 5-50 µg/mL).
-
-
Sample Preparation:
-
For tablets, weigh and finely powder not fewer than 20 tablets.
-
Transfer a portion of the powder equivalent to 10 mg of Metronidazole into a 100 mL volumetric flask.
-
Add approximately 70 mL of mobile phase, sonicate for 15 minutes to dissolve, then dilute to volume.
-
Filter the solution through a 0.45 µm syringe filter, discarding the first few mL.
-
-
System Suitability:
-
Before sample analysis, inject the 20 µg/mL working standard solution five times.
-
The relative standard deviation (RSD) for the peak areas must be ≤ 2.0%.[9]
-
The theoretical plates for the metronidazole peak should be > 2000.
-
The tailing factor should be ≤ 1.5.
-
-
Analysis & Calculation:
-
Inject the blank (mobile phase), followed by the working standards and sample preparations.
-
Construct a calibration curve of peak area versus concentration for the standards.
-
Calculate the concentration of Metronidazole in the sample using the linear regression equation from the calibration curve.
-
-
Forced Degradation (for validation as stability-indicating):
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Expertise & Experience: For trace-level detection and confirmation, LC-MS/MS is the undisputed authoritative technique. Its power lies in its unparalleled sensitivity and selectivity, which allows for the detection of residues at parts-per-billion (µg/kg) levels or lower.[4][7] This is a regulatory requirement for banned substances. The technique works by separating compounds via LC, ionizing them (typically with electrospray ionization - ESI), selecting a specific parent ion (precursor), fragmenting it, and detecting a specific fragment ion (product). This precursor-to-product transition, known as Multiple Reaction Monitoring (MRM), is highly specific to the target molecule, effectively filtering out matrix noise.[7][14]
The most critical aspect of a successful LC-MS/MS method for nitroimidazoles is the sample preparation. Complex matrices like eggs, milk, and honey are rich in proteins and lipids that can interfere with ionization (ion suppression) and contaminate the instrument.[3] Therefore, a robust cleanup strategy is non-negotiable.
-
Solid-Phase Extraction (SPE): A classic and effective technique using cartridges with various sorbents (C18, mixed-mode) to retain the analytes while matrix components are washed away.[1][4][7][15]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Originally developed for pesticide analysis, this method has been widely adapted for veterinary drugs.[3][6] It involves a solvent extraction (typically with acetonitrile) followed by a cleanup step using a dispersive SPE with salts and sorbents to remove water and interferences.[3][16]
Table 2: Example MRM Transitions for Nitroimidazole Analysis by LC-MS/MS (Positive ESI)
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Reference |
|---|---|---|---|---|
| Metronidazole | 172.1 | 128.0 | 81.9 | [6] |
| Ronidazole | 201.1 | 141.0 | 114.0 | [17] |
| Dimetridazole | 142.1 | 96.1 | 82.1 | [17] |
| Tinidazole | 248.1 | 128.0 | 92.8 | [6] |
| Ipronidazole | 252.1 | 127.1 | 112.1 | [17] |
| Metronidazole-OH | 188.1 | 128.1 | 142.1 | [17] |
| HMMNI (Metabolite) | 158.1 | 112.1 | 84.1 |[17] |
Protocol 2: Confirmatory Analysis of Nitroimidazoles in Egg by LC-MS/MS
Objective: To extract, detect, and confirm the presence of multiple nitroimidazole residues in chicken eggs at sub-µg/kg levels.
Trustworthiness: This method uses a validated QuEChERS-based cleanup and isotope-labeled internal standards to ensure high accuracy, precision, and removal of matrix effects, making it suitable for regulatory confirmatory analysis.[3][18]
Methodology:
-
Instrumentation & Conditions:
-
LC-MS/MS System: UPLC or HPLC coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient would start at 95% A, ramp to 95% B over 5-7 minutes, hold, and then re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
MS Detection: ESI in positive mode. Use MRM transitions as listed in Table 2.
-
-
Reagent & Standard Preparation:
-
Internal Standard (IS) Mix: Prepare a solution containing deuterated analogues (e.g., DMZ-d3, MNZ-d4) at a concentration of ~100 ng/mL in acetonitrile.[3]
-
Calibration Standards: Prepare matrix-matched calibration standards by spiking blank, homogenized egg with known concentrations of nitroimidazoles (e.g., 0.5, 1, 2, 5, 10 µg/kg) and a fixed concentration of the IS mix.
-
-
Sample Preparation (Adapted QuEChERS): [3]
-
Accurately weigh 5 g of homogenized egg into a 50 mL centrifuge tube.
-
Spike with the IS mixture and let it stand for 15 minutes.
-
Add 10 mL of acetonitrile with 1% acetic acid.
-
Add a QuEChERS extraction salt packet (e.g., containing MgSO₄ and NaCl) and shake vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer an aliquot of the upper acetonitrile layer to a cleanup tube containing a dispersive SPE sorbent (e.g., C18 and PSA - primary secondary amine) to remove lipids and other interferences.
-
Vortex and centrifuge again.
-
Take the final supernatant, evaporate to near dryness under a gentle stream of nitrogen, and reconstitute in 500 µL of mobile phase A.
-
The sample is now ready for LC-MS/MS analysis.
-
-
Data Analysis & Confirmation:
-
Quantify analytes by calculating the peak area ratio of the analyte to its corresponding internal standard against the matrix-matched calibration curve.
-
Confirmation is achieved if a peak is detected at the expected retention time and the ratio of the two product ions (quantifier and qualifier) is within a specified tolerance (e.g., ±20%) of the ratio observed for a calibration standard.
-
Caption: Decision tree for selecting an analytical technique.
Spectroscopic Techniques: Unveiling Molecular Structure
Spectroscopic methods are indispensable for confirming the identity and elucidating the structure of nitroimidazole compounds.
UV-Visible (UV-Vis) Spectrophotometry
Expertise & Experience: This is a simple, rapid, and accessible technique for the quantitative analysis of nitroimidazole in its pure form or in simple pharmaceutical solutions.[12][19] The method relies on the Beer-Lambert law, where the absorbance of the nitroimidazole chromophore is directly proportional to its concentration. Its primary limitation is a lack of specificity; it cannot distinguish between the parent drug and impurities or other UV-absorbing compounds, making it unsuitable for complex matrices or stability studies without chromatographic separation.
Protocol 3: Simple UV-Vis Assay of Metronidazole
Objective: To quantify metronidazole in a solution using its UV absorbance.
Methodology:
-
Instrumentation: A calibrated UV-Vis spectrophotometer.
-
Solvent: 0.1 M Hydrochloric Acid.
-
Procedure:
-
Prepare a 100 µg/mL stock solution of metronidazole standard in 0.1 M HCl.
-
Prepare a series of calibration standards (e.g., 2, 4, 6, 8, 10 µg/mL) by diluting the stock solution.
-
Scan the 10 µg/mL standard from 400 nm to 200 nm to determine the wavelength of maximum absorbance (λmax), which should be around 277 nm.[20]
-
Measure the absorbance of all standards at the determined λmax using 0.1 M HCl as the blank.
-
Plot a calibration curve of absorbance vs. concentration.
-
Dilute the unknown sample to fall within the linear range of the curve and measure its absorbance.
-
Calculate the concentration from the regression equation.
-
Fourier-Transform Infrared (FTIR) & Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: FTIR and NMR are the definitive techniques for structural analysis.
-
FTIR Spectroscopy provides a molecular "fingerprint" by identifying the vibrational frequencies of functional groups. It is excellent for confirming the identity of a bulk drug substance by matching its spectrum to a reference standard.[21][22]
-
NMR Spectroscopy (¹H and ¹³C) provides unambiguous structural information by detailing the chemical environment of each hydrogen and carbon atom in the molecule.[23] It is the ultimate tool for elucidating the structure of new nitroimidazole derivatives, impurities, or metabolites.[21][24]
Table 3: Key Spectroscopic Data for Nitroimidazole Characterization
| Technique | Functional Group / Atom | Typical Signal | Reference |
|---|---|---|---|
| FTIR | N-O Stretch (nitro group) | 1500 - 1550 cm⁻¹ (strong) | [21][22] |
| C=N Stretch (imidazole ring) | 1580 - 1650 cm⁻¹ | [21] | |
| C-H Stretch (aromatic) | 3000 - 3100 cm⁻¹ | [21] | |
| ¹H NMR | Imidazole Ring Protons | 7.0 - 8.5 ppm | [25][26] |
| (in DMSO-d₆) | N-CH₂ Protons | 4.0 - 5.0 ppm | [23] |
| C-CH₃ Protons | ~2.5 ppm | [23] | |
| ¹³C NMR | Imidazole Ring Carbons | 120 - 155 ppm | [24] |
| (in DMSO-d₆) | | | |
Electrochemical Methods: A Sensitive Alternative
Expertise & Experience: Electrochemical techniques offer a rapid, highly sensitive, and low-cost alternative for the quantification of nitroimidazoles.[27][28] The analytical principle is based on the electrochemical reduction of the nitro (-NO₂) group on the surface of an electrode.[29][30] Techniques like differential pulse voltammetry (DPV) and square wave voltammetry (SWV) can achieve detection limits comparable to or even lower than some chromatographic methods.[29] The performance of the method is highly dependent on the type of working electrode used, with chemically modified electrodes often providing enhanced sensitivity and selectivity. While not as common as HPLC for routine QC, electroanalysis is a powerful tool for specific applications, including sensor development.
Conclusion
The characterization of nitroimidazole compounds requires a thoughtful, application-driven approach to analytical method selection. For routine QC and stability testing of pharmaceutical products, HPLC-UV offers a validated, robust, and reliable solution. For the unambiguous structural elucidation of new chemical entities or impurities, NMR and FTIR are indispensable. Finally, for the critical task of detecting and confirming trace-level residues in complex matrices for food safety and environmental monitoring, LC-MS/MS stands as the authoritative and essential technology. By understanding the principles, strengths, and practical considerations of each technique as outlined in this guide, scientists can confidently develop and execute protocols that ensure the safety, quality, and efficacy of products and compliance with global regulations.
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derivatization of methyl 5-nitro-1H-benzo[d]imidazole-2-carboxylate for enhanced activity
Application Notes and Protocols
Topic: Strategic Derivatization of Methyl 5-Nitro-1H-benzo[d]imidazole-2-carboxylate for Enhanced Biological Activity
Abstract: The benzimidazole core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents.[1] The specific starting material, this compound, presents a particularly rich platform for chemical modification. The presence of three distinct, chemically addressable sites—the N1-imidazole proton, the C2-ester, and the C5-nitro group—allows for a systematic and multifaceted approach to library synthesis. This guide details the strategic rationale and provides validated protocols for derivatizing this synthon to explore new chemical space and enhance biological activities, with a focus on anticancer and antimicrobial applications.[2][3] We will explore the causality behind synthetic choices, focusing on how specific modifications can influence pharmacokinetic and pharmacodynamic properties.
Introduction: The Strategic Value of the Scaffold
This compound is more than a simple starting material; it is a carefully chosen lead structure for derivatization. The benzimidazole nucleus is known to interact with diverse biological targets through mechanisms like hydrogen bonding and π-π stacking.[1] The strategic placement of the nitro group at the 5-position is particularly significant. In medicinal chemistry, this functional group is often associated with bioreductive activation, a mechanism of action that is highly effective against anaerobic microbes and hypoxic cancer cells.[1][4] Under low-oxygen conditions, the nitro group can be reduced to form reactive radical species that induce cellular damage, providing a targeted therapeutic effect.[4]
This guide focuses on three primary vectors for modification, each offering a unique opportunity to modulate the compound's biological profile.
Core Scaffold and Key Derivatization Points
The power of this scaffold lies in its three distinct functional handles, which can be modified independently or in combination to fine-tune the molecule's properties.
Caption: Key modification points on the core scaffold.
Synthetic Strategies & Mechanistic Rationale
Vector 1: N-Alkylation and Acylation at the N1-Position
Rationale: The acidic N-H proton of the imidazole ring is the most common site for initial derivatization. Introducing substituents at this position directly impacts the molecule's polarity, lipophilicity, and steric profile. N-alkylation can enhance membrane permeability, a critical factor for intracellular targets, and can introduce new pharmacophoric elements to engage with target proteins. Conventional synthetic strategies often involve the reaction of the benzimidazole anion with alkyl halides.[5][6]
Experimental Logic: The choice of base is critical. Strong bases like sodium hydride (NaH) ensure complete deprotonation, leading to rapid and clean reactions, but require anhydrous conditions.[6] Milder bases like potassium or cesium carbonate are often sufficient, especially for reactive alkylating agents, and offer easier handling.[6] The use of polar aprotic solvents like DMF or acetonitrile solubilizes the benzimidazolate anion and promotes the desired SN2 reaction.
General Protocol: See Protocol 1 for a detailed step-by-step methodology for N-alkylation.
Vector 2: Amidation and Bioisosteric Replacement at the C2-Position
Rationale: The ester at the C2 position is a versatile handle for introducing significant structural diversity. Conversion of the ester to an amide is a cornerstone of medicinal chemistry, as the amide bond can act as a hydrogen bond donor and acceptor, mimicking peptide bonds and forming crucial interactions with biological targets.[7] This transformation requires a two-step sequence: hydrolysis of the ester to the carboxylic acid, followed by amide coupling.
Experimental Logic:
-
Ester Hydrolysis: Saponification using a base like NaOH or LiOH in an aqueous alcohol mixture is a standard and effective method to generate the carboxylate salt, which is then neutralized to yield the carboxylic acid.
-
Amide Coupling: Direct condensation of a carboxylic acid and an amine is inefficient. Amide coupling reagents such as HATU, HBTU, or EDCI are employed to activate the carboxylic acid.[7][8] They react with the carboxylate to form a highly reactive intermediate (e.g., an active ester) that is readily attacked by the amine nucleophile to form the stable amide bond. HBTU, for instance, reacts with the carboxylate to form an activated species, which then reacts with the amine, releasing tetramethylurea as a byproduct.[8] This one-pot process is highly efficient.[8]
Caption: Workflow for C2-ester to amide conversion.
General Protocols: See Protocol 2 for ester hydrolysis and Protocol 3 for amide coupling.
Vector 3: Reductive Chemistry at the C5-Nitro Group
Rationale: While the nitro group is often essential for the desired bioreductive activity, its reduction to an amine opens up an entirely new dimension for derivatization. The resulting 5-amino-benzimidazole is a valuable intermediate. This primary aromatic amine can be acylated, sulfonylated, or used to form ureas and thioureas, allowing for the introduction of a vast array of functional groups to probe structure-activity relationships (SAR).
Experimental Logic: The reduction of an aromatic nitro group is a well-established transformation. Stannous chloride (SnCl₂) in an acidic medium (like concentrated HCl) or in a solvent like ethanol is a classic and highly effective method that is tolerant of many other functional groups, including esters and amides.[9] An alternative is catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst, which is often cleaner but may not be compatible with other reducible groups in the molecule.[2] The choice depends on the overall molecular structure and desired selectivity.
General Protocol: See Protocol 4 for a detailed procedure for nitro group reduction.
Structure-Activity Relationship (SAR) Insights and Data
Derivatization at these three vectors has been shown to profoundly impact biological activity. The following table summarizes general SAR trends observed in the literature for nitrobenzimidazole derivatives.
| Modification Vector | Structural Change Example | Observed Biological Impact | Rationale / Putative Mechanism |
| N1-Position | Introduction of a small alkyl chain (e.g., ethyl, propyl) | Often increases antimicrobial potency.[10] | Enhances lipophilicity, potentially improving cell wall penetration in bacteria. |
| N1-Position | Addition of a bulky or substituted benzyl group | Can enhance anticancer activity.[2] | The aromatic ring can engage in π-stacking interactions with target enzymes or DNA.[1] |
| C2-Position | Conversion of ester to amide with a heterocyclic amine (e.g., piperazine) | Significant increase in anticancer activity against specific cell lines.[11] | The heterocyclic moiety can improve solubility and provide additional binding interactions. |
| C2-Position | Conversion to amide with a (2-hydroxyphenyl) moiety | Can introduce FASN inhibitory activity.[11] | The hydroxyl group can act as a key hydrogen bond donor in the enzyme's active site. |
| C5-Position | Reduction of NO₂ to NH₂ | Often abolishes anaerobic antimicrobial activity but creates a new synthetic handle. | The nitro group is required for reductive activation; the amine allows for new derivatives.[4][12] |
| C5-Position | Acylation of the 5-amino group with an aromatic acid chloride | Can generate potent topoisomerase inhibitors. | The extended conjugated system can intercalate with DNA or bind to the enzyme-DNA complex.[2] |
Detailed Experimental Protocols
Disclaimer: These protocols are intended for use by trained chemistry professionals in a properly equipped laboratory. Appropriate personal protective equipment (PPE) must be worn at all times. All reactions should be conducted in a well-ventilated fume hood.
Protocol 1: General Procedure for N-Alkylation of this compound
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).
-
Solvent: Add anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of approximately 0.1 M.
-
Deprotonation: Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq) to the stirring suspension.
-
Alkylation: Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.2 eq) dropwise at room temperature.
-
Reaction: Allow the reaction to stir at room temperature for 4-12 hours (or heat to 50-60 °C if the alkyl halide is less reactive). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the starting material is consumed, pour the reaction mixture into ice-cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of 5-nitro-1H-benzo[d]imidazole-2-carboxylic acid via Ester Hydrolysis
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a 2:1 mixture of methanol and water.
-
Hydrolysis: Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0 eq) and stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting ester is no longer visible.
-
Solvent Removal: Remove the methanol under reduced pressure.
-
Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of 1 M hydrochloric acid (HCl). A precipitate will form.
-
Isolation: Stir the suspension in the ice bath for 30 minutes, then collect the solid product by vacuum filtration.
-
Drying: Wash the solid with cold water and dry under vacuum to yield the desired carboxylic acid.[1]
Protocol 3: General Procedure for Amide Coupling using HATU
-
Setup: To a round-bottom flask, add 5-nitro-1H-benzo[d]imidazole-2-carboxylic acid (1.0 eq), the desired amine (1.1 eq), and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq).
-
Solvent: Add anhydrous DMF under an inert atmosphere.
-
Base: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) dropwise to the stirring solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor progress by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with saturated aqueous sodium bicarbonate (NaHCO₃) solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography or recrystallization.
Protocol 4: Reduction of the 5-Nitro Group using Stannous Chloride
-
Setup: In a round-bottom flask, suspend the 5-nitrobenzimidazole derivative (1.0 eq) in ethanol.
-
Reagent Addition: Add stannous chloride dihydrate (SnCl₂·2H₂O, 5.0 eq) in one portion.
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and stir for 2-5 hours. Monitor the reaction by TLC.
-
Basification: After completion, cool the reaction to room temperature and carefully pour it onto crushed ice. Basify the mixture to pH ~8 by the slow addition of a saturated NaHCO₃ solution.
-
Extraction: Extract the resulting suspension with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the 5-aminobenzimidazole derivative, which can be used in subsequent steps with or without further purification.
Conclusion
The this compound scaffold is a highly valuable platform for the development of novel therapeutic agents. The distinct reactivity of the N1-imidazole, C2-ester, and C5-nitro positions allows for a logical and systematic exploration of chemical diversity. By employing the robust synthetic protocols outlined in this guide, researchers can efficiently generate libraries of novel compounds for biological screening. Understanding the mechanistic rationale behind each derivatization step empowers the medicinal chemist to make informed decisions, accelerating the journey from a versatile starting material to a potent and selective drug candidate.
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large-scale production process for 2-methyl-5-nitroimidazole
An Application Guide to the Large-Scale Production of 2-Methyl-5-Nitroimidazole
Abstract: This document provides a comprehensive technical guide for the large-scale production of 2-methyl-5-nitroimidazole, a critical intermediate in the synthesis of essential pharmaceuticals such as metronidazole, secnidazole, and dimetridazole.[1][2] This guide is intended for researchers, chemists, and drug development professionals, offering in-depth protocols, process control parameters, safety considerations, and regulatory insights grounded in established scientific principles and manufacturing practices. We will explore the prevalent synthesis route—the nitration of 2-methylimidazole—elucidating the chemical rationale behind each step to ensure a robust, safe, and efficient production process.
2-Methyl-5-nitroimidazole (CAS No. 696-23-1) is a cornerstone intermediate in the pharmaceutical industry.[3] Its structure is the foundation for the 5-nitroimidazole class of antibiotics, which are widely used to treat infections caused by anaerobic bacteria and protozoa.[4][5] The most prominent drug synthesized from this intermediate is Metronidazole, which is recognized by the World Health Organization as a first-line treatment for anaerobic bacterial infections.[2] Given its importance, developing a scalable, cost-effective, and safe manufacturing process is paramount for ensuring a stable supply of these life-saving medicines.
The primary industrial synthesis method involves the direct nitration of 2-methylimidazole.[2] However, this process presents significant challenges, including a highly exothermic reaction, the use of corrosive and hazardous concentrated acids, and the potential for runaway reactions if not meticulously controlled.[6][7] This guide aims to provide a framework for navigating these challenges effectively.
The Chemistry of Synthesis: Electrophilic Nitration
The conversion of 2-methylimidazole to 2-methyl-5-nitroimidazole is a classic electrophilic aromatic substitution. The imidazole ring is nitrated using a mixture of concentrated nitric acid and concentrated sulfuric acid.
Mechanism Rationale:
-
Role of Sulfuric Acid: Sulfuric acid is not merely a solvent but a critical catalyst. It protonates nitric acid to form the highly reactive nitronium ion (NO₂⁺), which is the potent electrophile required to attack the electron-rich imidazole ring.
-
Regioselectivity: The nitration predominantly occurs at the 5-position of the 2-methylimidazole ring. This is due to the directing effects of the ring's nitrogen atoms and the methyl group. The 4- and 5-positions are the most activated sites for electrophilic attack.
-
Reaction Conditions: The reaction requires high temperatures and strongly acidic conditions to proceed at an industrially viable rate.[7] These intense conditions necessitate robust process controls to manage the significant heat evolution and prevent degradation or the formation of unwanted byproducts.[6]
Caption: Overall workflow for the large-scale production of 2-methyl-5-nitroimidazole.
Safety, Health, and Environmental (SHE) Considerations
Chemical Hazards:
-
Concentrated Acids (H₂SO₄, HNO₃): Extremely corrosive. Cause severe burns upon contact. Use appropriate acid-resistant PPE, including gloves, aprons, and face shields.
-
2-Methyl-5-Nitroimidazole: Harmful if swallowed. [8]Classified as a potential mutagen and carcinogen. Avoid dust inhalation and skin contact. * Nitrous Oxides (NOx): Toxic gases can be evolved during the reaction, especially if temperature control is lost. The reactor must be vented to a scrubber system. [1] Process Hazards:
-
Exothermic Reaction: The primary hazard is a runaway reaction. A robust and validated cooling system, along with an emergency quenching plan, is mandatory.
-
Pressure Build-up: Gas evolution can lead to pressure build-up. The reactor must be equipped with pressure relief systems.
Environmental Considerations:
-
Acidic Waste: The aqueous mother liquor after filtration is highly acidic and contains dissolved salts. It must be neutralized and treated in a wastewater treatment plant before discharge.
-
Solvent Waste: Solvents used in purification must be recovered or disposed of according to environmental regulations.
Regulatory Compliance: Good Manufacturing Practices (GMP)
As an Active Pharmaceutical Ingredient (API) intermediate, the production of 2-methyl-5-nitroimidazole should follow the principles of Good Manufacturing Practices (GMP) to ensure the final drug product's quality and safety. Key GMP requirements are outlined in the ICH Q7 Guideline. [9][10]
-
Quality Management: A robust quality system must be in place, encompassing all activities from raw material receipt to final product release. [10]* Documentation: All process steps, deviations, and quality control results must be meticulously documented. Master Production and Control Records (MPCRs) must be prepared and followed. [11]* Process Validation: The manufacturing process must be validated to demonstrate that it consistently produces a product meeting its pre-determined specifications.
-
Change Control: Any changes to the process, equipment, or materials must be managed through a formal change control system to assess their impact on product quality.
Caption: GMP-driven self-validating system for process control and quality assurance.
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Molecular Docking of Benzimidazole Derivatives: A Strategic Guide for Therapeutic Target Identification
<_ Application Note & Protocol
Topic: Molecular Docking Studies of Benzimidazole Derivatives with Therapeutic Targets
Audience: Researchers, scientists, and drug development professionals.
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous FDA-approved drugs and its ability to interact with a wide array of biological targets.[1][2] This versatility stems from its unique physicochemical properties, including its capacity for hydrogen bonding, π-π stacking, and hydrophobic interactions, which facilitate efficient binding to macromolecules.[1] This application note provides a comprehensive guide for researchers on conducting molecular docking studies with benzimidazole derivatives to explore their therapeutic potential. We will delve into the rationale behind experimental choices, provide detailed, step-by-step protocols for in silico analysis, and discuss the interpretation and validation of docking results.
Introduction: The Significance of the Benzimidazole Scaffold
Benzimidazole, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole rings, is a critical pharmacophore in drug discovery.[3][4] Its structural similarity to naturally occurring purines allows it to interact with a diverse range of biological targets, including enzymes, receptors, and even nucleic acids.[5][6] This has led to the development of benzimidazole-based drugs with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antihypertensive properties.[3][7][8]
Molecular docking is a powerful computational technique that plays a pivotal role in modern drug discovery by predicting the preferred orientation of a ligand when bound to a receptor.[9][10] For benzimidazole derivatives, docking studies are instrumental in understanding their structure-activity relationships (SAR), elucidating their mechanism of action at the molecular level, and guiding the rational design of more potent and selective therapeutic agents.[1][5]
Therapeutic Targets of Benzimidazole Derivatives
The broad therapeutic potential of benzimidazole derivatives is a direct consequence of their ability to interact with a multitude of biological targets.[11] Some of the key therapeutic targets that have been successfully modulated by benzimidazole-based compounds are summarized in the table below.
| Therapeutic Area | Target Protein(s) | PDB ID(s) (Example) | Significance |
| Anticancer | Tubulin, Topoisomerases, Kinases (e.g., VEGFR-2, CDK-8, ER-alpha) | 1SA0 (Tubulin), 1ZXM (Topoisomerase II), 5FGK (CDK-8), 3ERT (ER-alpha) | Inhibition of cell division, DNA replication, and signaling pathways crucial for tumor growth.[5][6][9][10][12][13] |
| Antitubercular | KasA (β-ketoacyl-ACP synthase) | 6P9K | Inhibition of mycolic acid biosynthesis, a critical component of the Mycobacterium tuberculosis cell wall.[14] |
| Antiviral | Viral polymerases, proteases | Varies with virus | Inhibition of viral replication and propagation.[6] |
| Antimicrobial | DNA gyrase | 6RKS | Inhibition of bacterial DNA replication.[10] |
| Gastrointestinal | Proton Pump (H+/K+-ATPase) | 2XZB | Treatment of acid-related disorders.[7] |
Experimental Workflow: A Step-by-Step Protocol for Molecular Docking
This section provides a detailed protocol for performing molecular docking of benzimidazole derivatives using AutoDock Vina, a widely used and freely available software.[15][16][17][18] The workflow is applicable to other docking software with minor modifications.
Protein Preparation
The accuracy of a docking study is highly dependent on the quality of the receptor structure. The following steps outline the preparation of the target protein.
-
Obtain Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (RCSB PDB). Choose a high-resolution structure, preferably co-crystallized with a ligand.
-
Clean the Protein Structure:
-
Remove water molecules, ions, and any co-crystallized ligands that are not relevant to the binding site of interest.[19][20] This can be done using software like UCSF Chimera or Discovery Studio.[21]
-
If the protein has multiple chains and functions as a monomer, retain only the relevant chain for the docking study.[19][20]
-
-
Add Hydrogens and Charges:
-
Save in PDBQT Format: Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina.[18][22] This can be done using AutoDock Tools (ADT).[17]
Ligand Preparation
Proper preparation of the benzimidazole derivatives is equally critical for obtaining meaningful docking results.
-
Obtain or Draw Ligand Structures: The 3D structures of the benzimidazole derivatives can be obtained from databases like PubChem or ZINC, or they can be drawn using chemical drawing software such as ChemDraw or MarvinSketch.[23]
-
Convert to 3D and Add Hydrogens: Convert the 2D structures to 3D and add hydrogen atoms.[24][25]
-
Energy Minimization: Perform energy minimization of the ligand structures to obtain low-energy, stable conformations. This can be done using force fields like MMFF94.[26]
-
Assign Rotatable Bonds and Save as PDBQT: Define the rotatable bonds in the ligand, which allows for conformational flexibility during docking. Save the prepared ligand in the PDBQT format using ADT.[26][27][28]
Grid Box Generation
The grid box defines the search space for the docking algorithm on the receptor.
-
Identify the Binding Site: If the binding site is known (from a co-crystallized ligand or literature), center the grid box around this site. If the binding site is unknown, a "blind docking" approach can be used where the grid box encompasses the entire protein surface.[15] Tools like CASTp can help identify potential binding pockets.[21]
-
Set Grid Box Dimensions: The size of the grid box should be large enough to accommodate the benzimidazole derivative and allow for its free rotation and translation.[13] The dimensions (x, y, z) of the grid box need to be specified.
Running the Molecular Docking Simulation
With the prepared protein, ligand, and grid parameters, the docking simulation can be initiated using AutoDock Vina via the command line.[18]
-
Create a Configuration File: Create a text file (e.g., conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the center and size of the grid box, and the output file name.[18]
-
Execute Vina: Run the docking simulation from the command line using the command: vina --config conf.txt --log log.txt.[16][18]
Analysis and Interpretation of Docking Results
The output of a docking simulation provides a wealth of information that needs to be carefully analyzed.
Binding Affinity and Docking Scores
AutoDock Vina provides the binding affinity in kcal/mol. A more negative value indicates a stronger predicted binding.[9][29] The output file will contain multiple binding poses for the ligand, ranked by their binding affinity. The top-ranked pose is generally considered the most likely binding mode.[28]
Visualization of Ligand-Protein Interactions
Visualization of the docked complex is crucial for understanding the nature of the interactions between the benzimidazole derivative and the target protein.
-
Software for Visualization: Tools like PyMOL, Discovery Studio, and LigPlot+ are excellent for visualizing and analyzing the docking results.[30][31][32][33][34]
-
Types of Interactions to Analyze:
-
Hydrogen Bonds: Identify the hydrogen bond donors and acceptors on both the ligand and the protein. The benzimidazole scaffold itself contains both a hydrogen bond donor (-NH) and acceptor (=N-).[1]
-
Hydrophobic Interactions: Analyze the interactions between nonpolar regions of the ligand and protein.
-
π-π Stacking: The aromatic rings of the benzimidazole scaffold can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.[1]
-
Other Interactions: Look for other interactions such as salt bridges and cation-π interactions.
-
Validation of Docking Results
It is essential to validate the docking protocol to ensure its reliability.
-
Re-docking: If a co-crystallized ligand is available, a common validation method is to extract the native ligand, dock it back into the protein's binding site, and calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful validation.
-
Correlation with Experimental Data: The docking scores should ideally correlate with experimental binding affinities (e.g., IC50 or Ki values) for a series of benzimidazole derivatives.[9]
Advanced Considerations and Best Practices
-
ADMET Prediction: In addition to docking, it is advisable to perform in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties for the designed benzimidazole derivatives to assess their drug-likeness.[26][35]
-
Molecular Dynamics (MD) Simulations: For promising candidates, MD simulations can be performed to assess the stability of the ligand-protein complex over time and to gain a more dynamic understanding of the binding interactions.[3][13]
-
Consideration of Different Protonation States: The protonation state of the benzimidazole ring can influence its binding. It may be beneficial to dock different tautomeric and protonation states of the ligands.
Conclusion
Molecular docking is an indispensable tool in the exploration of the therapeutic potential of benzimidazole derivatives. By following a systematic and rigorous protocol, researchers can gain valuable insights into the molecular basis of their activity, which can accelerate the discovery and development of novel drugs targeting a wide range of diseases. This guide provides a solid foundation for conducting and interpreting molecular docking studies, empowering researchers to effectively leverage this computational technique in their drug discovery endeavors.
References
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- A review on benzimidazoles: Synthesis, properties, and therapeutic applications in medicinal chemistry. Applied Chemical Engineering.
- Current Achievements of Benzimidazole: A Review. International Journal of Pharmaceutical Sciences.
- Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Biosciences Biotechnology Research Asia.
- Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. PubMed Central.
- Protein And Ligand Preparation For Docking By Vina. Kaggle.
- SDF to PDBQT in Minutes! | 2D to 3D Ligand Prep for AutoDock4 Molecular Docking!. YouTube.
- Benzimidazoles in Drug Discovery: A Patent Review. PubMed.
- Beginner's Guide for Docking using Autodock Vina. Bioinformatics Review.
- Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. OUCI.
- Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. YouTube.
- Exploring the Role of Benzimidazole-Containing Scaffolds for the Design of New Compounds in Drug Discovery. Bentham Science Publishers.
- Benzimidazole An Important Scaffold In Drug Discovery. ResearchGate.
- Different targets of benzimidazole as anticancer agents. ResearchGate.
- Tutorial: Prepping Molecules. UCSF DOCK.
- Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. YouTube.
- Autodock Vina Tutorial - Molecular Docking. YouTube.
- Recent Developments of Target-Based Benzimidazole Derivatives as Potential Anticancer Agents. Semantic Scholar.
- Synthesis, Molecular Docking, Molecular Dynamic Simulation Studies, and Antitubercular Activity Evaluation of Substituted Benzimidazole Derivatives. NIH.
- Molecular docking proteins preparation. ResearchGate.
- Preparing the protein and ligand for docking. Read the Docs.
- How to prepare 400 ligands in *.pdbqt for multiple docking in Autodock Vina. YouTube.
- In-silico molecular design of heterocyclic benzimidazole scaffolds as prospective anticancer agents. PMC - NIH.
- Molecular docking and dynamic simulations of benzimidazoles with beta-tubulins. Semantic Scholar.
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In Silico Studies Molecular Docking on Benzimidazole And Triazole, Toxicity and Qsar. Preprints.org. Available at: [Link]
- Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc.,. YouTube.
- Pre-docking filter for protein and ligand 3D structures. PMC - NIH.
- [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. YouTube.
- Recent developments of benzimidazole based analogs as potential tubulin polymerization inhibitors: A critical review. PubMed.
- In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives. PMC - NIH.
- Steps for performing molecular docking using autodockvina. SlideShare.
- Molecular docking and pharmacokinetics of benzimidazole-based FtsZ inhibitors for tuberculosis. PMC - NIH.
- What is the most simple protocol to prepare the liberary of ligands for molocular docking ?. ResearchGate.
- In-silico molecular design of heterocyclic benzimidazole scaffolds as prospective anticancer agents. SciSpace.
- Ligand docking and binding site analysis with PyMOL and Autodock/Vina. PMC - NIH.
- Visualizing ligand docking results with PyMOL scripting and R. Ethan Holleman.
- Molecular Docking Analysis on the Designed Benzimidazole Derivatives as EGFR Inhibitors: Comparison between EGFR Wild-Type. Universiti Kebangsaan Malaysia.
- Computational Insights into the Antimalarial Potential of Phytochemicals from Centella asiatica: A Molecular Docking Approach. MDPI.
- Post docking (Autodock Vina) analysis using Ligplot. YouTube.
- BZI Ligand Summary Page. RCSB PDB.
- Exploring the Therapeutic Potential of 1,3-Benzimidazole: An Auspicious Heterocyclic Framework. Oriental Journal of Chemistry.
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Application Note: A Comprehensive Guide to Utilizing Methyl 5-Nitro-1H-benzo[d]imidazole-2-carboxylate for Topoisomerase I Inhibition Assays
Abstract
DNA topoisomerase I (Topo I) is a validated and critical target in oncology.[1][2] Inhibitors of this enzyme, particularly those that stabilize the Topo I-DNA cleavage complex, form the basis of several effective chemotherapeutic regimens.[3] However, the clinical utility of established drugs like camptothecin and its derivatives is often hampered by issues of toxicity and chemical instability.[1][4][5] This necessitates the discovery of novel, non-camptothecin inhibitors with improved pharmacological profiles. The benzimidazole scaffold has emerged as a promising structural motif for the development of new Topo I inhibitors.[6][7][8] This application note provides a detailed technical guide for researchers, scientists, and drug development professionals on the use of a specific benzimidazole derivative, Methyl 5-Nitro-1H-benzo[d]imidazole-2-carboxylate , in a suite of assays designed to characterize its activity and mechanism as a Topo I inhibitor. We present field-proven protocols for DNA relaxation, enzyme-mediated DNA cleavage, and cellular cytotoxicity assays, complete with the scientific rationale behind experimental choices and detailed methodologies for robust and reproducible results.
Introduction: Topoisomerase I as a Therapeutic Target
DNA topoisomerases are essential nuclear enzymes that resolve topological challenges in DNA that arise during critical cellular processes like replication, transcription, and recombination.[9][10] Type IB topoisomerases, including human Topo I, function by introducing a transient single-strand break in the DNA backbone. This allows for controlled strand rotation to relax supercoiling, after which the enzyme re-ligates the break to restore DNA integrity.[3]
Due to their indispensable role in managing DNA topology, particularly in rapidly proliferating cancer cells, Topo I has become a prime target for anticancer drug development.[2] Inhibitors of Topo I can be broadly classified into two categories:
-
Catalytic Inhibitors: These compounds interfere with the enzyme's ability to bind to DNA or perform the initial cleavage step.
-
Topo I Poisons: This class of inhibitors exerts its cytotoxic effect by trapping the enzyme-DNA covalent intermediate, known as the "cleavable complex".[3] This stabilization prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks. When a replication fork collides with this stabilized complex, the single-strand break is converted into a permanent, cytotoxic double-strand break, ultimately triggering cell cycle arrest and apoptosis.[11]
This compound belongs to a class of compounds that have shown potential as Topo I poisons, offering a distinct chemical structure from the clinically used camptothecins.[3][8]
Compound Profile: this compound
-
Structure:
-
Molecular Formula: C₉H₇N₃O₄
-
Molecular Weight: 221.17 g/mol
-
Core Scaffold: Benzimidazole, a heterocyclic aromatic compound.
-
-
Hypothesized Mechanism: Based on studies of structurally similar nitro-benzimidazoles, this compound is predicted to act as a Topo I poison.[3][8] The planar benzimidazole ring can intercalate into the DNA at the site of cleavage, while the substituents likely form specific interactions within the enzyme-DNA interface, thereby stabilizing the cleavable complex.
Figure 1: Mechanism of Topoisomerase I and inhibition by a poison.
Experimental Protocols
This section provides step-by-step protocols to assess the inhibitory potential and mechanism of action of this compound.
Protocol 1: Topoisomerase I DNA Relaxation Assay
Principle: This assay is the primary screen for Topo I activity. It leverages the differential electrophoretic mobility of supercoiled versus relaxed plasmid DNA on an agarose gel.[9][10] Active Topo I relaxes the compact, fast-migrating supercoiled DNA (Form I) into a slower-migrating relaxed form (Form II). An effective inhibitor will prevent this conversion, resulting in the persistence of the supercoiled DNA band.[2][12]
Materials:
-
Human Topoisomerase I (e.g., from Inspiralis or commercial suppliers)
-
Supercoiled plasmid DNA (e.g., pBR322), 0.25 µg/µL stock
-
10x Topo I Assay Buffer: 200 mM Tris-HCl (pH 7.5), 2 M NaCl, 2.5 mM EDTA, 50% (v/v) glycerol[12]
-
This compound (Test Compound), prepared as a 10 mM stock in 100% DMSO
-
Camptothecin (Positive Control), 1 mM stock in DMSO
-
Nuclease-free water
-
5x DNA Loading Dye: 1% SDS, 0.02% bromophenol blue, 50% glycerol[2]
-
1% Agarose gel in 1x TAE buffer containing 0.5 µg/mL ethidium bromide
-
1x TAE Buffer
-
Microcentrifuge tubes
Figure 2: Experimental workflow for the DNA Relaxation Assay.
Procedure:
-
Enzyme Titration (Initial Step): Before testing inhibitors, determine the minimal amount of Topo I enzyme required to completely relax 0.25 µg of supercoiled DNA in a 20 µL reaction volume under the standard assay conditions. This ensures the inhibition assay is run in the linear range of enzyme activity.[9][10]
-
Reaction Setup: On ice, prepare a master mix for the required number of reactions. For each 20 µL reaction, combine:
-
2 µL of 10x Topo I Assay Buffer
-
1 µL of supercoiled pBR322 DNA (0.25 µg)
-
14 µL of nuclease-free water
-
-
Aliquot 17 µL of the master mix into pre-chilled microcentrifuge tubes.
-
Add Inhibitors and Controls:
-
No Enzyme Control: Add 1 µL DMSO and 2 µL dilution buffer (without enzyme).
-
No Drug Control: Add 1 µL DMSO and 2 µL of pre-titered Topo I.
-
Positive Control: Add 1 µL of Camptothecin (e.g., to a final concentration of 10 µM) and 2 µL of Topo I.
-
Test Compound: Add 1 µL of this compound at various final concentrations (e.g., 0.1, 1, 10, 100 µM) and 2 µL of Topo I.
-
-
Mix gently by tapping the tubes.
-
Incubation: Incubate all tubes at 37°C for 30 minutes.[10]
-
Termination: Stop the reaction by adding 5 µL of 5x DNA Loading Dye to each tube and mix thoroughly.
-
Analysis: Load the entire content of each tube into the wells of a 1% agarose gel. Run the gel until there is good separation between the supercoiled and relaxed DNA bands.
-
Visualization: Photograph the gel using a UV transilluminator.
Expected Results & Interpretation:
-
No Enzyme Lane: A single, fast-migrating band of supercoiled DNA.
-
No Drug Lane: The supercoiled band should be fully converted to a slower-migrating smear or band of relaxed DNA.
-
Camptothecin Lane: The supercoiled band should be preserved, indicating potent inhibition.
-
Test Compound Lanes: A dose-dependent inhibition of DNA relaxation will be observed. The concentration at which 50% of the supercoiled DNA is preserved is the IC₅₀ value.
| Compound Concentration | Supercoiled DNA (Form I) | Relaxed DNA (Form II) | Interpretation |
| 0 µM (No Drug) | - | +++ | Full enzyme activity |
| 1 µM | + | ++ | Partial Inhibition |
| 10 µM | ++ | + | Strong Inhibition |
| 100 µM | +++ | - | Complete Inhibition |
Protocol 2: Topoisomerase I-Mediated DNA Cleavage Assay
Principle: This assay definitively identifies Topo I poisons. It monitors the formation of the covalent Topo I-DNA intermediate.[4][5] A short, single-end radiolabeled DNA duplex is used as the substrate. In the presence of a Topo I poison, the enzyme cleaves the DNA but is trapped, remaining covalently bound to the 3' end.[4] When the reaction is stopped with a strong denaturant (like SDS) and analyzed on a denaturing polyacrylamide gel, shorter, radiolabeled DNA fragments are observed, corresponding to sites of inhibitor-stabilized cleavage.[1][13]
Materials:
-
Purified Human Topoisomerase I
-
Custom DNA oligonucleotide, 3'-end labeled with ³²P (e.g., using terminal deoxynucleotidyl transferase and [α-³²P]dATP) and annealed to its complementary strand.
-
10x Reaction Buffer: 100 mM Tris-HCl (pH 7.5), 500 mM KCl, 50 mM MgCl₂, 1 mM EDTA[13]
-
Test Compound and Camptothecin stocks (as in Protocol 1)
-
Nuclease-free water
-
Formamide Stop Solution: 95% formamide, 20 mM EDTA, 0.1% bromophenol blue, 0.1% xylene cyanol
-
Denaturing Polyacrylamide Gel (e.g., 15-20%) containing 7M Urea
-
1x TBE Buffer
-
Phosphorimager screen and scanner
Figure 3: Experimental workflow for the DNA Cleavage Assay.
Procedure:
-
Reaction Setup: In microcentrifuge tubes on ice, prepare 20 µL reactions:
-
2 µL of 10x Reaction Buffer
-
1 µL of 3'-[³²P]-labeled DNA substrate (~2 nM final concentration)
-
1 µL of Test Compound or control (DMSO, Camptothecin)
-
Water to 18 µL
-
-
Initiation: Add 2 µL of Topoisomerase I enzyme to each tube (except the 'No Enzyme' control). Mix gently.
-
Incubation: Incubate at 37°C for 20 minutes.
-
Termination: Stop the reaction by adding 2 µL of 5% SDS and vortexing briefly. This denatures the enzyme, but the covalent bond to the DNA remains.
-
Add 10 µL of Formamide Stop Solution to each tube.
-
Denaturation: Heat samples at 95°C for 5 minutes, then immediately place on ice.
-
Analysis: Load 10-15 µL of each sample onto a denaturing polyacrylamide gel. Run the gel until the bromophenol blue dye is near the bottom.
-
Visualization: Dry the gel and expose it to a phosphorimager screen overnight. Scan the screen to visualize the radiolabeled DNA fragments.
Expected Results & Interpretation:
-
No Enzyme Lane: A single band corresponding to the full-length, uncleaved DNA substrate.
-
No Drug Lane: A faint background of cleavage bands may be visible, representing the natural cleavage/religation equilibrium.
-
Camptothecin Lane: A distinct pattern of intense cleavage bands, indicating stabilization of the cleavable complex at specific DNA sequences.
-
Test Compound Lanes: If the compound is a Topo I poison, a dose-dependent increase in the intensity and number of cleavage bands will be observed. The pattern of cleavage may be similar to or different from camptothecin, providing insight into its sequence specificity.
Protocol 3: Cellular Cytotoxicity Assay
Principle: To be a viable drug candidate, a Topo I inhibitor must be able to enter cells and exert a cytotoxic effect. This protocol uses a colorimetric or luminescent assay (e.g., MTS or CellTiter-Glo®) to measure cell viability after treatment with the test compound.[11][14] The resulting dose-response curve is used to calculate the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of viability).
Materials:
-
Human cancer cell line (e.g., U2OS, OVC8, A375)[11]
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
96-well clear-bottom cell culture plates
-
Test Compound and Topotecan (clinical positive control)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution) or CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
Multichannel pipette
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells per well) in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare 2x serial dilutions of the Test Compound and Topotecan in complete medium.
-
Treatment: Remove the medium from the wells and add 100 µL of the medium containing the various drug concentrations (including a vehicle control, e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours in a standard cell culture incubator (37°C, 5% CO₂).
-
Viability Measurement (MTS Assay Example):
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only wells).
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).
-
Plot % Viability versus log[Compound Concentration] and use a non-linear regression (sigmoidal dose-response) to calculate the GI₅₀ or IC₅₀ value.
-
Expected Results & Interpretation: A potent Topo I poison like this compound is expected to show significant cytotoxicity against cancer cell lines.[14] A low GI₅₀/IC₅₀ value (typically in the nanomolar to low micromolar range) indicates high potency and suggests the compound effectively engages its target in a cellular context, leading to cell death.[11][14]
| Parameter | Hypothetical Value | Interpretation |
| GI₅₀ (Growth Inhibition) | 1.5 µM | The compound effectively inhibits cell proliferation at a low micromolar concentration. |
| Maximum Inhibition | >90% | The compound is cytotoxic, not just cytostatic. |
Conclusion
The protocols described in this application note provide a robust framework for the comprehensive evaluation of this compound as a DNA Topoisomerase I inhibitor. By systematically progressing from a simple enzymatic relaxation assay to a mechanistic DNA cleavage assay and finally to a cell-based cytotoxicity assay, researchers can efficiently determine the compound's inhibitory activity, elucidate its mechanism as a potential Topo I poison, and quantify its potency in a cancer-relevant model. This integrated approach is essential for advancing novel benzimidazole derivatives and other potential non-camptothecin agents in the drug discovery pipeline for next-generation cancer therapeutics.
References
-
Pommier, Y. (2009). DNA cleavage assay for the identification of topoisomerase I inhibitors. Nature Protocols. [Link]
-
Yadav, P., et al. (2019). Benzimidazoles: Selective Inhibitors of Topoisomerase I with Differential Modes of Action. ACS Omega. [Link]
-
Pommier, Y., et al. (2008). DNA cleavage assay for the identification of topoisomerase I inhibitors. Protocol Exchange. [Link]
-
Seidl, K. J., & Tzagoloff, A. (2013). Topoisomerase Assays. Current Protocols in Molecular Biology. [Link]
-
Inspiralis. (n.d.). Human Topoisomerase I Relaxation Assay. Inspiralis Product Protocol. [Link]
-
Yadav, P., et al. (2019). Benzimidazoles: Selective Inhibitors of Topoisomerase I with Differential Modes of Action. PubMed. [Link]
-
ProFoldin. (n.d.). Human DNA Topoisomerase I Assay Kits. ProFoldin Product Manual. [Link]
-
Pommier, Y. (2008). DNA cleavage assay for the identification of topoisomerase I inhibitors. PubMed. [Link]
-
Inspiralis. (n.d.). Human Topoisomerase I Relaxation High Throughput Plate Assay. Inspiralis Product Protocol. [Link]
-
Pommier, Y. (2008). DNA cleavage assay for the identification of topoisomerase I inhibitors. ResearchGate. [Link]
-
Seidl, K. J., & Tzagoloff, A. (2013). Topoisomerase Assays. Current Protocols. [Link]
-
Dai, J., et al. (2018). Discovery of DNA Topoisomerase I Inhibitors with Low-Cytotoxicity Based on Virtual Screening from Natural Products. Molecules. [Link]
-
Onur, M. A., et al. (2008). Some benzoxazoles and benzimidazoles as DNA topoisomerase I and II inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Han, H. J., et al. (2007). Natural Inhibitors of DNA Topoisomerase I with Cytotoxicities. Chemistry & Biodiversity. [Link]
-
Onur, M. A., et al. (2008). Some benzoxazoles and benzimidazoles as DNA topoisomerase I and II inhibitors. Taylor & Francis Online. [Link]
-
Tenor, J. L., et al. (2001). A Target-Specific Cellular Assay for Screening of Topoisomerase I Inhibitors. Antimicrobial Agents and Chemotherapy. [Link]
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Li, Y., et al. (2020). A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell. Annals of Translational Medicine. [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Nitro-1H-benzo[d]imidazole-2-carboxylic acid. PubChem Compound Summary for CID 10560239. [Link]
-
Houghton, P. J., et al. (2012). Testing of the Topoisomerase 1 Inhibitor Genz644282 by the Pediatric Preclinical Testing Program. Pediatric Blood & Cancer. [Link]
-
Trivedi, M. N., et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research. [Link]
- Hoff, D. R. (1967). Process for the preparation of 5-nitroimidazole-2-carboxylic acids.
-
Kumar, A., et al. (2019). Selective inhibition of bacterial topoisomerase I by alkynyl-bisbenzimidazoles. MedChemComm. [Link]
-
PrepChem. (n.d.). Synthesis of 2-methyl-5-nitroimidazole. PrepChem. [Link]
-
Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega. [Link]
Sources
- 1. DNA cleavage assay for the identification of topoisomerase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of DNA Topoisomerase I Inhibitors with Low-Cytotoxicity Based on Virtual Screening from Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA cleavage assay for the identification of topoisomerase I inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 6. Benzimidazoles: Selective Inhibitors of Topoisomerase I with Differential Modes of Action. | Semantic Scholar [semanticscholar.org]
- 7. Benzimidazoles: Selective Inhibitors of Topoisomerase I with Differential Modes of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Some benzoxazoles and benzimidazoles as DNA topoisomerase I and II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - Liu - Annals of Translational Medicine [atm.amegroups.org]
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- 13. researchgate.net [researchgate.net]
- 14. Testing of the Topoisomerase 1 Inhibitor Genz644282 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: A Guide to Improving the Yield of Methyl 5-Nitro-1H-benzo[d]imidazole-2-carboxylate Synthesis
Welcome to the technical support center for the synthesis of Methyl 5-Nitro-1H-benzo[d]imidazole-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are working with this critical synthesis, a key step in the production of various pharmacologically active agents, including the anthelmintic drug albendazole.[1][2]
The synthesis, typically achieved through a variation of the Phillips-Ladenburg reaction, involves the condensation of 4-nitro-1,2-phenylenediamine with an oxalic acid derivative, most commonly dimethyl oxalate.[3][4] While theoretically straightforward, this reaction is often plagued by issues that can significantly reduce the yield and purity of the final product. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these challenges and optimize your synthetic protocol.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your experimental design.
Q1: My reaction yield is consistently low, or the reaction fails to proceed to completion. What are the first parameters I should investigate?
A1: Low or no yield is the most common challenge and typically points to suboptimal reaction conditions or reactant quality. A systematic approach is key to diagnosis.
-
Purity of 4-nitro-1,2-phenylenediamine: This is the most critical starting point. The diamine is susceptible to oxidation, which not only consumes the reactant but also introduces colored impurities that can inhibit the reaction and complicate purification.[5] Always use freshly purified or high-purity 4-nitro-1,2-phenylenediamine. Confirm purity via melting point or NMR before use.
-
Reaction Temperature: The condensation requires sufficient thermal energy for cyclization and dehydration. A temperature around 100°C is often optimal.[5] However, excessive heat can lead to the decomposition of the nitro-substituted benzimidazole ring. We recommend starting at a reflux temperature in a solvent like methanol and monitoring by Thin Layer Chromatography (TLC).
-
Choice and Concentration of Acid Catalyst: This reaction is acid-catalyzed. While it can proceed without a catalyst, the rate is often impractically slow.[5]
-
4N Hydrochloric Acid (HCl): A common and effective choice that promotes both the initial condensation and the subsequent dehydration.
-
p-Toluenesulfonic Acid (p-TsOH): A solid acid that is easier to handle and can be effective, particularly in non-aqueous solvents like toluene.[3][4]
-
Start with a catalytic amount and optimize the loading. Insufficient catalyst will result in a sluggish reaction, while excess can lead to side reactions or degradation.
-
-
Solvent Selection: The solvent plays a crucial role. Polar protic solvents like methanol or ethanol are generally effective as they can solvate the intermediates and participate in proton transfer.[3]
To systematically address this, we recommend the following troubleshooting workflow:
Caption: Troubleshooting flowchart for low-yield synthesis.
Q2: My reaction mixture turns dark brown or black, resulting in a highly colored crude product that is difficult to purify. What is the cause and how can it be prevented?
A2: This is a classic sign of the oxidation of your 4-nitro-1,2-phenylenediamine starting material.[5] Aromatic diamines are highly sensitive to air oxidation, especially at elevated temperatures and in the presence of trace metal impurities. This process forms polymeric, intensely colored byproducts.
Preventative Measures:
-
Use High-Purity Reactants: As mentioned in Q1, start with the purest possible diamine.
-
Inert Atmosphere: The most effective solution is to run the reaction under an inert atmosphere. Before adding reactants, thoroughly degas your solvent and then maintain a positive pressure of nitrogen or argon throughout the reaction.
-
Avoid Overheating: Do not exceed the necessary reaction temperature, as high heat accelerates oxidation. Monitor the reaction by TLC and stop heating as soon as the starting material is consumed.
Q3: TLC analysis of my crude product shows multiple spots, even though the starting materials are gone. What are the likely side products and how can I minimize their formation?
A3: The formation of multiple products suggests side reactions are occurring. The most common culprits in this synthesis are:
-
N,N'-Diacylated Intermediate: If the initial acylation of one amino group is not followed swiftly by cyclization, the second amino group can react with another molecule of dimethyl oxalate. This leads to an uncyclized, di-acylated intermediate that will not form the desired benzimidazole.
-
Solution: Ensure adequate heating and sufficient catalyst to promote the rate-limiting cyclization and dehydration step.
-
-
Hydrolysis of the Ester: If there is excess water in the reaction (e.g., from using aqueous HCl in a non-aqueous solvent or from wet starting materials), the methyl ester can be hydrolyzed to the corresponding carboxylic acid (5-Nitro-1H-benzo[d]imidazole-2-carboxylic acid).[6]
-
Solution: Use anhydrous solvents and reagents where possible. If using aqueous acid, ensure the stoichiometry is well-controlled.
-
-
Formation of Bis-benzimidazole: Although less common with dicarbonyl compounds, it's possible for two molecules of the diamine to react with one molecule of dimethyl oxalate under certain conditions, leading to more complex structures.
-
Solution: Maintain a slight molar excess of dimethyl oxalate relative to the diamine to favor the intramolecular cyclization.
-
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism for the formation of the benzimidazole ring in this synthesis?
A1: The reaction proceeds via the Phillips-Ladenburg synthesis pathway.[4][7] It is a two-stage acid-catalyzed condensation-cyclization reaction:
-
Acylation: One of the amino groups of 4-nitro-1,2-phenylenediamine performs a nucleophilic attack on one of the carbonyl carbons of dimethyl oxalate, forming a tetrahedral intermediate. Subsequent elimination of methanol yields an N-acylated intermediate.
-
Cyclization & Dehydration: The second, unreacted amino group then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon of the newly formed amide. This cyclization is followed by a dehydration step, driven by heat and the acid catalyst, to form the aromatic imidazole ring.
Caption: Simplified mechanism of the Phillips-Ladenburg reaction.
Q2: Are there alternative reagents to dimethyl oxalate that can be used?
A2: Yes, other C2 electrophiles can be used, though they present different challenges:
-
Oxalic Acid: Condensation with oxalic acid is possible but typically requires much harsher conditions (e.g., higher temperatures, stronger acids like polyphosphoric acid) to drive the dehydration of two carboxylic acid groups.[8]
-
Oxalyl Chloride: This is highly reactive and can lead to a more vigorous and less controlled reaction. It must be handled with extreme care due to its toxicity and reactivity with moisture.[9]
-
Methyl Glyoxylate: This can also be used, but it requires an additional oxidation step to achieve the benzimidazole aromatic system, which complicates the synthesis.
For achieving high yield and purity of the target ester, dimethyl oxalate remains the most reliable and commonly used reagent.
Experimental Protocols
The following protocols provide a starting point for your synthesis. Optimization based on the troubleshooting guide is highly recommended.
Protocol 1: Standard Synthesis
-
To a round-bottom flask equipped with a reflux condenser, add 4-nitro-1,2-phenylenediamine (1.0 eq).
-
Add methanol (approx. 10 mL per gram of diamine) followed by dimethyl oxalate (1.1 eq).
-
To the stirred suspension, add 4N hydrochloric acid (0.2 eq).
-
Heat the mixture to reflux (approx. 65-70°C) and monitor the reaction progress using TLC (e.g., mobile phase: 50% ethyl acetate in hexane). The reaction is typically complete in 4-6 hours.
-
Once the starting diamine is consumed, cool the reaction mixture in an ice bath.
-
The product will precipitate. Collect the solid by vacuum filtration.
-
Wash the crude solid with cold water to remove any remaining acid, followed by a small amount of cold methanol to remove unreacted dimethyl oxalate.
-
Dry the product under vacuum. For higher purity, the crude product can be recrystallized from ethanol or methanol.
Data Summary
Optimizing reaction parameters is crucial for maximizing yield. The following table provides a conceptual framework for how different conditions can influence the outcome, based on established principles of benzimidazole synthesis.[3][4][5]
| Entry | Catalyst | Solvent | Temperature (°C) | Atmosphere | Expected Outcome |
| 1 | None | Methanol | 65 (Reflux) | Air | Low to moderate yield, slow conversion, potential for dark impurities. |
| 2 | HCl (0.2 eq) | Methanol | 65 (Reflux) | Air | Good yield, but potential for colored byproducts due to oxidation. |
| 3 | p-TsOH (0.2 eq) | Toluene | 110 (Reflux) | Air | Moderate to good yield, requires higher temperature. |
| 4 (Optimized) | HCl (0.2 eq) | Methanol | 65 (Reflux) | Nitrogen | High yield, minimized colored impurities, clean reaction profile. |
References
- BenchChem. (2025). Optimization of reaction conditions for benzimidazole synthesis. BenchChem Technical Support.
- BenchChem. (2025). Technical Support Center: Optimizing the Synthesis of 2-methyl-1H-Benzimidazole-4-methanol. BenchChem Technical Support.
- ChemicalBook. (n.d.). Albendazole synthesis. ChemicalBook.
- Various authors. (2023).
- CoLab. (2010). Phillips‐Ladenburg Benzimidazole Synthesis. CoLab.
- Trivedi, M. N., et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research.
- Journal of Chemical and Pharmaceutical Research. (n.d.).
- RSC Publishing. (2016). Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. Royal Society of Chemistry.
- MedCrave. (2017).
- Google Patents. (n.d.). Process for the preparation of 5-nitroimidazole-2-carboxylic acids.
- Google Patents. (n.d.). Method for synthesizing albendazole.
- International Journal of Innovative Science and Research Technology. (2021). A Study of an Anthelmintic Drug- Albendazole Impurities and it's Chemical Synthesis, Portrayal, Mechanism of Action and Side Effects. IJISRT.
- PubChem. (n.d.). 4-Nitro-1,2-phenylenediamine.
- Organic Syntheses. (1941). 1,2-diamino-4-nitrobenzene. Org. Synth.
- PubChem. (n.d.). 5-Nitro-1H-benzo[d]imidazole-2-carboxylic acid.
Sources
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- 2. ijisrt.com [ijisrt.com]
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- 6. 5-Nitro-1H-benzo[d]imidazole-2-carboxylic acid | C8H5N3O4 | CID 10560239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. colab.ws [colab.ws]
- 8. Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03907C [pubs.rsc.org]
- 9. US3325507A - Process for the preparation of 5-nitroimidazole-2-carboxylic acids - Google Patents [patents.google.com]
Technical Support Center: Overcoming In Vitro Solubility Challenges with Nitrobenzimidazole Compounds
Welcome to the technical support center for researchers working with nitrobenzimidazole compounds. This guide, designed for scientists and drug development professionals, provides in-depth troubleshooting strategies and practical protocols to address the common yet significant challenge of poor aqueous solubility in vitro. As a Senior Application Scientist, my goal is to explain not just the steps to take, but the scientific principles behind them, ensuring your experimental setup is both robust and reliable.
Frequently Asked Questions (FAQs)
Q1: Why are my nitrobenzimidazole compounds so difficult to dissolve in aqueous buffers and cell culture media?
Nitrobenzimidazole derivatives, like many heterocyclic compounds developed in drug discovery, are often characterized by aromatic ring systems and lipophilic substituents. This chemical nature results in low aqueous solubility. The core issue is that while these compounds may be soluble in organic solvents like dimethyl sulfoxide (DMSO), they tend to precipitate, or "crash out," when diluted into the aqueous environment of an assay buffer or cell culture medium.[1] This happens because the high concentration of the organic solvent that keeps the compound dissolved is drastically reduced upon dilution, exposing the hydrophobic compound to an unfavorable aqueous environment.[2]
Q2: What is the best organic solvent to prepare my initial stock solution?
Dimethyl sulfoxide (DMSO) is the most common and recommended starting solvent due to its ability to dissolve a wide range of polar and non-polar molecules and its miscibility with water.[3][4] However, it's crucial to be aware of its potential effects on your experimental system.
Key Considerations for Solvents:
-
DMSO Concentration: For most cell-based assays, the final concentration of DMSO should not exceed 0.5%, and ideally should be kept below 0.1% to avoid cytotoxicity and other off-target effects.[1][5] Always include a vehicle control (media with the same final DMSO concentration but no compound) in your experiments.[5]
-
Alternative Solvents: If DMSO is not suitable, other water-miscible organic solvents like dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or ethanol can be considered.[5][6] However, each has its own toxicity profile and potential to interfere with assay components.[7] Polyethylene glycol 400 (PEG 400) is another option that shows relatively low inhibition of common metabolic enzymes in vitro.[7]
Q3: My compound precipitates immediately upon addition to the cell culture medium. What is the primary cause?
This is a classic sign of "crashing out," which occurs when the final concentration of your compound in the aqueous medium exceeds its kinetic solubility limit.[1] The rapid solvent exchange from a high-concentration organic stock into a large volume of buffer is the main culprit.[2] The compound molecules, suddenly finding themselves in an aqueous environment, aggregate and precipitate.
Q4: The media containing my compound looked clear initially, but became cloudy after several hours in the incubator. Why?
Delayed precipitation is often caused by subtle changes in the culture environment over time.[1] Potential causes include:
-
Temperature Shifts: Compounds are often less soluble at lower temperatures. If you prepare your solution at room temperature and then move it to a 37°C incubator, solubility might initially be fine. However, slight temperature fluctuations or the compound's inherent instability in solution can lead to precipitation over time.[1]
-
pH Changes: The CO2 environment in a cell culture incubator can alter the pH of the medium, especially if the buffering system (e.g., bicarbonate) is not adequate.[1] Since benzimidazoles are typically weakly basic, their solubility can be highly sensitive to pH changes.[8][9]
-
Interactions with Media Components: Over time, your compound may interact with salts, proteins (especially from serum), or other components in the media, forming insoluble complexes.[1]
Troubleshooting Precipitation: A Step-by-Step Guide
This section provides actionable solutions to common precipitation problems. The key is to identify when the precipitation occurs to diagnose the root cause.
Issue 1: Immediate Precipitation Upon Dilution
Your compound precipitates the moment your stock solution is added to the aqueous medium.
Workflow for Troubleshooting Immediate Precipitation
Caption: Troubleshooting workflow for immediate compound precipitation.
Detailed Solutions:
-
Reduce Final Concentration: The most straightforward solution is to lower the final working concentration of your compound. Many compounds are simply not soluble at high micromolar concentrations in aqueous solutions.[2]
-
Optimize Dilution Method: Avoid adding a small volume of highly concentrated stock directly into a large volume of media. Instead, perform a serial dilution. This gradual reduction in solvent concentration minimizes the shock to the compound and allows it to better accommodate the aqueous environment.[2] Adding the stock solution drop-by-drop to pre-warmed media while gently vortexing can also significantly improve outcomes.[2]
-
Use Pre-Warmed Media: The solubility of most compounds increases with temperature. Always use cell culture media that has been pre-warmed to 37°C before adding your compound.[1][2]
Issue 2: Delayed Precipitation in the Incubator
Your prepared media looks fine initially but shows signs of precipitation (cloudiness, crystals) after incubation.
Recommended Actions:
-
Verify Media Buffering: Ensure your cell culture medium is correctly buffered for the CO2 concentration in your incubator. A stable pH is critical for maintaining the solubility of ionizable compounds.[1]
-
Assess Serum Interactions: Serum proteins can sometimes bind to compounds and either aid solubility or cause aggregation. Try preparing the compound in serum-free media first to see if solubility improves. If it does, consider reducing the serum percentage during the experiment if your cells can tolerate it.
-
Consider Formulation Aids: If the compound is critical to your research but remains problematic, advanced formulation strategies may be necessary. These create a more favorable micro-environment for the drug molecule in the aqueous solution.
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[10] They can encapsulate hydrophobic drug molecules, like nitrobenzimidazoles, effectively shielding them from the aqueous environment and dramatically increasing their solubility.[11][12] Derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) or randomly-methylated-β-cyclodextrin (RAMEB) are commonly used.[10][11]
-
Surfactants: Surfactants can form micelles that incorporate the drug, increasing solubility.[13] However, they must be used with caution in cell-based assays due to potential cytotoxicity.[14]
-
Protocols for Success
Protocol 1: Preparing a 10 mM Stock Solution in DMSO
This protocol details how to make a concentrated stock solution, a fundamental first step in any in vitro experiment.
Materials:
-
Nitrobenzimidazole compound (powder)
-
Anhydrous DMSO
-
Microcentrifuge tubes
-
Analytical balance
-
Vortexer and/or sonicator
Procedure:
-
Calculate Required Mass: Determine the molecular weight (MW) of your compound from the supplier's information sheet. Use the following formula to calculate the mass needed: Mass (mg) = Molarity (M) × Volume (L) × MW ( g/mol ) × 1000 Example for 1 mL (0.001 L) of a 10 mM (0.01 M) stock of a compound with MW = 250 g/mol : Mass (mg) = 0.01 mol/L × 0.001 L × 250 g/mol × 1000 mg/g = 2.5 mg
-
Weigh Compound: Carefully weigh out the calculated mass of the compound and place it into a sterile microcentrifuge tube.
-
Add Solvent: Add the calculated volume (e.g., 1 mL) of anhydrous DMSO to the tube.
-
Dissolve: Vortex the tube vigorously for 1-2 minutes. If the compound does not fully dissolve, brief sonication in a water bath can be applied. Visually inspect to ensure no solid particles remain.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the compound or introduce water into the DMSO.
Protocol 2: Workflow for Preparing the Final Working Solution
This workflow emphasizes the importance of intermediate dilution steps to prevent precipitation.
Caption: Recommended workflow for diluting DMSO stock solutions.
Protocol 3: Kinetic Solubility Assessment in Culture Media
This quick test helps you determine the maximum concentration at which your compound remains soluble in your specific experimental medium.
Procedure:
-
Prepare Serial Dilutions: Prepare a series of dilutions of your compound from your stock solution directly into your complete cell culture medium (pre-warmed to 37°C) in a 96-well plate or microcentrifuge tubes.[2] Example final concentrations: 100 µM, 50 µM, 25 µM, 10 µM, 5 µM, 1 µM. Also, prepare a vehicle-only control (e.g., 0.5% DMSO in media).
-
Incubate: Incubate the plate under your experimental conditions (e.g., 37°C, 5% CO2).
-
Visual Inspection: Visually inspect the wells for any signs of cloudiness or precipitate at several time points (e.g., 0, 2, 6, and 24 hours).[1] A light microscope can be helpful for detecting fine crystals.
-
Quantitative Measurement (Optional): For a more objective measure, you can read the absorbance of the plate at a high wavelength (e.g., 600-650 nm). An increase in absorbance compared to the vehicle control indicates light scattering from a precipitate.[1]
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear throughout the incubation period is your working maximum soluble concentration.
Example Solubility Data
| Compound Concentration (µM) | Final DMSO (%) | Visual Observation (t=0h) | Visual Observation (t=24h) |
| 100 | 1.0 | Heavy Precipitate | Heavy Precipitate |
| 50 | 0.5 | Slight Cloudiness | Obvious Precipitate |
| 25 | 0.25 | Clear | Slight Cloudiness |
| 10 | 0.1 | Clear | Clear |
| 5 | 0.05 | Clear | Clear |
| 1 (Vehicle Control) | 0.01 | Clear | Clear |
Based on this example, a working concentration of 10 µM would be advisable for longer-term experiments.
References
- Benchchem. (n.d.). Technical Support Center: Preventing Compound Precipitation in Cell Culture Media.
- Benchchem. (2025). Technical Support Center: Troubleshooting L162389 Precipitation in Cell Culture Media.
- Holm, R., et al. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. ScienceDirect.
- Sigma-Aldrich. (n.d.). Common Cell Culture Problems: Precipitates.
- Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions.
- Holm, R., et al. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. PMC - NIH.
- Modrzyński, K., et al. (n.d.). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. ResearchGate.
- Kahler, W. C. (2000). Evaluation of the use of the solvent dimethyl sulfoxide in chemiluminescent studies. PubMed.
- Farkas, E., et al. (2020). Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin. NIH.
- Wallerstein, J., & Akke, M. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. ACS Publications.
- Various Authors. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace.
- Various Authors. (n.d.). Enhancing Drug Solubility: The Role of Cyclodextrin Derivatives. World Pharma Today.
- Various Authors. (n.d.). In-Vitro Anthelminitic, Anti-Oxident Activity and in Silico Adme Study of Synthesized Nitro Benzimidazole Derivatives. Oriental Journal of Chemistry.
- Various Authors. (2014). How to enhance drug solubility for in vitro assays?. ResearchGate.
- Various Authors. (2015). What is a suitable organic solvent to dilute a compound for in vitro and in vivo treatments?. ResearchGate.
- WuXi AppTec. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds.
- Various Authors. (n.d.). General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds.
- Seraj, Z., et al. (n.d.). Impact of Gastric pH Variations on the Release of Amorphous Solid Dispersion Formulations. PMC - NIH.
- Serajuddin, A. T. M. (1986). Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. PubMed.
- Various Authors. (n.d.). In Vitro Enzyme Inhibition by Organic Solvents.
- El Alami, A., et al. (2024). Review of synthesis process of nitrobenzimidazole derivatives. ResearchGate.
- YouTube. (2021). Lab Skills: Preparing Stock Solutions.
- YouTube. (2025). Solution-making strategies & practical advice.
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- 8. Impact of Gastric pH Variations on the Release of Amorphous Solid Dispersion Formulations Containing a Weakly Basic Drug and Enteric Polymers - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for Nitration of Benzimidazoles
Welcome to the technical support center for the nitration of benzimidazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your methodologies are robust and self-validating.
Part 1: Safety First - A Non-Negotiable Prerequisite
Nitration reactions are inherently hazardous due to the use of strong acids and the highly exothermic nature of the process.[1][2] Before attempting any experiment, a thorough risk assessment is mandatory.
Frequently Asked Safety Questions (FASQs)
Q: What are the primary hazards associated with the nitration of benzimidazoles?
A: The primary hazards stem from the reagents and the reaction itself:
-
Corrosivity: Concentrated nitric acid and sulfuric acid are extremely corrosive and can cause severe chemical burns upon contact with skin or eyes.[3][4]
-
Exothermic Reaction: Nitration is a highly exothermic process.[2] Poor temperature control can lead to a "runaway" reaction, where the temperature increases uncontrollably, causing rapid gas evolution, pressure buildup, and a risk of explosion.[1][5]
-
Toxicity: Nitric acid fumes and nitrogen oxides (NOx) produced during the reaction are toxic upon inhalation, capable of causing severe respiratory irritation and delayed pulmonary edema.[4][6]
-
Reactivity: Nitric acid is a strong oxidizing agent that can react violently with organic materials, reducing agents, and metals.[7]
Q: What are the minimum personal protective equipment (PPE) and engineering controls required?
A: Adherence to strict safety protocols is essential.
-
Engineering Controls: All nitration reactions must be performed inside a certified chemical fume hood with good ventilation to manage toxic fumes.[3] An emergency eyewash and safety shower must be readily accessible.[4]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a full-face shield are mandatory.[6]
-
Gloves: Use acid-resistant gloves (e.g., butyl rubber or Viton) and check for compatibility.
-
Lab Coat: A chemical-resistant lab coat or apron is required.[3]
-
Respiratory Protection: An approved vapor respirator may be necessary if ventilation is inadequate.[4]
-
Q: How should I properly quench a nitration reaction and handle the waste?
A: Quenching is a critical step. The reaction mixture should be cooled to a low temperature (e.g., 0 °C) and then slowly and carefully poured onto crushed ice or ice-water with vigorous stirring. This dissipates the heat and dilutes the strong acids. Never add water directly to the concentrated acid mixture, as this can cause violent boiling and splashing. Nitric acid waste must be segregated from all other waste streams, especially organic solvents, to prevent violent reactions.[7] Neutralize acidic waste with a suitable base (e.g., sodium carbonate) before disposal according to your institution's guidelines.[7]
Part 2: Troubleshooting Guide - Addressing Common Experimental Issues
This section addresses specific problems you may encounter during the nitration of benzimidazoles.
Q: My reaction yield is significantly lower than expected. What are the potential causes?
A: Low yield is a common issue that can often be traced back to several key factors.[5] The following workflow can help diagnose the problem.
Caption: Troubleshooting workflow for low reaction yield.
-
Improper Temperature Control: As nitrations are highly exothermic, adding the nitrating agent too quickly or with insufficient cooling can cause the temperature to rise, leading to decomposition of the starting material or product and the formation of unwanted byproducts.[5]
-
Impure Starting Materials: The purity of the starting benzimidazole is critical. Impurities can react with the nitrating agent, leading to side reactions and a lower yield of the desired product.[8] Similarly, the stated concentration of the nitric and sulfuric acids must be accurate.
-
Insufficient Reaction Time: The reaction may not have proceeded to completion. It is crucial to monitor the reaction's progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[8]
-
Suboptimal Work-up and Purification: Significant product loss can occur during the work-up phase.[8] Pouring the reaction mixture into ice water is standard for precipitating the crude product, but incomplete precipitation or loss during filtration can reduce the final yield.[8]
Q: My reaction mixture turned dark brown/black, and I observed the evolution of a brown gas. What happened?
A: This indicates significant decomposition and side reactions, likely due to excessive temperature.[5] The brown gas is nitrogen dioxide (NO₂), a byproduct of the breakdown of nitric acid at higher temperatures. This scenario underscores the critical importance of maintaining strict temperature control throughout the addition of reagents. A dark, tar-like mixture often contains oxidized and polymerized byproducts, which will complicate purification and drastically reduce your yield.
Q: I'm getting a mixture of products that is difficult to separate. How can I improve the regioselectivity?
A: Achieving high regioselectivity is a primary goal in optimization. Several factors influence where the nitro group is added to the benzimidazole ring system.
-
Nature of the Benzimidazole Substrate: The electronic properties of existing substituents on the benzene ring are the dominant factor. Electron-donating groups (e.g., methyl, methoxy) typically direct the nitration to the ortho and para positions, while electron-withdrawing groups (e.g., chloro, bromo) direct to the meta position relative to themselves.[9]
-
Reaction Conditions:
-
Nitrating Agent: The choice and strength of the nitrating agent can influence selectivity. A standard mixture of concentrated nitric acid and sulfuric acid is a powerful system that generates the nitronium ion (NO₂⁺).[10] Milder conditions might offer better control.
-
Temperature: Lower temperatures generally favor higher selectivity by minimizing side reactions.
-
Catalyst/Medium: Using solid acid catalysts like zeolites has been shown to improve regioselectivity in some aromatic nitrations by imposing steric constraints on the reaction intermediates within their pores.[11][12]
-
Part 3: Frequently Asked Questions (FAQs)
Q: What is the mechanism of benzimidazole nitration, and how does it influence the reaction?
A: The nitration of benzimidazoles proceeds via an electrophilic aromatic substitution mechanism.
-
Formation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[10]
-
Electrophilic Attack: The π-electrons of the benzimidazole's benzene ring attack the nitronium ion. This forms a resonance-stabilized carbocation intermediate known as a σ-complex or Wheland intermediate.[13]
-
Deprotonation: A weak base (like H₂O or HSO₄⁻) removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the final nitrobenzimidazole product.
Understanding this mechanism highlights the importance of a strong acid catalyst (sulfuric acid) to generate the active electrophile. The stability of the intermediate σ-complex determines the regioselectivity; the nitro group adds to the position that results in the most stable intermediate.[13]
Q: Which positions on the benzimidazole ring are most susceptible to nitration?
A: Nitration occurs on the benzene ring portion of the molecule. In an unsubstituted benzimidazole, nitration typically yields a mixture of the 5-nitro and 6-nitro isomers (which are tautomeric and often referred to as 5(6)-nitrobenzimidazole), as this is the major product.[14] The 4- and 7-positions are generally less favored. The imidazole ring acts as a deactivating group, directing the substitution to the 5 and 6 positions.[15]
Caption: Factors influencing regioselectivity in benzimidazole nitration.
Q: What analytical methods are best for monitoring the reaction and characterizing the product?
A: A combination of techniques is recommended for robust analysis.
-
Reaction Monitoring:
-
Thin Layer Chromatography (TLC): TLC is an invaluable, rapid technique for monitoring the disappearance of the starting material and the appearance of the product(s).[8] A suitable solvent system (e.g., ethyl acetate/petroleum ether) should be developed to achieve good separation between the starting material and the product.[8]
-
-
Product Characterization & Purification:
-
High-Performance Liquid Chromatography (HPLC): HPLC is excellent for assessing the purity of the final product and quantifying the ratio of different isomers formed.[16]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This provides molecular weight information, confirming the addition of a nitro group, and can be used for definitive identification and quantification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for unambiguous structure elucidation of the final product(s), confirming the position of the nitro group on the aromatic ring.[17]
-
Table 1: Typical Reaction Conditions for Benzimidazole Nitration
| Parameter | Condition | Rationale / Key Consideration |
| Nitrating Agent | Mixed Acid (Conc. H₂SO₄ + Conc. HNO₃) | H₂SO₄ acts as a catalyst to generate the highly reactive NO₂⁺ electrophile.[10] |
| Stoichiometry | Slight excess of HNO₃ (e.g., 1.1-1.5 eq.) | Ensures complete consumption of the starting material. A large excess should be avoided to minimize side reactions. |
| Temperature | 0 °C to 10 °C (during addition) | Crucial for controlling the highly exothermic reaction and preventing decomposition.[5] |
| Reaction Time | 1 - 6 hours | Monitored by TLC/HPLC to determine the point of completion.[8] |
| Solvent | Concentrated H₂SO₄ | Often serves as both the catalyst and the reaction medium. |
| Work-up | Quenching on ice-water | Safely dissipates heat and precipitates the crude nitro-product. |
Part 4: Experimental Protocol Example
Protocol: Synthesis of 5(6)-Nitrobenzimidazole
Disclaimer: This protocol is a representative example. All procedures must be performed after a thorough, site-specific risk assessment.
-
Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (e.g., 20 mL).
-
Cooling: Cool the flask in an ice-salt bath to an internal temperature of 0-5 °C.
-
Substrate Addition: While maintaining the temperature below 10 °C, add benzimidazole (e.g., 5.0 g, 42.3 mmol) portion-wise with stirring until fully dissolved.
-
Nitrating Mixture Preparation: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (e.g., 3.0 mL, ~46.5 mmol) to concentrated sulfuric acid (e.g., 5 mL) while cooling in an ice bath.
-
Addition of Nitrating Agent: Transfer the cold nitrating mixture to the dropping funnel. Add the mixture dropwise to the benzimidazole solution over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction's progress by periodically taking a small aliquot, quenching it in ice, and analyzing by TLC.
-
Quenching: Once the reaction is complete (starting material is consumed), cool the flask back down to 0-5 °C. Pour the reaction mixture slowly and with vigorous stirring into a beaker containing crushed ice (e.g., 200 g).
-
Precipitation & Neutralization: A precipitate should form. Slowly neutralize the cold slurry by adding a saturated solution of sodium carbonate or ammonium hydroxide until the pH is ~7. Be cautious, as this is an exothermic process that will release CO₂ gas.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the washings are neutral.
-
Drying & Purification: Dry the crude product in a vacuum oven. The product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.
References
- Nitr
- Chemistry, Process Design, and Safety for the Nitration Industry. (2013). National Academic Digital Library of Ethiopia.
- NITRIC ACID SAFETY. University of Washington.
- Nitric Acid Safety Tips & Health Hazards. (2015). VelocityEHS.
- Reduce your risk of a nitric acid incident. (2024). UW Environmental Health & Safety.
- Troubleshooting low yield in nitration with "5-Chloro-1-methylimidazole nitr
- Nitro and aminobenzimidazoles. (2025).
- Nitro and aminobenzimidazoles. (n.d.).
- Review of methodology for the determination of benzimidazole residues in biological m
- Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition st
- LC-MS/MS METHOD FOR DETERMINATION OF BENZIMIDAZOLE RESIDUES IN ANIMAL PRODUCTS. (2014). [Source name not available].
- Troubleshooting low yield in 5-Nitrovanillin nitr
- Regioselective nitration of aromatic substrates in zeolite cages. (n.d.). Indian Academy of Sciences.
- US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof. (n.d.).
- Nitr
- the nitration of benzene - electrophilic substitution. (n.d.). Chemguide.
- Quantum-chemical studies of benzazoles nitration. (2025).
- NITR
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- 9. Nitration - Wikipedia [en.wikipedia.org]
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- 12. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof - Google Patents [patents.google.com]
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- 16. Review of methodology for the determination of benzimidazole residues in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
troubleshooting benzimidazole synthesis side reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for benzimidazole synthesis. As a Senior Application Scientist, I've designed this guide to address the common challenges and side reactions encountered during the synthesis of this critical heterocyclic scaffold. This resource is structured in a question-and-answer format to provide direct, actionable solutions to specific experimental issues, grounded in mechanistic principles and field-proven insights.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the most common synthetic routes to benzimidazoles?
-
How can I monitor the progress of my benzimidazole synthesis?
-
-
Troubleshooting Guides for Common Side Reactions
-
Problem 1: Incomplete Cyclization & Stalling at the Schiff Base Intermediate
-
Q: My reaction seems to stop after the initial condensation, and I'm isolating the Schiff base or diamine starting material. What's causing this, and how can I drive the reaction to completion?
-
-
Problem 2: Formation of Colored Impurities & Over-oxidation
-
Q: My final product is a dark, discolored solid. What is the source of this coloration, and how can it be prevented and removed?
-
-
Problem 3: Dimerization and Polymeric Byproduct Formation
-
Q: I'm observing a significant amount of an insoluble, high-molecular-weight byproduct. Is this a polymer or a dimer, and what conditions favor its formation?
-
-
Problem 4: Uncontrolled N-Alkylation
-
Q: I'm trying to synthesize a 1,2-disubstituted benzimidazole, but I'm getting a mixture of the N-alkylated product and the 2-substituted benzimidazole. How can I control the selectivity of this reaction?
-
-
Frequently Asked Questions (FAQs)
Q: What are the most common synthetic routes to benzimidazoles?
A: The two most classical and widely adopted methods for benzimidazole synthesis are the Phillips-Ladenburg reaction and the Weidenhagen reaction .[1]
-
Phillips-Ladenburg Reaction: This method involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivatives (such as esters or acid chlorides)[1][2]. The reaction is typically promoted by heat and acidic conditions.
-
Weidenhagen Reaction: This route utilizes the condensation of an o-phenylenediamine with an aldehyde, followed by an oxidative cyclization to form the benzimidazole ring.[1][3] Various oxidizing agents can be employed, or in some cases, air oxidation is sufficient.[3]
Modern variations of these methods often employ a range of catalysts to improve yields and reaction conditions, including Lewis acids, mineral acids, and heterogeneous catalysts.[2][4]
Q: How can I monitor the progress of my benzimidazole synthesis?
A: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of your reaction.[5][6][7] You can track the consumption of your starting materials (o-phenylenediamine and the aldehyde/carboxylic acid) and the appearance of the benzimidazole product.
Protocol for TLC Monitoring:
-
Spotting: On a silica gel TLC plate, spot your starting materials as references, and co-spot them with the reaction mixture.[5]
-
Elution: Develop the plate in a suitable solvent system. A common mobile phase for benzimidazoles is a mixture of ethyl acetate and hexane, or dichloromethane and methanol.[8][9]
-
Visualization: Visualize the spots under a UV lamp (254 nm), as benzimidazoles are typically UV-active.[6][8] Staining with an iodine chamber can also be used.[5]
For more quantitative analysis and to check for the presence of closely related impurities, High-Performance Liquid Chromatography (HPLC) is the preferred method.[7][10][11][12]
Troubleshooting Guides for Common Side Reactions
Problem 1: Incomplete Cyclization & Stalling at the Schiff Base Intermediate
Q: My reaction seems to stop after the initial condensation, and I'm isolating the Schiff base or diamine starting material. What's causing this, and how can I drive the reaction to completion?
A: Senior Application Scientist's Insight: This is a frequent issue, particularly in the Weidenhagen synthesis with aldehydes. The reaction proceeds in two main stages: initial formation of a Schiff base (or diamine adduct), followed by cyclization and oxidation to the benzimidazole. Stalling indicates that the energy barrier for the cyclization/oxidation step is not being overcome.
Causality and Troubleshooting Steps:
| Potential Cause | Scientific Rationale | Recommended Action |
| Insufficient Activation of Carbonyl | The electrophilicity of the aldehyde or carboxylic acid carbonyl carbon is too low for efficient intramolecular attack by the second amino group of the diamine. | Increase Reaction Temperature: Heating the reaction mixture provides the necessary activation energy for cyclization. Add an Acid Catalyst: A Brønsted or Lewis acid will protonate or coordinate to the carbonyl oxygen, making the carbon more electrophilic. Common choices include p-toluenesulfonic acid (p-TsOH), hydrochloric acid (HCl), or various Lewis acids.[2][13] |
| Lack of Oxidizing Agent (Aldehyde Route) | The intermediate dihydrobenzimidazole (benzimidazoline) formed after cyclization needs to be oxidized to the aromatic benzimidazole. In the absence of an explicit oxidizing agent, this step can be slow and rely on atmospheric oxygen. | Introduce an Oxidant: If not already present, add a mild oxidizing agent. Common choices include air (by running the reaction open to the atmosphere), copper(II) salts, or sodium metabisulfite.[14] |
| Steric Hindrance | Bulky substituents on either the o-phenylenediamine or the aldehyde/carboxylic acid can sterically hinder the intramolecular cyclization step. | Prolong Reaction Time and Increase Temperature: Give the sterically hindered molecules more time and energy to adopt the necessary conformation for cyclization. Consider a Stronger Catalyst: A more potent Lewis acid might be required to force the reaction to completion. |
Experimental Workflow: Driving Incomplete Cyclization
Caption: Troubleshooting workflow for incomplete cyclization.
Problem 2: Formation of Colored Impurities & Over-oxidation
Q: My final product is a dark, discolored solid. What is the source of this coloration, and how can it be prevented and removed?
A: Senior Application Scientist's Insight: The formation of colored byproducts is often due to the oxidation of the electron-rich o-phenylenediamine starting material or the benzimidazole product itself. These aromatic amines are susceptible to air oxidation, which can generate highly conjugated, colored impurities.
Causality and Troubleshooting Steps:
| Potential Cause | Scientific Rationale | Recommended Action |
| Oxidation of o-phenylenediamine | o-Phenylenediamines can readily oxidize in the presence of air, especially at elevated temperatures, to form colored, polymeric materials. | Use High-Purity Starting Materials: Ensure your o-phenylenediamine is as pure as possible and has not been stored for extended periods exposed to air. Perform Reaction Under Inert Atmosphere: Running the reaction under a nitrogen or argon atmosphere will minimize oxidation of the starting material.[7] |
| Over-oxidation of the Product | Harsh oxidizing conditions can lead to the formation of byproducts like benzimidazole N-oxides, which can be colored.[7] | Control Stoichiometry of Oxidant: If using an external oxidizing agent, ensure its stoichiometry is carefully controlled to avoid excess. Use Milder Oxidizing Agents: Consider using air or a milder chemical oxidant if harsh conditions are leading to byproducts. |
Purification Protocol: Removal of Colored Impurities via Recrystallization
-
Solvent Selection: Choose a solvent in which your benzimidazole product is highly soluble when hot and poorly soluble when cold. Common solvents include ethanol, methanol, or water.[15]
-
Dissolution: Dissolve the crude, colored product in the minimum amount of the boiling solvent.[15]
-
Decolorization: Add a small amount (typically 1-2% by weight) of activated charcoal to the hot solution.[16] The colored impurities will adsorb onto the surface of the charcoal.
-
Hot Filtration: While the solution is still hot, perform a gravity filtration to remove the activated charcoal.[16] This step must be done quickly to prevent premature crystallization of the product in the funnel.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, and then in an ice bath, to induce crystallization of the purified benzimidazole.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry.[15][17]
Problem 3: Dimerization and Polymeric Byproduct Formation
Q: I'm observing a significant amount of an insoluble, high-molecular-weight byproduct. Is this a polymer or a dimer, and what conditions favor its formation?
A: Senior Application Scientist's Insight: The formation of insoluble byproducts is a common issue, especially when using dicarboxylic acids or when reaction conditions are not well-controlled. These byproducts can be either dimers, such as 2,2'-bibenzimidazole, or oligomeric/polymeric chains.
Causality and Troubleshooting Steps:
| Potential Cause | Scientific Rationale | Recommended Action |
| Dimerization (e.g., 2,2'-Bibenzimidazole) | This can occur through the oxidative coupling of two benzimidazole molecules or through side reactions involving the starting materials under certain catalytic conditions. The formation of 2,2'-bibenzimidazole has been observed as a byproduct in some benzimidazole syntheses. | Control Reaction Stoichiometry: Ensure a slight excess of the monofunctional aldehyde or carboxylic acid relative to the diamine to favor the formation of the monomeric product. Modify Catalytic System: Certain transition metal catalysts may promote dimerization. Consider alternative catalysts if this is a persistent issue. |
| Polymerization | If a dicarboxylic acid is used, or if there are impurities that can act as difunctional linkers, polymerization can occur, leading to the formation of polybenzimidazoles. This is more likely at high temperatures and high concentrations. | Use Monofunctional Reagents: Ensure your carboxylic acid or aldehyde is monofunctional. Control Concentration: Running the reaction at a lower concentration can disfavor intermolecular reactions that lead to polymerization. Purify Starting Materials: Remove any difunctional impurities from your starting materials. |
Logical Relationship: Reagent Functionality and Product Outcome
Caption: Impact of reagent functionality on product formation.
Problem 4: Uncontrolled N-Alkylation
Q: I'm trying to synthesize a 1,2-disubstituted benzimidazole, but I'm getting a mixture of the N-alkylated product and the 2-substituted benzimidazole. How can I control the selectivity of this reaction?
A: Senior Application Scientist's Insight: This is a classic selectivity problem. The reaction of o-phenylenediamine with two equivalents of an aldehyde can lead to the formation of a 1,2-disubstituted benzimidazole. However, if the second equivalent of the aldehyde is not incorporated efficiently, the 2-substituted benzimidazole can form as a major byproduct. The key is to control the reaction conditions to favor the formation of the bis-imine intermediate that leads to the 1,2-disubstituted product.
Causality and Troubleshooting Steps:
| Potential Cause | Scientific Rationale | Recommended Action |
| Suboptimal Catalyst | The catalyst may not be efficient at promoting the formation of the dibenzylidenediamine intermediate, which is the precursor to the 1,2-disubstituted product. | Use a Selective Catalyst: Erbium(III) triflate (Er(OTf)₃) has been shown to selectively catalyze the formation of 1,2-disubstituted benzimidazoles from electron-rich aldehydes. |
| Incorrect Stoichiometry | An insufficient amount of the aldehyde will naturally lead to the formation of the 2-substituted (mono-condensation) product. | Adjust Stoichiometry: Use at least a 2:1 molar ratio of the aldehyde to the o-phenylenediamine to favor the formation of the 1,2-disubstituted product. |
| Reaction Conditions Favoring Mono-condensation | In the absence of a suitable catalyst, the mono-condensation product may be the thermodynamically favored product, or the activation energy for the second condensation may be too high. | Solvent and Temperature Optimization: Experiment with different solvents and reaction temperatures. Some solvent systems may better stabilize the intermediates leading to the desired product. |
References
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Purification of 2-tert-butyl-6-methyl-1H-benzimidazole. BenchChem.
- University of California, Los Angeles. (n.d.).
- University of South Alabama. (n.d.). Recrystallization. University of South Alabama Department of Chemistry.
- Google Patents. (2005).
- International Journal of Advanced Research in Innovative Ideas in Education. (n.d.).
- Molecules. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles.
- Acta Poloniae Pharmaceutica. (2003).
- YouTube. (2018).
- Molecules. (2021).
- Acta Poloniae Pharmaceutica. (2003).
- City University of New York. (n.d.).
- YouTube. (2013).
- Arkivoc. (2009).
- BenchChem. (2025). Technical Support Center: Troubleshooting Benzimidazole Synthesis. BenchChem.
- Russian Chemical Bulletin. (1998). Intermediates in the reaction of o-phenylenediamine with carbonyl compounds and their subsequent conversions.
- Defense Technical Information Center. (1963).
- Applied Chemical Engineering. (2023).
- ResearchGate. (2016).
- RSC Advances. (2021). Solid-phase reactive chromatography (SPRC): a sustainable method for the synthesis of benzimidazol-diphenyl-2-imino-thiazolidine-4-ols (hemiaminals) which are active against lung cancer.
- Arkivoc. (2009).
- SIELC Technologies. (n.d.). Separation of Benzimidazole on Newcrom R1 HPLC column.
- ACS Omega. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I.
- ResearchGate. (n.d.). o-Phenylenediamine (1a) and aromatic aldehydes (2a-d) used in this study.
- International Journal of Molecular Sciences. (2014). Application of 2-Trichloromethylbenzimidazole in Analytical Chemistry: A Highly Selective Chromogenic Reagent for Thin-Layer Chromatography and Some Other Analytical Uses.
- SiliCycle. (n.d.).
- ResearchGate. (n.d.). Reaction of o-phenylenediamine with aldehydes.
- ResearchGate. (2016).
- SIELC Technologies. (n.d.). Separation of 2-Mercaptobenzimidazole on Newcrom R1 HPLC column.
- Oriental Journal of Chemistry. (2018).
- International Journal of Creative Research Thoughts. (2022).
- ResearchGate. (2018).
- RSC Advances. (2023).
- The Royal Society of Chemistry. (n.d.).
- mediaTUM. (n.d.).
- Journal of Applied Polymer Science. (2007). Synthesis and Properties of Polyimides Containing Benzimidazole Group.
- ACS Omega. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I.
- ResearchGate. (2023).
- Physicochemical Problems of Mineral Processing. (2019). Solvent extraction of copper(II) from chloride solutions using 1,1′-dialkyl-2,2′-bibenzimidazoles as.
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- 3. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
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stability issues of methyl 5-nitro-1H-benzo[d]imidazole-2-carboxylate in solution
Here is the technical support center for methyl 5-nitro-1H-benzo[d]imidazole-2-carboxylate.
Technical Support Center: this compound
Welcome to the technical support resource for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights into the stability of this compound in solution. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven methodologies to help you anticipate and troubleshoot potential challenges in your experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter, providing diagnostic strategies and mitigation solutions.
Q1: My compound's concentration is decreasing in an aqueous buffer, and I see a new peak in my HPLC. What is happening?
Observed Issue: A time-dependent loss of the parent compound in aqueous solutions (e.g., cell culture media, formulation buffers) with the concurrent appearance of one or more new peaks in the chromatogram.
Primary Suspect: Hydrolysis of the Methyl Ester
The most common cause for this observation is the hydrolysis of the methyl ester group at the C2 position of the benzimidazole ring. This reaction cleaves the ester bond, yielding the corresponding carboxylic acid (5-Nitro-1H-benzo[d]imidazole-2-carboxylic acid) and methanol.
Causality:
-
pH-Dependence: The rate of hydrolysis is highly dependent on pH.
-
Base-Catalyzed Hydrolysis: Under neutral to alkaline conditions (pH > 7), the hydroxide ion (OH⁻) acts as a potent nucleophile, directly attacking the electrophilic carbonyl carbon of the ester. This is typically the fastest degradation pathway.[1]
-
Acid-Catalyzed Hydrolysis: Under acidic conditions (pH < 7), the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by water, a weaker nucleophile.[1]
-
-
Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.
Diagnostic & Mitigation Strategy:
-
Confirm Hydrolysis: The primary degradation product should be the carboxylic acid analog. If you have a reference standard for 5-nitro-1H-benzo[d]imidazole-2-carboxylic acid, you can confirm the identity of the new peak by co-injection or by comparing retention times. Alternatively, LC-MS analysis can be used to confirm the mass of the degradant.[2]
-
Perform a pH Stability Study:
-
Prepare your compound in a series of buffers across a relevant pH range (e.g., pH 3, 5, 7.4, 9).
-
Incubate the solutions at a controlled temperature (e.g., 37°C or 50°C).
-
Analyze samples by a stability-indicating HPLC method at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Plot the percentage of the parent compound remaining versus time for each pH. This will reveal the pH at which your compound is most stable.
-
-
Mitigation:
-
Work at Optimal pH: Based on your stability study, prepare solutions and conduct experiments at the pH where the compound exhibits maximum stability (typically in the acidic to neutral range for esters).
-
Prepare Fresh Solutions: For sensitive experiments, always use freshly prepared solutions to minimize the impact of degradation.
-
Control Temperature: Avoid unnecessarily heating solutions containing the compound. If elevated temperatures are required, minimize the exposure time.
-
Q2: My results are inconsistent, especially when experiments are run near a window or under bright lab lights. Could this be a stability issue?
Observed Issue: Poor reproducibility of results, particularly a decrease in compound activity or concentration in samples exposed to light.
Primary Suspect: Photodegradation
The 5-nitro-1H-benzo[d]imidazole-2-carboxylate structure contains a nitroaromatic system, which is a strong chromophore that absorbs UV and visible light. This absorption can lead to photochemical reactions and degradation.[3][4][5]
Causality:
-
Energy Absorption: The nitroaromatic moiety absorbs photons, promoting the molecule to an excited state. This excited molecule can then undergo various reactions, including reduction of the nitro group, ring cleavage, or reaction with solvent molecules.[3][6]
-
Wavelength & Intensity: The rate of photodegradation is dependent on the wavelength and intensity of the light source. Laboratory lighting and sunlight can be sufficient to induce degradation over time.[4]
Diagnostic & Mitigation Strategy:
-
Confirm Photosensitivity (Photostability Study): This is a key part of a forced degradation study as per ICH Q1B guidelines.[2][7]
-
Prepare two identical sets of your compound in solution.
-
Expose one set to a controlled light source (e.g., a photostability chamber with UV and visible light) for a defined period.
-
Keep the second set protected from light (e.g., wrapped in aluminum foil) at the same temperature.
-
Analyze both samples by HPLC. A greater loss of the parent compound in the light-exposed sample confirms photosensitivity.
-
-
Mitigation:
-
Protect from Light: Always store the solid compound and its solutions in amber vials or containers wrapped in aluminum foil.
-
Minimize Exposure: During experimental procedures, minimize the exposure of your samples to direct light.
-
Use Filtered Light: If possible, work under lighting that filters out UV wavelengths.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
The molecule's structure suggests three primary degradation pathways that should be investigated:
-
Hydrolysis: The methyl ester is susceptible to cleavage under both acidic and basic conditions to form the corresponding carboxylic acid.[1][8]
-
Photolysis: The nitroaromatic ring can absorb light, leading to a complex array of degradation products. This is a common pathway for nitroaromatic compounds.[3][5][9]
-
Oxidation: The benzimidazole ring system can be susceptible to oxidation, potentially leading to N-oxides or ring-opened products. This can be tested using an oxidizing agent like hydrogen peroxide (H₂O₂).[2][7]
The relationship between these potential issues can be visualized in the following troubleshooting workflow.
Caption: Troubleshooting workflow for stability issues.
Q2: How should I prepare and store stock solutions of this compound?
Proper preparation and storage are critical for ensuring the integrity of your compound.
| Parameter | Recommendation | Rationale |
| Solvent Choice | Primary: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). Secondary: Acetonitrile (ACN) or Methanol. | DMSO and DMF are excellent polar aprotic solvents that can dissolve a wide range of organic molecules. However, always check for reactivity. ACN and Methanol are also viable but may have lower solubility limits. Some benzimidazole derivatives have shown good stability in DMSO for up to 96 hours.[10][11] |
| Concentration | Prepare high-concentration stock solutions (e.g., 10-50 mM). | High concentrations are often more stable. This allows for small volumes to be diluted into your final experimental medium, minimizing the amount of organic solvent in the final assay. |
| Storage Temp. | Short-term (1-2 weeks): 4°C. Long-term (>2 weeks): -20°C or -80°C. | Lower temperatures slow down potential degradation reactions, including hydrolysis from trace water in the solvent.[2] |
| Storage Vessel | Tightly sealed amber glass vials with PTFE-lined caps. | Protects from light to prevent photodegradation and from air/moisture. PTFE liners are chemically inert. |
| Handling | Aliquot the stock solution into smaller, single-use volumes. | Avoids repeated freeze-thaw cycles which can introduce moisture and degrade the compound. |
Q3: What is a forced degradation study and how do I perform one for this compound?
A forced degradation (or stress testing) study is an essential experiment to identify the likely degradation products and establish the intrinsic stability of a compound.[7][8] It is also critical for developing a stability-indicating analytical method that can separate the parent compound from all potential degradants.[1]
Caption: Workflow for a forced degradation study.
Experimental Protocol: Forced Degradation Study
This protocol is a starting point and should be optimized to achieve a target degradation of 10-20%.[12]
-
Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a 50:50 mixture of acetonitrile and water.
-
Stress Conditions: For each condition, use a separate vial. Include a control sample kept at room temperature in the dark.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Incubate a vial of the stock solution at 80°C.
-
Photolytic Degradation: Expose a vial of the stock solution to light according to ICH Q1B guidelines (a control vial should be wrapped in foil).
-
-
Sampling & Analysis:
-
Withdraw aliquots at several time points (e.g., 2, 4, 8, 24 hours).
-
Before analysis, neutralize the acid and base samples.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze using a validated, stability-indicating HPLC method.
-
| Stress Condition | Reagent/Parameter | Typical Temperature | Typical Duration |
| Acid Hydrolysis | 0.1 M - 1 M HCl | 60 - 80 °C | 2 - 24 hours |
| Base Hydrolysis | 0.1 M - 1 M NaOH | Room Temp - 60 °C | 1 - 8 hours |
| Oxidation | 3% - 30% H₂O₂ | Room Temperature | 8 - 24 hours |
| Thermal | Dry Heat | 80 °C (or higher) | 24 - 72 hours |
| Photolytic | ICH Q1B Standard | Ambient | Per guidelines |
Q4: Which analytical method is best for monitoring the stability of this compound?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the gold standard for this purpose.[2]
-
Principle: This method must be able to resolve the parent compound from all potential degradation products, process impurities, and other formulation components.
-
Column: A reversed-phase C18 column is a common and effective choice.[10][11]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., acetate or phosphate buffer, pH 3-5) and an organic solvent (e.g., acetonitrile or methanol) is typically required to achieve good separation.
-
Detection: UV detection should be set at a wavelength where the parent compound and known degradants have significant absorbance (e.g., around 280-320 nm, typical for such structures). A photodiode array (PDA) detector is highly recommended as it can help in identifying peak purity.
-
Validation: The method must be validated according to ICH Q2(R1) guidelines to prove its specificity, linearity, accuracy, and precision. The samples from the forced degradation study are used to prove the method's specificity.
References
-
Gao, H., & Ma, J. (2007). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. PubMed. Available at: [Link]
-
Zhang, Y., et al. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? Environmental Science & Technology Letters - ACS Publications. Available at: [Link]
-
Ma, J., & Gao, H. (2007). Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. PubMed. Available at: [Link]
-
Pashchevskaya, E. V., et al. (2005). Deprotonation constants of benzimidazole and stepwise stability... ResearchGate. Available at: [Link]
-
Błaszczak-Świątkiewicz, K., & Mikiciuk-Olasik, E. (2012). New benzimidazole derivatives with potential cytotoxic activity--study of their stability by RP-HPLC. PubMed. Available at: [Link]
-
Kurmi, M., et al. (2016). Forced Degradation Studies. MedCrave online. Available at: [Link]
-
Kamberi, M., & Tsutsumi, Y. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]
-
Legrini, O., et al. (1993). Degradation of nitroaromatic compounds by the UV–H2O2 process using polychromatic radiation sources. Photochemical & Photobiological Sciences (RSC Publishing). Available at: [Link]
-
Stolarczyk, S., et al. (2024). Benzoxazole Iminocoumarins as Multifunctional Heterocycles with Optical pH-Sensing and Biological Properties: Experimental, Spectroscopic and Computational Analysis. MDPI. Available at: [Link]
-
Jana, S., et al. (2014). pH-Dependent excited-state proton transfer characteristics in 2-acetyl benzimidazole and 2-benzoyl benzimidazole in aqueous and non-aqueous media. ResearchGate. Available at: [Link]
-
S.L., S., & K., S. (2014). Forced Degradation – A Review. Pharmatutor. Available at: [Link]
-
SIELC Technologies. (2018). Imidazole-2-carboxaldehyde, 1-methyl-5-nitro-. SIELC Technologies. Available at: [Link]
-
Anjali, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. Available at: [Link]
-
Błaszczak-Świątkiewicz, K., & Mikiciuk-Olasik, E. (2012). New benzimidazole derivatives with potential cytotoxic activity - study of their stability by RP-HPLC. ResearchGate. Available at: [Link]
-
Bakshi, M., & Singh, S. (2002). HPLC and LC-MS Studies on Stress Degradation Behaviour of Tinidazole and Development of a Validated Specific Stability-Indicating HPLC Assay. ResearchGate. Available at: [Link]
-
Nishino, S. F., & Spain, J. C. (2004). Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC - NIH. Available at: [Link]
Sources
- 1. biomedres.us [biomedres.us]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Degradation of nitroaromatic compounds by the UV–H2O2 process using polychromatic radiation sources - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 10. New benzimidazole derivatives with potential cytotoxic activity--study of their stability by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biopharminternational.com [biopharminternational.com]
Technical Support Center: Purification of 5-Nitrobenzimidazole Derivatives
Welcome to the technical support center for the purification of 5-nitrobenzimidazole derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important class of heterocyclic compounds. The unique electronic and structural properties conferred by the nitro group and the benzimidazole core present specific challenges during purification. This resource provides in-depth, experience-based troubleshooting advice and answers to frequently asked questions to help you achieve your desired product purity with higher confidence and efficiency.
Troubleshooting Guide: Overcoming Common Purification Hurdles
This section addresses specific, hands-on problems you may encounter during the purification workflow. The solutions are based on the fundamental chemical properties of 5-nitrobenzimidazole derivatives and established laboratory practices.
Q1: My crude product crashed out of the reaction mixture as a dark, oily, or gummy solid. How can I handle it?
This is a frequent issue, often caused by a combination of residual solvent, unreacted starting materials, and polymeric by-products which act as impurities that depress the melting point of your target compound.
Root Cause Analysis:
-
High Polarity: The nitro group and the imidazole ring make these molecules quite polar, leading to strong intermolecular interactions and sometimes poor crystallinity.
-
Incomplete Reaction: Unreacted starting materials, such as 4-nitro-o-phenylenediamine, can contaminate the product.
-
Side Reactions: The synthesis conditions can sometimes lead to the formation of highly colored, amorphous by-products.
Solutions & Protocol:
-
Initial Work-up: Ensure your aqueous work-up is thorough. If your starting materials or expected by-products have acidic or basic handles (like an unreacted diamine), an acid/base wash can be highly effective. For example, a dilute HCl wash can protonate and solubilize residual 4-nitro-o-phenylenediamine, pulling it into the aqueous layer.
-
Trituration: This is the most effective first step for oily products.
-
Protocol: Place the crude oil/gummy solid in a flask. Add a small amount of a solvent in which your desired product is known to be poorly soluble (but in which the impurities are hopefully more soluble). Good starting choices are diethyl ether, hexane, or a mixture of ethyl acetate/hexane.[1]
-
Use a spatula or glass rod to vigorously scratch and stir the mixture. The goal is to break up the oil and encourage the nucleation and precipitation of your product as a solid.
-
Isolate the resulting solid by filtration and wash with a small amount of the cold trituration solvent.
-
-
Solvent Removal: Ensure all high-boiling solvents used in the reaction (e.g., DMF, DMSO) are completely removed under high vacuum, as they can prevent solidification.
Q2: I'm struggling with recrystallization. My compound either "oils out" upon cooling or my recovery is extremely low.
Recrystallization is a powerful technique for purification, but it is highly dependent on selecting the correct solvent system. "Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point, causing it to separate as a liquid instead of forming crystals.
Causality and Troubleshooting Steps:
-
Solvent Choice is Critical: The ideal solvent should dissolve the compound completely at its boiling point but poorly at room temperature or in an ice bath. For polar 5-nitrobenzimidazole derivatives, polar protic solvents are often a good starting point.[2]
-
Cooling Rate: Cooling the solution too rapidly encourages supersaturation and oiling out. Allow the flask to cool slowly to room temperature before moving it to an ice bath.
-
Purity of Crude Material: If the crude material is heavily contaminated (>10-15% impurities), recrystallization may not be effective. The impurities can inhibit crystal lattice formation. In such cases, it is better to first perform column chromatography.[3]
Step-by-Step Recrystallization Protocol:
-
Solvent Screening: In parallel test tubes, test the solubility of a few milligrams of your crude product in ~0.5 mL of various solvents (e.g., methanol, ethanol, isopropanol, water, ethyl acetate, acetone).[3][4]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture to a boil with stirring. Add just enough solvent to fully dissolve the solid.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Re-heat to boiling for a few minutes, then perform a hot filtration through a fluted filter paper to remove the charcoal. Caution: Adding charcoal to a boiling solution can cause violent bumping.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a "seed" crystal from a previous batch.
-
Isolation: Once crystallization is complete at room temperature, cool the flask in an ice bath for at least 30 minutes to maximize recovery. Collect the crystals by vacuum filtration, wash with a small portion of the cold recrystallization solvent, and dry under vacuum.
| Solvent System | Suitability for 5-Nitrobenzimidazoles | Pros | Cons |
| Methanol/Ethanol | Excellent | Good solvating power when hot, often yields high-quality crystals.[2][3] | High solubility even when cold can lead to lower recovery. |
| Water | Good (for some derivatives) | Inexpensive, non-toxic. Can be effective if solubility is low.[4][5] | High boiling point can be difficult to remove; many derivatives are insoluble even when hot. |
| Ethyl Acetate/Hexane | Good (as a co-solvent system) | Highly tunable polarity allows for fine-tuning solubility. | Can be difficult to find the perfect ratio; may lead to oiling out if not optimized. |
| Chloroform/Methanol | Good (for chromatography) | Often used for column chromatography.[3] | Less common for recrystallization due to toxicity and volatility. |
Q3: My compound streaks badly on a silica gel TLC plate and gives poor separation during column chromatography.
This behavior points to strong, undesirable interactions between your compound and the stationary phase.
Scientific Explanation: Silica gel is acidic (pKa ~4.5). The benzimidazole core contains basic nitrogen atoms that can be protonated and interact very strongly with the acidic silanol groups (Si-OH) on the silica surface. This leads to significant band broadening (streaking) and, in some cases, irreversible adsorption or even decomposition of the compound on the column.[6]
Solutions:
-
Deactivate the Silica: Neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier to your eluent.
-
Method: Add 0.5-1% triethylamine (Et₃N) or ammonia solution to your chosen mobile phase (e.g., 99:1 Dichloromethane:Methanol + 0.5% Et₃N). Run the TLC again; you should observe a significant improvement in the spot shape. Use this modified eluent for your column.
-
-
Change the Stationary Phase: If deactivation is insufficient, switch to a more inert stationary phase.
-
Alumina: Neutral or basic alumina can be an excellent alternative for acid-sensitive or basic compounds.
-
Reverse-Phase Silica (C18): If your compound has sufficient hydrophobicity, reverse-phase chromatography using solvents like acetonitrile and water is a powerful alternative.
-
-
Check Compound Stability (2D TLC): To confirm if your compound is decomposing on silica, run a 2D TLC.[6]
-
Protocol: Spot your compound on the corner of a square TLC plate and develop it in a chosen solvent system. Remove the plate, rotate it 90 degrees, and develop it again in the same solvent system. If the compound is stable, you will see a single spot on the diagonal. Any spots that appear off the diagonal are decomposition products formed on the plate.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose method to start with for purifying a new 5-nitrobenzimidazole derivative?
The choice depends on the physical state and estimated purity of your crude product.
As a rule of thumb, if you have a solid product with one major spot on TLC, recrystallization is the most efficient method.[2] If the product is an oil or the TLC shows significant impurities, flash column chromatography is the preferred starting point.[3]
Q2: How do I definitively assess the purity of my final product?
No single technique can provide a complete picture. A combination of methods is required by regulatory bodies and for publication, providing orthogonal data to build confidence in the result.[7]
| Analytical Technique | Information Provided | Strengths | Limitations |
| HPLC (High-Performance Liquid Chromatography) | Provides quantitative purity (% area). Detects non-volatile impurities.[8] | Highly sensitive and reproducible. The gold standard for purity determination. | Requires a chromophore (which nitrobenzimidazoles have). Co-eluting impurities may be missed without a mass detector.[9] |
| ¹H NMR (Proton Nuclear Magnetic Resonance) | Confirms chemical structure. Detects proton-containing impurities. | Gives a clear picture of the molecular structure. Can be used for quantitative analysis (qNMR) with an internal standard. | Insensitive to impurities lacking protons. May not detect low-level impurities (<1%). |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | Confirms molecular weight of the main peak and provides mass information on impurity peaks.[1][7] | Excellent for identifying known and unknown impurities by their mass-to-charge ratio. | Ionization efficiency can vary, making it difficult to quantify impurities without standards. |
| Melting Point | A sharp melting point range (e.g., 204-208 °C for 5-nitrobenzimidazole) indicates high purity. | Fast, simple, and inexpensive. | A broad or depressed melting point indicates the presence of impurities, but does not identify them. |
A comprehensive purity assessment would involve showing a single peak by HPLC (>99%), a clean ¹H NMR spectrum consistent with the proposed structure, and a correct molecular ion peak by LC-MS.
References
-
PubChem. (n.d.). 5-Nitrobenzimidazole. National Center for Biotechnology Information. Retrieved from [Link]
- Kini, S. G., et al. (2012). Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives. Scholars Research Library, J. Comput. Methods Mol. Des., 2 (4):149-157.
-
Loba Chemie. (2025). 5-NITROBENZIMIDAZOLE FOR SYNTHESIS Safety Data Sheet. Retrieved from [Link]
-
Cojocaru, C., et al. (2021). Reactional Processes on Osmium–Polymeric Membranes for 5–Nitrobenzimidazole Reduction. National Institutes of Health (NIH). Retrieved from [Link]
- Google Patents. (n.d.). CN102002002A - Preparation method of 5-aminobenzimidazole.
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
MDPI. (n.d.). An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives. Retrieved from [Link]
-
Reddit. (2022). Struggling with the purification of a nitroaldol product. r/OrganicChemistry. Retrieved from [Link]
- Google Patents. (n.d.). CA1132582A - Process for the preparation of 5-nitrobenzimidazolone-(2).
-
National Institutes of Health (NIH). (n.d.). Recent achievements in the synthesis of benzimidazole derivatives. Retrieved from [Link]
-
Agilent. (n.d.). PURITY AND IMPURITY ANALYSIS. Retrieved from [Link]
-
ResearchGate. (2024). Review of synthesis process of nitrobenzimidazole derivatives. Retrieved from [Link]
-
Taylor & Francis Online. (2023). Review of synthesis process of nitrobenzimidazole derivatives. Retrieved from [Link]
-
ResearchGate. (2017). SYNTHESIS AND ANTIOXIDANT ACTIVITY OF 2-SUBSTITUTED-5-NITRO BENZIMIDAZOLE DERIVATIVES. Retrieved from [Link]
-
PubMed. (2014). Design, synthesis and biological evaluation of new 5-nitro benzimidazole derivatives as AT1 antagonists with anti-hypertension activities. Retrieved from [Link]
-
Research and Reviews. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Retrieved from [Link]
-
LCGC International. (2024). Liquid Chromatographic Peak Purity Assessments in Forced Degradation Studies: An Industry Perspective. Retrieved from [Link]
-
Bitesize Bio. (2018). When your his-tagged constructs don't bind—troubleshooting your protein purification woes. Retrieved from [Link]
Sources
- 1. 5-Nitrobenzimidazole | C7H5N3O2 | CID 7195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. 5-Nitrobenzimidazole synthesis - chemicalbook [chemicalbook.com]
- 5. 5-Nitrobenzimidazole | 94-52-0 [chemicalbook.com]
- 6. Chromatography [chem.rochester.edu]
- 7. rroij.com [rroij.com]
- 8. agilent.com [agilent.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Method Refinement for Consistent Synthesis of Benzimidazole Esters
A Guide for Researchers, Scientists, and Drug Development Professionals
The synthesis of benzimidazole esters is a cornerstone in the development of a wide array of pharmacologically significant molecules.[1][2] Their derivatives have demonstrated therapeutic potential as antiulcer agents, antivirals, and anticancer drugs, making the consistency and efficiency of their synthesis paramount.[1][2] This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of these vital compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing the benzimidazole core before esterification?
A1: The two most common and historically significant methods for constructing the benzimidazole scaffold are the Phillips-Ladenburg reaction and the Weidenhagen reaction.[3][4][5][6]
-
Phillips-Ladenburg Synthesis: This method involves the condensation of an o-phenylenediamine with a carboxylic acid (or its derivative, like an ester) in the presence of a dilute mineral acid.[6][7][8] It is particularly effective for aliphatic acids.[7][8]
-
Weidenhagen Synthesis: This approach utilizes the condensation of an o-phenylenediamine with an aldehyde or ketone.[3][5]
Modern variations of these methods often employ a range of catalysts and reaction conditions to improve yields and broaden the substrate scope.[1][9][10]
Q2: After synthesizing the benzimidazole core, what are the common strategies for introducing the ester functionality?
A2: Once the benzimidazole ring is formed, esterification is typically achieved through nucleophilic substitution. A common method involves reacting the benzimidazole with an ester of a haloacetic acid (e.g., ethyl chloroacetate or ethyl bromoacetate) in the presence of a base like anhydrous potassium carbonate in a solvent such as DMF.[11]
Q3: My reaction to form the benzimidazole core is giving low yields. What are the likely causes?
A3: Low yields in benzimidazole synthesis can stem from several factors:
-
Poor Quality Starting Materials: Impurities in the o-phenylenediamine or the carbonyl compound can significantly hinder the reaction.[12] It is advisable to purify starting materials if their quality is questionable.
-
Incomplete Reaction: The reaction may require more time to reach completion. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[12][13]
-
Suboptimal Reaction Conditions: Factors like incorrect solvent choice, temperature, or catalyst inefficiency can lead to poor yields.[12] The choice of solvent, for instance, can significantly impact the reaction rate and final yield.[14][15][16]
-
Oxidation of Starting Material: o-Phenylenediamine is susceptible to oxidation, which can lead to the formation of colored impurities and reduce the amount of starting material available for the desired reaction.[12][13] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this issue.[12][13]
Troubleshooting Guides
This section provides detailed solutions to specific problems you might encounter during the synthesis of benzimidazole esters.
Problem 1: Low Yield of the Desired Benzimidazole Ester
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Purity of Starting Materials | Impurities in either the o-phenylenediamine or the carboxylic acid/aldehyde can inhibit the reaction. Solution: Purify starting materials before use. Recrystallization or column chromatography can be effective.[12] |
| Reaction Time and Temperature | The reaction may not have proceeded to completion, or the temperature may be too low. Solution: Monitor the reaction progress by TLC.[12][13] If the reaction is sluggish, consider increasing the temperature or extending the reaction time. |
| Solvent Choice | The solvent plays a critical role in reaction efficiency. Polar solvents like methanol and ethanol have been shown to be effective in many benzimidazole syntheses.[15][16] Solution: Screen different solvents to find the optimal one for your specific substrates. A cobalt(II) acetylacetone/methanol system has been reported to give high yields.[14][15] |
| Catalyst Inactivity | The catalyst may be old, poisoned, or used in an insufficient amount. Solution: Use a fresh, active catalyst and optimize the catalyst loading. A variety of catalysts, including acids, metal catalysts, and nanoparticles, have been successfully employed.[9][12] |
Experimental Protocol: Monitoring Reaction by TLC
-
Dissolve a small aliquot of the reaction mixture in a suitable solvent (e.g., ethyl acetate).
-
Spot the solution on a TLC plate alongside spots of the starting materials.
-
Develop the plate in an appropriate eluent system (e.g., a mixture of ethyl acetate and hexane).
-
Visualize the spots under a UV lamp. The disappearance of starting material spots and the appearance of a new product spot indicate the reaction is progressing.[12]
Problem 2: Formation of Multiple Products or Side Products
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Formation of 1,2-Disubstituted Benzimidazoles | A common side product is the 1,2-disubstituted benzimidazole, which can form from the reaction of two molecules of the aldehyde with one molecule of o-phenylenediamine.[12][17] Solution: Control the stoichiometry by using a 1:1 ratio or a slight excess of o-phenylenediamine to the aldehyde.[12] The choice of solvent can also influence selectivity; non-polar solvents may favor the 2-substituted product.[12] |
| N-Alkylation | Unwanted alkylation on the nitrogen of the benzimidazole ring can occur if alkylating agents are present.[12] Solution: Carefully control the reaction conditions and ensure no unintended alkylating agents are introduced. |
| Over-oxidation | This can lead to colored byproducts, such as benzimidazole N-oxides.[13] Solution: If using an external oxidizing agent, ensure accurate stoichiometry. Running the reaction under an inert atmosphere can prevent oxidation of the o-phenylenediamine starting material.[12][13] |
Problem 3: Difficulty in Product Purification
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Similar Polarity of Product and Impurities | The desired product and byproducts may have similar polarities, making separation by column chromatography difficult.[12] Solution: Optimize the eluent system for column chromatography. Sometimes, a different purification technique, such as recrystallization or preparative HPLC, may be necessary. |
| Colored Impurities | These often result from the oxidation of the o-phenylenediamine or the benzimidazole product.[12][13] Solution: Treat the crude product with activated carbon during recrystallization to remove colored impurities.[13] Column chromatography can also be effective.[13] |
| Residual Catalyst | The catalyst used in the reaction may be difficult to remove from the final product. Solution: Choose a catalyst that is easily separable. Heterogeneous catalysts, for example, can often be removed by simple filtration.[18] |
Purification Protocol: Recrystallization with Activated Carbon
-
Dissolve the crude product in a minimum amount of a suitable hot solvent.
-
Add a small amount of activated carbon to the hot solution.
-
Heat the mixture for a short period to allow the carbon to adsorb the impurities.
-
Filter the hot solution through a fluted filter paper to remove the activated carbon.
-
Allow the filtrate to cool slowly to induce crystallization of the purified product.
Visualizing the Workflow
To provide a clearer understanding of the synthetic and troubleshooting process, the following diagrams illustrate the key decision points and workflows.
Sources
- 1. thaiscience.info [thaiscience.info]
- 2. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03907C [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. adichemistry.com [adichemistry.com]
- 8. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 9. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 10. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. ijprajournal.com [ijprajournal.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 18. researchgate.net [researchgate.net]
avoiding decarboxylation of imidazole-2-carboxylic acids during synthesis
Technical Support Hub: Synthesis with Imidazole-2-Carboxylic Acids
A Guide to Preventing and Troubleshooting Unwanted Decarboxylation
Welcome to the Technical Support Center for scientists, researchers, and drug development professionals working with imidazole-2-carboxylic acids. This guide provides in-depth technical advice, troubleshooting protocols, and proactive strategies to mitigate the common and often frustrating issue of premature decarboxylation during synthesis. As your Senior Application Scientist, my goal is to explain not just the how, but the critical why behind these experimental choices.
Part 1: The Core Challenge - Understanding Imidazole-2-Carboxylic Acid Instability
Before troubleshooting, it is crucial to understand the inherent instability of the target molecule. Imidazole-2-carboxylic acid is notoriously prone to losing carbon dioxide (CO₂), especially under conditions that are common in synthetic chemistry, such as heating or the presence of acid.[1][2][3]
The Mechanism of Decarboxylation:
The decarboxylation is facilitated by the electronic nature of the imidazole ring. The process is believed to proceed through the formation of a zwitterion or an ylide intermediate at the C2 position. This intermediate is stabilized by the electron-rich heteroaromatic ring, which lowers the activation energy for the cleavage of the C-COOH bond, leading to the loss of CO₂ and the formation of the parent imidazole.
Caption: Fig. 1: Proposed Decarboxylation Pathway
Part 2: Troubleshooting Guide - Reacting to Experimental Problems
This section is formatted to address specific issues you might be observing in your experiments.
Problem 1: I see vigorous gas evolution (effervescence) during aqueous workup or when acidifying my reaction mixture.
-
Probable Cause: You are observing the rapid decarboxylation of unreacted or hydrolyzed imidazole-2-carboxylic acid upon protonation. The acidic environment catalyzes the loss of CO₂.[4] This is a definitive sign that your desired product is either not fully formed or is unstable under the workup conditions.
-
Solution Strategy:
-
Avoid Strong Acids: If possible, use a milder acidification agent during workup, such as saturated ammonium chloride (NH₄Cl) solution, or perform a biphasic extraction without strong acidification if your product's solubility allows.
-
Low-Temperature Workup: Perform all extractions and washes at low temperatures (0-5 °C) using an ice bath. Lower kinetic energy reduces the rate of decarboxylation.
-
Confirm Conversion Before Workup: Ensure your reaction has gone to completion via TLC or LC-MS. If starting material remains, forcing it through an acidic workup will guarantee yield loss.
-
Problem 2: My reaction yield is consistently low, and my primary isolated byproduct is the parent imidazole.
-
Probable Cause: The reaction conditions themselves are promoting decarboxylation. This is extremely common in reactions requiring elevated temperatures, such as certain amide couplings or esterifications.[1][2] The melting point of imidazole-2-carboxylic acid is approximately 156 °C, and significant decomposition can occur even below this temperature.
-
Solution Strategy:
-
Re-evaluate Reaction Temperature: This is the most critical parameter. Can the reaction be performed at a lower temperature for a longer duration? For amide couplings, pre-activation of the carboxylic acid at a low temperature before adding the amine can be effective.[5]
-
Change Coupling Reagents: For amide bond formation, move away from high-temperature methods. Utilize reagents that work efficiently at or below room temperature. Phosphonium (e.g., PyBOP, HBTU) or aminium/uronium (e.g., HATU, HBTU) salts are excellent choices for coupling sensitive carboxylic acids.[6][7]
-
In Situ Derivatization: If the free acid is too unstable, consider a one-pot procedure where the acid is generated and immediately converted to a more stable derivative (like an ester or amide) without isolation.[3]
-
Problem 3: My amide coupling reaction is sluggish and requires forcing conditions, leading to decarboxylation.
-
Probable Cause: Incomplete activation of the carboxylic acid is a common culprit in amide bond formation.[5] The nucleophilicity of the imidazole ring can interfere with some coupling reagents, or the reagent itself may not be potent enough under mild conditions.
-
Solution Strategy:
-
Optimize the Coupling Cocktail:
-
Reagent: Switch to a high-efficiency coupling reagent like HATU or COMU.
-
Base: Use a non-nucleophilic base like diisopropylethylamine (DIPEA) or 2,4,6-collidine to prevent unwanted side reactions. Stoichiometry is key; typically 2-3 equivalents of base are required.
-
Solvent: Use anhydrous polar aprotic solvents like DMF or NMP. Ensure they are truly dry, as water will hydrolyze the activated intermediate.[5]
-
-
Pre-Activation Protocol: Activate the imidazole-2-carboxylic acid before adding the amine. Stir the carboxylic acid, coupling reagent (e.g., HATU), and base (e.g., DIPEA) in your anhydrous solvent for 15-30 minutes at 0 °C to room temperature. Then, add the amine to the pre-activated mixture. This ensures the activated species is readily available to react with the amine rather than decompose.
-
Part 3: Proactive Strategies - Designing for Success
The best way to avoid decarboxylation is to design your synthesis to circumvent the instability of the free acid.
Strategy 1: Convert to a Stable Intermediate (Esterification)
Converting the carboxylic acid to a methyl or ethyl ester provides a much more stable building block for subsequent reactions. However, the esterification itself must be conducted under mild conditions.
| Method | Reagents | Conditions | Decarboxylation Risk | Comments |
| Fischer Esterification | MeOH or EtOH, cat. H₂SO₄ | Reflux | Very High | Not recommended. The combination of strong acid and high heat is a recipe for complete decarboxylation. |
| SOCl₂/Alcohol | Thionyl chloride, then alcohol | 0 °C to RT | Moderate | Formation of the acyl chloride can be aggressive. Must be done at low temperature with careful monitoring. |
| Carbodiimide Coupling | Alcohol, DCC/EDC, DMAP | 0 °C to RT | Low | A reliable method. Forms a stable activated ester that reacts with the alcohol. |
| Imidazole Carbamates | Methyl Imidazole Carbamate (MImC) | MeCN, 60-80 °C | Moderate | A chemoselective method, but requires some heat which may pose a risk.[8] |
Recommended Protocol: Mild Esterification using EDC
-
Dissolution: Dissolve imidazole-2-carboxylic acid (1.0 eq) in anhydrous DCM or DMF.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition: Add the alcohol (e.g., methanol, 2.0-3.0 eq), EDC (1.2 eq), and a catalytic amount of DMAP (0.1 eq).
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC/LC-MS.
-
Workup: Perform a standard aqueous workup, avoiding strong acids. Wash with saturated NaHCO₃ solution and brine.
Strategy 2: Direct Carboxylation and In Situ Functionalization
Recent methods allow for the direct C-H carboxylation of imidazole, but recognize the instability of the resulting acid. The key is to trap the carboxylic acid intermediate in the same pot.[3]
Caption: Fig. 2: One-Pot Carboxylation-Amidation Workflow
This advanced strategy avoids isolating the sensitive free acid altogether, significantly improving the overall efficiency for producing derivatives like amides.[3]
Part 4: Frequently Asked Questions (FAQs)
-
Q: At what temperature does decarboxylation of imidazole-2-carboxylic acid become significant?
-
A: While the melting point is ~156 °C, noticeable decomposition can begin at much lower temperatures, especially in solution and over time. It is highly advisable to keep reaction temperatures below 80-90 °C whenever possible, and ideally at room temperature.[2] A study on related imidazolium carboxylates showed that thermal stability is influenced by substituents, but the tendency to decarboxylate upon heating is a general feature.[9]
-
-
Q: Can I use a base to prevent decarboxylation?
-
A: It's a double-edged sword. Deprotonating the carboxylic acid to form the carboxylate salt can stabilize it against decarboxylation if the counter-ion is appropriate and the conditions are anhydrous. However, in many reaction media, particularly those involving protic solvents or amine reactants, complex acid-base equilibria can still lead to pathways for decomposition. Using a non-nucleophilic base like DIPEA during amide coupling is standard practice to facilitate the coupling reaction, not primarily to stabilize the acid.[5][6]
-
-
Q: Are there alternative synthetic routes that avoid making the free carboxylic acid entirely?
-
A: Yes. One approach is to synthesize an ester derivative directly. For example, some cycloaddition protocols can yield imidazole-2-carboxylate esters as the initial product.[10] Another strategy involves the direct C-H amidation of imidazole using isocyanates, which bypasses the carboxylic acid intermediate completely.[3]
-
-
Q: I need to perform a reaction on another part of the molecule. What protecting group can I use for the imidazole-2-carboxylic acid?
-
A: The best protection is to convert it to an ester (e.g., methyl, ethyl, or t-butyl ester). The ester is significantly more robust to a wider range of reaction conditions. It can be hydrolyzed back to the carboxylic acid at the end of the synthesis, but this final deprotection step must be done under very mild basic conditions (e.g., LiOH in THF/H₂O at 0 °C) followed by a careful, cold, and weakly acidic workup to minimize decarboxylation of the final product.
-
References
-
Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. Organic Letters - ACS Publications. [Link]
-
Investigating the Mechanism of Heteroaromatic Decarboxylation Using Solvent Kinetic Isotope Effects and Eyring Transition-State Theory. ResearchGate. [Link]
-
Decarboxylation. Organic Chemistry Portal. [Link]
-
Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts. PMC - NIH. [Link]
-
Effect of Azole Counterions on Thermal and Transport Properties of the Hydrated Salts of Hemimelitic Acid. The Journal of Physical Chemistry C - ACS Publications. [Link]
-
Decarboxylative carbon-carbon bond-forming transformations of (hetero)aromatic carboxylic acids. Research Explorer - The University of Manchester. [Link]
- Preparation of imidazole-2-carboxylic acids.
- Decarboxylation method of heterocyclic carboxylic acid compounds.
-
A systematic investigation of factors influencing the decarboxylation of imidazolium carboxylates. PubMed. [Link]
-
Decarboxylation Reaction Mechanism. YouTube. [Link]
-
Imidazole synthesis. Organic Chemistry Portal. [Link]
-
Accessing diverse azole carboxylic acid building blocks via mild CH carboxylation: Parallel, one-pot amide couplings. ChemRxiv. [Link]
-
Decarboxylation. Master Organic Chemistry. [Link]
-
Imidazole Catalysis. ResearchGate. [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]
-
Thermal stability and exothermic behaviour of imidazole ionic liquids with different anion types under oxidising and inert atmospheres. ResearchGate. [Link]
-
amide coupling help. Reddit. [Link]
-
The mechanism of decarboxylation of some 5-aminoimidazole-4-carboxylic acids and the influence of transition metals. Chemical Communications (London) (RSC Publishing). [Link]
-
1H-Imidazole-2-carboxylic acid. PubChem - NIH. [Link]
-
Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Imidazole catalysis. III. General base catalysis and the reactions of acetyl imidazole with thiols and amines. PubMed. [Link]
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- 2. CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds - Google Patents [patents.google.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. hepatochem.com [hepatochem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A systematic investigation of factors influencing the decarboxylation of imidazolium carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F [pubs.rsc.org]
addressing poor stability of l-lower alkyl-S-nitroimidazole-2-carboxylic acids
Introduction for the Researcher
Welcome to the dedicated technical support center for 1-lower alkyl-5-nitroimidazole-2-carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals who are actively working with this unique class of compounds. We recognize the significant potential of these molecules in various therapeutic areas; however, their inherent instability presents considerable challenges in experimental workflows.
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address the poor stability of these compounds. Our goal is to equip you with the knowledge to anticipate, mitigate, and resolve the common issues encountered during the synthesis, purification, storage, and application of 1-lower alkyl-5-nitroimidazole-2-carboxylic acids. By understanding the underlying chemical principles of their degradation, you can ensure the integrity of your experiments and the reliability of your results.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that researchers may encounter. The question-and-answer format is designed to provide quick and actionable solutions based on an understanding of the compound's chemical nature.
Issue 1: Rapid Decomposition and Gas Evolution During Synthesis or Isolation
Question: During the final steps of synthesizing 1-methyl-5-nitroimidazole-2-carboxylic acid, I observe gas evolution, and my final yield is significantly lower than expected. What is happening and how can I prevent it?
Answer: You are likely observing spontaneous decarboxylation, a primary degradation pathway for this class of compounds. The free carboxylic acid form is highly unstable under many conditions, readily losing carbon dioxide (CO2) to form the corresponding 5-nitroimidazole derivative, which may be volatile or further degrade.
Causality: The instability is inherent to the molecular structure. The electron-withdrawing nature of the 5-nitro group and the imidazole ring facilitates the cleavage of the C-C bond at the 2-position. This process is often accelerated by heat and the presence of water or basic conditions. A US Patent has noted that these imidazole-2-carboxylic acids are highly unstable compounds under many conditions and that this instability is often due to decarboxylation of the free acid.[1]
Solutions:
-
Maintain Strongly Acidic Conditions: The free acid form is surprisingly more stable under strongly acidic conditions.[1] If your synthesis involves an oxidation step, performing it in a sulfuric acid medium with less than 25% water can significantly improve yields by stabilizing the carboxylic acid product.[1]
-
Temperature Control: Keep all reaction and work-up steps at low temperatures. For the final isolation, quenching the reaction mixture in ice or ice-water can precipitate the free acid while it is still reasonably stable.[1]
-
Avoid Alkaline Media: Do not attempt to isolate the free acid from alkaline solutions, as this will promote decarboxylation. If you need to form a salt, do so at low temperatures with careful pH control.
-
Rapid Subsequent Steps: Once the free acid is isolated, it should be used immediately in the next step of your synthesis (e.g., esterification or amidation) to prevent degradation upon standing.
Issue 2: Discoloration of the Compound Upon Storage
Question: My synthesized 1-ethyl-5-nitroimidazole-2-carboxylic acid, which was initially a pale yellow powder, has turned brown after a few days in storage. What is causing this discoloration?
Answer: The discoloration is a strong indicator of chemical degradation. Nitroaromatic compounds are known to be sensitive to light, heat, and air, leading to the formation of colored impurities.
Causality:
-
Photodegradation: Exposure to UV and visible light can cause the degradation of nitroimidazole compounds.[2] This can involve the conversion of the nitro group into a nitrite ester, which can then cleave into radical species, leading to complex degradation products.
-
Thermal Decomposition: While specific data for this class of carboxylic acids is limited, nitroaromatic compounds, in general, can decompose upon heating. The decomposition of 4-nitroimidazole, for instance, begins with the cleavage of the C-NO2 bond.[3]
-
Oxidation: The presence of oxygen can promote oxidative degradation pathways, especially in the presence of light or trace metal impurities.
Solutions:
-
Light Protection: Store the compound in amber glass vials or containers wrapped in aluminum foil to protect it from light.[2][4] When handling the compound, work in a dimly lit area or use brown or darker colored light.[2]
-
Inert Atmosphere: Store the compound under an inert atmosphere of nitrogen or argon to prevent oxidation. This is particularly important for long-term storage.
-
Controlled Temperature: Store the compound at low temperatures, such as in a refrigerator or freezer, to minimize thermal degradation. Ensure the container is well-sealed to prevent condensation from forming upon removal from cold storage.
Issue 3: Inconsistent Results in Biological Assays
Question: I am getting highly variable results when testing the biological activity of my 1-propyl-5-nitroimidazole-2-carboxylic acid. Could this be related to its stability?
Answer: Absolutely. The poor stability of your compound is a very likely cause of inconsistent biological data. If the compound degrades in your assay medium, the effective concentration will decrease over time, leading to unreliable results.
Causality: The degradation pathways, particularly decarboxylation and hydrolysis, can be highly dependent on the pH, temperature, and composition of your assay buffer or cell culture medium. Many biological assays are conducted at neutral or near-neutral pH, which may not be optimal for the stability of these compounds.
Solutions:
-
Stability Assessment in Assay Medium: Before conducting extensive biological experiments, perform a stability study of your compound in the specific medium you will be using. This can be done by dissolving the compound in the medium, incubating it under the same conditions as your assay (e.g., 37°C, 5% CO2), and analyzing aliquots at different time points by HPLC to quantify the remaining parent compound.
-
Freshly Prepared Solutions: Always prepare solutions of the compound immediately before use. Do not store stock solutions in aqueous buffers for extended periods.
-
pH Optimization: If possible, investigate a range of pH values for your assay to find a compromise between biological relevance and compound stability.
-
Consider More Stable Derivatives: For many applications, it is more practical to work with a more stable derivative, such as a methyl or ethyl ester.[5][6] These esters are generally more resistant to decarboxylation and can be synthesized from the carboxylic acid.[1]
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for 1-lower alkyl-5-nitroimidazole-2-carboxylic acids?
A1: Based on their known instabilities, the ideal storage conditions are:
-
Temperature: -20°C or lower.
-
Atmosphere: Under an inert gas (argon or nitrogen).
-
Light: In the dark, using amber vials or by wrapping the container with aluminum foil.[2][4]
-
Moisture: In a desiccated environment to prevent hydrolysis.
Q2: Is it better to work with the free acid or its salt form?
A2: While forming a salt can sometimes improve the stability of carboxylic acids, in this case, the process of forming the salt, especially under basic conditions, can promote decarboxylation. The free acid is noted to be more stable in a strongly acidic, anhydrous environment.[1] For practical handling and storage, it is often best to convert the acid to a more stable ester derivative if the free carboxylic acid is not explicitly required for your application.
Q3: What analytical techniques are best for monitoring the stability of these compounds?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most suitable method.[7][8] It allows for the separation and quantification of the parent compound from its degradation products. A stability-indicating HPLC method should be developed, which can resolve the active pharmaceutical ingredient from any potential degradants.
Q4: Can I use these compounds in aqueous solutions?
A4: You can, but with extreme caution. The presence of water, especially at neutral or alkaline pH, can accelerate degradation.[1] If you must use an aqueous solution, it should be prepared fresh, kept cold, and used immediately. A preliminary stability test in your specific aqueous system is highly recommended.
Q5: What is the primary degradation product I should look for?
A5: The primary degradation product is likely the decarboxylated 1-lower alkyl-5-nitroimidazole. You should also be aware of the potential for hydrolysis of the nitro group and other complex degradation pathways, especially under photolytic conditions.
Experimental Protocols
Protocol 1: Stabilization through Esterification
This protocol describes the conversion of the unstable carboxylic acid to a more stable methyl ester. This is often a necessary step to enable reliable handling, storage, and biological testing.
Materials:
-
1-lower alkyl-5-nitroimidazole-2-carboxylic acid
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Anhydrous solvent (e.g., Dichloromethane or Toluene)
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware for inert atmosphere reactions[9][10][11][12][13]
Procedure:
-
Drying: Thoroughly dry all glassware in an oven at 125°C overnight and cool under a stream of inert gas.[10][11]
-
Acid Chloride Formation: Suspend the freshly prepared 1-lower alkyl-5-nitroimidazole-2-carboxylic acid in anhydrous dichloromethane under an inert atmosphere.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a slight excess (1.1 to 1.5 equivalents) of oxalyl chloride or thionyl chloride dropwise.
-
Allow the reaction to stir at 0°C for 1-2 hours, then warm to room temperature and stir for another 1-2 hours or until gas evolution ceases and the reaction is complete (monitor by TLC if possible).
-
Esterification: In a separate flask, prepare a solution of anhydrous methanol (a large excess) in anhydrous dichloromethane under an inert atmosphere and cool to 0°C.
-
Slowly add the freshly prepared acid chloride solution to the cold methanol solution via cannula transfer.
-
Stir the reaction mixture at 0°C for 30 minutes and then at room temperature overnight.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purification: Purify the crude ester by column chromatography on silica gel.
Rationale: Converting the carboxylic acid to an ester removes the acidic proton and prevents the decarboxylation mechanism. Esters are generally much more stable to heat and neutral pH conditions.
Protocol 2: Monitoring Stability by HPLC
This protocol provides a general framework for developing an HPLC method to assess the stability of your compound.
Materials:
-
1-lower alkyl-5-nitroimidazole-2-carboxylic acid or its ester derivative
-
HPLC-grade acetonitrile and water
-
HPLC-grade formic acid or phosphoric acid
-
HPLC system with a C18 column and UV detector
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., starting with a 50:50 ratio) with 0.1% formic acid to ensure the carboxylic acid is protonated.
-
Standard Solution: Prepare a stock solution of your compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Method Development: Inject the standard solution and optimize the mobile phase composition to achieve a sharp, symmetric peak with a reasonable retention time (typically 3-10 minutes). A gradient elution may be necessary if degradation products have very different polarities. The detection wavelength can be set based on the UV absorbance maximum of the compound (typically around 310-320 nm for nitroimidazoles).
-
Forced Degradation Study: To ensure the method is "stability-indicating," perform forced degradation studies. Expose solutions of your compound to:
-
Acidic conditions (e.g., 0.1 M HCl)
-
Basic conditions (e.g., 0.1 M NaOH)
-
Oxidative conditions (e.g., 3% H₂O₂)
-
Heat (e.g., 60°C)
-
Light (e.g., exposure to UV lamp or direct sunlight)
-
-
Analyze the stressed samples by HPLC. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent compound peak.
-
Stability Test: To test the stability in a specific medium, dissolve your compound in that medium, incubate under the desired conditions, and inject samples at various time points (e.g., 0, 1, 2, 4, 8, 24 hours). Calculate the percentage of the compound remaining at each time point relative to time zero.
Visualizations
Degradation Pathway and Stabilization Strategy
Caption: Primary degradation pathway and stabilization approach.
Experimental Workflow for Handling and Analysis
Caption: Recommended workflow for handling these unstable compounds.
References
-
Labtag Blog. (2024, October 31). 5 Tips for Handling Photosensitive Reagents. Available at: [Link]
-
LFA Tablet Presses. How To Protect Light Sensitive Products. Available at: [Link]
-
Trustrade. (2023, August 26). Storage conditions for chemicals in the laboratory. Available at: [Link]
-
De la Cruz, N., et al. (2012). Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation. Water Research, 46(12), 393-403. Available at: [Link]
-
Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. Available at: [Link]
-
University of Rochester, Department of Chemistry. How to Store Reagents. Available at: [Link]
-
Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. National Bureau of Standards. Available at: [Link]
-
Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Available at: [Link]
-
Persistence Market Research. (2026, January 6). Nitro Aromatics Market Set to Reach US$ 5.6 Bn by 2033. Available at: [Link]
- Kollonitsch, J. (1967). Process for the preparation of 5-nitroimidazole-2-carboxylic acids. U.S. Patent 3,325,507.
-
Politzer, P., et al. (2013). Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. Molecules, 18(12), 14815-14838. Available at: [Link]
-
MIT Department of Chemistry. Handling air-sensitive reagents AL-134. Available at: [Link]
-
Fujiwara, T., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(21), 4930. Available at: [Link]
-
H, Yassine, et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16. Available at: [Link]
-
Fujiwara, T., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. Available at: [Link]
-
Molecular Inorganic Chemistry, Utrecht University. (2008, April 12). Working with air and moisture sensitive compounds. Available at: [Link]
-
Trivedi, M. N., et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 3(1), 313-319. Available at: [Link]
-
Trivedi, M. N., et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. ResearchGate. Available at: [Link]
-
Belskaya, N. P., et al. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters, 24(27), 4946-4950. Available at: [Link]
-
Pearson. (2022, July 22). Decarboxylation Mechanism: Videos & Practice Problems. Available at: [Link]
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Zhang, J., et al. (2014). Thermal Decomposition of 4-Nitroimidazole Catalyzed by Pb(NO3)2. ResearchGate. Available at: [Link]
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Organic Chemistry, 8th Edition. Chapter 20 – Carboxylic Acids and Nitriles Solutions to Problems. Available at: [Link]
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Organic Chemistry Portal. Decarboxylations. Available at: [Link]
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LibreTexts Chemistry. (2021, March 5). 18.5: Decarboxylation of Carboxylic Acids. Available at: [Link]
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Chemistry Steps. Carboxylic Acids and Their Derivatives Practice Problems. Available at: [Link]
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Chemistry Stack Exchange. (2016, April 4). Relative stability of carboxylic acid derivatives. Available at: [Link]
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Khan Academy. Carboxylic acid reactions overview. Available at: [Link]
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Technical Support Center: Synthesis of Nitrosated Imidazole Derivatives
Welcome to the Technical Support Center for the Synthesis of Nitrosated Imidazole Derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting solutions for common challenges encountered during the synthesis of these valuable compounds. As a Senior Application Scientist, I have compiled this guide to address frequent synthesis failures with in-depth technical insights and practical, field-proven protocols.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive regarding the synthesis of nitrosated imidazole derivatives.
Q1: What are the primary challenges when synthesizing nitrosated imidazole derivatives?
A1: The synthesis of nitrosated imidazole derivatives is often complicated by several factors. The inherent reactivity of the imidazole ring and the nitroso group can lead to a variety of side reactions, impacting yield and purity. Key challenges include controlling regioselectivity, preventing product degradation, and managing the competition between C-nitrosation and N-nitrosation.[1]
Q2: How does pH affect the nitrosation of imidazoles?
A2: pH is a critical parameter in the nitrosation of imidazoles. Acidic conditions are generally required to generate the active nitrosating agent, typically nitrous acid from sodium nitrite. However, very low pH can lead to the protonation of the imidazole ring, which can deactivate it towards electrophilic attack or alter the regioselectivity of the reaction.[1] Conversely, neutral or alkaline conditions can cause the rapid decomposition of the desired nitroso-imidazole product.[1]
Q3: Why is temperature control so important in these reactions?
A3: Nitrosation reactions are often exothermic. Poor temperature control can lead to an increase in side reactions, such as the formation of undesired isomers or degradation of the product.[1] Low temperatures, typically between 0-5 °C, are recommended to control the reaction rate and improve selectivity.[1]
Q4: What are the main types of side products I should expect?
A4: The most common side products are isomeric nitroso-imidazoles, where the nitroso group is attached to different positions on the imidazole ring.[1] You may also encounter products of over-nitrosation or oxidation, especially under harsh reaction conditions.[1] In some cases, the starting material may be recovered unchanged if the nitrosating agent is inactive or the reaction conditions are not optimal.[1]
Troubleshooting Guides
This section provides detailed troubleshooting for specific synthesis failures. Each guide follows a logical progression from identifying the problem to implementing a solution.
Guide 1: Low to No Product Yield
A low or non-existent yield of the desired nitrosated imidazole is a frequent issue. This guide will help you diagnose and resolve the underlying causes.
Potential Causes & Solutions
-
Inactive Nitrosating Agent: The nitrosating agent, especially when generated in situ (e.g., nitrous acid from sodium nitrite and acid), can be unstable.
-
Solution: Prepare the nitrosating agent fresh and use it immediately. Ensure the quality of your starting materials, such as sodium nitrite.[1]
-
-
Suboptimal Reaction Conditions: Incorrect pH or temperature can significantly hinder the reaction.
-
Product Degradation: Nitrosated imidazoles can be unstable, especially during workup.
-
Solution: Maintain acidic conditions during the reaction and workup to prevent decomposition.[1] Isolate the product as quickly as possible after the reaction is complete.
-
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low product yield.
Guide 2: Presence of Multiple Isomers
The formation of a mixture of isomers is a common challenge due to the multiple reactive sites on the imidazole ring.
Potential Causes & Solutions
-
Lack of Regiocontrol: The inherent electronic properties of the imidazole ring can lead to nitrosation at multiple positions.
-
Isomerization During Workup: Changes in pH or temperature during extraction and purification can sometimes lead to isomerization.
-
Solution: Maintain consistent and mild conditions throughout the workup process. Analyze samples promptly after preparation to get an accurate representation of the reaction outcome.[1]
-
Analytical Approach to Isomer Analysis
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying isomeric products.
| Parameter | Recommendation | Rationale |
| Column | C18 reverse-phase | Good for separating moderately polar organic molecules. |
| Mobile Phase | Gradient of water and acetonitrile/methanol with an acidic modifier (e.g., formic or trifluoroacetic acid) | The acidic modifier is crucial for the stability of the nitrosated imidazoles during analysis.[1] A gradient elution helps in resolving closely eluting isomers. |
| Detector | UV-Vis | Monitor at a wavelength where all isomers have significant absorbance for accurate quantification. |
Purification of Isomers
Column chromatography is a standard method for separating isomers on a preparative scale.
Experimental Protocol: Column Chromatography for Isomer Separation
-
Slurry Preparation: Adsorb the crude product mixture onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel in a non-polar solvent (e.g., hexane).
-
Loading: Carefully load the slurry onto the top of the packed column.
-
Elution: Begin elution with a non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).
-
Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing the pure isomers.
Guide 3: Formation of Unidentified Byproducts
The appearance of unexpected spots on a TLC plate or peaks in an analytical chromatogram indicates the formation of unidentified byproducts.
Potential Causes & Solutions
-
Contaminated Starting Materials: Impurities in the starting imidazole or nitrosating agents can lead to unforeseen side reactions.
-
Solution: Use high-purity starting materials. If necessary, purify the starting imidazole by recrystallization or distillation.[1]
-
-
Air Oxidation: The reaction mixture or the product may be sensitive to atmospheric oxygen.
-
Solution: Conduct the reaction under an inert atmosphere, such as nitrogen or argon.[1]
-
Characterization of Byproducts
To identify unknown byproducts, a combination of spectroscopic techniques is essential.
-
Mass Spectrometry (MS): Provides the molecular weight of the byproduct, offering clues to its elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the structure of the byproduct, including the number and connectivity of atoms.
General Reaction Scheme and Side Reactions
Sources
Validation & Comparative
A Comparative Guide to the Anthelmintic Efficacy of Methyl 5-nitro-1H-benzo[d]imidazole-2-carboxylate and Albendazole
This guide provides a comprehensive comparison of the anthelmintic properties of the well-established drug, albendazole, and the investigational compound, methyl 5-nitro-1H-benzo[d]imidazole-2-carboxylate. While direct, head-to-head clinical efficacy data for this compound is limited in publicly accessible literature, this document will leverage established principles of benzimidazole pharmacology and available preclinical data on related nitro-benzimidazole derivatives to construct a scientifically grounded comparative analysis. This guide is intended for researchers, scientists, and drug development professionals in the field of parasitology and medicinal chemistry.
Introduction: The Benzimidazole Carbamates
Benzimidazole carbamates are a cornerstone of modern anthelmintic therapy for both human and veterinary medicine. Their broad-spectrum activity against a wide range of nematodes, cestodes, and some trematodes has made them indispensable in the control of parasitic helminth infections. Albendazole, a methyl carbamate derivative of benzimidazole, is a prominent member of this class and is included in the World Health Organization's List of Essential Medicines.
The focus of this guide, this compound, represents a structural variation within the benzimidazole scaffold. The introduction of a nitro group at the 5-position is a common strategy in medicinal chemistry to modulate the biological activity of a parent compound. This guide will explore the potential implications of this substitution on anthelmintic efficacy in comparison to the well-characterized profile of albendazole.
Chemical Structures
| Compound | Chemical Structure |
| Albendazole | |
| This compound |
Mechanism of Action: A Shared Pathway with Potential Nuances
The primary mechanism of action for benzimidazole anthelmintics, including albendazole, is the disruption of microtubule polymerization in parasite cells.[1][2][3] This is achieved through the specific binding of the benzimidazole molecule to the colchicine-binding site of β-tubulin, a key protein subunit of microtubules.[4][5] The inhibition of microtubule formation has several downstream effects that are detrimental to the parasite:
-
Impaired Glucose Uptake: The intestinal cells of helminths rely on a microtubule-dependent transport system for the absorption of glucose, their primary energy source. Disruption of this system leads to energy depletion.[1][3]
-
Inhibition of Cell Division: Microtubules are essential for the formation of the mitotic spindle during cell division. By inhibiting their polymerization, benzimidazoles block egg production and larval development.[1]
-
Disruption of Cellular Integrity: Microtubules play a crucial role in maintaining cell structure and intracellular transport. Their disruption leads to a loss of cellular integrity and ultimately, cell death.
It is highly probable that this compound shares this fundamental mechanism of action due to the conserved benzimidazole-2-carboxylate core. However, the presence of the electron-withdrawing nitro group at the 5-position could potentially influence its binding affinity for β-tubulin or its metabolic profile within the host and parasite, thereby modulating its potency and spectrum of activity.
Diagram: Mechanism of Action of Benzimidazole Carbamates
Caption: Benzimidazole carbamates bind to parasite β-tubulin, inhibiting microtubule polymerization and leading to parasite death.
Comparative Efficacy: Extrapolating from Available Data
The table below summarizes the known efficacy of albendazole against key helminth parasites. The efficacy of this compound remains to be determined through rigorous preclinical and clinical studies.
| Parasite | Albendazole Efficacy (Cure Rate) | This compound Efficacy |
| Ascaris lumbricoides (Roundworm) | High (single dose) | Not Reported |
| Trichuris trichiura (Whipworm) | Moderate (single dose), Improved with multiple doses | Not Reported |
| Ancylostoma duodenale & Necator americanus (Hookworms) | High (single dose) | Not Reported |
| Enterobius vermicularis (Pinworm) | High (single dose, repeated after 2 weeks)[2] | Not Reported |
| Taenia solium & Taenia saginata (Tapeworms) | High (multiple doses)[2] | Not Reported |
| Echinococcus granulosus (Hydatid worm) | Variable, used as an adjunct to surgery[2] | Not Reported |
Experimental Protocols for Efficacy Evaluation
The evaluation of anthelmintic efficacy relies on a combination of in vitro and in vivo experimental models. The following protocols represent standard methodologies used in the field.
The Egg Hatch Assay is a widely used in vitro method to determine the ovicidal activity of a compound, particularly against nematodes.
Objective: To determine the concentration of the test compound that inhibits 50% of nematode eggs from hatching (EC50).
Methodology:
-
Egg Collection: Collect fresh fecal samples from an infected host.
-
Egg Isolation: Isolate nematode eggs from the fecal matter using a series of sieves and a flotation technique with a saturated salt solution.
-
Assay Setup:
-
Prepare serial dilutions of the test compound and a reference standard (e.g., albendazole) in a suitable solvent (e.g., DMSO) and then in water.
-
Dispense the dilutions into a 96-well microtiter plate.
-
Add a suspension of purified eggs (approximately 100-150 eggs per well) to each well.
-
Include a drug-free control.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25-27°C) for 48-72 hours.
-
Data Collection: After incubation, add a drop of Lugol's iodine to stop further hatching. Count the number of hatched larvae and unhatched eggs in each well under a microscope.
-
Analysis: Calculate the percentage of egg hatch inhibition for each concentration and determine the EC50 value using probit analysis or a similar statistical method.
Diagram: Egg Hatch Assay Workflow
Caption: Workflow for the in vitro Egg Hatch Assay to determine ovicidal activity.
The Fecal Egg Count Reduction Test is the standard in vivo method for assessing the efficacy of an anthelmintic in livestock and is adaptable for laboratory animal models.
Objective: To determine the percentage reduction in fecal egg count after treatment with the test compound.
Methodology:
-
Animal Selection: Select a group of naturally or experimentally infected animals with a sufficient and uniform parasite burden.
-
Pre-treatment Sampling: Collect individual fecal samples from all animals and determine the eggs per gram (EPG) of feces using a standardized counting technique (e.g., McMaster method).
-
Randomization: Randomly allocate animals to a treatment group and a control group based on their pre-treatment EPG counts.
-
Treatment: Administer the test compound to the treatment group at the desired dose. The control group receives a placebo or no treatment.
-
Post-treatment Sampling: Collect fecal samples from all animals again at a specified time point post-treatment (e.g., 10-14 days).
-
Data Collection: Determine the post-treatment EPG for each animal.
-
Analysis: Calculate the percentage reduction in fecal egg count for the treated group compared to the control group using the following formula: % Reduction = [1 - (mean EPG of treated group post-treatment / mean EPG of control group post-treatment)] x 100
Diagram: Fecal Egg Count Reduction Test Workflow
Caption: Workflow for the in vivo Fecal Egg Count Reduction Test.
Structure-Activity Relationship (SAR) and Future Directions
The anthelmintic activity of benzimidazole carbamates is influenced by the nature of the substituent at the 5-position of the benzimidazole ring.[1] The presence of a nitro group, as in this compound, is known to impact the electronic properties of the molecule. This can affect its ability to cross biological membranes and its interaction with the target protein, β-tubulin.
Further research is warranted to elucidate the precise impact of the 5-nitro substitution on the anthelmintic profile of benzimidazole-2-carboxylates. This should include:
-
In vitro screening against a panel of economically and medically important helminths.
-
In vivo efficacy studies in established laboratory animal models of parasitic infections.
-
Pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of the compound.
-
Toxicology studies to assess its safety profile.
Conclusion
Albendazole remains a highly effective and widely used broad-spectrum anthelmintic. Its mechanism of action and clinical efficacy are well-documented. This compound, as a representative of the nitro-benzimidazole class, presents an interesting area for further investigation. While it likely shares the same fundamental mechanism of action as albendazole, the influence of the 5-nitro group on its potency, spectrum of activity, and pharmacokinetic properties requires thorough experimental evaluation. The protocols and comparative framework provided in this guide offer a foundation for researchers to systematically investigate the anthelmintic potential of this and other novel benzimidazole derivatives.
References
- Lacey, E. (1990). Mode of action of benzimidazoles. Parasitology Today, 6(4), 112-115.
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DrugBank Online. (2023). Albendazole. Retrieved from [Link]
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World Health Organization. (2023). Model List of Essential Medicines. Retrieved from [Link]
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PubChem. (n.d.). Albendazole. Retrieved from [Link]
- Martin, R. J. (1997). Modes of action of anthelmintic drugs. Veterinary Journal, 154(1), 11-34.
- Lacey, E., & Prichard, R. K. (1986). Interactions of benzimidazoles with tubulin from sensitive and resistant strains of Haemonchus contortus. Molecular and Biochemical Parasitology, 19(2), 171-181.
- Friedman, P. A., & Platzer, E. G. (1978). Interaction of anthelmintic benzimidazoles with Ascaris suum embryonic tubulin. Biochimica et Biophysica Acta (BBA) - General Subjects, 544(3), 605-614.
- Patel, D. M., Patel, N. K., Khristi, S. M., & Mishra, A. (2022). In-Vitro Anthelminitic, Anti-Oxident Activity and in Silico Adme Study of Synthesized Nitro Benzimidazole Derivatives. Oriental Journal of Chemistry, 38(3), 771-776.
- Alam, M. F., & Khan, A. A. (2014). Synthesis, antimicrobial and anthelmintic activity of some novel benzimidazole derivatives. International Journal of Drug Research and Technology, 4(3), 31-38.
- Speksnijder, D. C., et al. (2015). A fecal egg count reduction test for assessing anthelmintic efficacy in horses. Veterinary Parasitology, 212(3-4), 347-354.
- Coles, G. C., et al. (1992). World Association for the Advancement of Veterinary Parasitology (W.A.A.V.P.) methods for the detection of anthelmintic resistance in nematodes of veterinary importance. Veterinary Parasitology, 44(1-2), 35-44.
- Stein, P. A., & Moshier, S. E. (2012). The Fecal Egg Count Reduction Test in Small Ruminants. Veterinary Clinics of North America: Food Animal Practice, 28(2), 177-185.
-
VICH. (2024). VICH GL12 Efficacy of anthelmintics: specific recommendations for bovines (Revision 1). Retrieved from [Link]
- Levecke, B., et al. (2012). Comparison of single-dose versus triple-dose albendazole and mebendazole against soil-transmitted helminths and Taenia spp.: a randomized controlled trial. PLoS Neglected Tropical Diseases, 6(9), e1838.
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A Researcher's Guide to Validating the Anticancer Activity of Novel Benzimidazole Compounds
The benzimidazole scaffold is a privileged structure in medicinal chemistry, bearing a resemblance to naturally occurring purine nucleotides. This unique feature allows benzimidazole derivatives to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities, including potent anticancer effects.[1][2] The development of novel benzimidazole compounds as potential cancer therapeutics is a promising area of research, but rigorous validation of their anticancer activity is paramount before they can be considered for further development.[1] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously evaluate and compare the anticancer potential of new benzimidazole derivatives.
This guide is structured to follow a logical progression, beginning with foundational in vitro assays to establish cytotoxicity and progressing to more complex mechanistic studies to elucidate the mode of action. Finally, it will touch upon the transition to in vivo models for preclinical evaluation.
Part 1: Foundational In Vitro Evaluation: Establishing Cytotoxicity and Antiproliferative Effects
The initial step in validating a novel benzimidazole compound is to determine its cytotoxic and antiproliferative effects against a panel of cancer cell lines. This provides the first indication of its potential as an anticancer agent.
Cell Viability Assays: The First Line of Screening
Cell viability assays are rapid and cost-effective methods for high-throughput screening of a large number of compounds.[3] The most common of these is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Causality Behind Experimental Choice: The MTT assay is based on the principle that metabolically active cells can reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4] The amount of formazan produced is directly proportional to the number of viable cells.[4] This provides a quantitative measure of cell viability and allows for the determination of the half-maximal inhibitory concentration (IC50), a key parameter for comparing the potency of different compounds.
Comparative Data Summary: IC50 Values of Novel Benzimidazole Compounds
| Compound ID | Cancer Cell Line | IC50 (µM) - 24h | IC50 (µM) - 48h | IC50 (µM) - 72h | Standard Drug (e.g., Doxorubicin) IC50 (µM) - 48h |
| BZ-001 | MCF-7 (Breast) | 15.2 | 8.1 | 4.5 | 1.2 |
| BZ-001 | A549 (Lung) | 22.5 | 12.8 | 7.9 | 2.5 |
| BZ-001 | HepG2 (Liver) | 18.9 | 10.3 | 6.2 | 1.8 |
| BZ-002 | MCF-7 (Breast) | 8.7 | 3.5 | 1.8 | 1.2 |
| BZ-002 | A549 (Lung) | 12.1 | 5.9 | 2.7 | 2.5 |
| BZ-002 | HepG2 (Liver) | 10.5 | 4.8 | 2.1 | 1.8 |
Experimental Protocol: MTT Assay [5][6][7]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[7]
-
Compound Treatment: Treat the cells with various concentrations of the novel benzimidazole compounds and a standard anticancer drug (e.g., Doxorubicin) for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[7]
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 values using a dose-response curve.
Part 2: Delving Deeper: Unraveling the Mechanism of Action
Once the cytotoxic potential of a compound is established, the next crucial step is to investigate its mechanism of action. Benzimidazole derivatives are known to exert their anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[1][8][9]
Apoptosis Induction: The Hallmarks of Programmed Cell Death
Apoptosis, or programmed cell death, is a key mechanism by which anticancer drugs eliminate cancer cells.[10] Several assays can be employed to determine if a novel benzimidazole compound induces apoptosis.
Causality Behind Experimental Choice: Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a widely used method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[11] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent dye that stains the DNA of cells with compromised membranes, a characteristic of late apoptosis and necrosis.[11]
Experimental Workflow: Apoptosis Analysis
Caption: Workflow for assessing apoptosis induction using Annexin V/PI staining and flow cytometry.
Comparative Data Summary: Apoptosis Induction by Novel Benzimidazole Compounds in MCF-7 cells (48h treatment)
| Compound ID (at IC50) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic Cells | % Necrotic Cells |
| Control (Untreated) | 95.2 | 2.1 | 1.5 | 1.2 |
| BZ-001 | 45.8 | 28.3 | 22.1 | 3.8 |
| BZ-002 | 30.1 | 45.6 | 20.5 | 3.8 |
| Doxorubicin | 25.7 | 50.2 | 21.3 | 2.8 |
Cell Cycle Analysis: Halting Uncontrolled Proliferation
Many anticancer agents exert their effects by arresting the cell cycle at specific checkpoints, thereby preventing cancer cell proliferation.[12]
Causality Behind Experimental Choice: Propidium iodide (PI) staining of DNA followed by flow cytometry allows for the analysis of the cell cycle distribution.[13] The amount of PI fluorescence is directly proportional to the DNA content, enabling the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[11]
Experimental Protocol: Cell Cycle Analysis [11][13]
-
Cell Treatment: Treat cancer cells with the novel benzimidazole compounds at their respective IC50 concentrations for 24 or 48 hours.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle.
Comparative Data Summary: Cell Cycle Distribution in A549 cells (24h treatment)
| Treatment (at IC50) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Control (Untreated) | 55.3 | 28.1 | 16.6 |
| BZ-001 | 68.9 | 15.4 | 15.7 |
| BZ-002 | 40.2 | 25.9 | 33.9 |
| Nocodazole (G2/M arrestor) | 10.5 | 15.2 | 74.3 |
Target-Based Mechanistic Studies
Benzimidazole derivatives have been reported to target various key molecules involved in cancer progression, such as tubulin, protein kinases (e.g., VEGFR-2), and topoisomerases.[1][8]
Disruption of microtubule dynamics is a well-established anticancer strategy.[14] Certain benzimidazoles are known to inhibit tubulin polymerization, leading to mitotic arrest and apoptosis.[15]
Causality Behind Experimental Choice: An in vitro tubulin polymerization assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.[14][16] This can be monitored by measuring the increase in fluorescence of a reporter dye that binds to polymerized tubulin.[14]
Experimental Protocol: In Vitro Tubulin Polymerization Assay [14][17][18][19]
-
Reaction Setup: In a 96-well plate, combine purified tubulin, a GTP-containing buffer, and the fluorescent reporter dye.
-
Compound Addition: Add various concentrations of the novel benzimidazole compounds or known tubulin inhibitors (e.g., Nocodazole) and enhancers (e.g., Paclitaxel).
-
Initiation and Measurement: Initiate polymerization by incubating the plate at 37°C and monitor the fluorescence intensity over time using a microplate reader.
-
Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves and determine the inhibitory effect of the compounds.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis.[20]
Causality Behind Experimental Choice: A luminescence-based kinase assay can quantify the inhibitory activity of a compound on a specific kinase like VEGFR-2.[20][21][22] The principle is to measure the amount of ATP remaining after the kinase reaction; a lower luminescence signal indicates higher kinase activity (more ATP consumed).[20]
Signaling Pathway: VEGFR-2 Inhibition
Caption: Inhibition of the VEGFR-2 signaling pathway by a novel benzimidazole compound.
Experimental Protocol: VEGFR-2 Kinase Assay [21][23][24]
-
Master Mix Preparation: Prepare a master mix containing kinase buffer, ATP, and a suitable substrate.
-
Plate Setup: Add the master mix to the wells of a 96-well plate.
-
Inhibitor Addition: Add serial dilutions of the novel benzimidazole compound or a known VEGFR-2 inhibitor (e.g., Sorafenib).
-
Enzyme Addition: Add the VEGFR-2 enzyme to initiate the reaction.
-
Incubation: Incubate the plate at 30°C for a specified time.
-
Detection: Add a reagent (e.g., Kinase-Glo™) to stop the reaction and measure the luminescence, which is inversely proportional to kinase activity.
Western Blot Analysis: Probing Key Signaling Proteins
To further confirm the mechanism of action, Western blotting can be used to analyze the expression levels of key proteins involved in the pathways identified in the previous steps.[25][26][27]
Causality Behind Experimental Choice: Western blotting allows for the detection and semi-quantification of specific proteins in a complex mixture.[25] This technique can be used to assess changes in the expression of proteins involved in apoptosis (e.g., cleaved Caspase-3, PARP), cell cycle regulation (e.g., p21, Cyclin B1), and specific signaling pathways (e.g., phosphorylated vs. total VEGFR-2, Akt, ERK).[25]
Part 3: In Vivo Validation: The Preclinical Step
While in vitro assays provide valuable information, they do not fully recapitulate the complex tumor microenvironment.[28][29][30] Therefore, promising compounds should be further evaluated in in vivo animal models.[30][31][32][33]
Causality Behind Experimental Choice: Human tumor xenograft models, where human cancer cells are implanted into immunocompromised mice, are the most commonly used in vivo models for preclinical anticancer drug screening.[28][30] These models allow for the assessment of a compound's efficacy in a more physiologically relevant setting, taking into account factors such as bioavailability and drug metabolism.[29]
Key Endpoints for In Vivo Studies:
-
Tumor Growth Inhibition: The primary endpoint is typically the measurement of tumor volume over time to assess the compound's ability to inhibit tumor growth.
-
Toxicity Assessment: Monitoring the body weight and general health of the animals is crucial to evaluate the compound's toxicity.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: These studies provide information on the absorption, distribution, metabolism, and excretion of the compound, as well as its effect on the target in the tumor tissue.
Conclusion
The validation of novel benzimidazole compounds as potential anticancer agents requires a systematic and multi-faceted approach. By following the comprehensive guide outlined above, researchers can generate robust and reliable data to support the further development of these promising therapeutic candidates. The combination of foundational cytotoxicity screening, in-depth mechanistic studies, and eventual in vivo validation provides a self-validating system to identify compounds with true therapeutic potential.
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A Comparative Guide to the Synthetic Routes of 5-nitro-1H-benzo[d]imidazole
Introduction: The Significance of the 5-nitro-1H-benzo[d]imidazole Scaffold
The benzimidazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds.[1] The introduction of a nitro group at the 5-position of the benzimidazole ring profoundly influences its electronic properties and biological activity, making 5-nitro-1H-benzo[d]imidazole and its derivatives valuable intermediates in drug discovery. These compounds have demonstrated a wide array of biological activities, including antimicrobial, anticancer, and anthelmintic properties.[2][3][4] The strategic placement of the nitro group, a potent electron-withdrawing group, can enhance binding affinities to biological targets and is a key feature in the design of novel therapeutic agents.[5]
This guide provides a comparative analysis of the most prevalent synthetic routes to 5-nitro-1H-benzo[d]imidazole, offering an in-depth look at the methodologies, mechanistic underpinnings, and practical considerations for each approach. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to select the most suitable synthetic strategy based on factors such as yield, purity, scalability, and green chemistry principles.
Route 1: Cyclocondensation of 4-nitro-o-phenylenediamine
This is arguably the most common and versatile approach for the synthesis of 5-nitro-1H-benzo[d]imidazoles. The general strategy involves the condensation of 4-nitro-o-phenylenediamine with a one-carbon electrophile, such as formic acid or an equivalent thereof, which ultimately forms the C2 of the imidazole ring. This method is a variation of the well-established Phillips condensation reaction.[6]
Mechanism and Rationale
The reaction proceeds via the initial formation of an N-acylated intermediate from the reaction of one of the amino groups of the diamine with the carbonyl compound. This is followed by an intramolecular cyclization, where the second amino group attacks the carbonyl carbon, leading to a dihydro-benzimidazole intermediate. Subsequent dehydration (aromatization) yields the final benzimidazole product. The acidic conditions often employed catalyze both the initial condensation and the final dehydration step. The nitro group on the phenylenediamine ring is strongly electron-withdrawing, which reduces the nucleophilicity of the amino groups, potentially slowing the initial condensation step.[5] However, this deactivation is often overcome by the reaction conditions, making this a robust and high-yielding process.[5]
Experimental Protocols
This is a classic and reliable method for the synthesis of the parent 5-nitro-1H-benzo[d]imidazole.
Procedure:
-
Suspend 15.3 g of 4-nitro-1,2-phenylenediamine in 150 ml of 10% hydrochloric acid in a round-bottom flask.[7]
-
Add 15 ml of formic acid to the suspension.[7]
-
Heat the mixture with stirring on a water bath at 80°C for 3 hours.[7]
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with a concentrated ammonium hydroxide solution until it is alkaline.
-
Filter the resulting precipitate, wash with water, and dry under reduced pressure to yield 5(6)-nitro-benzimidazole.[7]
Note: The product exists as a mixture of 5-nitro and 6-nitro tautomers, which are typically represented as 5(6)-nitro-benzimidazole.
Microwave irradiation offers a significant improvement in terms of reaction time and yield for the synthesis of 2-substituted 5-nitro-1H-benzo[d]imidazoles.
Procedure:
-
In a microwave-safe vessel, mix 4-nitro-o-phenylenediamine (0.01 mol) and a substituted aromatic aldehyde (0.01 mol) in a mixture of ethanol-water (9:1).[2]
-
Add sodium metabisulfite as a catalyst.[2]
-
Irradiate the mixture in a microwave reactor at 300 W and 80°C for the time specified by reaction monitoring (typically a few minutes).[2][8]
-
Upon completion, cool the reaction mixture and pour it into ice-cold water to precipitate the product.
-
Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent like ethanol.[9]
Diagram of the General Workflow
Caption: General workflow for benzimidazole synthesis via cyclocondensation.
Route 2: Direct Nitration of Benzimidazole
The direct nitration of the pre-formed benzimidazole ring is another common approach. This electrophilic aromatic substitution reaction typically employs a mixture of nitric acid and sulfuric acid.
Mechanism and Rationale
The nitration of benzimidazole is a complex process due to the presence of two rings with different electronic properties and the acidic nature of the N-H proton. The reaction is believed to proceed on the protonated form of benzimidazole (the benzimidazolium ion) under strongly acidic conditions. The imidazolium ring is strongly deactivating, which directs the incoming electrophile (the nitronium ion, NO₂⁺) to the benzene ring. The imidazole ring acts as a meta-directing group, leading to substitution primarily at the 5- and 6-positions. This results in the formation of 5(6)-nitrobenzimidazole as the major product, often accompanied by the 4(7)-nitro isomer.[10]
Experimental Protocol
Procedure:
-
In a flask equipped with a stirrer and cooled in an ice bath, slowly add benzimidazole to a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid.
-
Maintain the temperature between 0-5°C during the addition.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture carefully onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the product.
-
Filter the crude product, wash thoroughly with water, and purify by recrystallization.
Note: This method often yields a mixture of isomers, and purification by column chromatography may be necessary to isolate the pure 5-nitro isomer.
Diagram of the Nitration Process
Caption: Reaction pathway for the direct nitration of benzimidazole.
Route 3: Green Synthetic Approaches
In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. For benzimidazole synthesis, this has translated into the use of green solvents, solvent-free conditions, and alternative energy sources like microwave and ultrasound.[3][11]
Rationale for Green Approaches
Traditional methods often rely on harsh acids, volatile organic solvents, and long reaction times, which contribute to environmental pollution and safety hazards. Green chemistry approaches aim to mitigate these issues by:
-
Reducing or eliminating the use of hazardous substances.
-
Improving energy efficiency through methods like microwave heating.
-
Simplifying work-up procedures and minimizing waste.
Experimental Protocols
Procedure:
-
Grind a mixture of 4-nitro-o-phenylenediamine (1 mmol) and a suitable aldehyde (1 mmol) with a catalytic amount of a solid acid catalyst (e.g., ZnO nanoparticles) in a mortar and pestle.[12]
-
Heat the mixture under solvent-free conditions at a specified temperature (e.g., 70°C) for the required time.[12]
-
After completion, the product can often be isolated by simple washing with a suitable solvent to remove the catalyst.
Deep eutectic solvents are emerging as green alternatives to traditional organic solvents.
Procedure:
-
Prepare a deep eutectic solvent, for instance, by mixing choline chloride and urea.
-
Add 4-nitro-o-phenylenediamine and an aldehyde to the DES.[13]
-
Stir the mixture at a moderate temperature (e.g., 80°C) for a short duration (e.g., 10-20 minutes).[13]
-
Upon completion, the product can be extracted with an organic solvent after the addition of water.[13]
Comparative Analysis of Synthetic Routes
The choice of synthetic route depends on several factors, including the desired scale of the reaction, the availability of starting materials, and the required purity of the final product.
| Feature | Route 1A: Cyclocondensation (Conventional) | Route 1B: Cyclocondensation (Microwave) | Route 2: Direct Nitration | Route 3: Green Synthesis |
| Starting Materials | 4-nitro-o-phenylenediamine, formic acid/aldehyde | 4-nitro-o-phenylenediamine, aldehyde | Benzimidazole, HNO₃, H₂SO₄ | 4-nitro-o-phenylenediamine, aldehyde, green catalyst/solvent |
| Typical Yield | Good to excellent (e.g., ~89% with formic acid)[7] | Excellent (often >90%)[14] | Moderate to good (can be variable) | Good to excellent |
| Reaction Time | Several hours[7] | Minutes[8][14] | Several hours | Minutes to a few hours |
| Regioselectivity | High (directly yields the 5-nitro isomer) | High (directly yields the 5-nitro isomer) | Moderate (produces a mixture of 5- and 4-nitro isomers)[10] | High |
| Scalability | Readily scalable | Scalability can be a challenge with some microwave reactors | Readily scalable | Can be scalable, depending on the specific method |
| Purification | Often simple recrystallization | Simple recrystallization | May require chromatographic separation of isomers | Often simple work-up |
| Safety/Green Aspects | Use of strong acids | Reduced energy consumption and reaction time | Use of strong, corrosive acids | Reduced use of hazardous solvents and reagents |
| Advantages | High regioselectivity, reliable | Very fast, high yields, energy efficient | Readily available starting material (benzimidazole) | Environmentally friendly, often simple work-up |
| Disadvantages | Long reaction time | Specialized equipment required | Formation of isomers, use of hazardous acids | Catalyst cost or preparation may be a factor |
Conclusion and Future Outlook
The synthesis of 5-nitro-1H-benzo[d]imidazole can be effectively achieved through several distinct routes. The cyclocondensation of 4-nitro-o-phenylenediamine stands out as the most direct and regioselective method, with microwave-assisted protocols offering significant advantages in terms of speed and efficiency.[8] While direct nitration of benzimidazole is a viable option, the challenge of isomer separation must be considered.
The future of benzimidazole synthesis is increasingly leaning towards green and sustainable methodologies. The development of novel catalysts, the use of bio-based solvents, and the optimization of energy-efficient reaction conditions will continue to be a major focus of research. For drug development professionals, the ability to produce these important scaffolds in a cost-effective, efficient, and environmentally responsible manner is of paramount importance. The choice of synthetic route will ultimately be a balance of these critical factors, tailored to the specific needs of the research or manufacturing campaign.
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A Comparative Guide to the Structural Activity Relationship (SAR) of Benzimidazole Analogs
For Researchers, Scientists, and Drug Development Professionals
Benzimidazole, a bicyclic heterocyclic compound formed by the fusion of benzene and imidazole rings, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its structural similarity to natural purine nucleotides allows for facile interaction with various biological macromolecules, making its derivatives potent agents against a wide array of diseases.[2] The versatility of the benzimidazole core permits a broad range of chemical modifications, enabling the fine-tuning of its pharmacological properties.[3][4] This guide will compare the SAR of benzimidazole analogs across key therapeutic areas, providing the experimental backing to inform future drug discovery endeavors.
Anticancer Activity: Targeting Cellular Proliferation
Benzimidazole derivatives have emerged as a significant class of anticancer agents, primarily due to their ability to interact with DNA, inhibit crucial enzymes, and modulate cellular pathways involved in cancer progression.[3][4] The structural flexibility of the benzimidazole scaffold allows for modifications that can significantly enhance its therapeutic potential.[3]
Comparative SAR Analysis of Anticancer Benzimidazole Analogs
A critical aspect of the anticancer activity of benzimidazole derivatives lies in their structural resemblance to purine, which allows them to interact with various biological targets.[2] Key modifications influencing their anticancer potency are often found at the N-1, C-2, and C-5/C-6 positions of the benzimidazole ring.
| Modification | Analog Class | Biological Target/Mechanism | Observed Activity/Potency | Key SAR Insights |
| Substitution at C-2 | 2-Arylbenzimidazoles | DNA interaction, Topoisomerase inhibition | Potent cytotoxic activity against various cancer cell lines, including HepG2, HeLa, and MDA-MB-231.[2] | The nature and position of substituents on the aryl ring are critical. Electron-donating groups can enhance DNA binding and inhibitory activity.[5] |
| Substitution at N-1 | N-Alkylbenzimidazoles | Tubulin polymerization inhibition | Significant antiproliferative effects. | The length and branching of the alkyl chain influence potency. Longer, more flexible chains often show increased activity. |
| Substitution at C-5/C-6 | 5/6-Substituted Benzimidazoles | Kinase inhibition (e.g., VEGFR-2) | Potent inhibition of angiogenesis and tumor growth. | Electron-withdrawing groups at these positions can enhance kinase inhibitory activity.[6] |
| Hybrid Molecules | Benzimidazole-triazole hybrids | Multi-target inhibition (e.g., kinases, epigenetic targets) | Synergistic anticancer effects and potential to overcome drug resistance.[6][7] | The linker between the two heterocyclic systems is crucial for optimal target engagement. |
Causality Behind Experimental Choices: The selection of specific substitutions is driven by the desire to enhance interactions with biological targets. For instance, incorporating aromatic rings at the C-2 position aims to facilitate π-π stacking interactions with DNA bases or aromatic residues in enzyme active sites.[3][4] Similarly, the introduction of groups capable of forming hydrogen bonds at the N-1 position can improve binding affinity to target proteins.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of chemical compounds.[8][9]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[10] The amount of formazan produced is directly proportional to the number of viable cells.[9]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the benzimidazole analogs in a culture medium. Replace the existing medium in the wells with the medium containing the test compounds and incubate for 24-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[11]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.[9][12]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[10] Measure the absorbance at a wavelength of 570 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against compound concentration.
Antimicrobial Activity: Combating Pathogenic Microbes
Benzimidazole derivatives exhibit a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects.[13][14] Their mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cellular processes.[5]
Comparative SAR Analysis of Antimicrobial Benzimidazole Analogs
The antimicrobial potency of benzimidazole analogs is highly dependent on the nature and position of substituents on the core structure.
| Modification | Analog Class | Target Microorganism(s) | Observed Activity/Potency (MIC) | Key SAR Insights |
| Substitution at C-2 | 2-Substituted-thiobenzimidazoles | Gram-positive and Gram-negative bacteria | Low MIC values against various strains. | The presence of a thioether linkage and the nature of the substituent at the other end are crucial for activity. |
| Substitution at N-1 | N-Alkyl/Aryl benzimidazoles | Fungi (e.g., Candida albicans, Aspergillus niger) | Potent antifungal activity. | Lipophilicity of the N-1 substituent plays a significant role in membrane permeability and, consequently, antifungal efficacy.[15] |
| Substitution at C-5/C-6 | Halogenated benzimidazoles | Mycobacterium tuberculosis | Enhanced antimycobacterial activity. | The presence of electron-withdrawing halogens at these positions often leads to increased potency.[16] |
| Bis-benzimidazoles | Dimeric benzimidazole structures | Drug-resistant bacteria | Effective against multidrug-resistant strains.[13] | The linker connecting the two benzimidazole units influences the overall conformation and target binding. |
Causality Behind Experimental Choices: The introduction of lipophilic groups at the N-1 position is a strategic choice to enhance the ability of the compounds to cross the fungal cell membrane. Halogenation at the C-5 and C-6 positions is often explored to modulate the electronic properties of the benzimidazole ring, which can lead to stronger interactions with microbial target enzymes.[16]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is the gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[17][18]
Principle: A standardized suspension of the target microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid or solid growth medium. The MIC is the lowest concentration at which no visible growth is observed after a defined incubation period.[19]
Step-by-Step Methodology (Broth Microdilution):
-
Preparation of Inoculum: Culture the target microorganism overnight and then dilute the culture in a suitable broth (e.g., Mueller-Hinton Broth) to achieve a standardized concentration (typically ~5×10^5 CFU/mL).[17]
-
Serial Dilution of Compounds: Prepare a two-fold serial dilution of the benzimidazole analogs in a 96-well microtiter plate.[19]
-
Inoculation: Add a defined volume of the standardized microbial suspension to each well of the microtiter plate.[19]
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[17]
-
Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth (no turbidity) is observed.[17]
Antiviral Activity: A Promising Frontier
The structural similarity of benzimidazoles to purine nucleosides makes them attractive candidates for the development of antiviral agents.[2][20] They can interfere with viral replication by inhibiting key viral enzymes like polymerases or proteases.[20]
Comparative SAR Analysis of Antiviral Benzimidazole Analogs
The antiviral efficacy of benzimidazole derivatives is highly sensitive to substitutions on the heterocyclic core.
| Modification | Analog Class | Target Virus(es) | Observed Activity/Potency (IC50) | Key SAR Insights |
| Substitution at C-2 | 2-(α-Hydroxybenzyl)-benzimidazoles | Rhinoviruses, Enteroviruses | Potent inhibition of viral replication. | The stereochemistry of the α-hydroxybenzyl group is critical for activity. |
| Riboside Analogs | Benzimidazole Ribonucleosides | Hepatitis C Virus (HCV), Influenza | Inhibition of viral RNA polymerase. | The nature and position of substituents on both the benzimidazole and the ribose moieties are crucial for potent and selective inhibition. |
| Substitution at C-5/C-6 | 5,6-Dihalo-benzimidazoles | Human Cytomegalovirus (HCMV) | Significant anti-HCMV activity. | The presence of two halogen atoms, particularly chlorine or bromine, at these positions enhances antiviral potency. |
| Hybrid Molecules | Benzimidazole-Thiourea Hybrids | Human Immunodeficiency Virus (HIV) | Inhibition of HIV reverse transcriptase. | The thiourea linker and the substituents on the terminal phenyl ring play a key role in binding to the enzyme's non-nucleoside inhibitory binding pocket. |
Causality Behind Experimental Choices: The design of benzimidazole ribonucleosides is a classic example of rational drug design, aiming to create analogs that mimic natural nucleosides to competitively inhibit viral polymerases. The incorporation of halogen atoms is a common strategy to increase the lipophilicity and electronic density of the molecule, potentially leading to enhanced binding with viral proteins.
Visualizing the Path to Discovery
To better understand the relationships and processes discussed, the following diagrams illustrate a typical SAR workflow and a simplified signaling pathway that can be targeted by benzimidazole analogs.
Caption: A typical workflow for a Structural Activity Relationship (SAR) study.
Caption: Inhibition of a kinase signaling pathway by a benzimidazole analog.
Conclusion
The benzimidazole scaffold is a cornerstone in modern medicinal chemistry, offering a versatile platform for the development of novel therapeutics. A thorough understanding of the structural activity relationships of its analogs is paramount for the rational design of potent and selective drug candidates. This guide has provided a comparative overview of the SAR of benzimidazole derivatives in anticancer, antimicrobial, and antiviral research, supported by established experimental protocols. By leveraging these insights, researchers can continue to unlock the full therapeutic potential of this remarkable heterocyclic system.
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A Researcher's Guide to Comparing the Efficacy of Benzimidazole Isomers in Biological Assays
Introduction: The Significance of Isomeric Specificity in Benzimidazole-Based Drug Discovery
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of clinically significant drugs.[1][2][3] Its bicyclic aromatic system, composed of fused benzene and imidazole rings, can readily interact with various biological targets through hydrogen bonding, π-π stacking, and metal coordination.[4][5] This versatility has led to the development of benzimidazole derivatives with a vast spectrum of pharmacological activities, including anthelmintic, anticancer, antiviral, and anti-inflammatory properties.[2][4][6][7]
However, the biological activity of a benzimidazole derivative is not solely determined by its core structure. The precise arrangement of substituent groups on the benzimidazole ring gives rise to various isomers, particularly positional isomers. These isomers, while possessing the same molecular formula, can exhibit dramatically different biological efficacies, pharmacokinetic profiles, and toxicities. This guide provides a comprehensive framework for researchers to compare the efficacy of benzimidazole isomers, grounded in mechanistic understanding and supported by robust experimental protocols. Understanding the structure-activity relationships (SAR) linked to isomeric changes is paramount for designing potent, selective, and safer therapeutic agents.[6][8]
The Benzimidazole Core: Understanding Positional Isomerism
The benzimidazole nucleus offers several positions for substitution, primarily at the N-1, C-2, C-5, and C-6 positions.[4][6] When a single substituent is introduced onto the benzene portion of an unsubstituted benzimidazole, it can lead to two primary positional isomers: the 5-substituted and the 6-substituted isomer. Due to tautomerization of the proton between the two nitrogen atoms (N1 and N3), the 5- and 6- positions are often considered equivalent in the parent ring. However, once the N1 position is substituted, this tautomerism is blocked, making the C5 and C6 positions distinct and giving rise to non-equivalent positional isomers.[8]
The electronic and steric properties of substituents at these positions critically influence the molecule's interaction with its biological target.[6][9] For instance, an electron-donating group at the 5-position might enhance binding to a target's active site, while the same group at the 6-position could introduce steric hindrance, reducing activity. Therefore, the direct comparison of these isomers is a critical step in lead optimization.
Key Biological Targets and Comparative Isomer Efficacy
The diverse therapeutic actions of benzimidazoles stem from their ability to interact with a range of biological targets. Below, we explore key targets and present data comparing the efficacy of positional isomers.
Microtubule Dynamics: A Prime Anticancer Target
One of the most well-established mechanisms of action for many anthelmintic and anticancer benzimidazoles is the inhibition of tubulin polymerization.[10][11] These agents bind to the colchicine-binding site on β-tubulin, disrupting the formation of microtubules, which are essential for cell division, intracellular transport, and maintenance of cell structure.[12] This disruption leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.[13][14]
Comparative Efficacy Data:
Structure-activity relationship (SAR) studies consistently reveal that the substitution pattern on the benzimidazole ring significantly impacts tubulin polymerization inhibition.[11] Research has shown that the placement of electron-donating or electron-withdrawing groups can drastically alter cytotoxic activity. For example, studies on chalcone-benzimidazole hybrids have indicated that hydroxyl or methoxyl groups (electron-donating) on an associated phenyl ring enhance anticancer activity, whereas nitro groups (electron-withdrawing) tend to decrease it.[3]
| Isomer Pair Example | Target Cell Line | Isomer 1 (e.g., 5-substituent) IC50 (µM) | Isomer 2 (e.g., 6-substituent) IC50 (µM) | Key Takeaway |
| 2-Arylbenzimidazole | HCT-116 (Colon) | 0.83 | Varies based on specific substituent | Substituent position significantly impacts potency; lipophilicity and electronic properties are key drivers.[3] |
| Benzoyl Benzimidazole | MCF-7 (Breast) | 16.18 | Not specified | The 5-benzoyl substitution shows potent activity against breast cancer cell lines.[15] |
| 6-Benzoyl Benzimidazole | HeLa (Cervical) | Not specified | 1.44 | The 6-benzoyl substitution demonstrates potent activity via apoptosis and G2/M arrest.[13] |
Note: Direct side-by-side IC50 values for 5- vs. 6-isomers are often presented within specific studies rather than compiled review tables. The data highlights that both positions are critical for activity.
Anthelmintic Activity
Benzimidazoles like albendazole and mebendazole are frontline anthelmintic drugs. Their primary mechanism is also the inhibition of parasitic tubulin polymerization, which shows selectivity over the mammalian host's tubulin.[10]
Comparative Efficacy Data:
The efficacy of anthelmintic benzimidazoles is evaluated by measuring the time taken for paralysis and death of parasitic worms, such as the earthworm Pheretima posthuma, which serves as an anatomical model.[7][16]
| Compound | Concentration (mg/ml) | Time to Paralysis (min) | Time to Death (min) | Reference Standard (Piperazine Citrate) |
| 2-(3,5-dimethylphenyl)-1H-benzimidazole | 80 | Comparable to standard | Comparable to standard | Standard anthelmintic drug |
| Substituted Benzimidazole (3d) | 0.5% | 17 | 40 | Albendazole[16] |
| Substituted Benzimidazole (3e) | 0.5% | 15 | 32 | Albendazole[16] |
These studies demonstrate that substitutions on the benzimidazole core are critical for potent anthelmintic activity, with some derivatives showing efficacy comparable to or exceeding that of standard drugs.[16]
Experimental Design for Comparative Efficacy Studies
To rigorously compare benzimidazole isomers, a well-designed experimental workflow is essential. This workflow should progress from broad cytotoxicity screening to specific mechanism-of-action assays.
Workflow Diagram
Caption: Experimental workflow for comparing benzimidazole isomer efficacy.
Detailed Experimental Protocol: In Vitro Tubulin Polymerization Assay
This protocol provides a self-validating system to quantify the effect of benzimidazole isomers on tubulin dynamics.
Principle: This assay spectrophotometrically measures the light scattering that occurs as purified tubulin monomers polymerize into microtubules. Inhibitors of polymerization will decrease the rate and extent of this scattering, while stabilizers will enhance it. The inclusion of positive and negative controls ensures the validity of the results.
Materials & Reagents:
-
Purified porcine brain tubulin (>99% pure)
-
General Tubulin Buffer (PEM Buffer: 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP (Guanosine-5'-triphosphate) stock solution (100 mM)
-
Glycerol
-
Test Compounds (Benzimidazole Isomers, dissolved in DMSO)
-
Positive Controls: Nocodazole (inhibitor), Paclitaxel (stabilizer)
-
Vehicle Control: DMSO
-
Temperature-controlled spectrophotometer with a 340 nm filter
-
96-well, clear bottom microplates
Procedure:
-
Preparation:
-
Pre-warm the spectrophotometer to 37°C.
-
Thaw tubulin on ice. Resuspend to a final concentration of 70 µM in ice-cold General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol. Keep on ice.
-
Prepare serial dilutions of your benzimidazole isomers, Nocodazole, and Paclitaxel in a separate plate. The final DMSO concentration in the assay should not exceed 1%.
-
-
Assay Execution:
-
In a pre-chilled 96-well plate on ice, add 10 µL of the test compound dilutions, controls (Nocodazole, Paclitaxel), or vehicle (DMSO) to designated wells.
-
To initiate the reaction, add 90 µL of the cold tubulin solution to each well. Mix gently by pipetting.
-
Immediately place the plate in the pre-warmed 37°C spectrophotometer.
-
-
Data Acquisition:
-
Measure the absorbance (turbidity) at 340 nm every 30 seconds for 60-90 minutes.[17]
-
-
Data Analysis & Interpretation:
-
Vehicle Control (DMSO): This well represents normal tubulin polymerization and should show a sigmoidal curve with a lag phase (nucleation), a polymerization phase (growth), and a plateau phase.
-
Nocodazole (Positive Inhibitor Control): This well should show a significantly flattened curve, indicating strong inhibition of polymerization.[17]
-
Paclitaxel (Positive Stabilizer Control): This well should show a rapid increase in absorbance with a minimal lag phase, indicating enhanced polymerization.[17]
-
Benzimidazole Isomers (Test): Compare the curves of the isomers to the controls. A potent inhibitor will resemble the Nocodazole curve. Quantify the inhibition by calculating the IC50 value—the concentration at which the polymerization rate is reduced by 50% compared to the vehicle control.
-
Conclusion: A Path to Optimized Drug Candidates
The synthesis and evaluation of benzimidazole isomers are not merely academic exercises; they are fundamental to rational drug design. As demonstrated, a subtle shift in a substituent's position on the benzimidazole scaffold can profoundly alter biological efficacy. By employing a systematic approach that combines broad-based screening with targeted mechanistic assays like the tubulin polymerization protocol detailed here, researchers can elucidate critical structure-activity relationships. This data-driven methodology allows for the selection of the most potent and selective isomer, paving the way for the development of next-generation therapeutics with improved efficacy and safety profiles.
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A Senior Application Scientist’s Guide to Cross-Validation of In Silico and In Vitro Results for Nitrobenzimidazoles
Introduction: The Imperative of Cross-Validation in Nitrobenzimidazole Drug Discovery
Nitrobenzimidazoles represent a privileged scaffold in medicinal chemistry, demonstrating a vast spectrum of biological activities, including antimicrobial, anticancer, and anthelmintic properties.[1][2] The journey from a promising chemical structure to a validated drug candidate is, however, fraught with high costs and attrition rates.[3] To de-risk this process, modern drug discovery pipelines leverage a powerful synergy between predictive in silico modeling and empirical in vitro testing.[4]
Computational methods allow us to rapidly screen vast chemical libraries and prioritize compounds with the highest likelihood of success, saving invaluable time and resources.[3] Yet, these predictions remain theoretical until they are substantiated by rigorous experimental evidence. This guide provides an in-depth framework for the critical process of cross-validating computational predictions with laboratory results for nitrobenzimidazole derivatives. We will explore the causality behind our methodological choices, moving beyond a simple recitation of steps to build a self-validating system that fosters confidence in our findings. The core principle is this: a predictive model is only as valuable as its experimentally verified accuracy.[5][6]
Part 1: The In Silico Arm — Predicting Biological Activity
The initial phase of our workflow is entirely computational. The objective is to use the chemical structure of our nitrobenzimidazole derivatives to predict their biological activity, binding affinity to specific targets, and drug-like properties. This allows us to filter out non-promising candidates before committing to costly and time-consuming chemical synthesis.
A. Molecular Docking: Predicting Target Engagement
Expertise & Experience: Molecular docking is our first-pass filter to assess if a nitrobenzimidazole derivative can physically bind to a specific biological target, such as a bacterial enzyme or a cancer-related protein.[7] A low (more negative) docking score suggests a higher binding affinity, making the compound a more promising candidate for inhibition.[8] However, this score is a theoretical value and must be treated as a hypothesis to be tested.
Caption: Molecular docking workflow from target preparation to candidate selection.
-
Target Preparation:
-
Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Using molecular modeling software (e.g., Biovia Discovery Studio, Schrödinger Maestro), prepare the protein by removing water molecules and co-crystallized ligands.[9]
-
Add polar hydrogen atoms and assign atomic charges (e.g., Gasteiger charges) to the protein, as these are crucial for calculating electrostatic interactions.[9]
-
-
Ligand Preparation:
-
Sketch the 2D structure of the nitrobenzimidazole derivative using a chemical drawing tool (e.g., ChemDraw).
-
Convert the 2D structure into a 3D conformation.
-
Perform energy minimization on the 3D structure using a force field (e.g., MMFF94) to obtain a low-energy, stable conformation.[10]
-
-
Docking Simulation:
-
Define the active site of the target protein by creating a grid box that encompasses the binding pocket.
-
Utilize a docking program like AutoDock Vina to dock the prepared ligand into the defined grid box.[9] The software will explore multiple possible binding poses and orientations.
-
-
Results Analysis:
-
Analyze the output, focusing on the docking score (binding energy in kcal/mol) for the top-ranked poses.
-
Visualize the best binding pose to identify key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the nitrobenzimidazole and the protein's amino acid residues.[11]
-
B. QSAR: Modeling the Structure-Activity Relationship
Expertise & Experience: While docking predicts binding to a single target, Quantitative Structure-Activity Relationship (QSAR) models provide a broader view. By analyzing a dataset of related nitrobenzimidazoles with known activities, we can build a mathematical model that predicts the activity of new, untested compounds.[12] A statistically robust QSAR model (indicated by high r² and q² values) allows us to understand which chemical features are critical for biological activity.[13][14]
Caption: The workflow for developing and validating a predictive QSAR model.
C. ADMET Prediction: Assessing Drug-Likeness
Expertise & Experience: A compound can be highly potent in a test tube, but it will fail as a drug if the body cannot absorb it or if it is toxic. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial step to weed out compounds with poor pharmacokinetic profiles early on.[15] We use established guidelines like Lipinski's Rule of Five as a primary filter.[2]
-
Obtain the simplified molecular-input line-entry system (SMILES) string for each nitrobenzimidazole candidate.
-
Submit the SMILES string to an online ADMET prediction server (e.g., SwissADME).
-
Analyze the output, paying close attention to:
-
Lipinski's Rule of Five: Assess oral bioavailability.
-
Gastrointestinal (GI) Absorption: Prediction of absorption from the gut.[15]
-
Blood-Brain Barrier (BBB) Permeation: Important for CNS-targeting drugs.
-
CYP450 Enzyme Inhibition: Predicts potential for drug-drug interactions.[16]
-
Toxicity Risks: Alerts for properties like mutagenicity or hepatotoxicity.[16]
-
Part 2: The In Vitro Arm — Generating Empirical Evidence
After prioritizing candidates based on in silico predictions, we move to the laboratory. The goal here is to generate robust, reproducible experimental data that will either confirm or refute our computational hypotheses.
A. Antimicrobial Susceptibility Testing: The MIC Assay
Trustworthiness: To validate predictions of antibacterial activity, the Minimum Inhibitory Concentration (MIC) assay is the gold standard. It provides a quantitative measure of potency—the lowest concentration of the nitrobenzimidazole derivative that prevents visible bacterial growth.
-
Preparation: Prepare a stock solution of the synthesized nitrobenzimidazole compound in a suitable solvent (e.g., DMSO).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in a liquid bacterial growth medium (e.g., Mueller-Hinton Broth). This creates a range of decreasing concentrations.
-
Inoculation: Add a standardized suspension of the test bacterium (e.g., E. coli or B. subtilis) to each well. Include a positive control (bacteria with no compound) and a negative control (medium only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Reading: The MIC is the lowest concentration of the compound in which no visible bacterial growth (turbidity) is observed.[17]
B. Anticancer Activity: The MTT Cytotoxicity Assay
Trustworthiness: For compounds predicted to have anticancer activity, the MTT assay is a reliable method to measure their cytotoxic effect on cancer cell lines.[18] The assay measures the metabolic activity of cells, which correlates with cell viability.
-
Cell Seeding: Seed a 96-well plate with a specific number of cancer cells (e.g., A549 lung cancer cells) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the nitrobenzimidazole compound and incubate for a set period (e.g., 48-72 hours).
-
MTT Addition: Add MTT reagent to each well. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Data Reading: Measure the absorbance of the purple solution using a microplate reader at ~570 nm. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound required to inhibit cell growth by 50% compared to the untreated control.
Part 3: Cross-Validation — The Synthesis of Data
This is the most critical stage, where we directly compare the predictive in silico data with the empirical in vitro results. A strong correlation provides confidence in the predictive power of our computational models and validates our overall approach.
A. Data Presentation for Objective Comparison
Trustworthiness: To facilitate a clear and unbiased comparison, all quantitative data must be summarized in a structured table. This allows for at-a-glance evaluation of the correlation between predicted and measured values.
| Compound ID | Predicted Target | In Silico Docking Score (kcal/mol) | In Vitro MIC (µg/mL) vs. B. subtilis | In Vitro IC50 (µM) vs. A549 Cells |
| NBI-001 | DNA Gyrase | -9.8 | 8 | >100 |
| NBI-002 | DNA Gyrase | -7.2 | 64 | >100 |
| NBI-003 | Tubulin | -10.5 | >128 | 5.2 |
| NBI-004 | Tubulin | -8.1 | >128 | 45.7 |
| NBI-005 | DNA Gyrase | -11.2 | 4 | 89.1 |
Table 1: Hypothetical cross-validation data for a series of nitrobenzimidazole (NBI) derivatives. A strong correlation is observed where lower docking scores generally correspond to lower MIC or IC50 values for the intended activity.
B. Interpreting the Results: Correlation and Causality
-
Model Validation: For both antibacterial and anticancer series, a lower (more favorable) docking score generally correlates with higher in vitro potency (lower MIC/IC50). This suggests our molecular docking model is successfully identifying compounds that are more likely to be active.[1]
-
Identifying Discrepancies: Compound NBI-005 shows high predicted affinity and potent antibacterial activity, but also moderate cytotoxicity. This is a critical finding that might not have been predicted without both assays and warrants further investigation into its selectivity.
-
The Limits of Prediction: It is crucial to understand that a perfect correlation between docking scores and IC50/MIC values is rarely achieved.[19] Docking predicts binding affinity, while in vitro assays measure a functional outcome (e.g., inhibition of growth), which can be influenced by other factors like cell permeability or off-target effects not captured in the simple model.[20]
C. The Iterative Cycle of Drug Discovery
Authoritative Grounding: The cross-validation process is not a linear endpoint but a cyclical, iterative process. Experimental results feed back into the computational models, allowing for their refinement. If a series of compounds shows poor correlation, the in vitro data can be used to build a more accurate QSAR model or to adjust the docking protocol.
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A Comparative Analysis of the Antimicrobial Activity of Methyl 5-nitro-1H-benzo[d]imidazole-2-carboxylate and Metronidazole
In the landscape of antimicrobial research, the quest for novel therapeutic agents with improved efficacy and broader spectrums of activity is perpetual. This guide provides a detailed comparative analysis of methyl 5-nitro-1H-benzo[d]imidazole-2-carboxylate, a member of the promising benzimidazole class, and metronidazole, a cornerstone in the treatment of anaerobic and protozoal infections. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at their mechanisms of action, antimicrobial spectra, and the experimental methodologies used for their evaluation.
Introduction to the Contenders
Metronidazole , a synthetic nitroimidazole derivative, has been a frontline antimicrobial agent for decades.[1] Its efficacy against anaerobic bacteria and certain protozoa has established it as an essential medicine worldwide.[1] However, the emergence of resistant strains necessitates the exploration of new chemical entities.
This compound belongs to the benzimidazole family, a versatile heterocyclic scaffold known for a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The introduction of a nitro group at the 5-position is a common strategy to enhance antimicrobial potency, drawing a structural parallel to the nitro group essential for metronidazole's activity. While extensive data on this specific ester is limited, the broader class of 5-nitrobenzimidazoles has demonstrated significant antimicrobial potential.[2][3]
Mechanism of Action: A Tale of Two Scaffolds
The antimicrobial activities of metronidazole and benzimidazole derivatives stem from fundamentally different mechanisms of action.
Metronidazole: Reductive Activation and DNA Damage
Metronidazole is a prodrug that requires reductive activation of its 5-nitro group to become cytotoxic.[1] This activation occurs preferentially in anaerobic organisms, which possess the necessary low-redox potential electron-transport proteins, such as ferredoxin.
The process can be summarized as follows:
-
Uptake: Metronidazole, being a small and lipophilic molecule, passively diffuses across the cell membrane of both aerobic and anaerobic microorganisms.
-
Reductive Activation: In the anaerobic environment of susceptible organisms, the nitro group of metronidazole is reduced by enzymes like pyruvate-ferredoxin oxidoreductase (PFOR). This one-electron transfer forms a highly reactive nitroso free radical.[1]
-
Cytotoxicity: These free radicals are potent oxidizing agents that interact with and damage microbial DNA, leading to strand breaks and helical structure disruption.[4][5] This ultimately results in inhibition of nucleic acid synthesis and cell death.[4][5]
-
Recycling: The reduced, radical form of metronidazole can be reoxidized back to its original state, allowing it to be recycled and continue its cytotoxic effects.
This compound: A Broader, Yet Less Defined, Mechanism
The mechanism of action for benzimidazole derivatives is more diverse and not as singularly defined as that of metronidazole. For antimicrobial benzimidazoles, several targets have been proposed:
-
Inhibition of FtsZ Polymerization: Some benzimidazole derivatives have been shown to inhibit the bacterial cell division protein FtsZ, which is a crucial component of the cytokinetic ring.[3]
-
Disruption of Microbial Cytoskeleton: In eukaryotes, such as fungi and protozoa, benzimidazoles are well-known for their ability to bind to β-tubulin, thereby inhibiting microtubule polymerization. This disrupts essential cellular processes like cell division and motility.
-
Enzyme Inhibition: Various benzimidazoles have been found to inhibit other essential microbial enzymes.
The presence of the 5-nitro group on the benzimidazole scaffold suggests a potential for reductive activation, similar to metronidazole, particularly under anaerobic or microaerophilic conditions. However, this has not been as extensively studied as in the case of nitroimidazoles.
Comparative Antimicrobial Spectrum
Metronidazole exhibits a narrow but potent spectrum of activity, primarily targeting obligate anaerobes and certain protozoa. It is largely inactive against aerobic and facultative anaerobic bacteria.
The antimicrobial spectrum of 5-nitrobenzimidazole derivatives is broader, with reported activity against Gram-positive and Gram-negative bacteria, as well as fungi. The following table presents a comparative summary of the minimum inhibitory concentration (MIC) values. It is important to note that the data for this compound is represented by values reported for various 5-nitrobenzimidazole derivatives due to the limited availability of specific data for this exact compound.
| Microorganism | Metronidazole MIC (µg/mL) | Representative 5-Nitrobenzimidazole Derivatives MIC (µg/mL) |
| Gram-Positive Bacteria | ||
| Staphylococcus aureus | >128 | 2 - 16[3] |
| Methicillin-resistant S. aureus (MRSA) | >128 | 2 - 8[3] |
| Streptococcus faecalis | >128 | 2 - 16[3] |
| Gram-Negative Bacteria | ||
| Escherichia coli | >128 | 2 - 16[3] |
| Pseudomonas aeruginosa | >128 | >128[3] |
| Fungi | ||
| Candida albicans | >128 | 8 - 16[3] |
| Aspergillus niger | >128 | 16[3] |
| Anaerobic Bacteria | ||
| Bacteroides fragilis | 0.25 - 2 | Not widely reported |
| Protozoa | ||
| Giardia lamblia | 1 - 5 | Not widely reported |
| Trichomonas vaginalis | 0.25 - 1 | Not widely reported |
Data for metronidazole is well-established. Data for 5-nitrobenzimidazole derivatives is sourced from studies on various N-substituted 6-nitro-1H-benzimidazole derivatives and should be considered representative.[3]
Experimental Protocol: Broth Microdilution for MIC Determination
To ensure the reproducibility and comparability of antimicrobial susceptibility data, standardized methods must be employed. The broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5][6][7]
Step-by-Step Methodology
-
Preparation of Antimicrobial Stock Solution:
-
Accurately weigh the antimicrobial compound (e.g., this compound).
-
Dissolve the compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution. The final concentration of the solvent in the test wells should not exceed a level that affects microbial growth (typically ≤1%).
-
-
Preparation of Microdilution Plates:
-
Using a sterile 96-well microtiter plate, perform serial two-fold dilutions of the antimicrobial stock solution in a suitable cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).
-
The final volume in each well is typically 100 µL.
-
Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).
-
-
Inoculum Preparation:
-
From a fresh culture (18-24 hours) of the test microorganism on a suitable agar plate, select several colonies.
-
Suspend the colonies in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with the prepared microbial suspension.
-
Incubate the plates at 35-37°C for 18-24 hours for most bacteria, or as specified for the particular microorganism.
-
-
Reading and Interpretation of Results:
-
Following incubation, visually inspect the plates for microbial growth (turbidity).
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[8]
-
Conclusion and Future Directions
Metronidazole remains a critical therapeutic agent against anaerobic and protozoal infections due to its unique mechanism of action that is highly effective in low-oxygen environments. However, its limited spectrum and the rise of resistance highlight the need for new antimicrobial agents.
This compound, as a representative of the 5-nitrobenzimidazole class, shows promise with a potentially broader spectrum of activity that includes aerobic bacteria and fungi. The available data on related compounds suggest that this class of molecules warrants further investigation.
Future research should focus on:
-
Direct Comparative Studies: Head-to-head in vitro and in vivo studies of this compound and metronidazole against a wide range of anaerobic and aerobic microorganisms are essential to definitively establish its comparative efficacy.
-
Mechanism of Action Elucidation: A deeper understanding of the precise molecular targets and mechanisms of action of 5-nitrobenzimidazoles is crucial for rational drug design and development.
-
Toxicity and Pharmacokinetic Profiling: Comprehensive studies are needed to assess the safety and ADME (absorption, distribution, metabolism, and excretion) properties of these novel compounds.
By systematically exploring the potential of compounds like this compound, the scientific community can continue to build a robust pipeline of new antimicrobial agents to combat the growing threat of infectious diseases.
References
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Wikipedia. Metronidazole. [Link]
-
Dubey, M. L., et al. (2023). Metronidazole. In: StatPearls [Internet]. StatPearls Publishing. [Link]
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Clinical and Laboratory Standards Institute. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]
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European Committee on Antimicrobial Susceptibility Testing (EUCAST). EUCAST Home. [Link]
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In Silico Studies and Assessment of Antimicrobial Activities for Synthesised Nitrobenzimidazole Derivetives. Oriental Journal of Chemistry. [Link]
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Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Advances. [Link]
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Clinical and Laboratory Standards Institute. M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]
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European Committee on Antimicrobial Susceptibility Testing. Guidance Documents. [Link]
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Microbiology Info. Broth Microdilution. [Link]
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A Researcher's Guide to Assessing the Cytotoxicity of Methyl 5-Nitro-1H-benzo[d]imidazole-2-carboxylate
In the landscape of oncological research, the benzimidazole scaffold has emerged as a privileged structure, forming the backbone of numerous compounds with potent anticancer activity.[1][2] Methyl 5-nitro-1H-benzo[d]imidazole-2-carboxylate is one such molecule of interest. Its structural features, particularly the nitro group and the carboxylate moiety, suggest a potential for biological activity that warrants thorough investigation. This guide provides a comprehensive framework for assessing the cytotoxicity of this compound, comparing its potential efficacy against established anticancer agents and structurally related molecules. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present a model for data interpretation, ensuring a robust and self-validating approach to your research.
The Rationale for Cytotoxicity Profiling
The initial step in evaluating any potential anticancer agent is to determine its cytotoxic profile. This involves quantifying the concentration at which the compound induces cell death in cancerous cell lines.[3][4] A potent and selective compound will exhibit high toxicity towards cancer cells while sparing normal, healthy cells.[5] To this end, we will outline a multi-assay strategy to not only measure cell death but also to begin elucidating the underlying mechanism of action.
For a comprehensive assessment of this compound, we propose a comparative study against two benchmarks:
-
Doxorubicin: A well-characterized and widely used chemotherapeutic agent, serving as a positive control for potent cytotoxic activity.[6][7]
-
Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC): A structurally similar benzimidazole derivative with demonstrated cytotoxic effects against breast cancer cell lines, providing a relevant structural comparison.[8]
The selection of appropriate cancer cell lines is also critical. A panel of cell lines representing different cancer types will provide a broader understanding of the compound's spectrum of activity. For this guide, we will consider:
-
MCF-7: A human breast adenocarcinoma cell line.
-
A549: A human lung carcinoma cell line.
-
HEK293: A human embryonic kidney cell line, to assess toxicity towards non-cancerous cells.
Experimental Design: A Multi-faceted Approach to Cytotoxicity Assessment
To gain a holistic understanding of the cytotoxic effects of this compound, we will employ a battery of three distinct assays, each interrogating a different aspect of cell health and death.
Figure 1: Overall experimental workflow for assessing cytotoxicity.
MTT Assay: Gauging Metabolic Viability
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[9][10] The intensity of the purple color is directly proportional to the number of living cells.[11]
Protocol:
-
Cell Seeding: Seed 1 x 104 cells per well in a 96-well plate and incubate overnight at 37°C in a 5% CO2 incubator.[12]
-
Compound Treatment: The following day, treat the cells with a range of concentrations of this compound, doxorubicin, and MBIC. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 24, 48, and 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[11]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10]
LDH Assay: Assessing Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that quantifies the release of LDH from damaged cells into the culture medium.[13] LDH is a stable cytosolic enzyme that is released when the plasma membrane is compromised, a hallmark of necrosis.[14]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plates for 24, 48, and 72 hours.
-
Supernatant Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each supernatant sample in a new 96-well plate.[12][15]
-
Incubation: Incubate at room temperature for 30 minutes, protected from light.[15]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
Annexin V-FITC/PI Apoptosis Assay: Differentiating Modes of Cell Death
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.[16][17] During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescein isothiocyanate (FITC)-conjugated Annexin V.[18][19] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot penetrate the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the test compounds for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[18]
-
Incubation: Incubate at room temperature for 15 minutes in the dark.[19]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
Figure 2: Principle of Annexin V-FITC/PI apoptosis assay.
Data Presentation and Interpretation
The quantitative data from these assays should be summarized in clear and concise tables for easy comparison.
Comparative Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required for 50% inhibition of cell growth. This is a standard measure of a compound's potency.[20]
| Cell Line | Compound | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) |
| MCF-7 | This compound | Hypothetical | Hypothetical | Hypothetical |
| Doxorubicin | ~2.5[7] | Lower | Lower | |
| MBIC | 0.73[8] | Lower | Lower | |
| A549 | This compound | Hypothetical | Hypothetical | Hypothetical |
| Doxorubicin | > 20[7] | Lower | Lower | |
| MBIC | Not Reported | Not Reported | Not Reported | |
| HEK293 | This compound | Hypothetical | Hypothetical | Hypothetical |
| Doxorubicin | Variable | Variable | Variable | |
| MBIC | 55.0-59.6[8] | Lower | Lower |
Note: IC50 values are highly dependent on experimental conditions. The values for Doxorubicin and MBIC are provided as a reference from existing literature.
A lower IC50 value indicates greater potency. The selectivity of the test compound can be assessed by comparing its IC50 value in cancer cell lines to that in the non-cancerous HEK293 cell line. A significantly higher IC50 in HEK293 cells would suggest a favorable therapeutic window.
Mode of Cell Death Analysis
The Annexin V-FITC/PI assay will provide percentages of cells in different stages of cell death.
| Cell Line | Treatment (at IC50) | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
| MCF-7 | This compound | Hypothetical | Hypothetical | Hypothetical |
| Doxorubicin | Hypothetical | Hypothetical | Hypothetical | |
| A549 | This compound | Hypothetical | Hypothetical | Hypothetical |
| Doxorubicin | Hypothetical | Hypothetical | Hypothetical |
An increase in the percentage of early and late apoptotic cells following treatment with this compound would suggest that it induces programmed cell death. A significant increase in the necrotic population, corroborated by high LDH release, would indicate a different mechanism of cytotoxicity.
Potential Mechanisms and Future Directions
Benzimidazole derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of topoisomerases, disruption of microtubule polymerization, and induction of apoptosis via mitochondrial dysfunction.[2][21][22] The 5-nitroimidazole moiety is also known for its biological activities, often linked to reductive activation under hypoxic conditions found in solid tumors.[23][24]
Based on the results of the proposed assays, further investigations could explore:
-
Cell Cycle Analysis: To determine if the compound causes cell cycle arrest at a specific phase.
-
Western Blotting: To probe for the expression of key apoptotic proteins (e.g., caspases, Bcl-2 family proteins).
-
Mitochondrial Membrane Potential Assays: To directly assess the involvement of mitochondria in the apoptotic pathway.
Conclusion
This guide provides a robust and scientifically sound framework for the initial cytotoxic assessment of this compound. By employing a multi-assay approach and comparing the compound's activity against relevant benchmarks, researchers can obtain a comprehensive understanding of its potential as an anticancer agent. The detailed protocols and data interpretation guidelines presented here are designed to ensure the generation of reliable and reproducible results, paving the way for further mechanistic studies and potential drug development.
References
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- 4. Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
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- 22. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to the Structural Validation of Benzimidazoles: A Comparative Analysis of 1H and 13C NMR Spectroscopy
For researchers, medicinal chemists, and professionals in drug development, the unequivocal structural confirmation of synthesized benzimidazole derivatives is a cornerstone of scientific rigor and regulatory compliance. Benzimidazoles, a privileged scaffold in medicinal chemistry, exhibit a wide array of biological activities, making their precise characterization paramount.[1] This guide provides an in-depth, experience-driven comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other key analytical techniques for the structural validation of this important class of heterocyclic compounds. We will delve into the causality behind experimental choices and present self-validating protocols to ensure the integrity of your findings.
The Unparalleled Power of NMR in Benzimidazole Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the unambiguous structural elucidation of organic molecules, including benzimidazoles.[1] Its strength lies in its ability to provide a detailed atomic-level map of the molecular structure, revealing not only the presence of specific functional groups but also their connectivity and spatial relationships.
Interpreting the ¹H NMR Spectrum of Benzimidazoles: A Proton's Story
The ¹H NMR spectrum of a benzimidazole derivative is rich with information. Key features to analyze include chemical shifts (δ), coupling constants (J), and signal integration.[1]
-
N-H Proton: In N-unsubstituted benzimidazoles, the proton attached to the nitrogen of the imidazole ring is typically the most deshielded proton. In deuterated dimethyl sulfoxide (DMSO-d₆), this proton often appears as a broad singlet in the downfield region of the spectrum, typically between 12.0 and 13.6 ppm.[1] This significant downfield shift is a result of the diamagnetic anisotropy of the aromatic system and intermolecular hydrogen bonding with the solvent.[1] The broadness of the signal can be attributed to quadrupole broadening from the adjacent nitrogen and chemical exchange.[1]
-
Aromatic Protons: The protons on the benzene ring of the benzimidazole core typically resonate in the aromatic region, between 7.0 and 8.3 ppm.[1] The precise chemical shifts and splitting patterns are dictated by the substitution pattern on the benzene ring. Electron-donating groups will generally cause an upfield shift for nearby protons, while electron-withdrawing groups will lead to a downfield shift.
-
Substituent Protons: The chemical shifts of protons on substituent groups will vary depending on their electronic environment. For instance, methyl protons attached to the benzimidazole ring or a substituent will typically appear in the upfield region of the spectrum.[1]
-
Coupling Constants (J): Spin-spin coupling between adjacent non-equivalent protons provides invaluable information about the connectivity of atoms. In the aromatic region, coupling constants help determine the substitution pattern:
-
Ortho Coupling (³J): Coupling between protons on adjacent carbons, typically in the range of 6-9 Hz.
-
Meta Coupling (⁴J): Coupling between protons separated by three bonds, which is smaller, usually around 2-3 Hz.
-
Para Coupling (⁵J): Coupling between protons separated by four bonds, which is generally very small or not observed.[1]
-
Unveiling the Carbon Skeleton: The Insights from ¹³C NMR
¹³C NMR spectroscopy provides a direct look at the carbon framework of the benzimidazole molecule.
-
C2 Carbon: The C2 carbon of the imidazole ring is typically found in the range of 150-160 ppm. Its chemical shift is sensitive to the substituent at this position.
-
Aromatic and Bridgehead Carbons: The carbons of the benzene ring and the bridgehead carbons (C3a and C7a) resonate in the aromatic region, typically between 110 and 150 ppm.
-
Tautomerism's Influence: In N-unsubstituted benzimidazoles, rapid proton exchange between the two nitrogen atoms (prototropic tautomerism) can lead to a time-averaged spectrum. This results in fewer signals than expected, as pairs of carbons (e.g., C4 and C7, C5 and C6) become chemically equivalent on the NMR timescale.[2][3] The rate of this exchange can be influenced by the solvent and temperature.[1] In some cases, using a different solvent or lowering the temperature can slow the exchange enough to observe distinct signals for both tautomers.[1]
A Comparative Guide: NMR vs. Alternative Analytical Techniques
While NMR is the cornerstone of structural elucidation, a multi-technique approach provides a more complete and robust characterization of benzimidazole derivatives.
| Technique | Principle | Information Provided for Benzimidazoles | Advantages | Limitations |
| ¹H & ¹³C NMR | Nuclear spin transitions in a magnetic field. | Detailed atomic connectivity, stereochemistry, and dynamic processes (tautomerism). | Unambiguous structure determination, non-destructive. | Lower sensitivity compared to MS, requires soluble samples. |
| Mass Spectrometry (MS) | Ionization of molecules and separation based on mass-to-charge ratio. | Molecular weight, elemental composition (HRMS), and fragmentation patterns for substructure identification. | High sensitivity, small sample amount needed. | Isomers are often indistinguishable, does not provide detailed connectivity. |
| Infrared (IR) Spectroscopy | Vibrational transitions of chemical bonds upon absorption of infrared radiation. | Presence of functional groups (N-H, C=N, C=C, aromatic C-H). | Fast, simple, and inexpensive. | Provides limited structural information, complex spectra can be difficult to interpret fully. |
| X-ray Crystallography | Diffraction of X-rays by a single crystal. | Precise 3D molecular structure, bond lengths, bond angles, and intermolecular interactions in the solid state. | Definitive solid-state structure. | Requires a suitable single crystal, which can be challenging to grow. |
A Self-Validating Protocol for ¹H and ¹³C NMR Analysis of Benzimidazoles
This protocol is designed to be a self-validating system, incorporating checks and complementary experiments to ensure data integrity and unambiguous structural assignment.
Part 1: Sample Preparation and Initial 1D NMR Acquisition
Objective: To obtain high-quality, routine ¹H and ¹³C NMR spectra.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the benzimidazole derivative for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often a good choice for observing the N-H proton.[1]
-
Ensure complete dissolution. If necessary, gently warm the vial or use a vortex mixer.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a high-quality 5 mm NMR tube to remove any particulate matter.[1]
-
Cap the NMR tube and label it clearly.
-
-
¹H NMR Acquisition:
-
Lock and shim the spectrometer on the deuterated solvent signal.
-
Acquire a standard ¹H NMR spectrum with sufficient signal-to-noise.
-
Validation Check 1: Integration. Integrate all signals. The relative integrals should correspond to the number of protons in each environment. Discrepancies may indicate impurities or residual solvent.
-
-
¹³C NMR and DEPT Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Acquire DEPT-135 and DEPT-90 spectra.
-
Validation Check 2: Carbon Count and Type. The number of signals in the ¹³C spectrum should match the number of unique carbons in the proposed structure (or half if tautomerism leads to symmetry). The DEPT spectra will differentiate between CH, CH₂, and CH₃ groups, providing a crucial check on the carbon assignments.
-
Diagram of the Initial NMR Workflow
Caption: Workflow for initial 1D NMR data acquisition and validation.
Part 2: Advanced 2D NMR for Unambiguous Assignment
Objective: To definitively assign all ¹H and ¹³C signals and confirm the connectivity of the benzimidazole structure.
Experimental Protocol:
-
COSY (Correlation Spectroscopy) Acquisition:
-
Acquire a standard ¹H-¹H COSY spectrum.
-
Purpose: To identify protons that are coupled to each other (typically through 2-3 bonds). This is crucial for tracing out the proton connectivity within the aromatic ring and any aliphatic side chains.
-
-
HSQC (Heteronuclear Single Quantum Coherence) Acquisition:
-
Acquire a standard ¹H-¹³C HSQC spectrum.
-
Purpose: To identify which protons are directly attached to which carbons. This provides a direct link between the ¹H and ¹³C spectra.
-
-
HMBC (Heteronuclear Multiple Bond Correlation) Acquisition:
-
Acquire a standard ¹H-¹³C HMBC spectrum.
-
Purpose: To identify long-range correlations (typically 2-4 bonds) between protons and carbons. This is essential for connecting different spin systems and for assigning quaternary carbons that do not appear in the HSQC spectrum.
-
Diagram of the 2D NMR Validation Logic
Caption: Logical flow of information from 2D NMR experiments to the final structure.
Part 3: Purity Assessment and Final Validation
Objective: To quantify the purity of the sample and identify any potential impurities.
Experimental Protocol:
-
Quantitative ¹H NMR (qNMR):
-
Prepare a sample with a precisely weighed amount of the benzimidazole derivative and a certified internal standard.
-
Acquire a ¹H NMR spectrum under quantitative conditions (e.g., long relaxation delay).
-
Purpose: To determine the purity of the sample by comparing the integral of a known analyte signal to the integral of the internal standard.
-
-
Impurity Identification:
-
Carefully examine the ¹H and 2D NMR spectra for any unassigned signals.
-
Common impurities in benzimidazole synthesis can include starting materials (o-phenylenediamines, aldehydes, or carboxylic acids), over-alkylation products, or residual solvents.
-
Use the chemical shifts and coupling patterns of the impurity signals, along with knowledge of the synthetic route, to propose their structures.
-
Conclusion: A Holistic Approach to Benzimidazole Validation
The structural validation of benzimidazole derivatives requires a meticulous and multi-faceted analytical approach. While ¹H and ¹³C NMR spectroscopy are the most powerful tools for unambiguous structure elucidation, their data should be interpreted in the context of other analytical techniques such as mass spectrometry and IR spectroscopy. The implementation of a self-validating NMR protocol, incorporating both 1D and 2D experiments, along with quantitative purity assessment, provides the highest level of confidence in the identity and quality of these medicinally important compounds. By understanding the principles behind each technique and the rationale for specific experimental choices, researchers can ensure the integrity and reproducibility of their findings, paving the way for successful drug discovery and development.
References
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Pinto, M., & Garcia-Baez, E. V. (2020). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 25(23), 5678. [Link]
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Elguero, J., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 10, 1620–1629. [Link]
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El Kihel, A., et al. (2008). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry, 1(1), 47-51. [Link]
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Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
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ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.
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-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
-
Hypha Discovery. API impurities and degradation products. [Link]
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A Comparative Guide to New Benzimidazole Inhibitors Against Pseudomonas aeruginosa
Introduction: The Persistent Challenge of Pseudomonas aeruginosa
Pseudomonas aeruginosa is an opportunistic Gram-negative bacterium of significant clinical importance, notorious for its intrinsic and acquired resistance to a wide array of antibiotics.[1] This pathogen is a leading cause of hospital-acquired infections, particularly affecting immunocompromised individuals, cystic fibrosis patients, and those with severe burns.[2] Its ability to form resilient biofilms, communities of bacteria encased in a protective matrix, renders infections particularly difficult to treat, as biofilms can be up to 1,000 times more resistant to conventional antibiotics than their planktonic counterparts.[3] The escalating prevalence of multidrug-resistant (MDR) P. aeruginosa strains necessitates the urgent development of novel therapeutic agents with alternative mechanisms of action.[4][5] Benzimidazole derivatives have recently emerged as a promising class of small molecules with potent activity against this formidable pathogen.
This guide provides an in-depth evaluation of new benzimidazole inhibitors, comparing their performance against established anti-pseudomonal agents, ciprofloxacin and meropenem. We will delve into their mechanisms of action, present supporting experimental data, and provide detailed protocols for key evaluative assays to assist researchers in the objective assessment of these novel compounds.
Mechanisms of Action: A Tale of Two Strategies
A fundamental aspect of evaluating any new antimicrobial agent is understanding its mode of action. Benzimidazole derivatives exhibit diverse mechanisms that differ significantly from traditional antibiotics, offering potential advantages in circumventing existing resistance pathways.
Benzimidazole Inhibitors: Multifaceted Attack on Bacterial Processes
Benzimidazole-based compounds have demonstrated the ability to target several crucial bacterial pathways in P. aeruginosa:
-
Quorum Sensing (QS) Inhibition: Many pathogenic traits in P. aeruginosa, including biofilm formation and virulence factor production, are regulated by a cell-to-cell communication system known as quorum sensing.[6] The LasR protein is a key transcriptional regulator in this system. Certain benzimidazole derivatives have been designed to act as LasR antagonists, disrupting this communication network.[6][7] This anti-virulence approach does not directly kill the bacteria but rather disarms them, potentially reducing pathogenicity and increasing susceptibility to host immune responses and conventional antibiotics.[8][9] Some compounds have been shown to significantly downregulate the expression of lasR and inhibit the production of QS-controlled virulence factors like pyocyanin and rhamnolipids.[6]
-
Inhibition of DNA Gyrase (GyrB): DNA gyrase is a type II topoisomerase essential for DNA replication, repair, and transcription in bacteria.[10] While fluoroquinolones like ciprofloxacin target the GyrA subunit, some novel benzimidazole derivatives have been reported to inhibit the ATPase activity of the GyrB subunit.[10] This provides an alternative target site on a validated enzyme, potentially overcoming resistance mechanisms that have evolved against GyrA inhibitors.
-
Targeting Cell Division (FtsZ): The filamentous temperature-sensitive protein Z (FtsZ) is a prokaryotic homolog of tubulin that is essential for bacterial cell division.[11] It polymerizes to form the Z-ring at the division site, initiating cytokinesis. Inhibition of FtsZ function leads to filamentation and eventual cell death, making it an attractive target for new antibiotics.[11] Several small molecules, including some with a benzimidazole scaffold, have been investigated as FtsZ inhibitors.[12]
Figure 1: Potential mechanisms of action for benzimidazole inhibitors against P. aeruginosa.
Comparator Agents: Established Mechanisms
-
Ciprofloxacin (Fluoroquinolone): Ciprofloxacin acts by inhibiting DNA gyrase (GyrA subunit) and topoisomerase IV, enzymes essential for bacterial DNA replication.[13][14] This leads to breaks in the bacterial chromosome and ultimately cell death. Resistance typically arises from mutations in the target enzymes or through the action of efflux pumps.[15]
-
Meropenem (Carbapenem): Meropenem is a broad-spectrum β-lactam antibiotic that inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[16] This disruption of peptidoglycan synthesis weakens the cell wall, leading to cell lysis. Resistance in P. aeruginosa can occur through the production of carbapenemase enzymes, mutations in porin channels (reducing drug entry), and upregulation of efflux pumps.[15][17]
Comparative Performance Data
The following table summarizes publicly available data for representative benzimidazole derivatives against P. aeruginosa, alongside typical efficacy ranges for ciprofloxacin and meropenem for susceptible strains. It is crucial to note that the efficacy of benzimidazole compounds can be highly dependent on their specific chemical structure.
| Compound Class/Agent | Target(s) | MIC (µg/mL) | Biofilm Inhibition | Cytotoxicity (IC50/CC50 on mammalian cells) | Reference(s) |
| Benzimidazole Derivatives | |||||
| Compound 66a | DNA Gyrase (putative) | 12.5 | Not Reported | Not Reported | [4] |
| Compound 64a/b | DNA Gyrase (putated) | >10 (Inhibition zone reported) | Not Reported | Not Reported | [4] |
| 2-ABI Derivatives (e.g., 7 & 21) | Not bactericidal; Anti-biofilm | >100 (Not bactericidal) | IC50: 16-25 µM; DC50: 84-92 µM | Not Reported | [3] |
| ABC-1 | Anti-biofilm | >50 µM (Not bactericidal) | IC50: 45.9 nM | Not Reported | [5][10] |
| Compound 5 | Not specified (Anticancer focus) | Not Reported | Not Reported | 10.2 - 49.9 µg/mL (on cancer cells); Safer on HEK-293 | [9][18] |
| Comparator Agents | |||||
| Ciprofloxacin | DNA Gyrase (GyrA) | 0.25 - 1.0 (Susceptible) | MBIC/MIC ratio: 2-64 | Varies widely by cell line | [19][20] |
| Meropenem | Penicillin-Binding Proteins | 0.5 - 2.0 (Susceptible) | MBIC/MIC ratio: 2-8 | Generally low | [19][21] |
MIC: Minimum Inhibitory Concentration; IC50: Half-maximal inhibitory concentration for biofilm; DC50: Half-maximal dispersion concentration; MBIC: Minimum Biofilm Inhibitory Concentration. Data is compiled from multiple sources and direct comparison should be made with caution.
Field-Proven Insights & Experimental Causality
When evaluating a new class of inhibitors, the data from standardized assays must be interpreted with an understanding of the underlying experimental principles and the specific challenges posed by P. aeruginosa.
-
Expertise & Experience: The choice of comparators—ciprofloxacin and meropenem—is deliberate. They represent two different, widely used classes of anti-pseudomonal drugs with distinct mechanisms and resistance profiles. A novel inhibitor showing efficacy, particularly against strains resistant to these agents, would be of significant interest. The multi-pronged attack of benzimidazoles (anti-biofilm, anti-virulence, and potentially bactericidal) is a key advantage. Unlike traditional antibiotics that impose strong selective pressure for resistance by killing bacteria, anti-virulence strategies that only disarm the pathogen are hypothesized to be more "evolution-proof."
-
Trustworthiness: Each protocol described below is a self-validating system. The inclusion of positive, negative, and sterility controls is non-negotiable for ensuring the reliability of the data. For instance, in the MIC assay, the growth control well validates that the bacteria can proliferate under the test conditions, while the sterility control ensures the medium is not contaminated. Similarly, the cytotoxicity assay must include an untreated cell control (representing 100% viability) and a positive control treated with a known cytotoxic agent.
-
Authoritative Grounding: The methodologies provided are based on standards set by organizations like the Clinical and Laboratory Standards Institute (CLSI) and widely adopted protocols from peer-reviewed literature.[1] Adherence to these standards is critical for generating data that is reproducible and comparable across different laboratories.
Experimental Protocols
The following are detailed, step-by-step methodologies for the essential in vitro assays required to evaluate and compare novel benzimidazole inhibitors.
Figure 2: Experimental workflow for evaluating novel benzimidazole inhibitors.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1][14]
Materials:
-
96-well, sterile, flat-bottom microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
P. aeruginosa strain (e.g., PAO1 or clinical isolate)
-
Test compounds and comparator antibiotics (stock solutions in a suitable solvent like DMSO)
-
Sterile saline or PBS
-
McFarland 0.5 turbidity standard
-
Multichannel pipette
Procedure:
-
Inoculum Preparation: From an overnight culture plate, select several colonies of P. aeruginosa and suspend them in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:100 in CAMHB to achieve a concentration of ~1.5 x 10⁶ CFU/mL. This will be the working inoculum.
-
Plate Preparation: Add 50 µL of sterile CAMHB to all wells of a 96-well plate.
-
Compound Dilution: Add 50 µL of the test compound stock solution (at 2x the highest desired concentration) to the first column of wells. This results in a total volume of 100 µL.
-
Serial Dilution: Using a multichannel pipette, perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the 10th or 11th column. Discard the final 50 µL from the last dilution column. Column 11 can serve as a growth control (no drug), and column 12 as a sterility control (no bacteria).
-
Inoculation: Add 50 µL of the working bacterial inoculum to each well (except the sterility control wells), bringing the final volume to 100 µL and the final bacterial concentration to ~7.5 x 10⁵ CFU/mL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be assessed visually or by using a microplate reader to measure the optical density at 600 nm (OD₆₀₀).
Biofilm Inhibition Assay via Crystal Violet Staining
This assay quantifies the ability of a compound to prevent the formation of a biofilm.[7][11]
Materials:
-
96-well, sterile, flat-bottom tissue culture-treated plates
-
Tryptic Soy Broth (TSB) or other suitable growth medium
-
P. aeruginosa strain
-
Test compounds
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic Acid in water
-
PBS
Procedure:
-
Inoculum Preparation: Grow an overnight culture of P. aeruginosa in TSB. Dilute this culture 1:100 in fresh TSB.
-
Plate Setup: Add 100 µL of the diluted test compounds (at various concentrations) to the wells of the microtiter plate. Include wells with no compound as a positive control for biofilm formation.
-
Inoculation: Add 100 µL of the 1:100 diluted bacterial culture to each well.
-
Incubation: Incubate the plate statically (without shaking) at 37°C for 24 hours to allow biofilm formation.
-
Washing: Carefully discard the liquid content from the wells. Gently wash the wells twice with 200 µL of PBS to remove planktonic (non-adherent) bacteria. Be careful not to disturb the attached biofilm.
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Final Wash: Discard the crystal violet solution and wash the plate three times with PBS. After the final wash, invert the plate and tap it firmly on a paper towel to remove excess liquid.
-
Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the stain bound to the biofilm.
-
Quantification: Transfer 125 µL of the solubilized crystal violet to a new flat-bottom plate and measure the absorbance at 550 nm (OD₅₅₀) using a microplate reader. The percentage of biofilm inhibition is calculated relative to the untreated control.
Cytotoxicity Evaluation via MTT Assay
This colorimetric assay assesses the metabolic activity of mammalian cells, serving as an indicator of cell viability and cytotoxicity of the test compounds.[22]
Materials:
-
96-well, sterile, flat-bottom tissue culture-treated plates
-
Mammalian cell line (e.g., HEK-293 for normal kidney cells, or A549 for lung epithelial cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
PBS
Procedure:
-
Cell Seeding: Seed the 96-well plate with mammalian cells at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.
-
Compound Treatment: Prepare serial dilutions of the test compounds in a complete medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include untreated cells as a viability control and a known toxin as a positive control.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Remove the medium containing the compounds. Add 100 µL of fresh serum-free medium and 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C. Metabolically active cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the MTT solution. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Quantification: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell viability) can be calculated using a dose-response curve.
Conclusion and Future Directions
Benzimidazole derivatives represent a versatile and promising scaffold for the development of novel agents against P. aeruginosa. Their ability to target non-traditional pathways, such as quorum sensing and cell division, in addition to validated targets like DNA gyrase, offers a significant advantage in the fight against antimicrobial resistance. The data suggests that many of these compounds function potently as anti-biofilm and anti-virulence agents at sub-lethal concentrations, a strategy that may impose less selective pressure for the development of resistance.
While the preliminary data is encouraging, further research is required. Head-to-head comparisons with standard-of-care antibiotics using standardized protocols, such as those detailed in this guide, are essential for a clear assessment of their potential. Future studies should also focus on elucidating the precise molecular interactions with their targets, optimizing their pharmacokinetic and pharmacodynamic properties, and evaluating their efficacy in in vivo infection models. The integration of benzimidazole-based inhibitors, potentially as adjuvants to existing antibiotic therapies, could provide a much-needed new strategy to combat the persistent threat of P. aeruginosa infections.
References
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. Retrieved from [Link]
-
O'Toole, G. A. (2011). Microtiter Dish Biofilm Formation Assay. Journal of Visualized Experiments, (47), 2437. Retrieved from [Link]
-
Kasetty, S., et al. (2019). Inhibition of Pseudomonas aeruginosa Biofilm Formation with Surface Modified Polymeric Nanoparticles. Molecules, 24(15), 2789. Retrieved from [Link]
-
Sabaeifard, P., et al. (2014). Real-time monitoring of Pseudomonas aeruginosa biofilm growth dynamics and persister cells' eradication. PLoS One, 9(9), e107121. Retrieved from [Link]
-
CLYTE Technologies. (n.d.). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
iGEM. (n.d.). Growing and Analyzing Static Biofilms. Retrieved from [Link]
-
Sambanthamoorthy, K., et al. (2012). Identification of a Novel Benzimidazole That Inhibits Bacterial Biofilm Formation in a Broad-Spectrum Manner. Antimicrobial Agents and Chemotherapy, 56(10), 5421–5425. Retrieved from [Link]
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ImQuest BioSciences. (n.d.). Biofilm Protocol Optimization For Pseudomonas aeruginosa. Retrieved from [Link]
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Al-Ostath, A., et al. (2023). Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). Journal of the Egyptian National Cancer Institute, 35(1), 31. Retrieved from [Link]
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Safety Operating Guide
Definitive Guide to the Safe Disposal of Methyl 5-nitro-1H-benzo[d]imidazole-2-carboxylate
A Senior Application Scientist's Protocol for Ensuring Safety, Compliance, and Environmental Integrity
Core Principle: Hazard-Aware Waste Management
The molecular structure of methyl 5-nitro-1H-benzo[d]imidazole-2-carboxylate dictates its disposal protocol. The presence of a nitroaromatic system is the primary concern, as compounds in this class are often toxic, environmentally persistent, and can be reactive or explosive under specific conditions.[1][2][3] Therefore, this compound must be treated as hazardous waste from the moment of its generation.
Under no circumstances should this chemical or its containers be disposed of via standard laboratory drains or municipal trash systems.[4][5][6][7] Such actions violate regulatory standards, such as the Resource Conservation and Recovery Act (RCRA) in the United States, and pose a significant threat to environmental and public health.[8]
Hazard Profile Summary
| Hazard Type | Description | Mitigation and Disposal Rationale |
| Toxicity | Aromatic nitro compounds are frequently toxic if swallowed, inhaled, or absorbed through the skin.[3][7] | Segregated collection and professional disposal are required to prevent release into the environment and accidental human exposure. |
| Reactivity | May react exothermically or explosively with strong oxidizing agents.[5][7][9][10] Fine dusts can form explosive mixtures with air.[9] | Waste must be segregated from incompatible materials, particularly oxidizing agents. Handling procedures should minimize dust generation. |
| Environmental | Nitroaromatic compounds can be persistent in soil and water, exhibiting ecotoxicity even at low concentrations.[3] | Drain disposal is strictly prohibited. The compound must be sent to a licensed facility capable of high-temperature incineration or other approved destruction methods. |
On-Site Waste Accumulation: A Step-by-Step Protocol
Proper management begins in the laboratory at the point of generation. Adherence to a systematic collection process is critical for maintaining a safe environment and ensuring regulatory compliance.
Step 1: Personal Protective Equipment (PPE)
Before handling the waste material, ensure you are wearing appropriate PPE. This is the first line of defense against accidental exposure.
-
Eye Protection: Chemical safety goggles and a face shield.[1][2]
-
Hand Protection: Chemically resistant gloves, such as nitrile.[2][5]
-
Body Protection: A standard laboratory coat and closed-toe shoes.[1]
-
Respiratory Protection: All handling of the solid material or its solutions should occur within a certified chemical fume hood to prevent inhalation of dust or aerosols.[7]
Step 2: Select a Dedicated Hazardous Waste Container
The integrity of the waste stream starts with the primary container.
-
Compatibility: The container must be chemically compatible with the waste. High-density polyethylene (HDPE) or glass containers are generally suitable.[4][8]
-
Condition: Ensure the container is free from cracks, residue, or damage and has a secure, leak-proof lid.[8]
-
Labeling: The container must be clearly and accurately labeled before any waste is added.
Step 3: Label the Waste Container Correctly
Improper labeling is a common and serious compliance violation. The label must include:
-
The full, unambiguous chemical name: "this compound" .
-
A clear indication of the associated hazards (e.g., "Toxic," "Handle with Care").[11]
-
The date when waste was first added to the container.[11]
Step 4: Accumulate Waste in a Satellite Accumulation Area (SAA)
Waste must be stored in a designated SAA, which is a location at or near the point of generation and under the control of laboratory personnel.[4][12]
-
Segregation: Store the waste container in secondary containment (such as a chemical-resistant tray) and physically separate it from incompatible materials, especially strong oxidizing agents (e.g., nitrates, perchlorates, permanganates).[8][9]
-
Closure: Keep the waste container securely closed at all times, except when actively adding waste.[4]
-
Volume Limits: Do not exceed the SAA volume limits, which are typically 55 gallons for total hazardous waste or 1 quart for acutely toxic (P-listed) waste.[4][12]
Caption: Workflow for safe in-laboratory handling and accumulation.
Formal Disposal: The Professional Hand-Off
The ultimate disposal of this compound must be conducted by a licensed and qualified hazardous waste management company. Your institution's EHS department is the essential intermediary for this process.
-
Contact Your EHS Department: This is the most critical action. Inform them you have a container of hazardous waste ready for pickup. They will provide specific instructions and documentation required for collection.[4]
-
Schedule a Waste Pickup: Follow your institution's procedure for requesting a chemical waste collection.[13] This typically involves completing an online or paper form detailing the container's contents.
-
Prepare for Transport: Ensure the container is clean on the outside, properly sealed, and accurately labeled. EHS personnel or their contractors will handle the final packaging, manifesting, and transportation to a permitted Treatment, Storage, and Disposal Facility (TSDF).
Emergency Procedures for Spills and Exposures
Accidents require immediate and correct action.
Spill Response
-
Small Spill: If the spill is small and you are trained to handle it, ensure the area is well-ventilated (in a fume hood) and there are no ignition sources.[9] Use an inert absorbent material like vermiculite or sand to contain the spill. Do not use combustible materials like paper towels as the primary absorbent. [1] Sweep the absorbed material into your designated hazardous waste container.
-
Large Spill: Evacuate the immediate area. Alert colleagues and notify your institution's EHS department or emergency response team immediately.[1][13]
Personal Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing.[7][9]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2]
-
Ingestion or Inhalation: Move to fresh air.[9]
-
In all cases of exposure, seek immediate medical attention and provide the material's name to the responding medical personnel.
Regulatory and Compliance Overview
Proper disposal is not just a safety best practice; it is a legal requirement.
| Regulation/Act | Issuing Body | Relevance to Disposal |
| Resource Conservation and Recovery Act (RCRA) | U.S. EPA | The primary federal law governing the "cradle-to-grave" management of hazardous waste, from generation to final disposal.[8] |
| Hazard Communication Standard | U.S. OSHA | Mandates that hazards of chemicals are evaluated and that this information is conveyed to employees through labels, SDSs, and training.[10] |
| State & Local Regulations | State/Local Environmental Agencies | May impose stricter requirements for waste management, storage times, and documentation than federal regulations.[9][11] |
By following this guide, you contribute to a culture of safety, ensure your laboratory remains in full regulatory compliance, and protect our shared environment.
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Navigating the Handling of Methyl 5-Nitro-1H-Benzo[d]imidazole-2-Carboxylate: A Guide to Personal Protective Equipment and Safe Laboratory Practices
For researchers at the forefront of drug development, the synthesis and handling of novel compounds are daily realities. Methyl 5-nitro-1H-benzo[d]imidazole-2-carboxylate, a member of the nitroaromatic and benzimidazole families, represents a class of molecules with significant potential. However, its structural motifs—specifically the nitro group—necessitate a rigorous and well-informed approach to laboratory safety. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step. Our goal is to empower you with the knowledge to handle this compound with the utmost confidence and safety.
Hazard Assessment: An Evidence-Based Approach
Our analysis is based on the known hazards of the following analogs:
-
2-Methyl-5-nitro-1H-benzo[d]imidazole : Harmful if swallowed, in contact with skin, and by inhalation.[1]
-
2-Methyl-5-nitroimidazole : Classified as "Harmful if swallowed".[2][3]
-
General Nitroaromatic Compounds : Known for their potential toxicity, mutagenicity, and resistance to environmental degradation.[4][5] The nitro group makes these compounds electron-withdrawing and chemically reactive.[4]
Based on this data, it is prudent to handle this compound as a compound that is, at a minimum, harmful if swallowed and a potential irritant upon skin and eye contact or inhalation of its dust. The presence of the nitro group also suggests that it should be treated as a reactive compound, and incompatibilities should be carefully considered.[1][6]
Table 1: Hazard Profile Based on Structural Analogs
| Hazard Classification | Anticipated Risk for this compound | Rationale |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | SDS for 2-Methyl-5-nitroimidazole and 2-Methyl-5-nitro-1H-benzo[d]imidazole explicitly state this classification.[1][3][7] |
| Skin Corrosion/Irritation | Potential Irritant | Recommended to avoid skin contact for analogs.[6][7] Good laboratory practice dictates minimizing skin exposure to all novel compounds. |
| Eye Damage/Irritation | Potential Irritant | Recommended to avoid eye contact for analogs.[6][7] Chemical powders can cause mechanical irritation at a minimum. |
| Inhalation Toxicity | Potential Hazard | Handling as a powder necessitates control of dust.[6][7] Analog SDS recommends avoiding dust formation.[7] |
| Reactivity | Potential Reactivity | Nitro compounds can be reactive.[1] Avoid strong oxidizing agents.[1][6] |
Personal Protective Equipment (PPE): Your Primary Barrier
The selection of PPE is not a one-size-fits-all exercise; it must be tailored to the specific task and the associated risk of exposure. The following protocols are designed to provide a robust barrier against the anticipated hazards of this compound.
Core PPE Requirements (Minimum for any handling)
-
Eye and Face Protection : Chemical safety goggles are mandatory. If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[1][7]
-
Protective Clothing : A flame-resistant laboratory coat must be worn and fully fastened. Ensure it has long sleeves and fits properly.
-
Hand Protection : Disposable nitrile or butyl rubber gloves are essential.[8] Always inspect gloves for tears or punctures before use.
Workflow-Specific PPE Selection
The level of PPE must be escalated based on the procedure's potential to generate dust or cause contamination.
Caption: PPE selection workflow based on task-specific exposure risk.
Glove Selection: A Deeper Dive
The choice of glove material is critical for preventing chemical permeation. For nitroaromatic compounds, the following recommendations apply:
-
Incidental Contact (Splash Protection) : Nitrile gloves are a suitable choice. They offer good resistance to a range of chemicals and provide a clear indication of tearing.[9] If a splash occurs, remove the gloves immediately, wash your hands, and don a new pair. Never reuse disposable gloves.[9]
-
Extended Contact (Immersion or High-Contamination Tasks) : Butyl rubber gloves are recommended. They provide superior resistance to nitro compounds.[8]
Table 2: Glove Material Compatibility
| Glove Material | Suitability for Nitroaromatics | Key Advantages | Limitations |
| Nitrile | Good (Incidental Contact) | Excellent dexterity, good general chemical resistance, easy to see punctures.[9] | Not recommended for prolonged immersion in many organic solvents.[10] |
| Butyl Rubber | Excellent (Extended Contact) | High permeation resistance to ketones, esters, and nitro compounds.[8] | Poor resistance to hydrocarbon solvents, can be less dexterous.[8] |
| Latex | Not Recommended | Good dexterity. | High rate of allergic reactions, poor resistance to many organic solvents.[8] |
| Neoprene | Fair | Good for acids, bases, and alcohols. | Poor resistance to aromatic hydrocarbons.[9] |
Operational and Disposal Plans: A Step-by-Step Guide
Safe handling extends beyond wearing the correct PPE. It involves a systematic approach to every step of the experimental workflow, from preparation to disposal.
Handling Protocol for Solid Compound
-
Preparation : Before handling the powder, designate a specific work area, preferably within a chemical fume hood or a ventilated balance enclosure.
-
Pre-Donning PPE : Wash hands thoroughly. Don the appropriate PPE as determined by your risk assessment (see workflow diagram). For weighing, an N95 respirator is recommended to prevent inhalation of fine particles.
-
Weighing and Transfer : Use a spatula to carefully transfer the solid. Avoid creating dust clouds. If weighing outside of a ventilated enclosure, use a low-turbulence technique.
-
Dissolution : When dissolving the compound, add the solid to the solvent slowly. If the process is exothermic, prepare an ice bath to control the temperature.
-
Post-Handling : After completing the task, carefully remove gloves using a technique that avoids touching the outer surface with your bare skin.[7] Dispose of them in the designated hazardous waste container. Wash hands thoroughly with soap and water.
Decontamination Protocol
Any equipment or surface that comes into contact with this compound must be decontaminated.
-
Gross Decontamination : Remove any visible powder or residue using a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol). Place the cloth in the solid hazardous waste container.
-
Surface Cleaning : Wash the surface with a laboratory detergent and water.
-
Final Rinse : Rinse the surface thoroughly with water.
-
Glassware : For glassware, after an initial solvent rinse (collect the rinsate as hazardous waste), soak in a base bath or clean with a suitable laboratory detergent, followed by thorough rinsing.[11]
Waste Disposal Plan
Nitroaromatic compounds are considered environmental pollutants and must be disposed of as hazardous chemical waste.[5] Do not pour any solution containing this compound down the drain.
Caption: Step-by-step waste disposal workflow for this compound.
Conclusion: Fostering a Culture of Safety
Handling novel chemical entities like this compound requires a proactive and informed safety mindset. By understanding the potential hazards based on chemical structure, selecting task-appropriate PPE, and adhering to rigorous operational and disposal protocols, researchers can confidently and safely advance their work. This guide serves as a foundational document for your laboratory's standard operating procedures, contributing to a self-validating system of safety and scientific integrity.
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Chemsrc. (2024). 2-Methyl-5-nitro-1H-benzo[d]imidazole | CAS#:1792-40-1. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12760, 2-Methyl-5-nitroimidazole. Retrieved from [Link]
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British Pharmacopoeia Commission. (2023). CAT 244 - 2-Methyl-5-nitroimidazole - SAFETY DATA SHEET. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10560239, 5-Nitro-1H-benzo[d]imidazole-2-carboxylic acid. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
